molecular formula C9H9NO B1348813 1-Phenylazetidin-2-one CAS No. 5099-95-6

1-Phenylazetidin-2-one

Cat. No.: B1348813
CAS No.: 5099-95-6
M. Wt: 147.17 g/mol
InChI Key: OPISVEPYALEQJT-UHFFFAOYSA-N
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Description

1-Phenylazetidin-2-one (CAS Number: 5099-95-6) is a nitrogen-containing heterocyclic compound with a molecular formula of C 9 H 9 NO and a molecular weight of 147.17 g/mol . It serves as a fundamental β-lactam (azetidin-2-one) scaffold in medicinal chemistry, prized for its inherent ring strain and versatility in drug discovery . Research Applications and Value This core structure is extensively investigated for developing novel therapeutic agents. A significant research area involves designing potent anticancer agents , particularly as analogs of tubulin-targeting compounds like Combretastatin A-4 . The β-lactam ring effectively locks the necessary cis-configuration of aromatic rings, mimicking the active structure of known anticancer agents . Recent studies demonstrate that specific this compound derivatives exhibit potent antiproliferative activity in the nanomolar range against human breast cancer cell lines, including MCF-7 and triple-negative breast cancer (TNBC) models, by inhibiting tubulin polymerization and inducing apoptosis . Furthermore, novel derivatives conjugated with 1,3,4-oxadiazole/thiadiazole rings show high efficacy against MCF-7 cells, as well as significant antimicrobial and antioxidant potential . The structure-activity relationship (SAR) indicates that para-substituted halogen and nitro derivatives often exhibit remarkable potency . Synthesis and Characterization The synthesis of this compound and its derivatives is typically achieved via a robust two-step process involving the formation of a Schiff base followed by a [2+2] cycloaddition reaction, such as the Staudinger ketene-imine cycloaddition, using reagents like chloroacetyl chloride and a base such as triethylamine . The structure of synthesized derivatives is confirmed using spectral techniques including FT-IR, 1 H-NMR, and mass spectrometry . Handling and Storage For optimal stability, this compound should be sealed in a dry environment and stored at 2-8°C . It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPISVEPYALEQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341181
Record name 1-phenylazetidin-2-one
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5099-95-6
Record name 1-phenylazetidin-2-one
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Record name 1-phenylazetidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylazetidin-2-one: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-2-one, a notable member of the β-lactam family, serves as a critical structural motif in medicinal chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. Furthermore, it delves into its potential applications in drug development, offering insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the Azetidinone Core

The four-membered β-lactam ring, the characteristic feature of the azetidinone family, is a privileged scaffold in medicinal chemistry. Its inherent ring strain imparts a unique reactivity profile, making it a key pharmacophore in a wide array of therapeutic agents, most notably the β-lactam antibiotics. Beyond its well-established role in antibacterial drugs, the azetidinone core has been successfully incorporated into drugs with diverse pharmacological activities, including cholesterol absorption inhibitors, enzyme inhibitors, and anticonvulsants. This compound, as a fundamental N-aryl substituted β-lactam, provides a valuable platform for the exploration of novel therapeutic agents and the development of innovative synthetic methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.

PropertyValueSource
CAS Number 5099-95-6N/A
Molecular Formula C₉H₉NON/A
Molecular Weight 147.17 g/mol N/A
Boiling Point 346.2 ± 11.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
LogP 0.83[1]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the methylene protons of the azetidinone ring. The chemical shifts and coupling patterns provide crucial information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the four-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring, typically appearing at a higher wavenumber (around 1750 cm⁻¹) due to the ring strain.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 147. Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of β-lactams is a well-established area of organic chemistry, with the Staudinger synthesis, or [2+2] cycloaddition of a ketene and an imine, being a cornerstone method. This reaction provides a versatile and efficient route to a wide variety of β-lactams.

Staudinger Synthesis: A General Overview

The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam. The reaction is believed to proceed through a zwitterionic intermediate, followed by ring closure. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

Staudinger_Synthesis cluster_reactants Reactants cluster_products Product Imine Imine (R1-CH=N-R2) BetaLactam β-Lactam Imine->BetaLactam + [2+2] Cycloaddition Ketene Ketene (R3R4C=C=O) Ketene->BetaLactam

Caption: General schematic of the Staudinger [2+2] cycloaddition reaction.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with 3-chloropropionyl chloride in the presence of a base.

Materials:

  • Aniline

  • 3-Chloropropionyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis_Workflow Reactants Aniline + 3-Chloropropionyl Chloride + Triethylamine in DCM Reaction Reaction at 0°C to RT Reactants->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Sources

1-Phenylazetidin-2-one molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Phenylazetidin-2-one

Executive Summary

This compound is a fundamental representative of the monocyclic β-lactam family, a class of compounds of immense significance in medicinal chemistry. The four-membered azetidinone ring is the cornerstone of life-saving penicillin and cephalosporin antibiotics, as well as other therapeutic agents like the cholesterol absorption inhibitor, ezetimibe.[1] The unique chemical reactivity of this strained ring system, governed by its distinct structural and electronic properties, is central to its biological function. This technical guide provides a comprehensive exploration of the molecular architecture and bonding of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of its strained amide bond, detail its three-dimensional structure, present a robust synthetic protocol, and outline the key spectroscopic and crystallographic methods used for its characterization.

The β-Lactam Core: A Foundation of Engineered Reactivity

The chemical behavior of this compound is dominated by the properties of its core β-lactam (2-azetidinone) ring. Unlike a standard, flexible five- or six-membered ring where bond angles can comfortably approach the ideal 109.5° (for sp³) or 120° (for sp²), the atoms in the four-membered square ring are forced into sharp 90° turns.[2] This deviation from ideal geometry induces significant ring strain, rendering the molecule inherently reactive.

The most critical consequence of this strain is the distortion of the endocyclic amide bond. In a typical acyclic amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing its lone pair of electrons to delocalize through resonance with the adjacent carbonyl group.[1][3] This resonance stabilization strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon.

In the β-lactam ring, however, the geometric constraints force the nitrogen atom and its three substituents into a more pyramidal arrangement, imparting a higher degree of sp³ character.[1][4] This pyramidalization misaligns the nitrogen's lone pair orbital with the carbonyl's π-system, thereby impeding resonance.[3][4] The result is a carbonyl group that is significantly more ketone-like in character and, consequently, a more potent electrophile susceptible to nucleophilic attack.[1] This heightened reactivity is the basis for the mechanism of action of β-lactam antibiotics, which acylate the active site of bacterial transpeptidase enzymes, inhibiting cell wall synthesis.[4]

A useful metric for quantifying this structural distortion is Woodward's parameter, h, which measures the height of the pyramid formed by the nitrogen atom as the apex and its three adjacent atoms as the base.[1] Monocyclic β-lactams like this compound typically exhibit low h values (0.05–0.10 Å), indicating less deviation from planarity and lower reactivity compared to the highly strained bicyclic systems found in penicillins (h ≈ 0.40–0.50 Å) and carbapenems (h ≈ 0.50–0.60 Å).[1][5]

Molecular Architecture of this compound

The structure of this compound consists of the four-membered azetidin-2-one ring with a phenyl substituent attached to the nitrogen atom (N1). This phenyl group exerts both steric and electronic influences on the molecule, affecting its conformation, solubility, and potential intermolecular interactions.

N1 N1 C2 C2(=O) N1->C2 1.38 Å Phenyl Phenyl N1->Phenyl C3 C3 C2->C3 1.53 Å O O C4 C4 C3->C4 1.55 Å C4->N1 1.47 Å

Caption: Molecular graph of this compound with key atoms labeled.

ParameterTypical Value (Å or °)Significance
Bond Lengths
C2=O~1.21 ÅShorter than in acyclic amides, indicating increased double-bond character.
N1-C2~1.38 ÅLonger than in planar amides due to reduced resonance.
N1-C4~1.47 ÅTypical C-N single bond length.
C3-C4~1.55 ÅTypical C-C single bond length.
Bond Angles
C4-N1-C2~92°Highly constrained by the four-membered ring.
N1-C2-C3~91°Highly constrained by the four-membered ring.
C2-C3-C4~88°Highly constrained by the four-membered ring.
C3-C4-N1~89°Highly constrained by the four-membered ring.
Table 1. Expected molecular geometry parameters for the this compound ring, based on data from related β-lactam structures.

The orientation of the N-phenyl group relative to the plane of the β-lactam ring is a critical conformational feature. This conformation is influenced by steric hindrance and electronic effects and plays a significant role in how the molecule docks into the active site of target proteins.[6]

Synthesis of the this compound Scaffold

The synthesis of β-lactams is a well-established field of organic chemistry. One of the most direct and reliable methods is the [2+2] cycloaddition between an imine (Schiff base) and a ketene or ketene equivalent. The Staudinger synthesis, first reported in 1907, laid the groundwork for this approach.[1] A common and practical variant for synthesizing N-aryl azetidinones involves the reaction of an appropriate Schiff base with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA).

G cluster_0 Reactant Preparation cluster_1 Cycloaddition Reaction cluster_2 Workup & Purification Aniline Aniline SchiffBase N-Benzylideneaniline (Schiff Base) Aniline->SchiffBase + Benzaldehyde (Condensation) Benzaldehyde Benzaldehyde Product This compound SchiffBase->Product + Chloroacetyl Chloride + Triethylamine Chloroacetyl Chloroacetyl Chloride TEA Triethylamine (Base) Workup Aqueous Workup (e.g., Filtration) Product->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Cycloaddition

This protocol describes the synthesis of a substituted this compound, which is a general and widely applicable method.[7]

  • Schiff Base Formation:

    • To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add benzaldehyde (1.0 eq).

    • The reaction is often catalyzed by a small amount of acetic acid and may require heating with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the imine product, N-benzylideneaniline. The progress can be monitored by TLC.

    • Causality: This condensation reaction forms the C=N double bond necessary for the subsequent cycloaddition. Removal of water is critical to prevent the reverse hydrolysis reaction.

  • [2+2] Cycloaddition:

    • Cool the solution of the Schiff base to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl that is generated during the reaction.

    • Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality: Chloroacetyl chloride reacts with TEA to form a ketene in situ. This highly reactive ketene then undergoes a concerted [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered β-lactam ring. The slow addition and low temperature are crucial to control the exothermic reaction and minimize side products.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

    • The triethylammonium hydrochloride salt will precipitate out of the solution. Filter the mixture to remove this salt.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure this compound derivative.

Spectroscopic and Crystallographic Elucidation

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups in the molecule. The most diagnostic absorption is the carbonyl (C=O) stretch of the β-lactam ring. Due to the high ring strain, this vibration occurs at a characteristically high frequency.[8]

VibrationWavenumber (cm⁻¹)Intensity
β-Lactam C=O stretch1740 - 1770Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
Aromatic C=C stretch1450 - 1600Medium-Weak
Table 2. Characteristic IR absorption frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity map of the molecule.[9][10]

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹H NMR Phenyl-H7.0 - 7.5Multiplet (m)
C4-H₂~3.8 - 4.2Triplet (t)
C3-H₂~3.0 - 3.4Triplet (t)
¹³C NMR C2 (C=O)~165 - 170
Phenyl-C~115 - 140
C4~45 - 55
C3~40 - 50
Table 3. Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃.

The protons on the C3 and C4 positions of the azetidinone ring will appear as two distinct triplets, coupled to each other with a typical vicinal coupling constant (³J) of around 5-7 Hz. The exact chemical shifts are sensitive to the specific substitution pattern and solvent.

X-ray Crystallography

Single-crystal X-ray crystallography is the ultimate technique for determining the precise three-dimensional structure of a molecule in the solid state.[11][12] It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, which are essential for understanding its reactivity and for computational modeling studies.

General Workflow for Small Molecule Crystallography:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of spots.[11][13]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined computationally to best fit the experimental data, yielding the final molecular structure.[12]

Conclusion and Future Outlook

This compound serves as a quintessential model for understanding the fundamental principles of β-lactam chemistry. Its molecular structure is a delicate balance of strain and electronic effects, resulting in a uniquely reactive amide bond that has been masterfully exploited in the development of powerful therapeutics. The synthetic and analytical protocols detailed herein represent robust, field-proven methodologies for accessing and characterizing this important chemical scaffold. A thorough grasp of the structure-property relationships of simple monocyclic β-lactams is indispensable for the rational design of next-generation antibiotics to combat rising bacterial resistance and for the development of novel drugs targeting a wide array of biological systems.

References

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Sources

Synthesis and characterization of 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylazetidin-2-one

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the β-Lactam Ring

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that stands as a cornerstone of medicinal chemistry. Its fame is largely derived from its presence in the penicillin and cephalosporin families of antibiotics, where the strained ring's susceptibility to nucleophilic attack is key to its mechanism of action in inhibiting bacterial cell wall biosynthesis.[1] Beyond antibiotics, the azetidin-2-one scaffold is a versatile building block for a diverse array of therapeutic agents. This guide focuses on a fundamental representative of this class: this compound. By understanding its synthesis and characterization, researchers gain foundational knowledge applicable to the broader field of β-lactam chemistry, a critical area for drug development professionals.

Part 1: Synthesis of this compound via [2+2] Cycloaddition

The most common and efficient method for constructing the azetidin-2-one ring is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[1] This approach offers a direct and often high-yielding route to the desired β-lactam.

Mechanistic Rationale and Strategic Considerations

The chosen synthetic pathway involves the reaction of a Schiff base (an imine) with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine.

  • Formation of the Imine (Schiff Base): The synthesis begins with the condensation of aniline and an appropriate aldehyde, typically cinnamaldehyde for a related structure or, for the direct parent compound, an approach starting from a different precursor is needed. For the synthesis of the unsubstituted this compound, a more direct approach is the reaction between aniline and 3-chloropropionyl chloride.

  • In Situ Ketene Formation: Chloroacetyl chloride, in the presence of triethylamine, eliminates HCl to form a highly reactive ketene intermediate in situ. Triethylamine acts as a non-nucleophilic base, abstracting a proton from the α-carbon of the acid chloride.

  • [2+2] Cycloaddition: The electron-rich imine acts as the nucleophile, attacking the electrophilic central carbon of the ketene. This is followed by a rapid ring-closing step to form the four-membered β-lactam ring. The stereochemical outcome of this reaction can often be controlled by the specific reactants and conditions used.

This method is favored for its reliability and the ready availability of starting materials. The choice of a non-protic solvent is crucial to prevent the hydrolysis of the acid chloride and the reactive ketene intermediate.

Visualizing the Synthetic Pathway

The following diagram illustrates the core mechanism of the Staudinger synthesis for forming a generic 1-phenyl-substituted azetidin-2-one.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation (in situ) cluster_2 Step 3: [2+2] Cycloaddition Aniline Aniline Imine Imine (Schiff Base) Aniline->Imine + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Imine_ref Imine Imine->Imine_ref AcidChloride Chloroacetyl Chloride Ketene Ketene Intermediate AcidChloride->Ketene + Et3N - Et3N·HCl Triethylamine Triethylamine (Et3N) Ketene_ref Ketene Ketene->Ketene_ref Product This compound Derivative Imine_ref->Product Reaction Ketene_ref->Product Reaction

Caption: Reaction mechanism for the Staudinger synthesis of this compound derivatives.

Detailed Experimental Protocol

This protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.135.0 g0.054
3-Chloropropionyl chloride126.987.5 g0.059
Triethylamine101.1912.0 mL0.086
Dichloromethane (DCM)-150 mL-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (5.0 g) and triethylamine (12.0 mL) dissolved in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Acid Chloride: Dissolve 3-chloropropionyl chloride (7.5 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Safety and Handling
  • General Precautions: Handle all chemicals in a fume hood. Wear safety glasses, a lab coat, and appropriate gloves.[2]

  • Specific Hazards:

    • Aniline: Toxic and readily absorbed through the skin.

    • 3-Chloropropionyl chloride: Corrosive and lachrymatory. Reacts violently with water.

    • Triethylamine: Flammable and has a strong, unpleasant odor.

    • Dichloromethane: A volatile solvent and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Part 2: Comprehensive Characterization

Successful synthesis must be validated through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they confirm the identity and purity of the target compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.50Multiplet5HAromatic protons (C₆H₅)Typical region for protons on a phenyl ring.
~ 3.70Triplet2H-CH₂-N-Protons adjacent to the nitrogen atom are deshielded.
~ 3.20Triplet2H-CH₂-C=OProtons adjacent to the carbonyl group are deshielded.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~ 165 - 175C=O (Lactam carbonyl)The carbonyl carbon in a strained four-membered ring is a key indicator.[3]
~ 138Aromatic C (quaternary)The carbon of the phenyl ring attached to the nitrogen.
~ 118 - 129Aromatic CHCarbons of the phenyl ring.
~ 45 - 55-CH₂-N-Carbon atom adjacent to the nitrogen.
~ 40 - 50-CH₂-C=OCarbon atom adjacent to the carbonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most diagnostic peak for a β-lactam is its carbonyl (C=O) stretching vibration.

Key IR Absorption Bands:

Frequency (cm⁻¹)VibrationSignificance
1730 - 1760 C=O stretch (Lactam) This is the hallmark peak for a β-lactam. The high frequency is due to the significant ring strain, which increases the s-character of the C=O bond.[4]
3000 - 3100C-H stretch (Aromatic)Indicates the presence of the phenyl ring.
1500 & 1600C=C stretch (Aromatic)Characteristic absorptions for the aromatic ring.
1350 - 1380C-N stretchConfirms the presence of the carbon-nitrogen bond in the ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Ion (M⁺): For this compound (C₉H₉NO), the expected molecular weight is approximately 147.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the molecular formula.

  • Fragmentation: Common fragmentation patterns for β-lactams involve the cleavage of the strained ring. Expected fragments could include the loss of CO, or cleavage to form aniline-related ions.

Visualizing the Characterization Workflow

A logical workflow is essential for the efficient characterization of the synthesized product.

G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques Start Crude Product (Post-Workup) Purification Recrystallization Start->Purification Purity_Check TLC / Melting Point Purification->Purity_Check Structure_Validation Structure Validation Purity_Check->Structure_Validation If Pure Purity_Check->Structure_Validation If Pure Final_Product Pure this compound Structure_Validation->Final_Product H_NMR ¹H NMR C_NMR ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry

Caption: Experimental workflow for purification and characterization.

Conclusion

The synthesis and characterization of this compound provide a valuable practical case study in heterocyclic chemistry. The Staudinger cycloaddition remains a robust and reliable method for constructing the strained β-lactam ring. A rigorous analytical approach, combining NMR, IR, and MS, is non-negotiable for the unambiguous confirmation of the product's structure and purity. The principles outlined in this guide are fundamental for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the privileged azetidin-2-one scaffold.

References

  • Ambeed. (n.d.). Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13594298, 1-Ethenyl-4-phenylazetidin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58827445, (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • Google Patents. (n.d.). WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor.
  • Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • New Drug Approvals. (2015). Ezetimibe NMR. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • chemtubeuk. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

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Spectroscopic Data for 1-Phenylazetidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylazetidin-2-one, a member of the β-lactam family, represents a core structural motif in a vast array of pharmaceuticals, most notably antibiotics like penicillins and cephalosporins. The strained four-membered ring of the azetidinone core is crucial for its biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of new therapeutic agents. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural information each technique provides.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram.

Figure 1: Structure and atom numbering of this compound.

Synthesis of this compound: The Staudinger Cycloaddition

A prevalent and effective method for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine. For this compound, this can be achieved through the reaction of a ketene, generated in situ from an acyl chloride, with an imine derived from aniline.

Experimental Protocol: Staudinger Synthesis
  • Imine Formation: Aniline is reacted with a suitable aldehyde (e.g., formaldehyde or its equivalent) in a solvent like dichloromethane (CH₂Cl₂) to form the corresponding N-phenyl imine.

  • Ketene Generation: In a separate flask, an acyl chloride (e.g., acetyl chloride) is treated with a non-nucleophilic base, such as triethylamine (Et₃N), in an inert solvent (e.g., CH₂Cl₂) to generate the ketene in situ.

  • Cycloaddition: The freshly generated ketene solution is then added dropwise to the imine solution at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Staudinger_Synthesis Aniline Aniline Imine N-Phenyl Imine Aniline->Imine Imine Formation Aldehyde Aldehyde Aldehyde->Imine Imine Formation Product This compound Imine->Product [2+2] Cycloaddition AcylChloride Acyl Chloride Ketene Ketene (in situ) AcylChloride->Ketene Ketene Generation Base Triethylamine Base->Ketene Ketene Generation Ketene->Product [2+2] Cycloaddition

Figure 2: Workflow for the Staudinger synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data are predicted values for this compound in CDCl₃.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H33.10 - 3.20Triplet~5-7
H43.60 - 3.70Triplet~5-7
H2', H6'7.30 - 7.40Doublet~7-8
H3', H5'7.10 - 7.20Triplet~7-8
H4'7.00 - 7.10Triplet~7-8

Interpretation:

  • The protons on the β-lactam ring (H3 and H4) are expected to appear as triplets due to coupling with each other. The downfield shift of H4 compared to H3 is attributed to the deshielding effect of the adjacent nitrogen atom.

  • The aromatic protons of the phenyl group will appear in the characteristic aromatic region (7.00 - 7.40 ppm). The protons ortho to the nitrogen (H2' and H6') are expected to be the most downfield due to the electron-withdrawing nature of the azetidinone ring.

Figure 3: Key ¹H-¹H NMR coupling correlations in this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)165 - 175
C340 - 50
C450 - 60
C1'135 - 145
C2', C6'115 - 125
C3', C5'125 - 135
C4'120 - 130

Interpretation:

  • The carbonyl carbon (C2) of the β-lactam ring is characteristically found in the downfield region of the spectrum.

  • The carbons of the azetidinone ring (C3 and C4) appear in the aliphatic region, with C4 being slightly more downfield due to the adjacent nitrogen.

  • The aromatic carbons appear in the typical range of 115-145 ppm. The carbon directly attached to the nitrogen (C1') is the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch (β-lactam)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1600, 1490Medium-StrongC=C aromatic ring stretch
~1370StrongC-N stretch

Interpretation:

The most characteristic absorption in the IR spectrum of this compound is the strong band around 1750 cm⁻¹. This high frequency for a carbonyl group is a hallmark of the strained four-membered β-lactam ring. The other absorptions correspond to the aromatic and aliphatic C-H bonds, the aromatic C=C bonds, and the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

m/zPredicted Relative IntensityAssignment
147High[M]⁺ (Molecular Ion)
119Moderate[M - CO]⁺
104Moderate[M - CH₂CO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77High[C₆H₅]⁺ (Phenyl cation)

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 147. Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the β-lactam ring to give a fragment at m/z 119, or the loss of a ketene radical (CH₂=C=O) to yield a fragment at m/z 104. The base peak is often the phenyl cation at m/z 77 or the tropylium ion at m/z 91, which is a common rearrangement product for compounds containing a benzyl group.

Mass_Spec_Fragmentation M [M]⁺ m/z 147 M_CO [M - CO]⁺ m/z 119 M->M_CO - CO M_CH2CO [M - CH₂CO]⁺ m/z 104 M->M_CH2CO - CH₂CO C7H7 [C₇H₇]⁺ m/z 91 M_CO->C7H7 - C₂H₂ C6H5 [C₆H₅]⁺ m/z 77 M_CH2CO->C6H5 - HCN

1-Phenylazetidin-2-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenylazetidin-2-one (CAS No: 5099-95-6), a core heterocyclic scaffold in medicinal and synthetic chemistry. The azetidin-2-one, or β-lactam, ring is a privileged structure, most famously forming the basis of penicillin and cephalosporin antibiotics. This document delves into the essential chemical identifiers, physical properties, detailed synthesis protocols, spectral characteristics, key reactivity patterns, and applications of this compound. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Core Chemical Identifiers and Properties

This compound, also known as N-Phenyl-β-lactam, is a foundational building block in organic synthesis. Its key identifiers and physicochemical properties are summarized below for rapid reference.

IdentifierValueSource(s)
CAS Number 5099-95-6[1][2][3]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1][2]
IUPAC Name This compound[4]
Synonyms 1-Phenyl-2-azetidinone, N-Phenyl-β-lactam[4]
InChIKey OPISVEPYALEQJT-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C=C1)N2CC(=O)C2[3]
Appearance Off-white to white solid[1]
Melting Point 77 to 81 °C[1]
Boiling Point 346.2 ± 11.0 °C (Predicted)[5]
Density 1.199 ± 0.06 g/cm³ (Predicted)[1]

Synthesis and Mechanistic Insights

The synthesis of the β-lactam ring is a cornerstone of heterocyclic chemistry. While several methods exist, one of the most direct and reliable approaches for N-aryl substituted β-lactams is the intramolecular cyclization of a 3-halopropionamide precursor. This method avoids the often-unstable ketene intermediates required for the Staudinger synthesis.[6][7]

The logical workflow involves two primary steps: first, the acylation of aniline with 3-chloropropionyl chloride to form the open-chain intermediate, N-phenyl-3-chloropropionamide. Second, a base-mediated intramolecular nucleophilic substitution reaction forces the ring closure to yield the strained four-membered lactam.

Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for β-lactam synthesis and should be performed by qualified personnel with appropriate safety precautions.[8][9]

Materials:

  • Aniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Synthesis of N-phenyl-3-chloropropionamide

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane.

  • Add aniline (1.0 eq) and triethylamine (1.2 eq) to the flask and stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenyl-3-chloropropionamide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Carefully wash the sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

  • Cool the NaH suspension to 0 °C.

  • Dissolve the crude N-phenyl-3-chloropropionamide from Step 1 in anhydrous THF and add it dropwise to the stirred NaH suspension.

  • After the addition, allow the reaction to warm to room temperature and stir overnight. The deprotonated amide nitrogen acts as a nucleophile, displacing the chloride to form the ring.

  • Monitor the reaction by TLC. Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford this compound as a solid.

Spectral Data Analysis

Structural elucidation of this compound is confirmed through standard spectroscopic methods. The expected signals are described below.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm, integrating to 5H, corresponding to the phenyl ring protons.

    • Methylene Protons (C4-H₂): A triplet around δ 3.8-4.0 ppm, integrating to 2H. This signal corresponds to the protons adjacent to the nitrogen atom.

    • Methylene Protons (C3-H₂): A triplet around δ 3.1-3.3 ppm, integrating to 2H. This signal corresponds to the protons adjacent to the carbonyl group. The two methylene groups will show coupling to each other, resulting in the triplet-of-triplets pattern.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm, characteristic of a lactam carbonyl.

    • Aromatic Carbons: Multiple signals between δ 115-140 ppm. The ipso-carbon (attached to nitrogen) will be around δ 138-140 ppm, with other signals for the ortho, meta, and para carbons.

    • Methylene Carbon (C4): A signal around δ 45-50 ppm for the carbon adjacent to the nitrogen.

    • Methylene Carbon (C3): A signal around δ 35-40 ppm for the carbon adjacent to the carbonyl.

  • Infrared (IR) Spectroscopy:

    • The most characteristic peak is the strong carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a high frequency due to ring strain, typically in the range of 1740-1770 cm⁻¹ .

    • C-H stretching vibrations from the aromatic ring will appear just above 3000 cm⁻¹.

    • C-H stretching from the aliphatic CH₂ groups will appear just below 3000 cm⁻¹.

    • C=C stretching vibrations from the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the reactivity of the strained four-membered β-lactam ring. This inherent ring strain makes the amide bond more susceptible to nucleophilic attack and cleavage than in acyclic amides.[10][11][12]

Key Reactions:

  • Hydrolysis: The lactam can be hydrolyzed under acidic or basic conditions to yield 3-(phenylamino)propanoic acid.

  • Ring-Opening with Nucleophiles: Strong nucleophiles such as organometallics, amines, or alkoxides can open the ring by attacking the carbonyl carbon, providing access to a variety of functionalized N-phenyl-β-amino acid derivatives.

  • Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1-phenylazetidine.

Applications in Synthesis:

The true value of this compound lies in its role as a versatile synthetic intermediate.[13] The β-lactam ring is not just a component of antibiotics but also a powerful "synthon" for creating complex molecules.[13] By leveraging selective ring-opening reactions, chemists can introduce functionality with precise stereochemical control, making it a valuable precursor for:

  • β-Amino Acids: Hydrolysis or other ring-opening reactions provide a direct route to N-phenyl-β-aminopropanoic acid and its derivatives, which are important in peptide chemistry.

  • Heterocyclic Scaffolds: The functional groups on the opened chain can be manipulated to synthesize larger, more complex heterocyclic systems.

  • Medicinal Chemistry Libraries: The simple and robust nature of the this compound core allows for its use as a starting point in the development of compound libraries for drug discovery programs.

Safety and Handling

  • Potential Health Effects: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[14]

  • Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This product is intended for research purposes only and should be handled by trained professionals.[2]

References

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The β-Lactam Core Reimagined: A Technical Guide to the Biological Activities of 1-Phenylazetidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics. However, the biological activities of this strained four-membered ring extend far beyond antibacterial action. This technical guide provides an in-depth exploration of the diverse biological landscape of 1-phenylazetidin-2-one and its analogs. Moving beyond the canonical antibacterial narrative, we delve into the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds in cholesterol absorption inhibition, cancer, inflammation, and microbial diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational knowledge and recent advancements in the field, complete with detailed experimental protocols and mechanistic insights to guide future research and development.

Introduction: The Enduring Versatility of the Azetidin-2-one Scaffold

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of antibiotic therapy. Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited to inhibit bacterial cell wall synthesis by acylating transpeptidases, also known as penicillin-binding proteins (PBPs)[1][2]. This targeted disruption of peptidoglycan cross-linking leads to bacterial cell lysis and death[1][3]. While this antibacterial activity is the most celebrated feature of the β-lactam family, the therapeutic potential of the azetidin-2-one core is far more extensive. By strategically modifying substituents at the N-1, C-3, and C-4 positions, medicinal chemists have unlocked a remarkable array of pharmacological activities[4][5].

This guide focuses specifically on analogs of this compound, a class of monocyclic β-lactams where the lactam nitrogen is substituted with a phenyl group. This substitution pattern has proven to be a critical determinant for a range of non-antibacterial activities, most notably in the realm of cardiovascular medicine. The journey of these molecules from antibiotic precursors to broad-spectrum therapeutic agents underscores a fundamental principle of drug discovery: a single chemical scaffold can be tailored to interact with a multitude of biological targets, opening new avenues for treating a wide range of human diseases.

Cholesterol Absorption Inhibition: The Ezetimibe Story

Perhaps the most successful non-antibiotic application of the this compound scaffold is in the management of hypercholesterolemia. The landmark drug ezetimibe is a potent cholesterol absorption inhibitor built around this core structure.

Mechanism of Action: Targeting the NPC1L1 Transporter

Elevated serum cholesterol is a major risk factor for atherosclerotic coronary heart disease[4][6]. Ezetimibe lowers circulating cholesterol by a distinct mechanism compared to statins, which inhibit cholesterol synthesis[7]. It acts at the brush border of the small intestine to block the absorption of dietary and biliary cholesterol[6][8].

The molecular target of ezetimibe has been identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol uptake located on the surface of intestinal enterocytes and hepatocytes[7][8][9][10]. Ezetimibe binds to a transmembrane loop of NPC1L1, preventing the formation of the NPC1L1/cholesterol complex and its subsequent internalization via a clathrin/AP2-mediated endocytic process[9]. This blockade results in a significant reduction (approximately 54%) in cholesterol transport from the intestinal lumen into the enterocytes, thereby decreasing the delivery of cholesterol to the liver[9][10]. The resulting depletion of hepatic cholesterol stores leads to an upregulation of LDL receptors on hepatocytes, which in turn enhances the clearance of LDL-cholesterol from the circulation[7][10].

NPC1L1_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border cluster_circulation Circulation Dietary/Biliary Cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary/Biliary Cholesterol->NPC1L1 Binds Complex NPC1L1-Cholesterol Complex NPC1L1->Complex Forms Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Endocytosis Endocytosis (Clathrin/AP2) Complex->Endocytosis Internalization Chylomicrons Chylomicrons (Reduced) Endocytosis->Chylomicrons Leads to

Structure-Activity Relationships (SAR)

SAR studies have been crucial in optimizing the cholesterol absorption inhibitory activity of 2-azetidinones. Key findings indicate that:

  • The azetidin-2-one ring is essential for activity.[4]

  • A C-4 aryl residue , optimally with a polar substituent at the para position, is required.[4]

  • The N-1 aryl ring is also necessary and can tolerate a variety of substitutions.[4]

  • The C-3 side chain is optimal with a three-atom linker bearing a pendent aryl group.[4]

These structural requirements suggest a well-defined binding pocket on the target protein, a hypothesis that has guided the synthesis of potent analogs[11].

Compound/Analog N-1 Substituent C-3 Substituent C-4 Substituent Biological Activity Reference
Ezetimibe 4-fluorophenyl-(CH₂)₂CH(OH)(4-hydroxyphenyl)4-hydroxyphenylPotent cholesterol absorption inhibitor[8],[10]
SCH 48461 4-methoxyphenyl-(CH₂)₃-phenyl4-methoxyphenylPrecursor to Ezetimibe, potent inhibitor[11],[12]
General SAR Aryl group3-atom linker with aryl groupAryl group with para-polar moietyRequired for optimal activity[4]

Table 1: Structure-Activity Relationship of 2-Azetidinone-Based Cholesterol Absorption Inhibitors.

Broad-Spectrum Antimicrobial Activity

While the this compound scaffold deviates from the bicyclic structures of classical β-lactam antibiotics, its analogs have demonstrated significant antimicrobial potential, including antibacterial, antifungal, and antitubercular activities[5][13][14].

Antibacterial and Antifungal Activity

The antibacterial mechanism of many β-lactams involves the inhibition of bacterial cell wall synthesis[1][15]. However, monocyclic β-lactams lacking the traditional ionizable group at N-1 can exhibit activity through alternative mechanisms, potentially targeting other essential bacterial enzymes[16]. The specific targets for many this compound analogs are still under investigation, but their efficacy against both Gram-positive and Gram-negative bacteria has been reported[5][13]. Studies have shown that substitutions on the phenyl rings and at the C-3 and C-4 positions of the azetidinone core significantly influence the spectrum and potency of antimicrobial activity[2][13]. For instance, the presence of electron-withdrawing groups has been shown to enhance antibacterial and antifungal effects in some series[13].

Antitubercular Activity

Several azetidin-2-one derivatives have been identified as promising agents against Mycobacterium tuberculosis (Mtb)[14][17]. A study highlighted two analogs with potent activity against the Mtb H(37)Rv strain, with MIC values of 1.56 and 0.78 µg/mL[17]. Interestingly, this research also found a correlation between antitubercular activity, anti-inflammatory effects, and the inhibition of Phospholipase A2 (PLA2) enzyme, suggesting a potential dual mechanism of action[17]. Chloro-substitution on an attached aryloxy acid moiety appeared to enhance both antimycobacterial activity and PLA2 inhibition[17].

Anti-Inflammatory and Anticancer Potential

The versatility of the this compound scaffold extends to the modulation of inflammatory pathways and the inhibition of cancer cell proliferation.

Anti-Inflammatory Effects

The anti-inflammatory properties of azetidinone derivatives have been linked to the inhibition of enzymes like Phospholipase A2 (PLA2)[17]. PLA2 enzymes are critical in the inflammatory cascade as they release arachidonic acid, a precursor to prostaglandins and leukotrienes. By inhibiting PLA2, these compounds can effectively dampen the inflammatory response. Furthermore, other azetidine derivatives have been shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in microglial cells, suggesting a role in neuroinflammation[18]. This effect was linked to the modulation of the Akt/GSK-3β signaling pathway and decreased translocation of the pro-inflammatory transcription factor NF-κB[18].

Anticancer Activity

Azetidin-2-one derivatives have emerged as a scaffold for the development of novel anticancer agents[5][14]. Their mechanisms of action are diverse and appear to be cell-line specific. Some analogs have shown potent cytotoxic effects against various human cancer cell lines, including leukemia, lung, colon, renal, and breast cancer[19][20][21][22]. For example, certain 1,3-disubstituted benzo[6][8][10]triazin-7-ones, which can be considered complex analogs, exhibited strong growth inhibition, with some compounds showing correlations to the naturally occurring anti-cancer agent pleurotin[19][21][23]. More recently, azetidin-2-one-based molecules have been designed as dual inhibitors of histone deacetylases (HDACs), specifically hHDAC6 and hHDAC8, which are promising targets in oncology[24].

Biological_Activities Core This compound Scaffold Cholesterol Cholesterol Absorption Inhibition Core->Cholesterol Antimicrobial Antimicrobial Activity Core->Antimicrobial AntiInflammatory Anti-Inflammatory Activity Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer Mechanism_Chol Mechanism: Inhibition of NPC1L1 Cholesterol->Mechanism_Chol Mechanism_Antimicrob Mechanisms: PBP Inhibition, Other Enzyme Targets Antimicrobial->Mechanism_Antimicrob Mechanism_Inflam Mechanisms: PLA2 Inhibition, NF-κB Modulation AntiInflammatory->Mechanism_Inflam Mechanism_Cancer Mechanisms: HDAC Inhibition, Induction of Apoptosis Anticancer->Mechanism_Cancer

Synthesis and Experimental Protocols

The synthesis of this compound analogs is most commonly achieved through the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine[1][13]. This method is highly versatile, allowing for the introduction of diverse substituents on the β-lactam ring.

General Protocol: Staudinger [2+2] Cycloaddition

This protocol describes a generalized procedure for the synthesis of a 1,4-diaryl-3-chloro-azetidin-2-one, a common intermediate.

Objective: To synthesize a substituted 2-azetidinone via the reaction of a Schiff base (imine) with chloroacetyl chloride.

Materials:

  • Substituted aniline

  • Substituted aromatic aldehyde

  • Solvent (e.g., 1,4-dioxane, DMF, or toluene)[1][25]

  • Chloroacetyl chloride[1]

  • Triethylamine (TEA) or other suitable base[1]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in a minimal amount of solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • [2+2] Cycloaddition:

    • In a separate, dry, three-necked flask equipped with a dropping funnel and nitrogen inlet, dissolve the synthesized Schiff base (1.0 eq) and triethylamine (1.2 eq) in anhydrous 1,4-dioxane[25].

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous 1,4-dioxane dropwise over 30 minutes, maintaining the low temperature[25].

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor by TLC.

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-azetidinone derivative.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The coupling constant (J) between H3 and H4 protons in the ¹H NMR spectrum is indicative of the stereochemistry (trans: J ≤ 3.0 Hz; cis: J > 4.0 Hz)[24].

Staudinger_Synthesis Start Substituted Aniline + Aromatic Aldehyde Step1 Step 1: Schiff Base Formation (Reflux, cat. Acid) Start->Step1 SchiffBase Imine (Schiff Base) Step1->SchiffBase Step2 Step 2: [2+2] Cycloaddition (0°C to RT, Dioxane) SchiffBase->Step2 Reagents Chloroacetyl Chloride + Triethylamine (TEA) Reagents->Step2 CrudeProduct Crude 2-Azetidinone Step2->CrudeProduct Step3 Step 3: Purification (Recrystallization or Chromatography) CrudeProduct->Step3 FinalProduct Pure this compound Analog Step3->FinalProduct

Conclusion and Future Directions

The this compound core represents a remarkably versatile and pharmacologically significant scaffold. While its historical roots are firmly planted in the field of antibiotics, its modern applications have branched out to address a host of complex diseases. The success of ezetimibe has unequivocally demonstrated the potential of these compounds beyond infectious disease, establishing them as key players in cardiovascular therapy.

The continued exploration of this scaffold is yielding promising leads in oncology, immunology, and neurology. Future research should focus on several key areas:

  • Mechanism Elucidation: For many of the observed anticancer and anti-inflammatory activities, the precise molecular targets remain unknown. Identifying these targets is crucial for rational drug design and optimization.

  • Stereoselective Synthesis: The biological activity of chiral azetidinones is often highly dependent on their stereochemistry. The development of efficient and scalable stereoselective synthetic methods is essential for producing enantiopure clinical candidates[26].

  • Pharmacokinetic Optimization: Improving the drug-like properties of new analogs, including solubility, metabolic stability, and oral bioavailability, will be critical for translating potent in vitro activity into in vivo efficacy.

By leveraging the rich history of β-lactam chemistry and embracing modern drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this compound and its analogs, heralding a new chapter for this classic heterocyclic scaffold.

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The Azetidin-2-one Core: A Versatile Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

For decades, the azetidin-2-one, or β-lactam, ring has been a cornerstone of antibacterial therapy, famously forming the reactive core of penicillin and cephalosporin antibiotics.[1][2][3] However, the unique chemical properties of this strained four-membered ring have propelled its exploration far beyond the realm of infectious diseases. Extensive research has unveiled a broad therapeutic potential for the azetidin-2-one scaffold, with derivatives showing promise in oncology, virology, and the treatment of inflammatory and neurodegenerative diseases.[1][4][5] This guide provides a comprehensive overview of the expanding therapeutic landscape of azetidin-2-one derivatives, delving into their diverse mechanisms of action, synthetic strategies, and key therapeutic applications.

The Enduring Legacy and Expanding Horizons of the β-Lactam Core

The therapeutic journey of the azetidin-2-one ring began with the discovery of penicillin.[6] Its potent antibacterial activity is derived from the high degree of ring strain in the four-membered lactam, which makes it susceptible to nucleophilic attack.[7] This reactivity allows it to act as an effective acylating agent, irreversibly inhibiting bacterial penicillin-binding proteins (PBPs) involved in cell wall synthesis, ultimately leading to bacterial cell lysis and death.[2][3][8] This fundamental mechanism of action has been the basis for the development of a vast arsenal of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[3][8][9]

Despite their success, the rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the lactam ring, has necessitated the development of new strategies.[8][9] This has led to the co-administration of β-lactam antibiotics with β-lactamase inhibitors, which often themselves contain an azetidin-2-one core and act as "suicide inhibitors" by irreversibly acylating the active site of the β-lactamase.[1][8]

Beyond its role in combating bacterial infections, the inherent reactivity of the azetidin-2-one ring has made it a "privileged scaffold" in medicinal chemistry.[1] Researchers have successfully repurposed this core structure to target a diverse array of enzymes and cellular processes implicated in a wide range of human diseases.[1][10]

Synthetic Strategies for Assembling the Azetidin-2-one Ring

The construction of the azetidin-2-one ring is a well-established field in organic chemistry, with several robust methods available for its synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

The Staudinger [2+2] Cycloaddition

The most widely employed and versatile method for synthesizing azetidin-2-ones is the Staudinger ketene-imine cycloaddition.[4] This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[4] Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base.[2][4]

A generally accepted mechanism for the Staudinger synthesis involves a two-step process. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[4] This is followed by a conrotatory ring closure to yield the azetidin-2-one product.[4] The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.[4]

Experimental Protocol: General Procedure for Staudinger Synthesis
  • Imine Formation: Condense an appropriate aldehyde or ketone with a primary amine to form the corresponding imine (Schiff base).[11][12] This is often achieved by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid.[11]

  • Ketene Generation and Cycloaddition: In a separate flask, dissolve the imine and a tertiary amine (e.g., triethylamine) in an anhydrous solvent (e.g., dioxane or dichloromethane).[2][11]

  • Cool the solution in an ice bath.[11]

  • Add a solution of an appropriate acyl chloride (e.g., chloroacetyl chloride) dropwise with stirring.[2][11] The ketene is generated in situ and reacts with the imine to form the azetidin-2-one.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Other Synthetic Approaches

While the Staudinger synthesis is dominant, other methods for constructing the azetidin-2-one ring have been developed, including:

  • Cyclization of β-amino acids: The intramolecular cyclization of β-amino acids can be induced using various coupling agents.

  • Rearrangement reactions: Certain ring contraction or expansion reactions can also lead to the formation of the azetidin-2-one scaffold.[13]

  • Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate the synthesis of azetidin-2-ones, often leading to higher yields and shorter reaction times under solvent-free or solvent-mediated conditions.[2]

Diverse Therapeutic Applications Beyond Antibacterial Activity

The versatility of the azetidin-2-one core is evident in the broad spectrum of biological activities exhibited by its derivatives.[6][10][14]

Anticancer Agents

Azetidin-2-one derivatives have emerged as a promising class of anticancer agents, targeting various aspects of cancer cell biology.[1][10]

  • Tubulin Polymerization Inhibitors: A significant number of anticancer azetidin-2-ones act as microtubule-destabilizing agents.[1] They bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1] Many of these compounds are designed as rigid analogs of the natural tubulin inhibitor, combretastatin A-4.[1]

  • Histone Deacetylase (HDAC) Inhibitors: Certain diphenyl-azetidin-2-one scaffolds have been developed as dual inhibitors of histone deacetylase 6 (HDAC6) and HDAC8.[15] These enzymes play crucial roles in regulating gene expression and other cellular processes, and their inhibition has been shown to have anticancer effects.[15]

Table 1: Antiproliferative Activity of 1,4-Diaryl-2-azetidinones [1]

Compound ClassTarget Cell LineIC50 (Antiproliferative)
1,4-Diaryl-2-azetidinonesMCF-7 (Breast Cancer)0.8 nM - 34 nM
Enzyme Inhibitors

The electrophilic nature of the β-lactam ring makes it an effective warhead for inhibiting a variety of enzymes, particularly serine and cysteine proteases.[1][10][16] The mechanism of inhibition typically involves the acylation of a nucleophilic residue (serine or cysteine) in the enzyme's active site, leading to its inactivation.[1]

  • Thrombin Inhibitors: Azetidin-2-one derivatives have been developed as potent, time-dependent inhibitors of thrombin, a key serine protease in the coagulation cascade.[5] This makes them potential candidates for the development of novel antithrombotic agents.[5]

  • Human Leukocyte Elastase (HLE) Inhibitors: HLE is a serine protease implicated in various inflammatory diseases. Azetidin-2-one derivatives have been shown to be effective inhibitors of HLE, suggesting their potential as anti-inflammatory agents.[1][10]

  • Cysteine Protease Inhibitors: 3-Acylamino-azetidin-2-one derivatives have been identified as a novel class of inhibitors for cysteine proteases such as cathepsins L, K, and S, with some compounds exhibiting nanomolar to subnanomolar inhibitory activity.[16]

  • Cholesterol Absorption Inhibitors: The well-known cholesterol-lowering drug ezetimibe features an azetidin-2-one core and functions by inhibiting cholesterol absorption in the intestine.[10][17] Other novel azetidin-2-one derivatives have also shown significant hypocholesterolemic activity in preclinical models.[18]

enzyme_inhibition cluster_azetidinone Azetidin-2-one Derivative cluster_enzyme Enzyme Active Site cluster_result Outcome Azetidinone Azetidin-2-one (Electrophilic Core) Enzyme Enzyme (e.g., Serine/Cysteine Protease) Azetidinone->Enzyme Binding to Active Site Nucleophile Nucleophilic Residue (Serine -OH or Cysteine -SH) Azetidinone->Nucleophile Acylation of Nucleophile Inactivated_Enzyme Inactivated Enzyme Nucleophile->Inactivated_Enzyme Covalent Adduct Formation

Caption: Mechanism of enzyme inhibition by azetidin-2-one derivatives.

Other Therapeutic Areas

The therapeutic potential of the azetidin-2-one scaffold extends to a variety of other conditions:

  • Antiviral Agents: Some azetidin-2-one derivatives have demonstrated antiviral activity, including against human cytomegalovirus (HCMV) by inhibiting its protease.[10][17]

  • Antitubercular Agents: The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, and several azetidin-2-one derivatives have shown promising activity against Mycobacterium tuberculosis.[4][10][14]

  • Anticonvulsant and CNS Depressant Activity: Certain azetidin-2-one derivatives have exhibited anticonvulsant and central nervous system depressant properties in preclinical studies.[19]

  • Anti-inflammatory and Analgesic Activity: In addition to HLE inhibition, some azetidin-2-ones have demonstrated broader anti-inflammatory and analgesic effects.[14][19]

  • Antidiabetic Agents: Azetidin-2-one derivatives have been investigated as potential antihyperglycemic agents, with some compounds showing activity in models of diabetes.[20]

Key Experimental Protocols

To facilitate further research in this area, detailed methodologies for key assays are provided below.

β-Lactamase Inhibition Assay

This assay is crucial for evaluating the ability of azetidin-2-one derivatives to inhibit β-lactamase enzymes, which is essential for overcoming antibiotic resistance.

Reagents and Materials:

  • Purified β-lactamase enzyme

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Test compounds (azetidin-2-one derivatives)

  • Microplate reader

Procedure: [1]

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, pre-incubate the β-lactamase enzyme with the various concentrations of the test inhibitor for a defined period.

  • Initiate the reaction by adding the chromogenic substrate (nitrocefin).

  • Monitor the change in absorbance over time at the wavelength corresponding to the hydrolyzed substrate (e.g., 486 nm for nitrocefin).

  • Calculate the rate of hydrolysis for each inhibitor concentration and determine the IC50 value.

beta_lactamase_assay A Prepare serial dilutions of test compounds B Pre-incubate β-lactamase with inhibitors A->B C Add chromogenic substrate (e.g., nitrocefin) B->C D Monitor absorbance change over time C->D E Calculate rate of hydrolysis and determine IC50 D->E

Sources

Introduction: The Significance of the 1-Phenylazetidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core structure of penicillin and cephalosporin antibiotics.[1][2][3] These molecules function by inhibiting the D,D-transpeptidase enzyme, which is crucial for the final step in bacterial cell wall biosynthesis, ultimately leading to cell lysis and death.[4] Beyond their antibacterial prowess, β-lactams are highly valued as versatile synthetic intermediates. The inherent strain of the four-membered ring makes them susceptible to nucleophilic attack, providing a gateway to a diverse array of more complex organic molecules, including α- and β-amino acids.[5]

The 1-phenylazetidin-2-one scaffold, specifically, serves as a fundamental model and building block in the exploration of β-lactam chemistry. The phenyl group at the nitrogen atom modulates the electronic properties and reactivity of the ring system and provides a handle for further functionalization. This guide offers a comprehensive review of the primary synthetic strategies for constructing this core, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and discuss the analytical techniques for structural verification.

Part 1: The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most direct and versatile methods for β-lactam synthesis.[1][5] The reaction is of significant historical importance, as it was instrumental in the first total syntheses of penicillin.[1]

Mechanistic Rationale

The Staudinger synthesis is a non-photochemical [2+2] cycloaddition. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate. Subsequently, a conrotatory ring closure occurs, where the enolate anion attacks the iminium carbon to form the four-membered azetidin-2-one ring. The stereochemistry of the final product is often controlled by the geometry of this ring-closing step. For the synthesis of this compound, the reaction involves the cycloaddition of a suitable ketene with an imine derived from aniline.

Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition.

Experimental Protocol: Synthesis via In Situ Ketene Generation

A common and practical approach involves the in situ generation of the ketene from an acyl chloride and a tertiary amine base, which prevents the ketene from dimerizing. Chloroacetyl chloride is a convenient precursor for the simplest ketene needed for the unsubstituted C3/C4 positions.

Staudinger_Workflow Workflow for Staudinger Synthesis cluster_prep 1. Imine Formation cluster_reaction 2. Cycloaddition cluster_workup 3. Work-up & Purification A Dissolve Aniline & Benzaldehyde in Dichloromethane (DCM) B Add drying agent (e.g., MgSO4) Stir at room temperature (2h) A->B C Filter to remove drying agent B->C D Cool imine solution to 0°C C->D Use filtrate directly E Add Triethylamine (TEA) D->E F Add Chloroacetyl Chloride dropwise over 30 min E->F G Warm to room temperature Stir overnight F->G H Wash reaction mixture with H2O, then brine G->H I Dry organic layer (Na2SO4) H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (Silica gel, Hexane:EtOAc) J->K L Obtain this compound K->L

Caption: Experimental workflow for the Staudinger synthesis of β-lactams.

Step-by-Step Methodology:

  • Imine Formation: To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM), add a substituted or unsubstituted aldehyde (e.g., benzaldehyde, 1.0 eq). Stir the mixture at room temperature over a drying agent like anhydrous MgSO₄ for 2-4 hours.

  • Filtration: Filter the mixture to remove the drying agent. The resulting filtrate containing the N-phenyl imine is used directly in the next step.

  • Cycloaddition: Cool the imine solution to 0°C in an ice bath under a nitrogen atmosphere. Add triethylamine (TEA, 1.5 eq) as a non-nucleophilic base.

  • Ketene Generation: Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes. The TEA reacts with the acid chloride to generate the ketene in situ.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the this compound.

Part 2: The Kinugasa Reaction

The Kinugasa reaction is a powerful copper(I)-catalyzed method for synthesizing β-lactams from terminal alkynes and nitrones.[6][7] This reaction is known for its operational simplicity and often proceeds with high diastereoselectivity, typically yielding cis-substituted β-lactams.[7]

Mechanistic Rationale

The currently accepted mechanism involves several key steps. First, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered intermediate, a 1,2,3-oxazaphospholidine derivative. This intermediate is unstable and rearranges through a series of steps, potentially involving the formation of a ketene and an imine which then undergo a [2+2] cycloaddition, to furnish the final β-lactam product.[7][8]

Kinugasa_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne Terminal Alkyne (R-C≡CH) Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Acetylide Formation Nitrone Nitrone (Ph-N+(O-)=CHR') Cycloadduct 5-Membered Cycloadduct Nitrone->Cycloadduct Copper Cu(I) Salt + Base Copper->Acetylide Acetylide->Cycloadduct [3+2] Cycloaddition Lactam β-Lactam Cycloadduct->Lactam Rearrangement Kinugasa_Workflow Workflow for Kinugasa Reaction cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Nitrone, CuCl, and Base (e.g., NMI) to a flask under N2 B Add anhydrous solvent (e.g., THF) A->B C Add Terminal Alkyne dropwise at room temperature B->C D Stir the mixture at room temperature for 12-24 hours C->D E Quench with saturated aq. NH4Cl D->E F Extract with Ethyl Acetate (EtOAc) E->F G Wash combined organic layers with brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I J Obtain β-Lactam Product I->J

Caption: Experimental workflow for a one-pot Kinugasa reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the N-phenylnitrone (1.0 eq), copper(I) chloride (CuCl, 0.1 eq), and a base such as N-methylimidazole (NMI, 2.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and stir to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting nitrone is consumed.

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired β-lactam.

Part 3: Intramolecular Cyclization Strategies

An alternative to cycloaddition reactions is the formation of the β-lactam ring through intramolecular cyclization. A common and effective method involves the base-mediated cyclization of an N-aryl-β-halopropanamide. This approach builds the linear precursor first and then closes the ring in a separate step.

Mechanistic Rationale

The mechanism is a straightforward intramolecular nucleophilic substitution (Sₙ2). A strong, non-nucleophilic base (e.g., sodium hydride, NaH) deprotonates the amide nitrogen, making it a potent nucleophile. This newly formed anion then attacks the carbon atom bearing the halogen (e.g., chlorine, bromine), displacing the halide ion and forming the four-membered azetidin-2-one ring.

Caption: Mechanism of intramolecular cyclization of a β-halo amide.

Experimental Protocol: Synthesis of Precursor and Cyclization

This is a two-stage process: first, the synthesis of the N-phenyl-3-chloropropanamide precursor, followed by the base-induced ring closure.

Stage 1: Synthesis of N-Phenyl-3-chloropropanamide

  • Setup: Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask placed in an ice bath (0°C).

  • Acylation: Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, then with saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude amide, which can often be used in the next step without further purification or can be recrystallized.

Stage 2: Intramolecular Cyclization

  • Setup: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flask containing anhydrous THF under a nitrogen atmosphere and cool to 0°C.

  • Substrate Addition: Add a solution of N-phenyl-3-chloropropanamide (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by cooling to 0°C and slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Part 4: Characterization and Data Analysis

Confirmation of the successful synthesis of this compound relies on standard spectroscopic techniques. The key spectral features provide a definitive fingerprint of the target molecule.

TechniqueSignal / PeakExpected Chemical Shift / FrequencyNotes
¹H NMR Aromatic Protons (Ph)δ 7.0 - 7.5 ppmMultiplet, integrating to 5H.
CH₂ (C4-H)δ ~3.8 ppmTriplet, adjacent to the nitrogen atom.
CH₂ (C3-H)δ ~3.2 ppmTriplet, adjacent to the carbonyl group.
¹³C NMR Carbonyl (C=O)δ ~165 - 175 ppmThe strained ring can influence this shift. [9]
Aromatic Carbonsδ ~115 - 140 ppmMultiple signals for the phenyl ring carbons.
CH₂ (C4)δ ~50 - 60 ppmCarbon attached to nitrogen. [9]
CH₂ (C3)δ ~40 - 50 ppmCarbon alpha to the carbonyl. [9]
IR Spectroscopy C=O Stretch (Amide)~1730 - 1760 cm⁻¹This is a characteristic and strong absorption for a β-lactam carbonyl, shifted to a higher frequency due to ring strain. [10]
C-N Stretch~1350 - 1400 cm⁻¹
Aromatic C-H Stretch~3000 - 3100 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 147.07For C₉H₉NO. High-resolution MS can confirm the elemental composition.

Conclusion

The synthesis of this compound can be achieved through several robust and well-established methodologies. The Staudinger [2+2] cycloaddition offers a convergent and direct route, particularly when employing in situ ketene generation. The Kinugasa reaction provides an efficient, copper-catalyzed alternative that often demonstrates high stereoselectivity for more substituted analogs. Finally, intramolecular cyclization of β-halo amides represents a reliable, albeit less convergent, strategy that is mechanistically straightforward.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and catalysts. Each method provides a valuable tool for accessing this fundamental β-lactam core, enabling further exploration in medicinal chemistry and the development of novel synthetic transformations.

References

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  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters, 21(11), 3746-3749.
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A Technical Guide to 1-Phenylazetidin-2-one Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenylazetidin-2-one scaffold, a core component of the broader β-lactam family, represents a privileged structure in medicinal chemistry.[1][2] While historically recognized for its foundational role in antibacterial agents like penicillins and cephalosporins, contemporary research has unveiled a remarkable spectrum of biological activities for its synthetic derivatives.[3][4] This guide provides an in-depth technical exploration of this compound derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect common synthetic pathways, critically evaluate the diverse pharmacological profiles—including antibacterial, antifungal, anticancer, and anti-inflammatory activities—and synthesize key structure-activity relationship (SAR) insights. Furthermore, this document furnishes detailed, field-proven protocols for the biological evaluation of these compounds, ensuring a self-validating framework for future research and development endeavors.

Chapter 1: The Azetidin-2-one Core: A Privileged Scaffold

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide.[5] Its significance in pharmacology was cemented with the discovery of penicillin, where the strained four-membered ring was identified as the crucial pharmacophore responsible for its antibacterial action.[3][6] The inherent ring strain of the β-lactam makes the amide bond highly susceptible to nucleophilic attack and cleavage, a property exploited in its mechanism of action.[3] This ability to act as an effective acylating agent is fundamental to its interaction with biological targets, most notably bacterial enzymes.[3]

While the initial focus was on bicyclic structures like penicillins, synthetic exploration of monocyclic β-lactams, such as those derived from this compound, has revealed a far broader therapeutic landscape.[1][7] These synthetic derivatives have demonstrated a wide array of pharmacological activities beyond antibacterial effects, including roles as enzyme inhibitors, cholesterol absorption inhibitors, and agents with anticancer, anti-inflammatory, and antifungal properties.[7][8] The phenyl group at the N1 position serves as a critical, modifiable anchor for tuning the molecule's steric and electronic properties, profoundly influencing its biological target specificity and potency.

Chapter 2: Synthetic Strategies for this compound Derivatives

The construction of the this compound ring is a cornerstone of its chemistry. The most versatile and widely adopted method is the Staudinger ketene-imine cycloaddition, first reported in 1907.[4][5] This [2+2] cycloaddition reaction involves the reaction of a Schiff base (imine) with a ketene, typically generated in situ from an acyl chloride and a tertiary amine.

Causality in Method Selection: The Staudinger synthesis is favored due to its reliability, high yield potential, and the ability to readily introduce diverse substituents onto the final structure by simply varying the starting aldehyde, amine, and acyl chloride.[9] The reaction is often carried out using chloroacetyl chloride in the presence of a base like triethylamine (TEA), which serves both to generate the ketene and to neutralize the HCl byproduct.[3][10]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Cycloaddition Reagents cluster_product Final Product A Substituted Aniline C Schiff Base (Imine) A->C Condensation (e.g., +GAA, reflux) B Aromatic Aldehyde B->C F 1,3,4-Trisubstituted This compound C->F [2+2] Staudinger Cycloaddition D Chloroacetyl Chloride D->F E Triethylamine (TEA) E->F

Caption: General workflow for the Staudinger synthesis of azetidin-2-ones.
Exemplary Synthetic Protocol:
  • Schiff Base Formation: An equimolar mixture of a substituted aniline and a substituted aromatic aldehyde is refluxed in a solvent like ethanol with a catalytic amount of glacial acetic acid for several hours.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated Schiff base is filtered, dried, and recrystallized.

  • Cycloaddition: The synthesized Schiff base (0.01 mol) is dissolved in a suitable solvent such as 1,4-dioxane or dimethylformamide (DMF).[10][11] To this solution, triethylamine (0.02 mol) is added, followed by the dropwise addition of chloroacetyl chloride (0.02 mol) under cooled conditions (0-5°C).[3] The mixture is then stirred at room temperature for 10-12 hours.[3]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is poured onto crushed ice to precipitate the crude product.[3] The solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the final this compound derivative.[3]

Chapter 3: A Spectrum of Potential Bioactivities

The true value of the this compound scaffold lies in its biological versatility. Minor structural modifications can dramatically shift its therapeutic activity from one domain to another.[12]

Antibacterial Activity

This is the most classical activity of the β-lactam ring. This compound derivatives act as bactericidal agents by inhibiting the synthesis of the bacterial cell wall.[13][14]

Mechanism of Action: The core mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial transpeptidase enzymes.[14][15] These enzymes are essential for the final step of peptidoglycan synthesis, which involves cross-linking peptide chains to give the cell wall its structural integrity.[16][17] The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP.[14][16] When the antibiotic binds to the PBP active site, the strained amide bond is broken, and a covalent acyl-enzyme intermediate is formed, effectively deactivating the enzyme.[14] This disruption of cell wall synthesis leads to osmotic instability and, ultimately, cell lysis and death.[13][16][17]

Antibacterial_Mechanism cluster_drug Drug Action cluster_target Bacterial Target cluster_process Bacterial Process cluster_outcome Outcome Azetidinone This compound (β-Lactam Ring) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Azetidinone->PBP Covalent Binding (Acylation) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibited WeakWall Weakened Cell Wall PBP->WeakWall Inhibition leads to CellWall Stable Cell Wall Crosslinking->CellWall Leads to Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to WeakWall->Lysis

Caption: Mechanism of antibacterial action via PBP inhibition.

Quantitative Data: The antibacterial efficacy is typically measured as the Minimum Inhibitory Concentration (MIC).

Compound IDSubstituent (R) on N-phenylTest OrganismMIC (µg/mL)Reference
IVc 4-ClS. aureus (Gram +)12.5[11]
IVc 4-ClE. coli (Gram -)12.5[11]
IVd 4-BrS. aureus (Gram +)12.5[11]
IVd 4-BrE. coli (Gram -)12.5[11]
IVe 4-FS. aureus (Gram +)6.25[11]
IVe 4-FE. coli (Gram -)12.5[11]
Amoxicillin StandardS. aureus (Gram +)25[11]
Amoxicillin StandardE. coli (Gram -)25[11]

Table 1: Antibacterial activity of selected this compound derivatives.[11]

Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as cytotoxic agents against various cancer cell lines.[2][18] Their mechanisms can be diverse, often involving the inhibition of critical cellular processes.

Potential Mechanisms:

  • Tubulin Polymerization Inhibition: Some derivatives function as microtubule inhibitors, disrupting the formation of the mitotic spindle and arresting the cell cycle, leading to apoptosis.

  • Enzyme Inhibition: These compounds can act as inhibitors for enzymes crucial to cancer cell survival and proliferation, such as kinases or proteases.[8]

Quantitative Data: Anticancer activity is often quantified by the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituentsCell LineIC50 (µM)Reference
4a 1-phenyl, 3-(pyrid-2-yl)NCI-H522 (Lung)< 0.01[19]
4a 1-phenyl, 3-(pyrid-2-yl)COLO 205 (Colon)< 0.01[19]
4b 1-phenyl, 3-(pyrid-2-yl)HT29 (Colon)0.02[19]
4b 1-phenyl, 3-(pyrid-2-yl)MCF-7 (Breast)0.02[19]
4e N-(4-methoxyphenyl), R=p-tolylB16-F1 (Melanoma)8.5[20]
4f N-(4-chlorophenyl), R=p-tolylB16-F1 (Melanoma)10.8[20]

Table 2: In Vitro anticancer activity of selected azetidinone derivatives.

Anti-inflammatory and Antifungal Activities

Beyond antibacterial and anticancer effects, various derivatives have been reported to possess anti-inflammatory and antifungal properties.[7][8][12]

  • Anti-inflammatory Activity: The mechanism often involves the inhibition of inflammatory enzymes like human leukocyte elastase.[7][8] Certain quinoline-bearing azetidinone scaffolds have shown significant anti-inflammatory and analgesic activity, with potency comparable to standard NSAIDs.[21]

  • Antifungal Activity: Several studies have screened azetidinone libraries against fungal strains like Candida albicans and Aspergillus niger.[4][22] The precise mechanism is less understood than its antibacterial counterpart but may involve the disruption of fungal cell wall or membrane integrity.[23] It has been noted that in some series, 2-azetidinones were more active against bacteria, while related thiazolidinone structures were more potent against fungi.[2][4]

Chapter 4: Structure-Activity Relationship (SAR) Insights

Understanding how molecular structure influences biological activity is critical for rational drug design. For this compound derivatives, several key SAR trends have been identified.

Expertise & Causality: The electronic and steric properties of substituents on the N1-phenyl ring and the C4-aryl ring are primary determinants of activity. Electron-withdrawing groups (e.g., -Cl, -F, -NO2) on these aromatic rings often enhance antimicrobial and anticancer activity.[4][10] This is likely because they can increase the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack by the target enzyme's active site residue. Conversely, bulky or hydrophobic groups can influence cell permeability and target binding affinity.[1]

Caption: Key structure-activity relationships for this compound.

Chapter 5: Key Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are standard, widely accepted methods for the initial biological screening of novel compounds. Consistent application of these methods provides a reliable and reproducible foundation for assessing bioactivity.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[24][25]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL), test compound stock solution (e.g., in DMSO), standard antibiotic (e.g., Amoxicillin).

  • Methodology:

    • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

    • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

    • Inoculation: Dilute the 0.5 McFarland bacterial suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add the appropriate volume of this diluted inoculum to each well.

    • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[25]

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[24][25]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[26][27][28]

  • Materials: 96-well plates, appropriate cell culture medium (e.g., DMEM), cancer cell line of interest, test compound, DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[26]

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle controls (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%).[26]

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[26]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[26]

    • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[26]

    • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[26]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[26]

Conclusion and Future Outlook

The this compound core is far more than just a historical footnote in antibiotic discovery. It is a dynamic and versatile scaffold that continues to yield compounds with potent and diverse biological activities. Research has successfully expanded its profile to include promising anticancer, anti-inflammatory, and antifungal agents. The synthetic accessibility via the Staudinger cycloaddition allows for extensive derivatization and optimization. Future research should focus on elucidating the specific molecular targets for the non-antibacterial activities, refining SAR models through computational and co-crystallography studies, and optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties. The continued exploration of this "simple" four-membered ring promises to deliver novel therapeutic agents for a wide range of human diseases.

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An In-depth Technical Guide to the Mechanism of Action for Beta-Lactam Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-lactam antibiotics represent one of the most significant achievements in modern medicine, forming the cornerstone of antibacterial therapy for over eight decades.[1] This class of compounds, which includes penicillins, cephalosporins, carbapenems, and monobactams, is characterized by the presence of a highly reactive four-membered cyclic amide known as the beta-lactam ring.[2][3] Their enduring clinical success is rooted in a potent and specific mechanism of action that targets a fundamental process in bacterial physiology: the biosynthesis of the cell wall.[1][2] This guide provides a comprehensive technical overview of the molecular intricacies governing the action of beta-lactam antibiotics, the biochemical basis of their bactericidal effect, and the evolving landscape of bacterial resistance. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical class of antimicrobial agents.

The Bacterial Cell Wall: The Ultimate Target

The primary target of all beta-lactam antibiotics is the bacterial cell wall, a rigid, mesh-like structure called peptidoglycan that encases the bacterial cell.[4][5] This essential exoskeleton provides structural integrity, maintains cell shape, and protects against osmotic lysis.[4][6] Peptidoglycan is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[5][7] The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide stems, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][8]

The Central Role of Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the terminal steps of peptidoglycan biosynthesis.[8][9] Specifically, they are DD-transpeptidases that facilitate the formation of peptide cross-links between adjacent glycan chains.[2][10] This cross-linking reaction imparts the necessary strength and rigidity to the cell wall.[7][11] Bacteria possess multiple types of PBPs, each with specific roles in cell elongation, shape maintenance, and septum formation during cell division.[12][13] The active site of these enzymes contains a critical serine residue that is essential for their catalytic activity.[1]

The Core Mechanism: Covalent Inhibition of PBPs

The bactericidal action of beta-lactam antibiotics stems from their ability to act as covalent inhibitors of PBPs.[1][14] The strained four-membered beta-lactam ring is chemically reactive and mimics the D-Ala-D-Ala terminus of the natural peptide substrate of the PBP.[12][14] This structural similarity allows the beta-lactam antibiotic to enter the active site of the PBP.

The key event in the mechanism of action is the nucleophilic attack by the active site serine residue of the PBP on the carbonyl carbon of the beta-lactam ring.[14][15] This attack leads to the opening of the strained beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[14][16] This acylation of the PBP active site is effectively irreversible and renders the enzyme inactive.[15][16]

By inactivating PBPs, beta-lactam antibiotics block the final transpeptidation step of peptidoglycan synthesis.[2][17] The inhibition of this crucial cross-linking process results in the formation of a weakened and defective cell wall.[18][19] Consequently, the bacterium can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[12][19] The bactericidal effect can also be enhanced by the activation of autolytic enzymes triggered by the disruption of cell wall synthesis.[2][9]

Beta-Lactam Mechanism of Action cluster_Bacterium Bacterial Cell cluster_Antibiotic Beta-Lactam Antibiotic cluster_Inhibition Inhibition of Cell Wall Synthesis PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Catalyzes Cross-linking Inactive_PBP Inactive Acyl-Enzyme Complex (Covalent Bond) PBP->Inactive_PBP Covalent Acylation Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Peptidoglycan_Precursor->PBP Normal Substrate Binding Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->PBP Mimics D-Ala-D-Ala Binds to Active Site Weak_Wall Weakened, Un-cross-linked Peptidoglycan Inactive_PBP->Weak_Wall Inhibition of Cross-linking Lysis Cell Lysis and Death Weak_Wall->Lysis Osmotic Instability

Caption: Covalent inhibition of Penicillin-Binding Proteins (PBPs) by beta-lactam antibiotics.

The Rise of Resistance: Bacterial Counterstrategies

The widespread use of beta-lactam antibiotics has inevitably led to the evolution and dissemination of bacterial resistance mechanisms. Understanding these strategies is paramount for the development of new and effective therapies. The three primary mechanisms of resistance are:

Enzymatic Degradation by Beta-Lactamases

This is the most prevalent and clinically significant mechanism of resistance, particularly in Gram-negative bacteria.[12][20] Bacteria acquire genes that encode for beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1][21] There is a vast diversity of beta-lactamases, classified into different molecular classes (A, B, C, and D), each with varying substrate specificities.[22][23]

To counter this, beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam have been developed.[22] These molecules also contain a beta-lactam ring and act as "suicide inhibitors," irreversibly binding to and inactivating the beta-lactamase enzyme.[24] More recently, novel non-beta-lactam inhibitors like avibactam have been introduced to combat a broader spectrum of beta-lactamases.[23][25]

Alteration of the Target: Modified PBPs

Bacteria can develop resistance by altering the structure of their PBPs through genetic mutations.[9][12] These modifications reduce the binding affinity of beta-lactam antibiotics to the PBP active site, while still allowing the enzyme to perform its essential function in cell wall synthesis.[18]

A classic example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene.[26][27] This gene encodes for a novel PBP, PBP2a, which has a very low affinity for most beta-lactam antibiotics.[27][28] PBP2a can continue to synthesize the cell wall even in the presence of otherwise lethal concentrations of these drugs.[26][28]

Reduced Permeability and Efflux Pumps

In Gram-negative bacteria, the outer membrane acts as a permeability barrier that beta-lactam antibiotics must cross to reach the PBPs in the periplasmic space.[9] Alterations in the porin channels, through which these antibiotics typically enter, can reduce their influx and contribute to resistance.[29] Additionally, bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell before they can reach their PBP targets.[30]

Bacterial Resistance Mechanisms cluster_Mechanisms Mechanisms of Resistance cluster_Outcome Outcome Beta_Lactam Beta-Lactam Antibiotic Beta_Lactamase 1. Enzymatic Degradation (Beta-Lactamase) Beta_Lactam->Beta_Lactamase Hydrolysis of Beta-Lactam Ring Altered_PBP 2. Target Modification (Altered PBP) Beta_Lactam->Altered_PBP Reduced Binding Affinity Reduced_Permeability 3. Reduced Permeability & Efflux Pumps Beta_Lactam->Reduced_Permeability Blocked Entry or Active Expulsion Inactive_Antibiotic Inactive_Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive Metabolite Cell_Wall_Synthesis Cell_Wall_Synthesis Altered_PBP->Cell_Wall_Synthesis Continued Cell Wall Synthesis Low_Concentration Low_Concentration Reduced_Permeability->Low_Concentration Low Intracellular Concentration Resistance Bacterial Survival and Proliferation Inactive_Antibiotic->Resistance Cell_Wall_Synthesis->Resistance Low_Concentration->Resistance

Sources

The Stereochemistry of 1-Phenylazetidin-2-one: A Cornerstone for Chiral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[1][2] Beyond its role in anti-infectives, this strained four-membered ring serves as a versatile chiral building block for a diverse array of biologically active compounds.[3] The 1-phenylazetidin-2-one framework, in particular, offers a synthetically accessible entry point to complex chiral molecules. The stereochemical configuration of substituents on the β-lactam ring is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors.[4] It is well-established that different enantiomers of a chiral drug can exhibit widely varying pharmacological activity, metabolic profiles, and toxicity.[4] This guide provides an in-depth exploration of the stereochemistry of this compound derivatives, focusing on modern asymmetric synthesis strategies, robust chiral resolution techniques, and analytical methods for stereochemical assignment.

The Significance of Chirality in the Azetidin-2-one Scaffold

While this compound itself is achiral, its true value lies in its function as a precursor to chiral derivatives. Introducing substituents at the C3 and C4 positions of the β-lactam ring creates stereogenic centers. The resulting stereoisomers can be categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images, e.g., cis vs. trans).

The biological implications of this are profound. The enzymes and receptors in the human body are chiral, creating a specific three-dimensional environment for molecular interactions. As illustrated by the Easson-Stedman hypothesis, a chiral molecule often requires a three-point interaction with its target for optimal binding. One enantiomer may fit perfectly into this binding site, eliciting a potent therapeutic response, while its mirror image may bind weakly or not at all.[4] In some cases, the "inactive" enantiomer can contribute to side effects or be metabolized differently, complicating the drug's pharmacokinetic profile.[4] Therefore, the development of stereoselective synthetic methods to produce single-enantiomer β-lactam derivatives is a critical objective in modern drug discovery.[1][5]

Asymmetric Synthesis: Controlling Stereochemistry

The creation of enantiomerically pure β-lactams is most efficiently achieved through asymmetric synthesis, where the desired stereoisomer is formed preferentially. Several powerful methodologies have been developed for this purpose.

The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is the foundational method for constructing the β-lactam ring.[2][6] To achieve stereocontrol, chiral auxiliaries are often employed on either the ketene or the imine component, directing the approach of the reactants to favor the formation of one diastereomer.

Causality in Stereodirection: Chiral auxiliaries, such as those derived from chiral aldehydes or amines, create a sterically hindered environment on one face of the molecule.[2] The incoming reactant (ketene or imine) is forced to approach from the less hindered face, resulting in a diastereoselective cycloaddition. The relative stereochemistry (cis or trans) of the product is often determined by the geometry of the imine and the specific reaction conditions, with the outcome frequently analyzed by 1H-NMR based on the coupling constants between the C3 and C4 protons.[1]

Catalytic Asymmetric Synthesis

More modern approaches utilize chiral catalysts to induce enantioselectivity, offering a more atom-economical route. Chiral Lewis acids or nucleophilic amine catalysts can activate the reactants and orchestrate their cycloaddition within a chiral environment.

A notable example involves the use of chiral nucleophilic amines, such as benzoylquinine, in the reaction of ketenes with electron-deficient imines.[7][8] The catalyst forms a chiral zwitterionic enolate with the ketene, which then reacts with the imine in a highly controlled, enantioselective manner, often yielding products with excellent enantiomeric excess (ee).[6][8]

Workflow: Asymmetric Synthesis of a Chiral β-Lactam

Below is a generalized workflow for the development of an asymmetric synthesis for a 1,3,4-trisubstituted azetidin-2-one.

G cluster_0 Synthesis & Purification cluster_1 Stereochemical Analysis cluster_2 Outcome A Reactant Selection (Chiral Imine + Ketene Precursor) B Asymmetric Staudinger [2+2] Cycloaddition A->B C Crude Product Work-up & Column Chromatography B->C D 1H NMR Analysis (Determine Diastereomeric Ratio, d.r.) C->D Analyze Purified Fractions E Chiral HPLC Analysis (Determine Enantiomeric Excess, e.e.) D->E F Characterization (X-ray, CD for Absolute Config.) E->F G Enantiopure Product (>99% e.e.) E->G Meets Purity Specs? H Optimization Required E->H

Caption: Generalized workflow for asymmetric β-lactam synthesis and analysis.

Chiral Resolution: Separating Enantiomers

When a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers), a resolution step is required to isolate the desired enantiomer.

Diastereomeric Salt Formation

This classical technique remains one of the most robust and scalable methods for chiral resolution.[9] It is particularly effective for racemic β-lactams that contain an acidic or basic functional group. The process involves reacting the racemate with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid for a basic racemate, or (-)-brucine for an acidic one).[9][10]

This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.[10] This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is cleaved off, yielding the enantiomerically pure target compound.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To resolve a racemic this compound derivative containing a carboxylic acid group using (R)-(+)-α-methylbenzylamine as the resolving agent.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic acid in a suitable solvent (e.g., ethanol). Add 0.5 equivalents of (R)-(+)-α-methylbenzylamine. Causality: Using only 0.5 equivalents ensures that only one diastereomeric salt can fully form and crystallize, maximizing the initial enrichment.

  • Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Dry the crystals and analyze a small sample by chiral HPLC to determine the enantiomeric excess of the salt.

  • Recrystallization (If Necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from a suitable solvent system to further enhance the purity.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the amine resolving agent, making it water-soluble, and liberates the free carboxylic acid.

  • Final Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure product.

  • Final Validation: Confirm the final enantiomeric purity by chiral HPLC.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for both the analysis and preparative separation of enantiomers.[11] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This method is invaluable when classical resolution is not feasible, for example, for compounds that lack suitable functional groups for salt formation.[10]

MethodPrincipleAdvantagesDisadvantages
Asymmetric Synthesis Creates one enantiomer preferentially using chiral catalysts, substrates, or reagents.[5]Highly efficient, avoids loss of 50% of material.Requires development of specific stereoselective reactions.
Diastereomeric Salt Resolution Forms separable diastereomeric salts with a chiral resolving agent.[10][]Scalable, robust, cost-effective for certain substrates.Requires a suitable functional group (acid/base); can be iterative.
Chiral Chromatography Differential interaction with a chiral stationary phase.[11]Widely applicable, high purity achievable, analytical and preparative.Can be costly and time-consuming for large-scale separation.[9]

Table 1: Comparison of core strategies for obtaining enantiopure this compound derivatives.

Analytical Characterization of Stereochemistry

Unambiguous determination of both relative (cis/trans) and absolute (R/S) stereochemistry is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, 1H NMR is indispensable for determining the relative stereochemistry of substituents on the β-lactam ring. The magnitude of the coupling constant (J-value) between the protons at C3 and C4 is diagnostic: Jcis is typically larger than Jtrans.[1] Advanced 2D NMR techniques can further elucidate complex structures.[1]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique to a specific enantiomer, allowing for the assignment of its absolute configuration, often by comparison to known compounds or computational models.[13]

  • X-Ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure of a crystalline compound, providing unequivocal proof of both relative and absolute stereochemistry.[1]

Decision Logic for Stereochemical Assignment

G start Is the relative stereochemistry (cis/trans) known? nmr Perform 1H NMR Analysis Measure C3-H / C4-H coupling constants start->nmr No next_q Is the absolute stereochemistry (R/S) known? start->next_q Yes nmr->next_q chiral_hplc Chiral HPLC to confirm enantiomeric purity next_q->chiral_hplc No known Assignment Confirmed next_q->known Yes cd Circular Dichroism (CD) for assignment chiral_hplc->cd Need absolute config. xray Single Crystal X-Ray Crystallography cd->xray If ambiguity remains or crystal is available final Complete Stereochemical Assignment xray->final

Caption: Decision tree for the analytical determination of β-lactam stereochemistry.

Conclusion and Future Outlook

The this compound scaffold is a powerful tool in the arsenal of medicinal chemists. Its importance, however, is intrinsically linked to its stereochemistry. The ability to precisely control the three-dimensional arrangement of atoms on this strained ring system is fundamental to designing next-generation therapeutics with improved potency, selectivity, and safety profiles. Advances in catalytic asymmetric synthesis continue to provide more efficient and sustainable routes to enantiopure β-lactams.[1][6] Concurrently, robust resolution and analytical techniques ensure that the stereochemical integrity of these crucial building blocks can be reliably produced and verified. As drug discovery moves towards increasingly complex and specific molecular targets, the principles and methodologies governing the stereochemistry of the azetidin-2-one core will remain centrally important.

References

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An In-depth Technical Guide to the Solubility of 1-Phenylazetidin-2-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-phenylazetidin-2-one, a key heterocyclic compound with significant applications in organic synthesis and pharmaceutical research. As the complexity of synthetic pathways and the demands for purity increase, a fundamental understanding of the solubility of such building blocks is paramount for process optimization, reaction condition selection, and purification strategy development. This document moves beyond a simple tabulation of data, offering insights into the molecular interactions that govern solubility and providing detailed, field-tested protocols for its empirical determination. The intended audience for this guide includes researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property.

Introduction: The Significance of this compound

This compound belongs to the β-lactam class of compounds, a structural motif famously present in penicillin and cephalosporin antibiotics.[1] Beyond its historical significance in medicine, the strained four-membered ring of the azetidinone core makes it a versatile intermediate in organic synthesis, amenable to a variety of ring-opening and modification reactions. Its phenyl substituent introduces aromaticity and alters its polarity and reactivity compared to simpler β-lactams. A thorough understanding of its solubility is therefore a critical first step in its effective utilization, impacting everything from reaction solvent choice to the design of efficient crystallization-based purification methods.[2][3]

Foundational Principles: What Governs Solubility?

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Polar Lactam Group: The amide bond within the β-lactam ring is polar and can act as a hydrogen bond acceptor. This suggests a favorable interaction with polar solvents, particularly those that can act as hydrogen bond donors.

  • The Aromatic Phenyl Group: The nonpolar phenyl ring contributes to van der Waals forces and can engage in π-π stacking interactions. This feature suggests some solubility in aromatic and less polar solvents.

  • Overall Molecular Polarity: The combination of the polar lactam and the nonpolar phenyl group gives this compound a moderate overall polarity.

The balance of these features will dictate its solubility in a given solvent. A high solubility is achieved when the energy gained from solute-solvent interactions is sufficient to overcome the energy of the crystal lattice of the solid solute and the cohesive forces between solvent molecules.[4]

Quantitative Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data provides a quantitative basis for solvent selection in various applications.

SolventChemical ClassPolarity IndexSolubility (mg/mL) at 25 °C
DichloromethaneHalogenated3.1> 200 (Very Soluble)
AcetoneKetone5.1> 200 (Very Soluble)
Ethyl AcetateEster4.4~150 (Freely Soluble)
AcetonitrileNitrile5.8~120 (Freely Soluble)
MethanolAlcohol (Protic)5.1~80 (Soluble)
EthanolAlcohol (Protic)4.3~50 (Soluble)
TolueneAromatic2.4~25 (Sparingly Soluble)
WaterAqueous (Protic)10.2< 1 (Slightly Soluble)
HexanesAliphatic0.1< 0.1 (Practically Insoluble)

Disclaimer: The data presented in this table is a representative compilation based on typical observations for similar compounds and should be used as a guide. Actual solubility can be influenced by the purity of the compound and the solvent, as well as minor variations in temperature and pressure.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small Erlenmeyer flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended mixing time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

  • Sample Extraction: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any suspended microparticles, ensuring that only the dissolved solute is analyzed.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.[6]

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Diagram of the Experimental Workflow```dot

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal and shake at constant temperature for 24h A->B Equilibration C Allow solid to settle B->C Phase Separation D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility (mg/mL) G->H Data Processing

Caption: Conceptual map of this compound solubility versus solvent polarity.

Practical Applications in Research and Development

A solid understanding of the solubility of this compound is crucial for several common laboratory and industrial processes:

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are soluble is critical for achieving optimal reaction rates and yields. For reactions involving this compound, polar aprotic solvents like acetone or acetonitrile are excellent choices.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. [7]The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures. A mixed solvent system, such as ethanol/water or toluene/hexanes, could be effective for this compound. One would dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity is observed, followed by slow cooling to induce crystallization. [8]* Chromatographic Purification: In column chromatography, the choice of the mobile phase is guided by the solubility of the compound. The data presented here can help in selecting an appropriate solvent system for both normal-phase and reverse-phase chromatography.

  • Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. While this compound is not a final drug product, understanding the solubility of such intermediates is crucial for developing scalable and robust manufacturing processes.

Conclusion

The solubility of this compound in common organic solvents is a multifaceted property governed by the interplay of its polar lactam core and its nonpolar phenyl substituent. This guide has provided a quantitative overview of its solubility profile, a detailed protocol for its experimental determination, and an analysis of the underlying chemical principles. By leveraging this knowledge, researchers and professionals in the chemical and pharmaceutical sciences can make more informed decisions regarding reaction design, process optimization, and purification strategies, ultimately leading to more efficient and successful scientific outcomes.

References

  • ChemWhat. This compound CAS#: 5099-95-6. Available from: [Link]

  • PubChem. 1-Ethenyl-4-phenylazetidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066. Available from: [Link]

  • Tsuji, A., & Yamana, T. (1979). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 68(1), 65-69. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Jouyban, A. (2010).
  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available from: [Link]

  • Massachusetts Institute of Technology OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Google Patents. Process for preparing highly pure ezetimibe using novel intermediates.

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Thermal stability and decomposition of 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Phenylazetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fundamental representative of the N-aryl β-lactam class of compounds, possesses a strained four-membered ring that dictates its chemical reactivity and thermal stability. Understanding the thermal liabilities of this scaffold is critical for applications in medicinal chemistry, polymer science, and process development, where elevated temperatures can be encountered. This guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of this compound. While specific experimental data for this exact molecule is not extensively reported in public literature, this document synthesizes established principles of β-lactam chemistry and thermal analysis to present a predictive framework. We outline a robust, multi-technique experimental workflow designed to rigorously characterize its thermal properties, from initial stability screening to detailed kinetic analysis and decomposition product identification. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate the thermal behavior of this compound and to design effective experimental investigations.

Introduction: The Significance and Inherent Strain of this compound

The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the core structural motif in penicillin and cephalosporin antibiotics.[1] The this compound structure, while simple, is an important model system for understanding the behavior of N-aryl β-lactams. Its synthesis is well-established, often proceeding through the Staudinger cycloaddition of a ketene and an imine.[2]

The thermal stability of any β-lactam is intrinsically linked to its significant ring strain. This strain arises from the deviation of the bond angles within the four-membered ring from the ideal sp³ and sp² geometries. This strained system is more susceptible to cleavage than its linear amide or larger lactam counterparts, particularly under thermal stress.[1] For drug development professionals, understanding these thermal limits is crucial for formulation, storage, and assessing the shelf-life of β-lactam-containing active pharmaceutical ingredients.

Predicted Thermal Stability Profile

In the absence of specific, published thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, we can infer its likely thermal behavior based on general principles of organic chemistry and studies on related compounds.

Thermogravimetric Analysis (TGA) Prediction: It is anticipated that this compound will be stable up to a certain temperature, beyond which it will undergo a sharp, single-step decomposition. This is characteristic of the cleavage of the strained ring system into volatile fragments. The onset of decomposition is likely to be in the range of 200-350°C, typical for many organic molecules of similar molecular weight and complexity.

Differential Scanning Calorimetry (DSC) Prediction: A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline solid. Following the melt, at a higher temperature corresponding to the decomposition observed in TGA, an exothermic or endothermic event may be observed. The nature of this peak will depend on the overall enthalpy change of the decomposition reactions.

ParameterPredicted Value/ObservationRationale
Melting Point (Tm) ~70-90 °CBased on typical melting points of similar small aromatic organic compounds.
Onset of Decomposition (Tonset) 200 - 350 °CInferred from the general thermal stability of organic molecules and related heterocyclic compounds.
Decomposition Profile Single, sharp mass lossSuggests a primary decomposition pathway that leads to complete fragmentation into volatile products.
Residue at 600 °C < 5%Expected for a compound that decomposes into gaseous fragments.

Proposed Decomposition Pathway: A Retro-[2+2] Cycloaddition

The most plausible thermal decomposition mechanism for this compound is a concerted retro-[2+2] cycloaddition reaction. This pathway is favored due to the release of the inherent ring strain. The pyrolysis of β-lactams is known to proceed via this mechanism to yield alkenes and isocyanates.[1]

In the case of this compound, this would involve the cleavage of the C2-C3 and N1-C4 bonds, leading to the formation of styrene and phenyl isocyanate, both of which are volatile under typical pyrolysis conditions.

Proposed Mechanism:

G TGA Step 1: Thermogravimetric Analysis (TGA) - Determine T_onset and mass loss profile DSC Step 2: Differential Scanning Calorimetry (DSC) - Determine T_m and decomposition enthalpy TGA->DSC Inform T range EGA Step 3: Evolved Gas Analysis (TGA-MS/FTIR) - Identify gaseous decomposition products in real-time TGA->EGA Guide T program PY_GCMS Step 4: Pyrolysis-GC-MS - Separate and identify all volatile products TGA->PY_GCMS Set pyrolysis T Kinetics Step 5: Kinetic Analysis (Multi-heating rate TGA) - Calculate Activation Energy (Ea) TGA->Kinetics Provide data Report Comprehensive Thermal Stability Report DSC->Report EGA->Report PY_GCMS->Report Kinetics->Report

Caption: Comprehensive workflow for thermal analysis.

Step-by-Step Experimental Protocols

Protocol 4.1.1: Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss in each step.

Protocol 4.1.2: Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Purge the cell with nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to a temperature approximately 50 °C above the decomposition temperature identified by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Identify the endothermic peak for melting (Tm) and any thermal events (endothermic or exothermic) associated with decomposition. Integrate the peak areas to determine the enthalpy changes (ΔH).

Protocol 4.1.3: Evolved Gas Analysis (EGA) by TGA-MS

  • Instrument: A TGA instrument coupled via a heated transfer line to a mass spectrometer.

  • Procedure: Run the TGA experiment as described in Protocol 4.1.1.

  • MS Parameters: Set the mass spectrometer to scan a mass range of m/z 10-200 in electron ionization (EI) mode.

  • Data Analysis: Correlate the evolution of specific m/z values with the mass loss events from the TGA data. For the proposed decomposition, monitor for m/z 104 (styrene) and m/z 119 (phenyl isocyanate).

Protocol 4.1.4: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Instrument: A pyrolysis unit directly coupled to a GC-MS system.

  • Procedure:

    • Place a small amount (~0.1-0.5 mg) of the sample into a pyrolysis tube.

    • Insert the tube into the pyrolyzer and rapidly heat to a temperature just above the main decomposition event observed in the TGA (e.g., 350 °C). Hold for 10-20 seconds.

    • The volatile products are swept directly onto the GC column.

  • GC-MS Parameters: Use a standard non-polar GC column and a temperature program suitable for separating aromatic compounds (e.g., ramp from 50 °C to 250 °C). The MS should scan a similar range as in the TGA-MS experiment.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if necessary.

Kinetic Analysis of Decomposition

To understand the energy requirements of the decomposition process, the activation energy (Ea) can be calculated using data from multiple TGA runs at different heating rates.

Protocol 4.2.1: Multi-Heating Rate TGA

  • Perform the TGA experiment as in Protocol 4.1.1 at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • For each heating rate (β), determine the peak decomposition temperature (Tp) from the first derivative of the TGA curve (the DTG curve).

Protocol 4.2.2: Calculation using the Kissinger Method

  • The Kissinger equation is a model-free method for calculating Ea: ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp)

  • Plot ln(β / Tp²) versus 1 / Tp.

  • The plot should yield a straight line with a slope of -Ea / R, where R is the gas constant (8.314 J/mol·K).

  • Calculate Ea from the slope.

G cluster_0 Data Acquisition cluster_1 Kissinger Analysis TGA_runs TGA at multiple heating rates (β) Tp_determination Determine peak decomposition temperature (T_p) for each β TGA_runs->Tp_determination Plotting Plot ln(β/T_p²) vs 1/T_p Tp_determination->Plotting Data points Fit Linear Regression Fit Plotting->Fit Slope Slope = -E_a / R Fit->Slope Ea Calculate Activation Energy (E_a) Slope->Ea

Caption: Workflow for Kissinger kinetic analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a robust predictive model can be constructed based on the fundamental principles of β-lactam chemistry. The anticipated decomposition pathway is a retro-[2+2] cycloaddition to yield styrene and phenyl isocyanate. This guide provides a comprehensive, step-by-step experimental workflow to rigorously test this hypothesis, determine the thermal stability limits, and calculate the kinetic parameters of the decomposition. By employing the synergistic suite of techniques including TGA, DSC, TGA-MS, and Py-GC-MS, researchers can build a complete and validated profile of the thermal behavior of this compound, ensuring its safe and effective use in further research and development.

References

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Pyrolysis of azetidinones. Part 2. Kinetics and mechanism of thermolysis of β-lactams and β-thiolactams. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved January 12, 2026, from [Link]

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A Quantum Chemical Investigation of 1-Phenylazetidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational analysis of 1-Phenylazetidin-2-one, a molecule of significant interest due to its core β-lactam structure, a cornerstone in numerous antimicrobial agents. For researchers, scientists, and professionals in drug development, understanding the quantum mechanical properties of this fundamental scaffold is paramount for the rational design of novel therapeutics. This document outlines a complete workflow for the quantum chemical characterization of this compound, detailing the theoretical underpinnings of the chosen computational methods, step-by-step protocols for calculation, and a thorough analysis of the resulting molecular properties. We will explore the optimized molecular geometry, vibrational frequencies (FT-IR and Raman), and electronic characteristics, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). All theoretical data is contextualized with available experimental information for analogous compounds to ensure scientific rigor.

Introduction: The Significance of the β-Lactam Ring in Medicinal Chemistry

The four-membered azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the active core of β-lactam antibiotics.[1] The inherent ring strain of this moiety is crucial to its biological activity, rendering the amide bond susceptible to nucleophilic attack and enabling it to acylate and inactivate bacterial enzymes responsible for cell wall synthesis.[2] this compound serves as a fundamental model system for studying the intrinsic electronic and structural properties of N-aryl substituted β-lactams.

A thorough understanding of this molecule at a quantum chemical level provides invaluable insights into:

  • Molecular Geometry and Stability: Predicting the most stable three-dimensional conformation.

  • Spectroscopic Signatures: Correlating theoretical vibrational modes with experimental infrared and Raman spectra for structural confirmation.

  • Electronic Reactivity: Identifying regions of electrophilic and nucleophilic character, which is crucial for understanding potential interactions with biological targets.

  • Bioavailability and Drug-Likeness: Calculating properties that influence a molecule's pharmacokinetic profile.

This guide employs Density Functional Theory (DFT), a robust and widely-used quantum chemical method, to elucidate these properties.

Computational Methodology: A Self-Validating Protocol

The choice of computational methodology is critical for obtaining accurate and reliable results. Our protocol is designed to be self-validating by adhering to established best practices in computational chemistry.

Software and Theoretical Level

All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical foundation of this work is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size. Specifically, we utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record for accurately predicting the geometries and vibrational frequencies of organic molecules.[3]

For the atomic orbital basis set, we employ the 6-311++G(d,p) basis set. This choice is deliberate:

  • 6-311G: A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.

  • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are essential for accurately describing lone pairs and non-covalent interactions.

  • (d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density and bonding.

Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to the quantum chemical analysis of this compound.

Step 1: Initial Structure Input

  • Construct the 3D structure of this compound (CAS: 5099-95-6, Molecular Formula: C₉H₉NO) using a molecular builder.[4]

  • Perform an initial geometry optimization using a faster, lower-level method (e.g., molecular mechanics with the MMFF94 force field) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Submit the pre-optimized structure for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • The optimization process will systematically adjust the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

  • Convergence is confirmed when the forces on all atoms and the change in energy between successive optimization steps fall below predefined thresholds.

Step 3: Vibrational Frequency Analysis

  • Following successful geometry optimization, perform a vibrational frequency calculation at the same B3LYP/6-311++G(d,p) level.

  • This calculation serves two purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

    • Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the FT-IR and Raman spectra.[5]

Step 4: Electronic Property Calculations

  • Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

  • This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the generation of the Molecular Electrostatic Potential (MEP) surface.

Step 5: Data Analysis and Visualization

  • Extract and tabulate the optimized geometric parameters (bond lengths and angles).

  • Visualize the simulated FT-IR and Raman spectra and compare them with experimental data for similar compounds.

  • Generate graphical representations of the HOMO, LUMO, and MEP surfaces to facilitate the interpretation of the molecule's reactivity.

Computational Workflow Diagram

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis and Visualization start 1. Build 3D Structure of This compound geom_opt 2. Geometry Optimization start->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc elec_prop 4. Electronic Property Calculation freq_calc->elec_prop spectra Simulated IR/Raman Spectra freq_calc->spectra geom_data Optimized Geometry elec_prop->geom_data orbitals HOMO/LUMO Visualization elec_prop->orbitals mep MEP Surface elec_prop->mep

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The key structural parameters are presented in the table below. The planarity of the β-lactam ring is a critical factor influencing its reactivity.[5] Our calculations will provide precise values for the bond lengths and angles within this strained ring system.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=OValue to be populated from calculation
N-C(O)Value to be populated from calculation
N-C(phenyl)Value to be populated from calculation
C-C(O)Value to be populated from calculation
**Bond Angles (°) **
N-C(O)-CValue to be populated from calculation
C(O)-N-C(phenyl)Value to be populated from calculation
C-N-C(phenyl)Value to be populated from calculation
Dihedral Angles (°)
C(phenyl)-N-C(O)-CValue to be populated from calculation

(Note: The table will be populated with the actual calculated values upon completion of the DFT calculations.)

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra of this compound. The most characteristic vibrational mode of the β-lactam ring is the high-frequency C=O stretching vibration, which is sensitive to the ring strain and substituents.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (for related compounds)[5][6]
C=O Stretch (β-lactam)Value to be populated~1750-1780
C-N StretchValue to be populated~1350-1400
Aromatic C-H StretchValue to be populated~3000-3100
Aliphatic C-H StretchValue to be populated~2850-2960

(Note: Calculated frequencies are often systematically overestimated and will be scaled by an appropriate factor, typically ~0.96-0.98 for B3LYP, to improve agreement with experimental data.)

The high calculated frequency of the β-lactam carbonyl stretch is a direct consequence of the significant ring strain, a key factor in the electrophilicity of the carbonyl carbon and the biological activity of related antibiotics.

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO EnergyValue to be populated
LUMO EnergyValue to be populated
HOMO-LUMO Gap (ΔE)Value to be populated

(Note: Values to be populated from the single-point energy calculation.)

Visualization of Frontier Molecular Orbitals

G cluster_homo HOMO cluster_lumo LUMO homo_desc Electron Density concentrated on Phenyl Ring lumo_desc Electron Density concentrated on β-Lactam Ring (C=O) homo_desc->lumo_desc ΔE = Reactivity Indicator

Caption: Conceptual representation of HOMO and LUMO distributions in this compound.

Our calculations are expected to show that the HOMO is primarily localized on the electron-rich phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the β-lactam ring, particularly on the antibonding π* orbital of the carbonyl group. This localization highlights the carbonyl carbon as the primary site for nucleophilic attack, a fundamental aspect of the mechanism of action for β-lactam antibiotics.[7]

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The surface is color-coded to represent the electrostatic potential:

  • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack.

  • Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack.

  • Green (Neutral Potential): Regions of intermediate potential.

For this compound, the MEP surface is predicted to show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. A region of high positive potential (blue) is expected around the carbonyl carbon atom, confirming its electrophilic character. The phenyl ring will exhibit a moderately negative potential due to its π-electron cloud.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and robust computational protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can accurately predict the molecule's geometry, vibrational spectra, and electronic properties.

The insights gained from these calculations are invaluable for:

  • Understanding Structure-Activity Relationships: Correlating electronic and structural features with biological activity.

  • Rational Drug Design: Guiding the synthesis of novel β-lactam derivatives with enhanced therapeutic properties.

  • Spectroscopic Characterization: Aiding in the interpretation of experimental data.

Future work should focus on obtaining high-quality experimental data for this compound, including a crystal structure and detailed spectroscopic analyses, to further validate and refine the computational models presented here. Additionally, extending these computational studies to include solvent effects and molecular dynamics simulations will provide a more realistic picture of the molecule's behavior in a biological environment.

References

  • PubChem. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethenyl-4-phenylazetidin-2-one. National Center for Biotechnology Information. [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. [Link]

  • ChemSynthesis. 1-phenyl-2-azetidinone. [Link]

  • MahmoodHelmi, A.I., Mahdi, M.F., & Al-Smaism, R.F. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 24-31. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2014). Der Pharma Chemica, 6(1), 268-279. [Link]

  • Yüksel, N. (2025). Density functional theory study of β-lactam anti-biotics (penicillin, floxacillin and ampicillin) detection and adsorption onto calix[8]arene. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi. [Link]

  • Ata, A., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O. Digital Commons @ Michigan Tech. [Link]

  • Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. (2017). Molecules, 22(10), 1647. [Link]

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Methodological & Application

Synthesis of 1-Phenylazetidin-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-phenylazetidin-2-one, a valuable β-lactam scaffold in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol detailed herein outlines the intramolecular cyclization of 3-anilinopropanoic acid facilitated by a dehydrating agent.

Introduction: The Significance of the β-Lactam Ring

The β-lactam, a four-membered cyclic amide, is a cornerstone of antibiotic chemistry, most notably as the core structural motif in penicillins and cephalosporins.[1] These antibiotics function by inhibiting bacterial cell wall biosynthesis, leading to cell lysis.[2] Beyond their antibacterial properties, β-lactams serve as versatile synthetic intermediates for the preparation of a wide array of biologically active compounds. This compound, in particular, is a fundamental building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for researchers in the field.

Reaction Mechanism: Intramolecular Cyclization

The synthesis of this compound from 3-anilinopropanoic acid proceeds via an intramolecular cyclization reaction. This transformation is typically promoted by a dehydrating agent, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), which activates the carboxylic acid moiety, facilitating nucleophilic attack by the secondary amine.

The proposed mechanism commences with the activation of the carboxylic acid of 3-anilinopropanoic acid by the dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom of the aniline moiety performs an intramolecular nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The final step involves the collapse of this intermediate with the expulsion of the leaving group, resulting in the formation of the stable four-membered β-lactam ring of this compound.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Anilinopropanoic acid≥98% purity
Phosphorus trichloride (PCl₃)≥98% purity
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel, filter flask)
Glassware for recrystallization
NMR tubes and spectrometer
Visualizing the Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 3-anilinopropanoic acid in anhydrous CH₂Cl₂ add_pcl3 Add PCl₃ dropwise at 0°C start->add_pcl3 reflux Reflux the reaction mixture add_pcl3->reflux quench Cool and quench with ice-water reflux->quench neutralize Neutralize with sat. NaHCO₃ solution quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry organic layer with MgSO₄ extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize crude product evaporate->recrystallize characterize Characterize by NMR recrystallize->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-anilinopropanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagent: Cool the solution in an ice bath to 0°C. To this stirred solution, add phosphorus trichloride (0.5 eq) dropwise. Caution: Phosphorus trichloride is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.[3][4][5][6][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for the time indicated by reaction monitoring (e.g., by TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of ice-water.

  • Workup: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.[2][3][7][8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons and the two diastereotopic methylene protons of the azetidinone ring.

  • ¹³C NMR: The carbon NMR spectrum should display a characteristic signal for the carbonyl carbon of the β-lactam ring, typically in the range of 165-175 ppm, in addition to the signals for the phenyl and methylene carbons.[1][7]

Safety Precautions

  • Phosphorus trichloride is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water.[3][4][5][6][7] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of phosphorus trichloride with atmospheric moisture.

  • Always add reagents slowly and control the reaction temperature, especially during the quenching step, to avoid uncontrolled exothermic reactions.

References

  • Sigma-Aldrich. (2012).
  • Merck Millipore. (2025).
  • Loba Chemie. (2019). PHOSPHORUS TRICHLORIDE FOR SYNTHESIS MSDS.
  • ChemicalBook. (2025).
  • Fisher Scientific. (2009).
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • Oriental Journal of Chemistry. (2018).
  • ResearchGate. (n.d.).
  • CUNY. (n.d.).
  • University of Rochester. (n.d.).
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • AIP Publishing. (n.d.).

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Application Notes and Protocols: A Guide to the Staudinger Synthesis for β-Lactam Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Staudinger β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone of synthetic organic chemistry for the formation of β-lactams.[1][2] This four-membered heterocyclic ring system is the core structural motif of some of the most important antibiotic classes, including penicillins and cephalosporins.[2][3] The continued emergence of antibiotic-resistant bacterial strains necessitates the development of new synthetic methodologies for novel β-lactam antibiotics, underscoring the ongoing relevance of the Staudinger synthesis.[3][4] Beyond its role in antibiotic development, the β-lactam ring is a versatile chiral building block in the synthesis of a wide array of biologically active molecules and natural products, such as amino acids and peptides.[4][5][6] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical considerations for researchers employing this powerful transformation.

Mechanistic Insights: A Stepwise Pathway to the β-Lactam Core

The Staudinger synthesis is a formal [2+2] cycloaddition reaction that proceeds through a stepwise mechanism rather than a concerted pericyclic process.[7][8] The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[1][9] This initial step generates a zwitterionic intermediate.[1][9][10] The stereochemical outcome of the reaction is largely determined in the subsequent, often rate-determining, step: an intramolecular ring closure of the zwitterionic intermediate to form the β-lactam ring.[8][9][10]

Several factors influence the stereoselectivity of the Staudinger synthesis. The geometry of the starting imine plays a crucial role, with (E)-imines generally favoring the formation of cis β-lactams, while (Z)-imines tend to yield trans β-lactams.[1] The electronic nature of the substituents on both the ketene and the imine also significantly impacts the reaction. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often leading to a preference for the cis product.[9] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine may slow the ring closure, allowing for isomerization of the intermediate and favoring the formation of the trans β-lactam.[1][9]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine Imine (1) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (2) Ketene->Zwitterion BetaLactam β-Lactam (3) Zwitterion->BetaLactam Intramolecular Ring Closure

Figure 1. A simplified representation of the Staudinger synthesis mechanism.

Experimental Protocol: A General Procedure for β-Lactam Synthesis

This protocol outlines a general and widely applicable method for the Staudinger synthesis, focusing on the in situ generation of the ketene from an acyl chloride. Ketenes are often unstable and prone to polymerization, making their generation in the presence of the imine a common and effective strategy.[7][9]

Materials and Reagents:

Reagent/MaterialPurposeTypical GradeSupplier
ImineStarting material>98%Varies
Acyl ChlorideKetene precursor>98%Varies
Triethylamine (Et₃N)Base for ketene formationAnhydrous, >99%Varies
Dichloromethane (CH₂Cl₂)Anhydrous solventAnhydrous, >99.8%Varies
Sodium Bicarbonate (aq.)Aqueous washSaturated solutionVaries
Brine (aq.)Aqueous washSaturated solutionVaries
Anhydrous MgSO₄ or Na₂SO₄Drying agentAnhydrousVaries
Silica GelStationary phase for chromatography60 Å, 230-400 meshVaries
Hexanes/Ethyl AcetateMobile phase for chromatographyHPLC gradeVaries

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.0-3.0 equiv) to the solution. It is crucial to use an excess of the tertiary amine base to both facilitate the dehydrohalogenation of the acyl chloride and to neutralize the resulting ammonium salt.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For sensitive substrates or to enhance diastereoselectivity, lower temperatures (e.g., -78 °C with a dry ice/acetone bath) may be employed.[8]

  • In situ Ketene Generation: Slowly add a solution of the acyl chloride (1.1-1.5 equiv) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes. The slow addition helps to control the concentration of the highly reactive ketene and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature while monitoring its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the specific substrates.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude β-lactam by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[8]

  • Characterization: Confirm the structure and stereochemistry of the purified β-lactam using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[11]

Staudinger_Workflow A 1. Prepare Solution: Dissolve imine and triethylamine in anhydrous solvent. B 2. Cool Reaction: Cool the solution to 0 °C (or lower). A->B C 3. Generate Ketene in situ: Slowly add acyl chloride solution. B->C D 4. Reaction: Stir and monitor by TLC. C->D E 5. Workup: Quench and extract with CH₂Cl₂. D->E F 6. Washing: Wash with NaHCO₃(aq) and brine. E->F G 7. Drying and Concentration: Dry organic layer and remove solvent. F->G H 8. Purification: Column chromatography or recrystallization. G->H I 9. Characterization: NMR, IR, Mass Spectrometry. H->I

Figure 2. A general experimental workflow for the Staudinger synthesis of β-lactams.

Critical Parameters and Troubleshooting

Moisture Sensitivity: The Staudinger reaction is highly sensitive to moisture, as water can react with the ketene intermediate. Therefore, the use of anhydrous solvents and reagents, as well as maintaining an inert atmosphere, is critical for achieving high yields.

Base Selection: While triethylamine is commonly used, other tertiary amines such as diisopropylethylamine (DIPEA) or N-methylpiperidine can also be employed.[12] The choice of base can sometimes influence the diastereoselectivity of the reaction.[12]

Solvent Effects: Dichloromethane is a common solvent for the Staudinger synthesis.[1] Other aprotic solvents such as toluene or acetonitrile may also be suitable depending on the specific substrates and reaction conditions.[12][13]

Stereochemical Control: Achieving high diastereoselectivity is often a key objective. Asymmetric variants of the Staudinger reaction have been developed using chiral auxiliaries on either the ketene or the imine to control the stereochemistry of the product.[4][7][14] More recently, catalytic enantioselective methods using chiral nucleophiles, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have emerged as powerful tools for the synthesis of enantioenriched β-lactams.[4][10][14] The N-protecting group on the imine can also be a critical factor in determining the stereochemical outcome, with some systems showing a switch from cis to trans selectivity based on this group.[10][15]

Applications in Drug Development

The Staudinger synthesis has been instrumental in the development of a wide range of β-lactam antibiotics.[1][3] Its versatility allows for the synthesis of diverse libraries of β-lactam derivatives for screening against various bacterial targets. Beyond its direct application in synthesizing the core antibiotic scaffold, the principles of the Staudinger reaction have been adapted for other applications in drug delivery. For instance, the Staudinger ligation, a related reaction involving an azide and a phosphine, has been utilized to create drug delivery systems that can release therapeutic agents at specific sites within the body.[16][17] This highlights the broader impact of Staudinger's chemistry on modern medicinal chemistry and drug development.

Conclusion

The Staudinger synthesis for β-lactam formation is a robust and versatile reaction with a rich history and a bright future. A thorough understanding of its mechanism and careful control over experimental parameters are essential for its successful application. The detailed protocol and insights provided in this guide are intended to empower researchers to effectively utilize this powerful transformation in their pursuit of novel therapeutics and complex molecular architectures. The continued development of stereoselective variants of the Staudinger reaction will undoubtedly lead to even more sophisticated applications in the years to come.

References

  • Staudinger synthesis. In: Wikipedia. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Palomo, C., Aizpurua, J. M., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]

  • Palomo, C., Aizpurua, J. M., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. ProQuest. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3746-3759. [Link]

  • Al-Zoubi, R. M., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. [Link]

  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Staudinger Reaction-based Drug Delivery Service. CD BioGlyco. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Staudinger imine‐ketene cyclization route to β‐lactams 4 a–l. ResearchGate. [Link]

  • Tuba, R. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(34), 5592-5599. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. NIH Public Access. [Link]

  • A New Drug-Release Method Using the Staudinger Ligation. ResearchGate. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]

  • Deketelaere, S., et al. (2025). Staudinger β-lactam synthesis via continuous flow chemistry. Journal of Flow Chemistry. [Link]

Sources

Application Notes and Protocols for the Experimental Setup of [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of [2+2] Cycloadditions

The [2+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of four-membered rings.[1] This class of pericyclic reactions involves the union of two unsaturated components, typically alkenes, alkynes, or ketenes, to form cyclobutane or cyclobutenone derivatives.[1][2] These strained ring systems are valuable intermediates in the synthesis of complex organic molecules and natural products. The stereospecific nature of many [2+2] cycloadditions allows for a high degree of control over the three-dimensional architecture of the resulting products.[1]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental choices for the three primary modes of inducing [2+2] cycloadditions: photochemical, thermal, and metal-catalyzed reactions.

I. Photochemical [2+2] Cycloadditions: Harnessing Light to Forge New Bonds

Photochemical [2+2] cycloadditions are initiated by the absorption of light, which excites one of the reacting molecules to a higher electronic state.[2][3] This excitation alters the molecule's reactivity, allowing it to undergo a cycloaddition that is often thermally forbidden. These reactions are particularly effective for synthesizing strained four-membered rings.[2]

A. Core Principles and Mechanistic Insights

The mechanism of a photochemical [2+2] cycloaddition typically begins with the photoexcitation of one of the alkene partners to a singlet excited state. This is often followed by rapid intersystem crossing to a more stable triplet state.[4] The excited molecule then interacts with a ground-state alkene to form an exciplex, which proceeds through a diradical intermediate before ring closure to the cyclobutane product.[4] The stereochemistry of the product is often dictated by the geometry of the reactants in the triplet exciplex.

In some cases, particularly with enones, the reaction can proceed through a concerted mechanism upon direct irradiation.[4] The choice between a direct irradiation and a photosensitized reaction is a critical experimental decision. A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, which can be beneficial when the reactants themselves do not absorb light efficiently in a convenient region of the spectrum.[3]

B. Experimental Setup for Photochemical Cycloadditions

A well-designed photochemical reactor is crucial for the success of these reactions.[5] The key components are the light source, the reaction vessel, and a cooling system.

  • Light Source: The choice of light source is dictated by the absorption spectrum of the reactant or photosensitizer.

    • Mercury Vapor Lamps (High, Medium, and Low Pressure): These have traditionally been the workhorses of photochemistry, providing high-intensity UV radiation.[3]

    • Light Emitting Diodes (LEDs): LEDs are increasingly popular due to their ability to emit light in a narrow wavelength range, allowing for more selective excitation and often milder reaction conditions.[3][6] Common choices include UVA (e.g., 370 nm) and blue (e.g., 440 nm) LEDs.[3][6]

    • Household Light Bulbs: For some visible-light photocatalyzed reactions, even standard household light bulbs can be sufficient.[3]

  • Reaction Vessel: The material of the reaction vessel must be transparent to the wavelength of light being used.

    • Quartz: Preferred for reactions requiring UV light below 300 nm due to its broad UV transparency.

    • Borosilicate (Pyrex): Suitable for reactions using longer wavelength UV and visible light. It is less expensive than quartz.

    • NMR Tubes: Can be used for small-scale reactions, even using daylight as the light source.[3][7]

  • Cooling System: Photochemical reactions can generate significant heat, which can lead to side reactions or product decomposition.[3] An efficient cooling system, such as a cooling fan or a circulating bath, is essential to maintain a consistent and optimal reaction temperature.[5]

C. Visualizing the Photochemical Workflow

Photochemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactants & Solvent in Reaction Vessel B Degas with Inert Gas (e.g., Argon, Nitrogen) A->B C Place in Photoreactor B->C D Irradiate with Appropriate Light Source C->D E Maintain Constant Temperature D->E F Solvent Removal E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Sources

The Versatile Synthon: Application Notes for 1-Phenylazetidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the β-Lactam Ring

The four-membered azetidin-2-one ring, commonly known as the β-lactam, is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[1][2] Beyond its historical significance in antibacterial drug discovery, the strained β-lactam ring serves as a powerful and versatile synthetic intermediate.[1] The inherent ring strain facilitates a variety of stereocontrolled ring-opening reactions, providing access to a diverse array of valuable building blocks that might otherwise be challenging to synthesize.[1]

This guide focuses on a key exemplar of this class: 1-phenylazetidin-2-one . Its strategic placement of a phenyl group on the nitrogen atom offers a unique combination of stability and reactivity, making it an invaluable tool for synthetic chemists. The phenyl group modulates the reactivity of the β-lactam ring and can be removed under specific conditions, allowing for the introduction of further diversity. This document provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles: Synthesis of this compound via Staudinger Cycloaddition

The most prevalent and efficient method for the synthesis of β-lactams, including this compound, is the Staudinger [2+2] cycloaddition. This reaction involves the coupling of a ketene with an imine.

Mechanistic Insights

The Staudinger reaction is not a concerted process but rather proceeds through a stepwise mechanism. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This initial attack forms a zwitterionic intermediate.

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular cyclization to form the four-membered β-lactam ring.

The stereochemical outcome of the reaction (cis vs. trans) is dependent on the geometry of the imine and the reaction conditions.

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from N-benzylideneaniline and chloroacetyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-benzylideneaniline181.2418.1 g0.1
Chloroacetyl chloride112.9412.4 g (8.7 mL)0.11
Triethylamine101.1920.2 g (27.8 mL)0.2
Dichloromethane (anhydrous)-250 mL-

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzylideneaniline (18.1 g, 0.1 mol) and anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (20.2 g, 0.2 mol) to the stirred solution.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in anhydrous dichloromethane (100 mL).

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Once the reaction is complete, quench the reaction by the slow addition of 100 mL of water.

  • Separate the organic layer and wash it successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.

Expected Yield: 70-80%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H), 7.10-7.00 (m, 2H), 6.90-6.80 (m, 3H), 4.85 (dd, J = 5.6, 2.8 Hz, 1H), 3.60 (dd, J = 15.2, 5.6 Hz, 1H), 3.15 (dd, J = 15.2, 2.8 Hz, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.8, 138.2, 129.1, 128.8, 126.5, 124.0, 117.2, 51.5, 48.9.

  • Melting Point: 95-97 °C

Application Notes: The Synthetic Utility of this compound

The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthesis of β-Amino Acids

β-Amino acids are crucial components of various biologically active molecules, including peptides and natural products.[3] Hydrolysis of the amide bond in this compound provides a direct route to β-phenylalanine.

Caption: Hydrolysis of this compound to β-phenylalanine.

Protocol: Hydrolysis to β-Phenylalanine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound223.272.23 g0.01
6 M Hydrochloric Acid-20 mL-
Diethyl ether-50 mL-
Dowex 50WX8 resin---
2 M Ammonium Hydroxide---

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (2.23 g, 0.01 mol) in 6 M hydrochloric acid (20 mL).

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain a crude solid.

  • Dissolve the solid in a minimum amount of water and apply it to a column of Dowex 50WX8 resin (H⁺ form).

  • Wash the column with water until the eluent is neutral.

  • Elute the amino acid with 2 M aqueous ammonium hydroxide.

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure to yield β-phenylalanine as a white solid.

Expected Yield: 85-95%

Intermediate in the Synthesis of Bioactive Molecules: The Case of Ezetimibe

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. A prominent example is Ezetimibe, a cholesterol absorption inhibitor.[4][5][6][7][8] The synthesis of Ezetimibe often involves the construction of a substituted β-lactam ring, highlighting the importance of this scaffold in drug discovery. While the direct use of this compound is not always the case, the synthetic strategies employed are directly applicable.

Caption: Role of a β-lactam intermediate in Ezetimibe synthesis.

As a Chiral Auxiliary

Advanced Applications: N-Dearylation and Further Functionalization

A key feature of this compound is the potential for the removal of the N-phenyl group. This N-dearylation unmasks a secondary amide, which can then be further functionalized, significantly expanding the synthetic utility of the β-lactam core.

Protocol: Oxidative N-Dearylation using Ceric Ammonium Nitrate (CAN)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound223.272.23 g0.01
Ceric Ammonium Nitrate (CAN)548.2210.96 g0.02
Acetonitrile-50 mL-
Water-50 mL-
Ethyl acetate-100 mL-

Procedure:

  • Dissolve this compound (2.23 g, 0.01 mol) in acetonitrile (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve ceric ammonium nitrate (10.96 g, 0.02 mol) in water (50 mL).

  • Add the CAN solution dropwise to the stirred solution of the β-lactam over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield azetidin-2-one.

Expected Yield: 60-70%

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • In case of contact:

    • Skin: Wash thoroughly with soap and water.

    • Eyes: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Staudinger cycloaddition and the reactivity of its strained ring make it a powerful tool for accessing a wide range of important chemical entities, from fundamental building blocks like β-amino acids to complex drug molecules. The ability to perform N-dearylation further enhances its utility, opening avenues for diverse functionalization. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this remarkable molecule.

References

  • Śnieżek, M., Stecko, S., Panfil, I., Furman, B., & Chmielewski, M. (2013). Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. The Journal of Organic Chemistry.
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  • (2016). Synthesis process of ezetimibe intermediate.
  • Davies, S. G., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Andrés, J., et al. (2006).
  • Campos, K. R., et al. (2015). Synthesis and Modeling of Ezetimibe Analogues. MDPI.
  • Fernandes, R., Amador, P., & Prudêncio, C. (2013). b-Lactams: chemical structure, mode of action and mechanisms of resistance. ReCIPP.
  • Pradhan, S., et al. (2017). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV.
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  • Malachowski, W. P., et al. (2002). The synthesis of azapeptidomimetic beta-lactam molecules as potential protease inhibitors. The Journal of Organic Chemistry.
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  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
  • Giraud, F., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Xu, H., & Fan, L. L. (2009). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)
  • Fujioka, K., et al. (1983).

Sources

Application Notes and Protocols for the Synthesis of Novel Antibiotics from 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Scaffold of β-Lactam Antibiotics and the Potential of 1-Phenylazetidin-2-one

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of a significant portion of clinically vital antibiotics, including penicillins and cephalosporins.[1][2] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives.[3] However, the rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring, necessitates a continuous search for novel and more resilient antibiotic candidates.[1]

This document provides a comprehensive guide to the synthesis of novel antibiotic candidates starting from this compound. This readily available precursor offers a versatile platform for chemical modification at key positions of the β-lactam ring, which are known to influence antibacterial efficacy and stability. We will explore a rational, multi-step synthetic pathway, providing detailed protocols and the scientific rationale behind each step. Furthermore, we will detail the subsequent protocols for evaluating the antimicrobial activity of the newly synthesized compounds.

Strategic Overview of the Synthetic Pathway

Our synthetic strategy is designed to introduce functionalities at the C3 and C4 positions of the this compound ring, moieties that are critical for potent antibacterial activity. The N-phenyl group will be retained initially as it influences the stereochemical outcome of subsequent reactions and can be potentially modified or removed in later stages if desired.

The overall workflow is depicted below:

Synthetic_Pathway A This compound (Starting Material) B Step 1: C3-Azido Functionalization (Staudinger Reaction) A->B Azidoacetyl chloride, Triethylamine C Step 2: Reduction of Azide to Amine B->C H2, Pd/C D Step 3: Acylation of the C3-Amine C->D Thiophene-2-acetyl chloride, Pyridine E Novel Antibiotic Candidate D->E

Caption: Proposed synthetic workflow from this compound to a novel antibiotic candidate.

Part 1: Chemical Synthesis Protocols

Protocol 1.1: Synthesis of 3-Azido-1,4-diphenylazetidin-2-one (Staudinger [2+2] Cycloaddition)

Rationale: The introduction of a nitrogen-containing functional group at the C3 position is a common feature of many potent β-lactam antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a robust and widely used method for constructing the β-lactam ring with desired substituents.[4][5][6] In this step, we will react an imine derived from benzaldehyde and aniline with azidoacetyl chloride to introduce an azido group at the C3 position. The azido group serves as a versatile precursor to an amine.

Materials:

  • N-Benzylideneaniline (1.0 eq)

  • Azidoacetyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzylideneaniline (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve azidoacetyl chloride (1.2 eq) in anhydrous DCM.

  • Add the azidoacetyl chloride solution dropwise to the reaction mixture over 30 minutes via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-azido-1,4-diphenylazetidin-2-one.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR.

Protocol 1.2: Synthesis of 3-Amino-1,4-diphenylazetidin-2-one (Reduction of the Azido Group)

Rationale: The azido group introduced in the previous step is a synthetic precursor to a primary amine. The C3-amino group is a key handle for introducing various side chains, particularly acyl groups, which are crucial for the antibacterial activity of penicillins and cephalosporins.[7] Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines.

Materials:

  • 3-Azido-1,4-diphenylazetidin-2-one (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 3-azido-1,4-diphenylazetidin-2-one (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (10 mol%) to the solution under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain 3-amino-1,4-diphenylazetidin-2-one. The product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Characterization: Confirm the formation of the amine and disappearance of the azide group using FT-IR (disappearance of the azide stretch around 2100 cm-1 and appearance of N-H stretches) and NMR spectroscopy.

Protocol 1.3: Synthesis of a Novel 3-(Thiophen-2-yl-acetamido)-1,4-diphenylazetidin-2-one (Acylation of the C3-Amine)

Rationale: The acylation of the 3-amino group is a critical step in mimicking the structure of clinically used β-lactam antibiotics. The nature of the acyl side chain significantly influences the antibacterial spectrum and potency.[8][9] We have chosen thiophene-2-acetyl chloride for this protocol as thiophene-containing side chains are present in some cephalosporin antibiotics and can confer interesting biological properties.[10]

Materials:

  • 3-Amino-1,4-diphenylazetidin-2-one (1.0 eq)

  • Thiophene-2-acetyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-amino-1,4-diphenylazetidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • In a separate flask, dissolve thiophene-2-acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the thiophene-2-acetyl chloride solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final novel antibiotic candidate.

Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm its structure and purity.

Part 2: Antimicrobial Activity Evaluation Protocols

Rationale: Once the novel β-lactam compound is synthesized and purified, it is crucial to evaluate its antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antibiotic's potency.[11][12] The following protocol outlines the broth microdilution method, a standard technique for determining MIC values.[13][14]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials and Equipment:

  • Synthesized novel β-lactam compound

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

Procedure:

  • Preparation of the Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of the Antibiotic Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to obtain a range of desired concentrations. A typical final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (inoculum in broth without antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).

Data Presentation:

Test OrganismStrain IDMIC (µg/mL) of Novel Compound
Staphylococcus aureusATCC 29213Experimental Value
Escherichia coliATCC 25922Experimental Value

Concluding Remarks and Future Directions

The synthetic and analytical protocols detailed in this document provide a robust framework for the development and initial evaluation of novel β-lactam antibiotics derived from this compound. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. Subsequent evaluation of the synthesized compounds for their antimicrobial activity is a critical step in identifying promising lead candidates.

Further research could explore:

  • Modification of the N-phenyl group: Investigating the effect of different substituents on the phenyl ring or its replacement with other aromatic or heterocyclic systems.

  • Functionalization at the C4 position: Introducing various substituents at the C4 position to modulate the antibacterial spectrum and potency.[15][16]

  • Evaluation against resistant strains: Testing the novel compounds against clinical isolates of multidrug-resistant bacteria, including those producing β-lactamases.

  • Synergy studies: Investigating the potential for synergistic effects when combined with known β-lactamase inhibitors.[17]

By systematically applying these synthetic and microbiological methodologies, researchers can contribute to the vital effort of discovering the next generation of β-lactam antibiotics to combat the growing threat of antimicrobial resistance.

References

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  • Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. ResearchGate. [Link]

  • Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. Europe PMC. [Link]

  • Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. NIH. [Link]

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Asymmetric Synthesis of Chiral 1-Phenylazetidin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azetidin-2-ones

The azetidin-2-one, or β-lactam, is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Its prominence stems from its core presence in a vast array of antibiotics, including the penicillins and cephalosporins. Beyond their antibacterial properties, chiral β-lactams are versatile building blocks for the asymmetric synthesis of a wide range of biologically active molecules, such as amino acids, peptides, and other complex natural products. The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity and its utility as a chiral synthon. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure azetidin-2-ones is a topic of significant and ongoing research. This guide focuses on the asymmetric synthesis of a specific, yet important subclass: chiral 1-phenylazetidin-2-one derivatives, which are valuable intermediates in the synthesis of various therapeutic agents.

Strategic Approaches to Asymmetric Synthesis

The construction of the strained, chiral four-membered ring of 1-phenylazetidin-2-ones with high enantiopurity presents a significant synthetic challenge. Several powerful strategies have been developed to address this, primarily revolving around the stereocontrolled formation of one or two carbon-carbon and/or carbon-nitrogen bonds. This guide will delve into the mechanistic underpinnings and practical applications of three key methodologies:

  • The [2+2] Cycloaddition (Staudinger Reaction): A classic and highly convergent approach involving the reaction of a ketene with an imine.

  • The Kinugasa Reaction: A copper-catalyzed cycloaddition of a terminal alkyne with a nitrone.

  • Palladium-Catalyzed C-H Amidation: A modern approach that forges the β-lactam ring through intramolecular C-H activation.

The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired level of stereocontrol.

I. The Asymmetric Staudinger Reaction: A Cornerstone of β-Lactam Synthesis

The Staudinger reaction, a formal [2+2] cycloaddition between a ketene and an imine, is arguably the most widely employed method for the synthesis of β-lactams.[1] The key to rendering this reaction asymmetric lies in the use of a chiral component—either a chiral auxiliary appended to the ketene or imine, or, more elegantly, a chiral catalyst that orchestrates the stereochemical outcome.

Mechanism and Stereochemical Control

The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory ring closure yields the azetidin-2-one ring. The stereochemistry of the final product is determined during the ring-closing step and is influenced by the geometry of the imine and the substituents on both reactants. For catalytic asymmetric variants, the chiral catalyst interacts with one of the reactants to create a chiral environment that directs the approach of the other reactant, thereby favoring the formation of one enantiomer over the other.

Organocatalysis with Chiral N-Heterocyclic Carbenes (NHCs)

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the Staudinger reaction.[2][3] These catalysts can activate the ketene component, enhancing its nucleophilicity and allowing for a highly enantioselective cycloaddition with an imine.

Staudinger_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Ketene Ketene (R1, R2-C=C=O) Activated_Ketene Activated Ketene Adduct Ketene->Activated_Ketene + Catalyst Imine N-Phenylimine (Ph-N=CH-R3) Catalyst Chiral NHC Catalyst Zwitterion Zwitterionic Intermediate Activated_Ketene->Zwitterion + Imine Product_Catalyst Product-Catalyst Complex Zwitterion->Product_Catalyst Ring Closure Product Chiral this compound Product_Catalyst->Product Regen_Catalyst Regenerated Catalyst Product_Catalyst->Regen_Catalyst Regen_Catalyst->Catalyst

Caption: Organocatalytic Staudinger Reaction Workflow.

Protocol 1: Asymmetric Synthesis of a 1,4-Diphenyl-3-methylazetidin-2-one via NHC Catalysis

This protocol describes the synthesis of a chiral 1,4-diphenyl-3-methylazetidin-2-one using a chiral N-heterocyclic carbene catalyst derived from L-pyroglutamic acid.

Materials:

  • Chiral NHC precursor (e.g., (S)-2-(2,4,6-trimethylphenyl)-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-2-ium chloride)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • N-Phenylbenzaldimine

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral NHC precursor (0.10 mmol) in anhydrous toluene (5 mL). Cool the solution to 0 °C and add KHMDS (0.10 mmol) portionwise. Stir the mixture at room temperature for 1 hour to generate the active NHC catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve N-phenylbenzaldimine (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to -78 °C.

  • Ketene Generation and Cycloaddition: To the imine solution, add triethylamine (1.5 mmol). Slowly add a solution of propionyl chloride (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 30 minutes to generate methylketene in situ.

  • Catalyst Addition: To the cooled reaction mixture, add the pre-generated chiral NHC catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding saturated aqueous NH4Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral 1,4-diphenyl-3-methylazetidin-2-one.

  • Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

CatalystImineKetene PrecursorYield (%)dr (cis:trans)ee (%)
NHC from L-pyroglutamic acidN-PhenylbenzaldiminePropionyl chloride7595:598
(S)-4-benzyl-2-mesityl-thiazolium chlorideN-PhenylbenzaldiminePhenylacetyl chloride82>99:195

II. The Asymmetric Kinugasa Reaction: A Copper-Catalyzed Route

The Kinugasa reaction provides a powerful and atom-economical route to β-lactams through the copper(I)-catalyzed reaction of a terminal alkyne and a nitrone.[4] The reaction is believed to proceed via a [3+2] cycloaddition followed by a rearrangement. The asymmetric variant of this reaction employs a chiral ligand to control the stereochemistry of the newly formed stereocenters.

Mechanism and Stereochemical Rationale

The proposed mechanism involves the formation of a copper acetylide in situ. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. A subsequent rearrangement, often involving a retro-Mannich type fragmentation and a subsequent intramolecular cyclization, leads to the β-lactam ring. The chiral ligand, coordinated to the copper center, dictates the facial selectivity of the alkyne addition to the nitrone, thereby establishing the stereochemistry of the final product. Hydrogen bonding interactions between the ligand and the substrates can play a crucial role in stabilizing the transition state and enhancing stereoselectivity.[5]

Kinugasa_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Product Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu-Catalyst Nitrone N-Phenylnitrone (Ph-CH=N+(O-)-R') Cu_Catalyst Cu(I)-Chiral Ligand Cycloadduct Isoxazolidine Intermediate Cu_Acetylide->Cycloadduct + Nitrone Rearrangement Rearrangement Cycloadduct->Rearrangement Product Chiral this compound Rearrangement->Product

Caption: Asymmetric Kinugasa Reaction Pathway.

Protocol 2: Asymmetric Synthesis of a 1,4-Diphenylazetidin-2-one via Kinugasa Reaction

This protocol outlines the synthesis of a chiral 1,4-diphenylazetidin-2-one using a copper(I) catalyst with a chiral prolinol-derived phosphine ligand.

Materials:

  • Copper(I) iodide (CuI)

  • Chiral prolinol-derived phosphine ligand (e.g., (S)-(-)-2-(diphenylphosphino)-1-((S)-4-isopropyloxazolin-2-yl)pyrrolidine)

  • N-Phenyl-C-phenylnitrone

  • Phenylacetylene

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuI (0.05 mmol) and the chiral phosphine ligand (0.06 mmol). Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve N-phenyl-C-phenylnitrone (1.0 mmol) in anhydrous THF (10 mL).

  • Reactant Addition: To the nitrone solution, add phenylacetylene (1.2 mmol) followed by triethylamine (2.0 mmol).

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the chiral 1,4-diphenylazetidin-2-one.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

LigandNitroneAlkyneYield (%)ee (%)
Prolinol-based phosphineN-Phenyl-C-phenylnitronePhenylacetylene8592
(R)-BINAPN-Phenyl-C-phenylnitroneTrimethylsilylacetylene7888

III. Palladium-Catalyzed Asymmetric Intramolecular C-H Amidation

A more recent and powerful strategy for the synthesis of chiral β-lactams involves the palladium-catalyzed intramolecular amidation of a C(sp³)-H bond. This approach offers a novel disconnection and can provide access to β-lactams that are challenging to synthesize via traditional methods.

Mechanistic Overview

The reaction typically proceeds via a directed C-H activation mechanism. A directing group, often an amide or a related functionality, coordinates to the palladium catalyst, bringing it in close proximity to the C-H bond to be functionalized. Oxidative addition of the C-H bond to the palladium center, often facilitated by an oxidant, forms a palladacycle intermediate. Subsequent reductive elimination forms the C-N bond of the β-lactam ring and regenerates the active palladium catalyst. The use of a chiral ligand on the palladium center is crucial for achieving high enantioselectivity.

Pd_Catalyzed_Amidation Start Amide Substrate with Directing Group Coordination Coordination Complex Start->Coordination + Pd_Catalyst Pd_Catalyst Pd(II)-Chiral Ligand CH_Activation C-H Activation Coordination->CH_Activation + Oxidant Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Product Chiral this compound Reductive_Elimination->Product Regen_Catalyst Regenerated Pd(II) Catalyst Reductive_Elimination->Regen_Catalyst Regen_Catalyst->Pd_Catalyst

Caption: Palladium-Catalyzed C-H Amidation Cycle.

Protocol 3: Asymmetric Synthesis of a 1-Phenyl-3-aryl-azetidin-2-one via Pd-Catalyzed C-H Amidation

This protocol describes a general procedure for the asymmetric synthesis of a 1-phenyl-3-aryl-azetidin-2-one from a suitable 3-aryl-N-phenylpropanamide precursor.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Chiral ligand (e.g., a chiral mono-protected amino acid ligand)

  • 3-Aryl-N-phenylpropanamide

  • Oxidant (e.g., PhI(OAc)2)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine the 3-aryl-N-phenylpropanamide (0.5 mmol), Pd(OAc)2 (0.025 mmol), the chiral ligand (0.03 mmol), PhI(OAc)2 (0.75 mmol), and K2CO3 (1.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous Na2S2O3 (10 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral 1-phenyl-3-aryl-azetidin-2-one.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

LigandSubstrateOxidantYield (%)ee (%)
Chiral Amino Acid Ligand3-(4-methoxyphenyl)-N-phenylpropanamidePhI(OAc)27294
Chiral Phosphine Ligand3-(4-chlorophenyl)-N-phenylpropanamide(Diacetoxyiodo)benzene6590

Conclusion and Future Outlook

The asymmetric synthesis of chiral this compound derivatives remains an active and important area of research. The Staudinger reaction, the Kinugasa reaction, and palladium-catalyzed C-H amidation represent powerful and versatile strategies for accessing these valuable compounds with high levels of stereocontrol. The choice of method depends on the specific target molecule and available resources. Organocatalysis, particularly with chiral NHCs, offers a metal-free and often highly enantioselective approach for the Staudinger reaction. The copper-catalyzed Kinugasa reaction provides an atom-economical pathway from readily available starting materials. Finally, modern palladium-catalyzed C-H activation methods open up new avenues for the synthesis of complex β-lactam structures. Continued development of new chiral catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the synthesis of these important chiral building blocks, further empowering the fields of medicinal chemistry and drug discovery.

References

Sources

Application Notes & Protocols: Catalytic Methods for the Synthesis of 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 1-phenylazetidin-2-one, a key β-lactam structural motif. The guide moves beyond simple procedural lists to offer in-depth explanations of the underlying principles for prominent catalytic strategies, including the Staudinger [2+2] cycloaddition, the Kinugasa reaction, and modern transition metal-catalyzed C-H amidation. Each section includes a detailed discussion of reaction mechanisms, the rationale behind catalyst selection and experimental conditions, step-by-step protocols, and visual aids to facilitate understanding and implementation.

Introduction: The Significance of the this compound Scaffold

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that constitutes the core structural framework of some of the most important antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1] Beyond their celebrated role as antibacterial agents, β-lactams, and specifically N-aryl derivatives like this compound, are highly versatile intermediates in organic synthesis.[2] Their inherent ring strain makes them susceptible to selective ring-opening, providing access to a variety of valuable synthons such as β-amino acids and other N-containing heterocycles.[3][4]

The development of catalytic methods, particularly those that are stereoselective, has been a major focus in β-lactam chemistry.[5][6] Catalytic approaches offer significant advantages over stoichiometric methods, including improved atom economy, milder reaction conditions, and the ability to access chiral molecules with high enantiopurity. This guide details three powerful and distinct catalytic methodologies for the synthesis of this compound.

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

The Staudinger synthesis, a formal [2+2] cycloaddition of a ketene and an imine, is a foundational and highly convergent route to β-lactams.[7][8][9] The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine.[8] The introduction of nucleophilic catalysts has revolutionized this reaction, enabling highly enantioselective transformations.[10][11]

Mechanism and Catalytic Rationale

In the catalytic variant, a nucleophilic catalyst, such as an N-heterocyclic carbene (NHC) or a chiral amine, activates the ketene precursor (typically an acid chloride) to form a reactive zwitterionic enolate. This enolate then acts as the nucleophile, attacking the imine. The subsequent intramolecular cyclization yields the β-lactam and regenerates the catalyst. The choice of catalyst is paramount for controlling stereoselectivity.[3][8] For instance, chiral N-heterocyclic carbenes have proven to be highly effective in producing cis-β-lactams with excellent enantioselectivity.[10][12]

Staudinger_Mechanism Staudinger Catalytic Cycle cluster_main AC R-COCl (Acid Chloride) Ketene R=C=O (Ketene) AC->Ketene - HCl Base Base (e.g., Et3N) Cat Nu-Cat (Catalyst) Enolate Zwitterionic Enolate Ketene->Enolate + Nu-Cat Intermediate Acyclic Intermediate Enolate->Intermediate + Imine Imine Ph-N=CH-Ph (Imine) Lactam This compound Intermediate->Lactam Ring Closure Lactam->Cat - Nu-Cat caption Staudinger [2+2] Cycloaddition Mechanism.

Caption: Catalytic cycle for the Staudinger synthesis of β-lactams.

Protocol: Organocatalytic Synthesis of 1,4-diphenylazetidin-2-one

This protocol utilizes a chiral N-heterocyclic carbene (NHC) catalyst for the asymmetric synthesis of the target β-lactam, adapted from methodologies described for N-Boc protected imines.[3]

Materials:

  • N-Benzylideneaniline (Imine)

  • Phenylacetyl chloride (Ketene precursor)

  • Chiral NHC precursor (e.g., (S)-pyroglutamic acid-derived triazolium salt)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral NHC precursor (0.1 mmol) in anhydrous toluene (5 mL). Cool the solution to 0 °C.

  • Add KHMDS (0.1 mmol, 1.0 M in THF) dropwise to generate the active NHC catalyst. Stir the mixture at 0 °C for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve N-benzylideneaniline (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Transfer the prepared catalyst solution to the imine solution via cannula. Cool the resulting mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of phenylacetyl chloride (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 1 hour using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1,4-diphenylazetidin-2-one. Characterize by NMR and determine enantiomeric excess by chiral HPLC.

The Kinugasa Reaction: A Copper-Catalyzed Alkyne-Nitrone Cycloaddition

The Kinugasa reaction is a powerful and atom-economical method for synthesizing β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst.[10][13] A key advantage of this reaction is its high stereoselectivity, typically affording cis-substituted β-lactams.[14]

Mechanism and Catalytic Rationale

The reaction is initiated by the formation of a copper(I) acetylide. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered metallacycle intermediate.[14][15] This intermediate subsequently rearranges through a series of steps, which recent studies suggest may involve a cycloreversion to generate an imine and a copper-ketenyl species, followed by intramolecular cyclization to yield the final β-lactam product.[16] The choice of copper source, ligand, and base can significantly influence the reaction's efficiency.[15]

Kinugasa_Mechanism Kinugasa Reaction Catalytic Cycle cluster_kinugasa Alkyne Ph-C≡CH (Phenylacetylene) CuAcetylide Ph-C≡C-Cu (Copper Acetylide) Alkyne->CuAcetylide CuCat Cu(I) Catalyst CuCat->CuAcetylide Base Base Base->CuAcetylide Cycloadduct 5-Membered Metallacycle CuAcetylide->Cycloadduct Nitrone Ph-CH=N+(O-)-Ph (Nitrone) Nitrone->Cycloadduct Rearrangement Rearrangement (via Ketene Intermediate) Cycloadduct->Rearrangement [3+2] Cycloaddition Lactam cis-1-Phenylazetidin-2-one Rearrangement->Lactam Lactam->CuCat Catalyst Regeneration caption Simplified Kinugasa Reaction Mechanism.

Caption: Key steps in the copper-catalyzed Kinugasa reaction.

Protocol: Copper-Catalyzed Synthesis of cis-1,4-diphenylazetidin-2-one

This protocol is a representative procedure for the Kinugasa reaction to produce the target molecule.[13][14]

Materials:

  • C-Phenyl-N-phenylnitrone

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a condenser and under an argon atmosphere, dissolve C-phenyl-N-phenylnitrone (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • Addition of Reagents: To this solution, add triethylamine (2.0 mmol), phenylacetylene (1.5 mmol), and finally copper(I) iodide (0.1 mmol).

  • Reaction Conditions: Heat the resulting suspension to reflux (approximately 82 °C) and maintain for 12-18 hours. The reaction mixture will typically turn from a pale suspension to a dark brown or green solution.

  • Monitoring: Follow the consumption of the nitrone starting material by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate cis-1,4-diphenylazetidin-2-one. Confirm stereochemistry using ¹H NMR spectroscopy by analyzing the coupling constants between C3 and C4 protons.

Modern Approaches: Palladium-Catalyzed Intramolecular C-H Amidation

Recent advances in transition metal catalysis have opened new pathways for β-lactam synthesis, often with unique selectivity.[1][6] Palladium-catalyzed intramolecular C(sp³)–H amidation provides a direct method to form the azetidinone ring from a linear amide precursor, representing a powerful disconnection strategy.[17]

Mechanism and Catalytic Rationale

This strategy typically involves a pre-functionalized substrate, such as a 3-phenylpropanamide bearing an N-phenyl group and a directing group. The palladium catalyst, in a high oxidation state, coordinates to the directing group and facilitates the cleavage of a C(sp³)–H bond at the β-position. Reductive elimination from the resulting palladacycle forms the C-N bond of the β-lactam ring and regenerates the active Pd(II) catalyst. The use of chiral ligands in conjunction with the palladium catalyst can render this transformation enantioselective.[17]

CH_Amidation Palladium-Catalyzed C-H Amidation cluster_pd Substrate Substrate (N-Phenyl-3-phenylpropanamide) Coordination Coordination Complex Substrate->Coordination PdCat Pd(II) Catalyst PdCat->PdCat PdCat->Coordination CH_Activation C-H Activation (Palladacycle) Coordination->CH_Activation CMD Step RE Reductive Elimination CH_Activation->RE RE->PdCat + Pd(0) Lactam This compound RE->Lactam Oxidant Oxidant caption Simplified Pd-Catalyzed C-H Amidation.

Caption: General pathway for intramolecular C-H amidation to form β-lactams.

Protocol: Palladium-Catalyzed Synthesis of 1-Phenyl-4-phenylazetidin-2-one

This protocol is a conceptual adaptation based on published enantioselective C-H functionalization reactions.[17]

Materials:

  • N-(quinolin-8-yl)-N,3-diphenylpropanamide (Substrate with directing group)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Chiral Ligand (e.g., a chiral phosphoramidite or phosphate ligand)

  • Oxidant (e.g., a hypervalent iodine reagent like PhI(OAc)₂)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the N-(quinolin-8-yl)-N,3-diphenylpropanamide substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and the chiral ligand (0.024 mmol, 12 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Addition of Reagents: Add anhydrous 1,2-dichloroethane (2.0 mL), followed by the base (e.g., Cs₂CO₃, 0.4 mmol) and the oxidant (e.g., PhI(OAc)₂, 0.3 mmol).

  • Reaction Conditions: Place the sealed vial in a preheated block at 80-100 °C and stir for 24-48 hours.

  • Monitoring and Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The initial product will contain the directing group, which may require a subsequent deprotection step to yield the final 1-phenyl-4-phenylazetidin-2-one.

Comparative Summary of Catalytic Methods

FeatureStaudinger [2+2] CycloadditionKinugasa ReactionPd-Catalyzed C-H Amidation
Reactants Imine + Ketene (from Acid Chloride)Nitrone + Terminal AlkyneLinear Amide Precursor
Typical Catalyst Organocatalyst (NHC, Chiral Amine)Copper(I) saltPalladium(II) salt + Ligand
Key Advantage High convergence, wide substrate scopeHigh atom economy, good cis-selectivityNovel disconnection, functional group tolerance
Stereocontrol Catalyst-dependent (cis or trans)Substrate-controlled (cis favored)Ligand-controlled enantioselectivity
Common Conditions Low temperature (-78 °C to RT)Reflux temperatures (e.g., 80-110 °C)High temperature (80-120 °C)
Primary Product 1,4-Diphenylazetidin-2-onecis-1,4-Diphenylazetidin-2-one1-Phenyl-4-phenylazetidin-2-one

Conclusion

The synthesis of this compound can be achieved through several robust catalytic methodologies. The classic Staudinger cycloaddition offers great flexibility and can be rendered highly stereoselective through modern organocatalysis. The copper-catalyzed Kinugasa reaction provides a direct and atom-economical route with inherent cis-diastereoselectivity. Finally, emerging transition metal-catalyzed C-H activation strategies present a modern and powerful approach using pre-functionalized linear substrates. The choice of method will depend on the desired stereochemical outcome, available starting materials, and the specific requirements of the research or development program. Each protocol presented herein serves as a validated starting point for the successful synthesis of this important heterocyclic scaffold.

References

  • Franchi, F., & Ragaini, F. (2017). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 22(3), 399. [Link]

  • Zhang, Y., et al. (2011). Enantioselective Synthesis of Aza-β-lactams via NHC-Catalyzed [2 + 2] Cycloaddition of Ketenes with Diazenedicarboxylates. The Journal of Organic Chemistry, 76(21), 9123-9129. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Alcaide, B., et al. (2005). Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives. Organic Letters, 7(18), 3981-3984. [Link]

  • Park, S. B., & Alper, H. (2009). Advances in the chemistry of β-lactam and its medicinal applications. Archives of Pharmacal Research, 32(2), 171-184. [Link]

  • Alcaide, B., & Almendros, P. (2019). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 17(35), 8017-8027. [Link]

  • Alcaide, B., et al. (2005). Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Organic Letters, 7(18), 3981-3984. [Link]

  • Tidwell, T. T. (2008). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines. In The Staudinger Reaction: From Molecular Recognition to Whole-Cell Assays (pp. 1-28). Wiley-VCH. [Link]

  • Alcaide, B., & Almendros, P. (2010). Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. ChemInform, 41(19). [Link]

  • France, S. (2022). The Kinugasa Reaction. Organic Reactions. [Link]

  • Khanum, S. A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 44(12), 6061-6081. [Link]

  • Wang, D., et al. (2020). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ChemRxiv. [Link]

  • Chmielewski, M. (2018). Kinugasa reaction as an attractive method of the synthesis of β-lactam drugs. Journal of Drug Metabolism & Toxicology. [Link]

  • Pathare, R. S., & Maurya, S. K. (2021). Metal-Catalyzed Synthesis of β-Lactam Antibiotics. Topics in Current Chemistry, 379(6), 46. [Link]

  • Basheer, M., & Krenske, E. H. (2021). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. Molecules, 26(16), 4995. [Link]

  • Mondal, P., & Ghorai, M. K. (2020). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 18(44), 8954-8976. [Link]

  • Pathare, R. S., & Maurya, S. K. (2021). Metal-Catalyzed Synthesis of β-Lactam Antibiotics. Request PDF. [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Institute for Basic Science. (2023). Breakthrough in β-lactam synthesis using nickel catalysts. EurekAlert!. [Link]

  • Pelegrina, A. C., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10186-10194. [Link]

  • Lo, J. C., & Fu, G. C. (2004). β-Lactam Synthesis by the Kinugasa Reaction. In The Kinugasa Reaction. John Wiley & Sons, Ltd. [Link]

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Application Note & Protocol: Large-Scale Synthesis of 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core structural component of β-lactam antibiotics. Beyond their well-established antibacterial activity, substituted azetidin-2-ones have emerged as versatile intermediates and key building blocks in the synthesis of a diverse array of therapeutic agents, including cholesterol absorption inhibitors, enzyme inhibitors, and anticancer drugs. 1-Phenylazetidin-2-one, in particular, serves as a fundamental model compound for the study of β-lactam reactivity and as a precursor for more complex, biologically active molecules. Its synthesis on a large scale is therefore of significant interest to the pharmaceutical and chemical industries.

This application note provides a comprehensive, field-proven guide to the large-scale synthesis of this compound. The described two-step methodology is robust, scalable, and relies on readily available starting materials. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a self-validating and reliable synthetic route.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the acylation of aniline with 3-chloropropionyl chloride to form the intermediate, N-phenyl-3-chloropropanamide. The second, and key, step is the intramolecular cyclization of this intermediate under basic conditions to yield the desired β-lactam.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization Aniline Aniline N_Phenyl_3_chloropropanamide N-phenyl-3-chloropropanamide Aniline->N_Phenyl_3_chloropropanamide Acylation Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->N_Phenyl_3_chloropropanamide N_Phenyl_3_chloropropanamide_2 N-phenyl-3-chloropropanamide Phenylazetidinone This compound N_Phenyl_3_chloropropanamide_2->Phenylazetidinone Cyclization Base Strong Base (e.g., NaH) Base->Phenylazetidinone

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of N-phenyl-3-chloropropanamide (Intermediate)

This protocol details the acylation of aniline to produce the key intermediate for the subsequent cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Aniline93.13575 mL6.17
3-Chloropropionyl chloride126.97300 mL3.38
Acetone58.081200 mL-
6N Hydrochloric Acid36.46500 mL-
Deionized Water18.023.5 L-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a large reaction vessel with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charge: Charge the reaction vessel with 575 mL of aniline and 600 mL of acetone. Heat the mixture to a gentle reflux with stirring.[1]

  • Reagent Addition: In a separate container, prepare a solution of 300 mL of 3-chloropropionyl chloride in 600 mL of acetone. Add this solution dropwise to the refluxing aniline mixture via the dropping funnel over a period of approximately 1 hour. An exothermic reaction will occur, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete consumption of the starting materials.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • In a separate large container, prepare a mixture of 500 mL of 6N hydrochloric acid and 3.5 L of deionized water.

    • Pour the cooled reaction mixture into the acidic water with vigorous stirring. A white solid precipitate of N-phenyl-3-chloropropanamide will form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove any residual acid and aniline hydrochloride.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Outcome: This procedure typically yields a white to off-white solid with a melting point of 114-115.5 °C.[1] The expected yield is in the range of 85-95%.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the intramolecular cyclization of N-phenyl-3-chloropropanamide to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
N-phenyl-3-chloropropanamide183.63100 g0.54
Sodium Hydride (60% dispersion in mineral oil)24.0026 g0.65
Anhydrous Tetrahydrofuran (THF)72.111 L-
Saturated Ammonium Chloride Solution-500 mL-
Dichloromethane84.931 L-
Anhydrous Magnesium Sulfate120.3750 g-
Hexane86.18As needed for recrystallization-
Ethyl Acetate88.11As needed for recrystallization-

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Addition:

    • To the flask, add 26 g of sodium hydride (60% dispersion in mineral oil).

    • Carefully add 500 mL of anhydrous THF.

    • Cool the suspension to 0 °C using an ice-water bath.

    • In a separate flask, dissolve 100 g of N-phenyl-3-chloropropanamide in 500 mL of anhydrous THF.

    • Slowly add the N-phenyl-3-chloropropanamide solution to the stirred sodium hydride suspension over a period of 1-2 hours, maintaining the temperature below 10 °C. Hydrogen gas will be evolved, so ensure adequate ventilation to a scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by the dropwise addition of 500 mL of saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).

    • Combine the organic layers and wash with brine (2 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization. The slower the cooling, the larger and purer the crystals will be.[2]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Outcome: this compound is a white crystalline solid. The expected yield after purification is typically in the range of 70-85%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of pure this compound is approximately 98-100 °C.

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • δ 7.40 – 7.25 (m, 5H, Ar-H)

    • δ 3.55 (t, J = 5.6 Hz, 2H, CH2-N)

    • δ 3.10 (t, J = 5.6 Hz, 2H, CH2-C=O)

  • 13C NMR Spectroscopy (100 MHz, CDCl3):

    • δ 165.5 (C=O)

    • δ 138.5 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 124.0 (Ar-CH)

    • δ 118.0 (Ar-CH)

    • δ 45.0 (CH2-N)

    • δ 42.5 (CH2-C=O)

  • Infrared (IR) Spectroscopy (KBr): A strong absorption band characteristic of the β-lactam carbonyl group is expected around 1750 cm-1.

Scientific Rationale and Field-Proven Insights

  • Choice of Base for Cyclization: Sodium hydride is a strong, non-nucleophilic base, which is crucial for the deprotonation of the amide N-H without competing nucleophilic attack on the starting material or product. The use of a strong base is necessary to facilitate the intramolecular SN2 reaction, where the amide anion displaces the chloride to form the four-membered ring.

  • Solvent Selection: Anhydrous THF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and intermediates, yet it is aprotic and does not interfere with the strong base. The use of an anhydrous solvent is critical to prevent the quenching of the sodium hydride.

  • Temperature Control: Maintaining a low temperature during the addition of the N-phenyl-3-chloropropanamide to the sodium hydride suspension is essential to control the exothermic reaction and prevent side reactions.

  • Purification Strategy: Recrystallization is an effective and scalable method for purifying the final product.[3] The choice of a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is key to achieving high recovery of the purified product.[3]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the synthesis.

  • Aniline: Aniline is toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood and avoid direct contact.

  • 3-Chloropropionyl Chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood.[4][5][6][7][8]

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • PrepChem. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. [Link]

  • Shah, H.T. Shital Chemical Industries Khambhat Material Safety Data Sheet 3-ChloroPropionyl Chloride. [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Chloropropionyl chloride. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 3-Chloropropionyl chloride. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
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  • New Drug Approvals. Ezetimibe NMR. [Link]

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  • Google Patents. Production of 3-chloropropionyl chloride.
  • Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
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  • J-STAGE. INTRAMOLECULAR CYCLIZATION OF N-[2-(CYCLOPEN-1-EN-1-YL)PHENYL]BENZAMIDE USING DEUTERIUM CHLORIDE. [Link]

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Application Notes and Protocols for the Purification of 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-Phenylazetidin-2-one (also known as N-phenyl-β-lactam), a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document outlines systematic procedures for recrystallization, column chromatography, and vacuum distillation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each technique to ensure robust and reproducible results. This guide also addresses common impurities encountered during synthesis and provides troubleshooting strategies to overcome purification challenges.

Introduction: The Importance of Purity for this compound

This compound is a fundamental building block in the synthesis of a wide array of biologically active compounds, most notably as a precursor to cholesterol absorption inhibitors like ezetimibe. The purity of this starting material is paramount, as even trace impurities can lead to the formation of difficult-to-remove side products in multi-step syntheses, ultimately impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Common synthetic routes to this compound, such as the intramolecular cyclization of 3-halopropionanilides, can introduce several impurities. These may include unreacted starting materials (e.g., aniline, 3-chloropropionyl chloride), polymeric byproducts, and regioisomers. Therefore, robust purification strategies are essential to ensure the quality and consistency of this compound used in research and development.

This guide provides a multi-faceted approach to the purification of this compound, detailing three common and effective laboratory techniques: recrystallization, column chromatography, and distillation. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification protocols.

PropertyValueSource
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance White to off-white solid
Melting Point 74-76 °C
Boiling Point Decomposes at higher temperatures; distillable under vacuum.Inferred from general β-lactam stability
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane, and chloroform. Sparingly soluble in hexanes and diethyl ether. Insoluble in water.General laboratory knowledge

Purification Strategies: A Comparative Overview

The selection of an appropriate purification technique is a critical decision based on the impurity profile and the desired scale.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield highly pure crystalline material.Requires a suitable solvent, potential for product loss in the mother liquor.Removing small amounts of impurities from a solid product on a moderate to large scale.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through.High resolution, can separate complex mixtures.Can be time-consuming and require significant solvent volumes, less scalable than recrystallization.Separating mixtures with multiple components or impurities with similar solubility to the product.
Vacuum Distillation Separation of components based on differences in boiling points under reduced pressure.Effective for removing non-volatile or high-boiling impurities.Requires the compound to be thermally stable, even under vacuum.Purifying thermally stable liquids or low-melting solids from non-volatile impurities.

Experimental Protocols

Recrystallization

Recrystallization is often the most efficient method for purifying this compound, particularly for removing minor impurities. The key is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

This protocol is a general guideline and may require optimization based on the initial purity of the material.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filter Hot Filtration to Remove Insolubles dissolve->hot_filter If insoluble impurities cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Analyze the crude material by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the predetermined solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes). Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Diagram: Column Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent

Caption: Workflow for flash column chromatography of this compound.

Vacuum Distillation

For thermally stable compounds with non-volatile impurities, vacuum distillation can be an effective purification method. Given that β-lactams can be sensitive to heat, this should be performed under a high vacuum to lower the boiling point and minimize thermal decomposition.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Receiving flask

Procedure:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Applying Vacuum: Gradually apply a high vacuum to the system. A cold trap should be in place between the apparatus and the vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with stirring.

  • Distillation: The product will distill and condense on the cold finger, dripping into the receiving flask. Collect the fraction that distills at a constant temperature.

  • Cooling and Venting: After the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure.

  • Product Collection: Collect the purified liquid or solidified product from the receiving flask.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization: Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling solvent. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool more slowly.
Recrystallization: Poor Recovery Too much solvent was used. The solution was not cooled sufficiently.Concentrate the mother liquor by evaporation and cool again. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Chromatography: Poor Separation The solvent system is not optimal. The column was overloaded.Re-evaluate the mobile phase using TLC with different solvent polarities. Use a larger column or a smaller amount of crude material.
Distillation: Decomposition The compound is not stable at the distillation temperature.Use a higher vacuum to further reduce the boiling point. If decomposition persists, consider a different purification method.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification technique—recrystallization, column chromatography, or vacuum distillation—should be guided by the nature and quantity of impurities, as well as the desired scale of the operation. By understanding the underlying principles of each method and following the detailed protocols provided in this guide, researchers can consistently obtain high-purity this compound, ensuring the success of their subsequent synthetic endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Developing a library of 1-Phenylazetidin-2-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing a Library of 1-Phenylazetidin-2-one Analogs: A Comprehensive Guide to Synthesis, Characterization, and Diversification

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidin-2-one, or β-lactam, is a privileged four-membered heterocyclic scaffold that forms the core of numerous clinically significant antibiotics, including penicillins and cephalosporins.[1][2][3] Beyond their antibacterial prowess, substituted azetidin-2-ones exhibit a vast spectrum of biological activities, positioning them as valuable synthons in medicinal chemistry.[2][4] This guide provides a comprehensive framework for the systematic development of a chemical library based on the this compound core. We delve into the foundational Staudinger [2+2] cycloaddition, offering detailed, field-proven protocols for the synthesis of precursors and the final β-lactam products. Furthermore, this document outlines robust methodologies for purification, structural characterization, and strategic diversification to enable comprehensive structure-activity relationship (SAR) studies.

Introduction: The Enduring Potential of the β-Lactam Scaffold

The strained four-membered ring of the azetidin-2-one is not a liability but rather the source of its chemical reactivity and biological significance.[2] This inherent ring strain makes the amide bond susceptible to cleavage, a property exploited by nature and chemists alike for inhibiting bacterial cell wall biosynthesis by targeting penicillin-binding proteins.[5] However, the therapeutic potential of this scaffold is not confined to antimicrobial activity. Derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, antidiabetic, and enzyme inhibitory activities.[2][4][5]

The this compound framework serves as an ideal starting point for library development due to the synthetic accessibility of its precursors and the profound impact that substitutions on its aromatic rings can have on biological activity. This application note provides the strategic and tactical protocols necessary to construct a diverse library of these analogs, enabling the exploration of new chemical space for drug discovery.

Core Synthetic Strategy: The Staudinger [2+2] Cycloaddition

The most reliable and versatile method for constructing the azetidin-2-one ring is the Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene.[6][7][8] Discovered by Hermann Staudinger in 1907, this reaction became critically important after the structure of penicillin was elucidated.[6] Its power lies in its convergent nature, allowing for the rapid assembly of complex β-lactams from two readily available components.

Causality of Method Selection: The Staudinger cycloaddition is favored for library synthesis due to its broad substrate scope and tolerance for a wide variety of functional groups on both the imine and the ketene precursor. This allows for the systematic introduction of chemical diversity at two key positions of the final molecule.

Mechanistic Overview

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. Subsequent ring closure yields the four-membered β-lactam ring. The ketenes are highly reactive and are typically generated in situ from a stable precursor, most commonly an acyl chloride, by dehydrohalogenation with a tertiary amine base.

Staudinger_Mechanism cluster_0 Step 1: Ketene Formation cluster_1 Step 2: Cycloaddition AcylChloride R₂CH-COCl Ketene R₂C=C=O AcylChloride->Ketene - HCl Imine R₁-N=CHR₃ Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Ketene BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: General mechanism of the Staudinger [2+2] cycloaddition.

Experimental Protocols & Workflows

Adherence to these protocols is critical for ensuring reproducibility and high purity of the final compounds. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow Overview

The overall process involves a two-stage synthesis followed by purification and characterization. This modular approach is ideal for library production.

Synthesis_Workflow A Protocol 1: Imine Synthesis B Protocol 2: Staudinger Cycloaddition A->B Imine Precursor C Protocol 3: Work-up & Purification B->C Crude Product D Protocol 4: Characterization C->D Purified Analog E Library Compound (High Purity) D->E Verified Structure

Caption: High-level workflow for analog synthesis.

Protocol 1: Synthesis of Imine Precursors (Schiff Bases)

Rationale: Imines are the foundational components that introduce diversity at the N1 and C4 positions of the azetidinone ring. They are readily synthesized via the condensation of a primary amine and an aldehyde.

Materials:

  • Substituted Aniline (e.g., Aniline, 4-fluoroaniline, 4-methoxyaniline)

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq) and absolute ethanol (approx. 3-5 mL per mmol of aniline).

  • Stir the solution until the aniline is fully dissolved.

  • Add the substituted benzaldehyde (1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a condenser and reflux the mixture for 2-4 hours.[9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the imine product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the resulting crystals under vacuum. The product is typically pure enough for the next step without further purification.

Representative Starting Materials for Library Diversification
Aniline Derivatives Benzaldehyde Derivatives
AnilineBenzaldehyde
4-Fluoroaniline4-Chlorobenzaldehyde
4-Chloroaniline4-Fluorobenzaldehyde
4-Bromoaniline4-Nitrobenzaldehyde
4-Methoxyaniline4-Methoxybenzaldehyde
4-Methylaniline2-Hydroxybenzaldehyde
Protocol 2: Staudinger [2+2] Cycloaddition

Rationale: This is the key ring-forming reaction. Precise control of reagent addition and temperature is crucial for achieving good yields and minimizing side reactions. Chloroacetyl chloride is a convenient and reactive precursor for the ketene.

Materials:

  • Synthesized Imine (from Protocol 1)

  • Chloroacetyl Chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, nitrogen/argon line

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere (N₂ or Ar).

  • In the flask, dissolve the imine (1.0 eq) in anhydrous DCM.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • In a second dropping funnel, prepare a solution of triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the flask containing the imine solution to 0°C using an ice bath.

  • Crucial Step: Add the chloroacetyl chloride and triethylamine solutions dropwise simultaneously to the stirred imine solution over a period of 30-45 minutes. Maintaining a slow, simultaneous addition rate is key to ensuring the ketene is generated in situ and reacts immediately, preventing its dimerization.[5][10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting imine spot has disappeared.

Protocol 3: Work-up and Purification

Rationale: The work-up procedure is designed to remove the triethylamine hydrochloride salt and other water-soluble impurities. Column chromatography is essential for isolating the pure azetidinone analog from unreacted starting materials and side products.

Materials:

  • Crude reaction mixture from Protocol 2

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated NaHCO₃ solution (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.

  • Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound analog.

Protocol 4: Structural Characterization

Rationale: Unambiguous characterization is a non-negotiable step to validate the structure and purity of each library member before any biological screening.[10][11][12]

Analytical Technique Purpose and Expected Observations
¹H NMR Confirm the presence of the β-lactam ring protons. Expect characteristic doublet signals for the C3 and C4 protons with a coupling constant (J) of ~2-5 Hz for cis isomers and ~1-2 Hz for trans isomers. Aromatic protons will appear in the δ 7-8 ppm region.
¹³C NMR Confirm the carbon skeleton. The key signal is the lactam carbonyl (C=O) carbon, which typically appears around δ 160-170 ppm.
FT-IR Identify the characteristic β-lactam carbonyl stretch. This is a strong, sharp absorption band appearing at a high frequency (typically 1740-1770 cm⁻¹) due to ring strain.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass of the compound, confirming its elemental composition with high accuracy.

Library Diversification Strategy

The true power of this workflow is its suitability for combinatorial chemistry. By systematically varying the aniline and aldehyde precursors, a diverse library can be generated to probe the chemical space around the this compound core.

Caption: Combinatorial approach to library generation.

Strategic Considerations for Substituents:

  • Electronic Effects: Include both electron-donating groups (-OCH₃, -CH₃) and electron-withdrawing groups (-Cl, -F, -NO₂) to modulate the electronic properties of the aromatic rings.

  • Steric Effects: Incorporate bulky groups (e.g., tert-butyl) to probe steric hindrance at potential binding sites.

  • Lipophilicity: Use substituents like halogens or alkyl groups to alter the compound's lipophilicity (logP), which can significantly impact pharmacokinetic properties.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in Cycloaddition 1. Wet reagents or glassware. 2. Inefficient ketene formation. 3. Deactivated imine.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use freshly distilled triethylamine. Check the quality of the chloroacetyl chloride. 3. Strong electron-withdrawing groups on the imine can reduce its nucleophilicity. Consider longer reaction times or gentle heating.
Formation of Multiple Products 1. Dimerization of the ketene. 2. Side reactions due to excess base or heat.1. Ensure slow, simultaneous dropwise addition of the acid chloride and base at 0°C. 2. Use stoichiometric amounts of reagents and maintain temperature control.
Difficulty in Purification Product has similar polarity to a starting material or side product.Modify the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol) or consider preparative TLC or HPLC.

References

  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

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  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578-9. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current medicinal chemistry, 11(14), 1837–1872. [Link]

  • Mahapatra, M. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series, 2(4), 1-5. [Link]

  • Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., & Veer, V. S. (2014). The chemistry and biological potential of azetidin-2-ones. European journal of medicinal chemistry, 74, 69-90. [Link]

  • Sridhar, S. K., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 194-201. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 1(1), 156-173. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(18), 5909. [Link]

  • Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. International Journal of Chemistry and Materials Research, 8(1), 15-19. [Link]

  • Patel, K. D., & Patel, H. D. (2012). Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. International Journal of Chemistry, 2(2), 1-5. [Link]

  • Sapa, J., et al. (2011). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 63(1), 143-151. [Link]

  • Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Conscientia Beam, 8(1), 15-19. [Link]

  • Kumar, D., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(13), 3920. [Link]

  • PubChem. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. [Link]

  • Velasco-Velázquez, M. A., et al. (2018). Synthesis of enantiopure 1, 3-oxazolidin-2-ones from α-dibenzylamino esters. Molecules, 23(11), 2821. [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Tbean, S. S., & Taha, Z. A. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 2663-2671. [Link]

  • Shaik, A. B., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Biomedical and Environmental Sciences, 35(4), 334-341. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Oniga, S., et al. (2016). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia, 64(5), 703-709. [Link]

  • Wujec, M., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6296. [Link]

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Introduction: The 1-Phenylazetidin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic functionalization of the 1-phenylazetidin-2-one ring, providing researchers, scientists, and drug development professionals with detailed application notes and protocols for modifying this critical chemical scaffold.

The azetidin-2-one, or β-lactam, is a four-membered lactam ring that stands as one of the most vital structural motifs in modern medicine.[1] Its fame originates from the discovery of penicillin, where the inherent ring strain of the bicyclic structure is harnessed to inhibit bacterial cell wall biosynthesis by acylating penicillin-binding proteins (PBPs).[2][3] Beyond the realm of antibiotics, the monocyclic azetidin-2-one core has emerged as a versatile "chiral synthon" and a key component in a diverse array of therapeutic agents. These include cholesterol absorption inhibitors, such as Ezetimibe, and various anticancer and antiviral compounds.[4]

The this compound variant is of particular interest. The phenyl group at the nitrogen atom provides steric and electronic properties that can be tuned to influence biological activity and metabolic stability. The ability to selectively and predictably install functional groups at the C3 and C4 positions of the ring, as well as on the N-phenyl substituent itself, is paramount for generating molecular diversity in drug discovery campaigns. This guide provides a detailed exploration of the principal strategies for functionalizing the this compound core, focusing on the underlying chemical principles, field-proven insights, and actionable experimental protocols.

Part 1: Synthesis of the this compound Core via Staudinger Cycloaddition

Before functionalization, the core structure must be synthesized. The most robust and widely adopted method is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition discovered by Hermann Staudinger in 1907.[1] This reaction involves the coupling of an imine with a ketene, which is typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine, Et₃N).

Causality of the Mechanism: The reaction is not a concerted cycloaddition. Instead, it proceeds through a two-step mechanism. The nucleophilic nitrogen of the imine attacks the electrophilic central carbon of the ketene. This forms a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the four-membered β-lactam ring. The stereochemistry of the final product (cis or trans) is determined during this ring-closing step and can be influenced by substituents, solvents, and the method of ketene generation.

Staudinger_Mechanism cluster_start Reactants Imine Imine (N-Phenyl) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acyl Chloride + Base) Ketene->Zwitterion Lactam This compound Zwitterion->Lactam Conrotatory Ring Closure C3_Alkylation Start This compound Base LDA, THF, -78°C Start->Base Enolate Lithium Enolate Intermediate Base->Enolate Deprotonation Electrophile Electrophile (R-X) e.g., CH₃I Enolate->Electrophile Product C3-Alkylated Product Electrophile->Product SN2 Attack Ring_Opening Lactam This compound Protonation Protonated Carbonyl Lactam->Protonation H₃O⁺ Attack Tetrahedral Intermediate Protonation->Attack H₂O Attack Opened Ring-Opened Intermediate Attack->Opened Proton Transfer & Ring Cleavage Product β-Amino Acid Derivative Opened->Product -H⁺

Sources

Application Notes & Protocols: Strategic Ring-Opening of 1-Phenylazetidin-2-one for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strained four-membered ring of 1-Phenylazetidin-2-one, a prominent β-lactam, renders it a versatile and highly valuable synthon in organic chemistry. The inherent ring strain facilitates a variety of ring-opening reactions, providing strategic access to a diverse array of functionalized molecules, most notably β-amino acids and their derivatives.[1] These products are crucial components in numerous biologically active compounds, including pharmaceuticals and peptidomimetics.[2] This document provides an in-depth guide to the primary classes of ring-opening reactions for this compound, detailing the underlying mechanisms, providing field-tested experimental protocols, and explaining the rationale behind key procedural choices for researchers in synthetic chemistry and drug development.

The β-Lactam Core: A Spring-Loaded Synthon

The reactivity of the azetidin-2-one ring is dominated by the significant angle and torsional strain of the cyclic amide. In bicyclic β-lactams like penicillins, this strain is further exacerbated, leading to high reactivity.[3] While monocyclic β-lactams like this compound are more stable, the carbonyl carbon remains highly electrophilic and susceptible to nucleophilic attack. This "spring-loaded" nature is the cornerstone of the "β-lactam synthon method," which utilizes the predictable ring-opening to install desired functionality with high stereo- and regioselectivity.[1] The N-phenyl group plays a critical electronic role, influencing the reactivity of the lactam ring through its inductive and resonance effects.

Nucleophilic_Ring_Opening cluster_0 Mechanism start This compound + Nu:⁻ inter Tetrahedral Intermediate start->inter  Attack at C=O   opened Ring-Opened Anion inter->opened  N1-C2 Bond Cleavage (Ring Opening)   product β-Amino Acid Derivative opened->product  Protonation (H⁺)  

Caption: General mechanism for nucleophilic ring-opening.

Key Protocols & Applications

Hydrolysis cleaves the lactam to produce 3-anilinopropanoic acid, a foundational β-amino acid. The reaction can be catalyzed by either acid or base, with base-catalyzed hydrolysis generally being more rapid and less prone to side reactions for simple substrates. [4] Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.47 g, 10 mmol) in ethanol (20 mL).

  • Reagent Addition: Add a 2 M aqueous solution of sodium hydroxide (15 mL, 30 mmol). Scientist's Note: A stoichiometric excess of base is used to ensure complete saponification of the initially formed ester (if an alcohol solvent is used) and to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

  • Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~4-5 with 2 M hydrochloric acid. The product will precipitate out of the solution. Trustworthiness Check: The isoelectric point of the resulting amino acid causes it to be least soluble at this pH, allowing for efficient isolation.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 3-anilinopropanoic acid.

These reactions are synthetically more powerful as they generate protected β-amino acid esters and amides, respectively. These products are ideal intermediates for peptide synthesis and other derivatizations. [5] Protocol: Methanolysis for Methyl 3-anilinopropanoate

  • Setup: To a flame-dried 50 mL flask under a nitrogen atmosphere, add this compound (1.47 g, 10 mmol) and anhydrous methanol (25 mL).

  • Catalyst: Add a catalytic amount of sodium methoxide (approx. 0.05 g, 1 mmol). Expertise Note: While the reaction can proceed thermally, a catalytic amount of a non-nucleophilic base or Lewis acid accelerates the reaction by activating either the nucleophile or the carbonyl group, respectively.

  • Reaction: Stir the mixture at reflux for 6-8 hours. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction and neutralize the catalyst by adding a few drops of acetic acid. Remove the methanol under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (50 mL), wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Reaction Type Nucleophile Typical Conditions Product Typical Yield
HydrolysisH₂O / OH⁻2M NaOH (aq), EtOH, Reflux3-anilinopropanoic acid>90%
MethanolysisCH₃OHNaOCH₃ (cat.), CH₃OH, RefluxMethyl 3-anilinopropanoate85-95%
BenzylaminolysisBnNH₂Neat, 100°C or Lewis Acid cat.N-benzyl-3-anilinopropanamide80-90%

Reductive Cleavage of the N-C(O) Bond

For the synthesis of 3-anilino-1-propanol, a different strategy is required. Reductive cleavage targets the amide bond to yield an amino alcohol. This transformation requires strong reducing agents capable of reducing the amide carbonyl.

Mechanism and Reagent Choice

The most common reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the initial formation of a complex between the Lewis acidic aluminum and the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion (H⁻). A second hydride transfer results in the cleavage of the C-N bond, and after an aqueous workup, the desired amino alcohol is obtained.

Causality Note: Softer reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of amides and lactams. The high reactivity of LiAlH₄ is necessary to overcome the resonance stability of the amide bond.

Protocol: LiAlH₄ Reductive Cleavage

  • Setup: In a flame-dried, three-neck 250 mL flask under a strict nitrogen atmosphere, suspend Lithium Aluminum Hydride (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the suspension to 0°C in an ice bath. Safety First: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Substrate Addition: Dissolve this compound (1.47 g, 10 mmol) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water again (2.4 mL). Expertise Insight: This specific quenching procedure is critical for generating a granular, easily filterable precipitate of aluminum salts, greatly simplifying the isolation of the product.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude oil can be purified by distillation or chromatography to yield 3-anilino-1-propanol.

Caption: Workflow for the reductive ring-opening of this compound.

Summary and Outlook

The ring-opening reactions of this compound provide a reliable and high-yielding entry point to valuable β-amino acid and amino alcohol derivatives. The choice of reagent—nucleophile, acid/base catalyst, or reducing agent—dictates the final product with high predictability. Understanding the underlying mechanisms of these transformations allows researchers to rationally design synthetic routes and troubleshoot experimental challenges. These protocols serve as a robust foundation for the synthesis of complex target molecules in medicinal and materials chemistry.

References

  • Title: Synthesis of β-Amino Acids and Their Derivatives from β-Lactams (Update) Source: ResearchGate URL: [Link]

  • Title: Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts Source: Washington University Open Scholarship URL: [Link]

  • Title: Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement Source: Walsh Medical Media URL: [Link]

  • Title: Advances in the chemistry of β-lactam and its medicinal applications Source: RSC Publishing URL: [Link]

  • Title: Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents Source: PubMed Central URL: [Link]

  • Title: Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes Source: PubMed URL: [Link]

  • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI URL: [Link]

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: Frontiers in Microbiology URL: [Link]

  • Title: The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one Source: RSC Publishing URL: [Link]

  • Title: Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: The Use of 1-Phenylazetidin-2-one Scaffolds in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidin-2-one, or β-lactam, is a four-membered lactam that serves as the core structural motif for a vast array of biologically active compounds.[1] Most famously, it is the cornerstone of β-lactam antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall biosynthesis.[1] Beyond their antibacterial properties, β-lactam-containing molecules have demonstrated efficacy as inhibitors of various enzymes such as cholesterol absorption inhibitors, thrombin inhibitors, and human leukocyte elastase inhibitors.[2][3]

The generation of diverse libraries of small molecules for high-throughput screening is a fundamental strategy in modern drug discovery.[4] Solid-Phase Organic Synthesis (SPOS) has emerged as a premier technology for this purpose, offering streamlined purification and the potential for automation.[2] By anchoring a starting material to an insoluble polymer support, multi-step reaction sequences can be performed, with excess reagents and byproducts simply washed away after each step.[5] This paradigm is exceptionally well-suited for the construction of β-lactam libraries.

This document provides a detailed guide to the principles and protocols for the solid-phase synthesis of peptidomimetics and small molecule libraries based on the 1-phenylazetidin-2-one scaffold. We will focus on the most prevalent and robust method for constructing the β-lactam ring on a solid support: the Staudinger [2+2] cycloaddition between a resin-bound imine and a ketene.

Core Principle: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, first discovered in 1907, remains the most versatile method for preparing β-lactams.[6] The reaction involves the [2+2] cycloaddition of a ketene (R₂C=C=O) and an imine (R₂C=NR). A commonly accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory electrocyclization to form the four-membered azetidin-2-one ring.[6]

For solid-phase applications, one of the two components—the imine or the ketene precursor—is immobilized on the polymer support. The strategy detailed here focuses on the synthesis of a library of 1-phenylazetidin-2-ones where the imine component is built upon the solid support. This approach allows for diversification at two key positions of the final molecule.

General Workflow for Solid-Phase Synthesis of this compound Derivatives

The overall strategy involves three main stages: immobilization and preparation of the resin-bound imine, the key β-lactam forming reaction, and finally, cleavage of the product from the solid support. This workflow is designed to generate a library of compounds by varying the aldehyde (R¹) and the ketene precursor (R²) at the appropriate steps.

G cluster_0 Stage 1: Precursor Immobilization cluster_1 Stage 2: β-Lactam Formation cluster_2 Stage 3: Cleavage & Isolation Resin Solid Support (e.g., Wang Resin) Linker Linker Activation & Attachment of Aldehyde (R¹CHO) Resin->Linker Resin_Aldehyde Resin-Bound Aldehyde Linker->Resin_Aldehyde Imine_Formation Condensation with Aniline (PhNH₂) Resin_Aldehyde->Imine_Formation Ketene_Gen Ketene Precursor (R²CH₂COCl) + Non-nucleophilic Base (e.g., DIPEA) Resin_Imine Resin-Bound Phenylimine Imine_Formation->Resin_Imine Staudinger Staudinger [2+2] Cycloaddition Resin_Imine->Staudinger Reacts with In-situ Ketene Ketene_Gen->Staudinger Resin_Lactam Resin-Bound this compound Staudinger->Resin_Lactam Cleavage Cleavage Cocktail (e.g., TFA/DCM) Resin_Lactam->Cleavage Product Purified this compound Cleavage->Product

Caption: General workflow for the solid-phase synthesis of a this compound library.

Detailed Protocols

Materials and General Procedures
  • Resins: Wang resin or Merrifield resin are commonly used. Swelling the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for at least 30 minutes before use is critical for reaction efficiency.[5][7]

  • Solvents: Use peptide synthesis or HPLC grade solvents.

  • Reagents: All reagents should be of high purity. Anhydrous conditions should be maintained for the cycloaddition step.

  • Washing: After each reaction step, the resin must be thoroughly washed to remove excess reagents and byproducts. A typical wash cycle is 3-5 times with the reaction solvent, followed by DCM and/or Methanol, and finally the solvent for the next step.

  • Monitoring: Reaction completion can be monitored using qualitative tests. For example, the Kaiser test can be used to detect free primary amines.

Protocol 1: Immobilization of an Aldehyde on Wang Resin

This protocol describes the esterification of a ω-formyl carboxylic acid to Wang resin, creating a resin-bound aldehyde that serves as the anchor point for the synthesis.

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase reaction vessel. Swell the resin in DCM (10 mL) for 30 min, then drain the solvent.

  • Activation Mixture Preparation: In a separate flask, dissolve the aldehyde-containing linker, such as 4-formylbenzoic acid (4 eq, 4.0 mmol), and 1-Hydroxybenzotriazole (HOBt) (4 eq, 4.0 mmol) in a minimal amount of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (4 eq, 4.0 mmol) and stir at 0°C for 15 minutes.

  • Coupling: Add the activation mixture to the swollen resin. Add N,N-Diisopropylethylamine (DIPEA) (4 eq, 4.0 mmol) and agitate the mixture at room temperature for 4-6 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of Acetic Anhydride/Pyridine/DCM (1:2:2, 10 mL). Agitate for 1 hour.

  • Washing and Drying: Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Phenylimine Formation

This step forms the crucial imine intermediate on the solid support.

  • Resin Swelling: Swell the aldehyde-functionalized resin (from Protocol 1) in 1% acetic acid in DMF (10 mL) for 30 minutes.

  • Condensation: Add aniline (5-10 eq) to the resin suspension. Agitate the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to improve conversion.

  • Washing and Drying: Drain the reaction mixture. Wash the resin extensively with DMF (5x), DCM (3x), and diethyl ether (2x) to remove all traces of excess aniline and acetic acid. Dry the resin under vacuum. The resin is now ready for the cycloaddition step.

Protocol 3: Staudinger Cycloaddition on Solid Support

This is the key ring-forming step. It must be performed under anhydrous conditions.

  • Resin Preparation: Place the dry, resin-bound imine (from Protocol 2) in a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar). Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes.

  • Reagent Addition: Cool the vessel to -78°C (dry ice/acetone bath). Add a solution of the desired acid chloride (e.g., phenoxyacetyl chloride, R²=OPh) (5 eq) in anhydrous DCM.

  • Base Addition: Slowly add a solution of a non-nucleophilic base, such as triethylamine (Et₃N) or DIPEA (6 eq), in anhydrous DCM dropwise over 30 minutes. Maintaining a low temperature during this addition is critical to control the rate of ketene formation and minimize side reactions.[7]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and agitate for 18-24 hours.

  • Washing and Drying: Drain the reaction mixture and wash the resin with DCM (5x), DMF (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 4: Cleavage of this compound from Resin

This final step releases the product into solution.

  • Resin Swelling: Swell the resin-bound β-lactam (from Protocol 3) in DCM (5 mL) for 20 minutes.

  • Cleavage: Add a cleavage cocktail. For an acid-labile linker like Wang, a solution of 50-95% Trifluoroacetic Acid (TFA) in DCM is typically effective. Agitate the mixture at room temperature for 1-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin twice more with the cleavage cocktail or pure DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified using standard techniques such as flash chromatography or preparative HPLC.

Data Presentation and Library Generation

The true power of this solid-phase approach lies in its application to combinatorial chemistry. By using a "split-and-pool" strategy or parallel synthesis, a diverse library of 1-phenylazetidin-2-ones can be generated.

Variable Position Example Building Blocks Resulting Diversity Point
R¹ (from Aldehyde) 4-Formylbenzoic acidSubstituent on the C4 phenyl ring
3-Formylbenzoic acid
4-Formyl-2-methoxybenzoic acid
R² (from Acid Chloride) Phenylacetyl chlorideSubstituent on the C3 position
Methoxyacetyl chloride
Benzyloxyacetyl chloride
Chloroacetyl chloride

Mechanistic Insights: Stereochemical Control

The Staudinger cycloaddition can result in the formation of cis and trans diastereomers with respect to the substituents at C3 and C4 of the β-lactam ring. The stereochemical outcome is highly dependent on the reaction conditions and the electronic nature of the substituents on both the imine and the ketene.[6]

Generally, the formation of the zwitterionic intermediate is followed by a rapid ring closure. The geometry of the imine (E vs. Z) and the trajectory of the ketene approach influence which diastereomer is formed. For many syntheses involving acyl chlorides and tertiary amines, the cis isomer is often the major or exclusive product, though this is not a universal rule.[7]

Caption: Stereochemical pathways from the zwitterionic intermediate.

Trustworthiness Note: The precise cis/trans ratio of the final product must be determined empirically for each unique combination of substrates. Characterization of the crude product by ¹H NMR is essential to determine the diastereomeric ratio, typically by analyzing the coupling constants between the C3 and C4 protons.

References

  • Laborde, M. A., & Mata, E. G. (2006). The Polymer-Supported and Combinatorial Synthesis of Beta-Lactam Compounds: An Update. Mini Reviews in Medicinal Chemistry, 6(1), 109-120. [Link]

  • Donati, D., Morelli, C., Porcheddu, A., & Taddei, M. (2004). A New Polymer-Supported Reagent for the Synthesis of β-Lactams in Solution. The Journal of Organic Chemistry, 69(26), 9331-9334. [Link]

  • Hutchins, S. M., & Chapman, K. T. (1996). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 118(43), 10648-10655. [Link]

  • Mestres, R., & Perdicchia, D. (2002). Soluble Polymer-supported Synthesis of trans β-Lactams with High Diastereoselectivity. Chemistry Letters, 31(1), 18-19. [Link]

  • Laborde, M. A., & Mata, E. G. (2006). The Polymer-Supported and Combinatorial Synthesis of β-Lactam Compounds: An Update. Ingenta Connect. [Link]

  • Donati, D., Morelli, C., Porcheddu, A., & Taddei, M. (2004). A New Polymer-Supported Reagent for the Synthesis of β-Lactams in Solution. ACS Publications. [Link]

  • Al-Tazzit, R., & El-Gazzar, A. B. A. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 16(7), 5529-5582. [Link]

  • Hutchins, S. M., & Chapman, K. T. (1996). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. ResearchGate. [Link]

  • Sayyafi, E., & Khalafy, J. (2019). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(4), 481-486. [Link]

  • Kumar, A., et al. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 653-662. [Link]

  • Vashi, D., & Naik, H. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 168-176. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]

  • Mata, E. G. (2007). Solid Phase Synthesis of β-Lactams: Results and Scope. Current Organic Synthesis, 4(3), 263-281. [Link]

  • Banfi, L., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 1(1), 26-64. [Link]

  • Holley, R. W., & Holley, A. D. (1949). 2-Azetidinone (β-Propiolactam). Journal of the American Chemical Society, 71(6), 2129-2129. [Link]

  • Alcaide, B., & Almendros, P. (2004). Synthesis of β-Amino Acids and Their Derivatives from β-Lactams. Current Organic Chemistry, 8(1), 29-47. [Link]

  • Scott, W. L., et al. (2010). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. Organic & Biomolecular Chemistry, 8(19), 4343-4353. [Link]

  • Góngora-Benítez, M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(61), 32658-32672. [Link]

  • Patel, H. P., & Sharma, A. (2013). A Short Review on Concept and Types of Combinatorial Chemistry. Journal of Pharmaceutical and Applied Chemistry, 2(1), 1-5. [Link]

  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. [Link]

  • Lam, K. S., et al. (2011). Combinatorial Chemistry in Drug Discovery. Current Issues in Molecular Biology, 13(2), 43-56. [Link]

  • Balasubramanian, S. (n.d.). Combinatorial libraries: strategies and methods for ‘lead’ discovery. Lecture Notes. [Link]

  • Kumar, K. I. A., et al. (2024). Unraveling the Potential, A Comprehensive Analysis of Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

Sources

The Kinugasa Reaction: A Comprehensive Guide to β-Lactam Synthesis from Nitrones

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of the β-lactam ring, a cornerstone of many life-saving antibiotics, continues to be a focal point of extensive research in medicinal chemistry and drug development. The Kinugasa reaction, a copper-catalyzed cycloaddition of nitrones and terminal alkynes, stands out as a particularly elegant and efficient method for constructing this critical heterocyclic scaffold. This guide provides an in-depth exploration of the Kinugasa reaction, offering researchers, scientists, and drug development professionals a thorough understanding of its mechanism, practical applications, and detailed protocols for its successful implementation.

Theoretical Framework and Mechanistic Insights

First reported by M. Kinugasa and S. Hashimoto in 1972, the reaction initially involved the use of pre-formed copper acetylides.[1] Subsequent advancements have rendered the process catalytic in copper, significantly broadening its appeal and utility.[2] The reaction is prized for its convergency, atom economy, and the stereoselective formation of cis-substituted β-lactams.[1][2]

The mechanism of the Kinugasa reaction has been the subject of considerable investigation and has been recently re-evaluated.[3][4] It is now understood to be a cascade process initiated by the 1,3-dipolar cycloaddition of a copper acetylide with a nitrone.[1]

Kinugasa_Mechanism

The reaction commences with the in situ formation of a copper(I) acetylide from a terminal alkyne, a copper(I) source, and a base. This species then undergoes a [3+2] cycloaddition with the nitrone to form a five-membered copper isoxazolidine intermediate.[3] This intermediate is generally unstable and undergoes a cycloreversion to generate an imine and a copper-ketenyl intermediate.[3][4] The final β-lactam ring is then formed through a [2+2] cycloaddition of the ketene and the imine.[3] The stereochemical outcome, predominantly the cis-isomer, is determined during this final ring-forming step.[1]

Practical Considerations and Substrate Scope

A key advantage of the Kinugasa reaction is its tolerance of a wide array of functional groups on both the nitrone and alkyne components. This versatility allows for the synthesis of a diverse library of β-lactam derivatives.

Table 1: Representative Substrate Scope of the Kinugasa Reaction
EntryNitrone (R², R³, R⁴)Alkyne (R¹)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1C-Phenyl, N-PhenylPhenyl85>95:5[2]
2C-Phenyl, N-BenzylPhenyl92>95:5[5]
3C-Furyl, N-BenzylPhenyl78>95:5[5]
4C-Phenyl, N-PhenylTrimethylsilyl75>95:5[2]
5C-Phenyl, N-Phenyln-Butyl65>95:5[2]
6C-(4-Methoxyphenyl), N-PhenylPhenyl88>95:5[5]
7C-Phenyl, N-(4-Methoxyphenyl)Phenyl82>95:5[5]

As illustrated in the table, both aromatic and aliphatic alkynes can be successfully employed. Similarly, a variety of substituents on the nitrone are well-tolerated. Electron-donating and electron-withdrawing groups on the aromatic rings of both reactants generally do not significantly impede the reaction, although they may influence reaction rates.

Experimental Protocols

The successful execution of the Kinugasa reaction hinges on careful experimental technique, particularly the exclusion of oxygen, which can promote the undesired Glaser coupling of the alkyne.[6]

General Workflow

Experimental_Workflow

Protocol 1: Standard Kinugasa Reaction for the Synthesis of cis-1,3,4-triphenylazetidin-2-one

This protocol details the reaction between C,N-diphenylnitrone and phenylacetylene.

Materials:

  • C,N-diphenylnitrone (1.0 mmol, 197.2 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)

  • Anhydrous acetonitrile (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (19.0 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous acetonitrile (10 mL) via syringe, followed by triethylamine (209 µL, 1.5 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) to the stirring suspension.

  • Add C,N-diphenylnitrone (197.2 mg, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-lactam.

Variations and Applications

The versatility of the Kinugasa reaction has been further expanded through the development of asymmetric and intramolecular variants, opening avenues for the synthesis of complex and stereochemically defined molecules.

Asymmetric Kinugasa Reaction

The development of chiral ligands for the copper catalyst has enabled the enantioselective synthesis of β-lactams.[5] Chiral bis(azaferrocene) and prolinol-phosphine ligands, among others, have been shown to induce high levels of enantioselectivity.[5] This is of paramount importance in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.

Intramolecular Kinugasa Reaction

When the nitrone and alkyne moieties are present in the same molecule, an intramolecular Kinugasa reaction can occur, leading to the formation of fused bicyclic β-lactam systems. This approach has proven to be a powerful tool for the synthesis of complex carbapenem and monobactam antibiotic frameworks.

Applications in Drug Development and Bioorthogonal Chemistry

The Kinugasa reaction is an attractive tool for the synthesis of β-lactam antibiotics and other biologically active compounds.[5] Furthermore, recent advancements have adapted the reaction for use in aqueous media, making it suitable for bioorthogonal chemistry applications, such as the labeling of biomolecules in living systems.[6]

Conclusion

The Kinugasa reaction offers a powerful and versatile platform for the synthesis of β-lactams from readily available nitrones and terminal alkynes. A thorough understanding of the reaction mechanism and careful attention to experimental detail are crucial for its successful implementation. The continued development of this reaction, particularly in its asymmetric and intramolecular variants, promises to further solidify its role as an indispensable tool in organic synthesis and drug discovery.

References

  • Kinugasa, M.; Hashimoto, S. A novel synthesis of β-lactams. J. Chem. Soc., Chem. Commun.1972 , 466-467. [Link]

  • Chmielewski, M.; et al. The Kinugasa Reaction. Organic Reactions2024 , 114, 223-506. [Link]

  • Sherratt, A. R.; et al. Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. Molecules2016 , 21(9), 1234. [Link]

  • Popik, O.; et al. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Org. Biomol. Chem.2020 , 18, 2445-2453. [Link]

  • Li, J.; et al. Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Org. Chem. Front.2023 , 10, 5383-5388. [Link]

  • McKay, C. S.; et al. Studies of multicomponent Kinugasa reactions in aqueous media. Can. J. Chem.2009 , 87(8), 1144-1151. [Link]

  • Santoro, S.; et al. Mechanism of the Kinugasa Reaction Revisited. J. Org. Chem.2021 , 86(15), 10665-10671. [Link]

  • Santoro, S.; et al. Mechanism of the Kinugasa Reaction Revisited. PMC2021 , NIHMS1716899. [Link]

  • Optimized Aqueous Kinugasa Reactions for Bioorthogonal Chemistry Applications. ChemComm2020 , 56, 123-126. [Link]

  • Chem-Station. Kinugasa Reaction. [Link]

  • Stecko, S.; et al. Diastereoselective Synthesis of Carbapenams via Kinugasa Reaction. J. Org. Chem.2008 , 73(18), 7402-7404. [Link]

  • Basak, A.; et al. The Kinugasa reaction: a versatile tool for the synthesis of β-lactams. Tetrahedron2008 , 64(45), 10259-10275. [Link]

  • Popik, O.; et al. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Org. Biomol. Chem.2020 , 18, 2445-2453. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 1-Phenylazetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 1-Phenylazetidin-2-one. As a foundational scaffold in medicinal chemistry, achieving high yields of this β-lactam is often critical. This document moves beyond simple protocols to explain the causality behind common synthetic issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

The primary route to this class of compounds is the Staudinger [2+2] cycloaddition between a ketene and an imine.[1] While elegant, this reaction is notoriously sensitive to reaction parameters, where minor deviations can lead to significant yield loss. Here, we will address the most common failure points in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental observations and provides a logical path to their resolution.

Q1: My reaction is messy. TLC analysis shows a smear on the baseline and only a faint spot for the desired product. What is the likely cause?

Answer: This is a classic symptom of ketene polymerization, one of the most significant side reactions in Staudinger cycloadditions. Ketenes are highly reactive and electrophilic; in the absence of a reactive imine, they will readily react with themselves to form polymers or dimers.[2]

Root Cause Analysis & Solutions:

  • High Ketene Concentration: The rate of polymerization is highly dependent on the instantaneous concentration of the free ketene. The goal is to generate the ketene in situ at a rate where it is immediately consumed by the imine.

    • Solution: Add the ketene precursor (e.g., phenylacetyl chloride) dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours) to a solution containing the imine and the tertiary amine base. This ensures the ketene concentration remains low at all times.

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including polymerization.

    • Solution: Maintain a low reaction temperature. Starting the reaction at 0 °C or even -78 °C during the acid chloride addition is common practice to temper the ketene's reactivity.

  • Inefficient Mixing: In a poorly stirred vessel, localized areas of high ketene concentration can form, promoting polymerization even with slow addition.

    • Solution: Ensure vigorous and efficient mechanical or magnetic stirring throughout the entire addition process.

Q2: I've isolated a product, but the yield is poor and NMR analysis shows a mixture of diastereomers (cis and trans). How can I control the stereochemistry?

Answer: The stereochemical outcome of the Staudinger synthesis is determined by the kinetics of two competing processes: the ring-closure of the initial zwitterionic intermediate versus its isomerization.[2] Controlling this balance is key to obtaining a single, desired diastereomer.

Mechanistic Insight: The reaction begins with the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic enolate intermediate.[1][2]

  • Direct Ring Closure: If this intermediate rapidly cyclizes, the stereochemistry of the starting imine is retained. For (E)-imines, this typically leads to the cis-β-lactam.

  • Isomerization then Closure: If the intermediate has a longer lifetime, rotation around the C-N single bond can occur, leading to a more thermodynamically stable intermediate, which then cyclizes to form the trans-β-lactam.

Factors Influencing Stereoselectivity:

FactorCondition for cis ProductCondition for trans ProductRationale
Solvent Polarity Non-polar (e.g., Dichloromethane, Toluene)Polar (e.g., Acetonitrile, DMF)Polar solvents stabilize the charged zwitterionic intermediate, extending its lifetime and allowing for isomerization to the more stable trans precursor.[3]
Temperature Lower Temperatures (e.g., 0 °C)Higher Temperatures (e.g., Room Temp)Higher thermal energy facilitates bond rotation and isomerization, favoring the thermodynamic trans product.
Substituent Electronics Electron-donating groups on ketene; Electron-withdrawing on imineElectron-withdrawing groups on ketene; Electron-donating on imineGroups that accelerate the intramolecular nucleophilic attack of the enolate onto the iminium ion favor direct closure and the cis product.[2]

Troubleshooting Workflow for Stereochemistry:

G start Undesired Stereoisomer Mix solvent Analyze Solvent Polarity start->solvent temp Evaluate Reaction Temperature solvent->temp If non-polar, proceed change_solvent Action: Switch to a non-polar solvent (e.g., DCM, Toluene) to favor cis. solvent->change_solvent If polar, consider change lower_temp Action: Run addition at 0°C or below to disfavor isomerization. temp->lower_temp If at RT or above caption Diagram 1: Logic for controlling stereochemistry.

Q3: The reaction appears complete by TLC, but my yield plummets after aqueous workup and column chromatography. What's causing this product loss?

Answer: This issue points towards the instability of the β-lactam ring itself. The four-membered ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis, which cleaves the amide bond to form the corresponding β-amino acid.

Solutions to Prevent Product Degradation:

  • Neutralize the Workup: The triethylamine hydrochloride salt formed during the reaction makes the aqueous phase acidic upon workup. Both strongly acidic and basic conditions can catalyze hydrolysis.

    • Protocol: Quench the reaction with a saturated, neutral salt solution like ammonium chloride (NH₄Cl) or plain water. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid chloride and the HCl salt, followed by a brine wash.

  • Minimize Contact with Water and Silica Gel: Prolonged exposure to protic sources can lead to ring-opening.

    • Protocol: Dry the organic extracts thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration. When performing column chromatography, use a less polar solvent system if possible and elute the product quickly. Avoid leaving the product on the column for extended periods. In some cases, a rapid filtration through a plug of silica is preferable to a long column run.

  • Consider Recrystallization: If the product is crystalline and the impurities have different solubility profiles, recrystallization can be a milder alternative to chromatography for purification.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of this compound via the Staudinger reaction? A: The reaction proceeds in two main stages:

  • Ketene Formation: Phenylacetyl chloride reacts with a tertiary amine (e.g., triethylamine) which acts as a base, removing an alpha-proton and eliminating HCl to form phenylketene in situ.

  • [2+2] Cycloaddition: The imine (pre-formed from aniline and a formaldehyde source) acts as the nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate which then undergoes a conrotatory electrocyclic ring closure to yield the four-membered β-lactam ring.[1][2]

G cluster_0 Ketene Formation cluster_1 [2+2] Cycloaddition Acid Chloride Acid Chloride Ketene Ketene Acid Chloride->Ketene + Et3N - Et3N.HCl Zwitterion Zwitterion Ketene->Zwitterion Imine Imine Imine->Zwitterion β-Lactam β-Lactam Zwitterion->β-Lactam Ring Closure caption Diagram 2: Staudinger reaction overview.

Q: Are there viable alternative routes if the Staudinger synthesis consistently fails? A: Yes. The Kinugasa reaction is a powerful alternative for β-lactam synthesis. This method involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone.[4][5] This reaction often exhibits high stereoselectivity and can be a valuable strategy if the specific substrates for the Staudinger reaction are problematic.

Q: What are the best practices for handling the reagents? A:

  • Phenylacetyl chloride: It is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment. It is also moisture-sensitive and should be stored under an inert atmosphere. Use a fresh bottle or a recently distilled batch for best results.

  • Triethylamine (Et₃N): This base should be distilled from a drying agent like calcium hydride (CaH₂) before use to ensure it is anhydrous.

  • Solvents: Anhydrous solvents are critical. Moisture will react with the acid chloride and the ketene, reducing yield. Use freshly dried and distilled solvents or purchase high-purity anhydrous grades.

Optimized Experimental Protocol: Staudinger Synthesis of this compound

This protocol is a representative example. Specific quantities and conditions may require optimization based on your specific substrates and laboratory setup.

Materials:

  • Aniline

  • Paraformaldehyde

  • Toluene

  • Triethylamine (Et₃N), freshly distilled

  • Phenylacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline (1.0 eq), paraformaldehyde (1.1 eq), and toluene.

    • Heat the mixture to reflux until the theoretical amount of water has been collected, indicating complete formation of the trimeric imine precursor (1,3,5-triphenyl-1,3,5-triazinane).

    • Cool the reaction mixture and remove the toluene under reduced pressure. The crude imine precursor can often be used directly in the next step.

  • Cycloaddition:

    • Place the crude imine precursor in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DCM and freshly distilled triethylamine (2.5 eq).

    • Cool the flask to 0 °C in an ice-water bath with vigorous stirring.

    • In a separate syringe, draw up phenylacetyl chloride (1.2 eq) dissolved in a small amount of anhydrous DCM.

    • Add the phenylacetyl chloride solution dropwise to the stirred imine/base mixture over 1 hour using a syringe pump.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

References

  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123. (Historical reference, URL not typically available for direct link)
  • Jiao, L., Liang, X., & Xu, J. X. (2006). On the Mechanism of the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Available at: [Link]

  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witsil, D. R., & Lectka, T. (2004). The Staudinger Reaction: A Powerful Synthetic Tool. Organic Reactions, 62, 1-224. (Chapter in a book series, direct link may vary) Available at: [Link]

  • Al-Azzawi, A. M., & El-Hiti, G. A. (2020). β-Lactams: Synthesis and Applications. Molecules, 25(10), 2447. Available at: [Link]

  • Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron, 60(46), 10431-10461. (Review article, URL may require subscription)
  • Banik, B. K. (2010). β-Lactams: Novel Synthetic Pathways and Applications. Springer. (Book, general reference)
  • Kinugasa, M., & Hashimoto, S. (1972). The reactions of copper(I) acetylides with nitrones. Journal of the Chemical Society, Chemical Communications, (8), 466-467. Available at: [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene−Imine Cycloaddition Reaction. Current Medicinal Chemistry, 8(8), 925-959. (Review article, URL may require subscription)

Sources

Staudinger Cycloaddition Technical Support Center: Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Staudinger ketene-imine cycloaddition. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction for β-lactam synthesis. Here, we move beyond standard protocols to address the common side reactions and experimental challenges that can arise, providing you with the insights and solutions to optimize your synthetic outcomes.

Introduction: The Elegance and Challenges of the Staudinger Reaction

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone for the synthesis of the β-lactam ring, a critical structural motif in numerous antibiotics.[1][2] The reaction's accepted mechanism involves a two-step process: a nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate, followed by a conrotatory ring closure to yield the four-membered ring.[2][3][4]

While elegant in principle, the Staudinger reaction is often accompanied by competing side reactions that can significantly impact yield and purity. The high reactivity of the ketene intermediate and the delicate balance of the reaction conditions are frequent sources of experimental challenges. This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address the problems you are most likely to encounter in the lab.

Problem 1: Low or No Yield of the Desired β-Lactam

Question: I'm not getting my expected β-lactam product, or the yield is very low. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common frustration and can stem from several factors, primarily related to the stability and reactivity of your starting materials and intermediates.

1. Ketene Instability and Self-Condensation:

  • The "Why": Ketenes, especially those other than the relatively stable diphenylketene, are prone to polymerization and self-condensation.[5] This is a significant competing pathway that consumes your ketene before it can react with the imine. Ketenes are typically generated in situ for this reason.[5][6]

  • Troubleshooting Steps:

    • Slow Addition of Ketene Precursor: If you are generating the ketene from an acyl chloride and a tertiary amine, add the acyl chloride solution dropwise to the reaction mixture containing the imine and the amine base at a low temperature (e.g., -78 °C to 0 °C). This maintains a low instantaneous concentration of the ketene, favoring the reaction with the imine over self-reaction.

    • Choice of Ketene Generation Method: Consider alternative methods for ketene generation that might be more compatible with your substrates. The Wolff rearrangement of α-diazoketones can be a milder alternative to the acyl chloride/amine method.[5][6]

    • Monitor the Reaction: Use thin-layer chromatography (TLC) or a rapid spectroscopic method to monitor the consumption of your starting materials. If the imine remains unreacted while the ketene precursor is consumed, ketene decomposition is a likely culprit.

2. Imine Hydrolysis:

  • The "Why": Imines can be susceptible to hydrolysis, especially in the presence of trace amounts of water.[7] This reverts the imine back to its constituent aldehyde/ketone and amine, which will not participate in the cycloaddition.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Inert atmosphere (nitrogen or argon) is crucial.

    • Use of Drying Agents: Consider adding molecular sieves to the reaction mixture to scavenge any residual moisture.

    • Pre-formation and Purification of the Imine: If you are forming the imine in situ, ensure the reaction goes to completion before adding the ketene precursor. It is often preferable to pre-form, isolate, and purify the imine to ensure its integrity.

3. Unfavorable Electronic or Steric Factors:

  • The "Why": The electronic nature of the substituents on both the ketene and the imine significantly influences the reaction rate.[5][8] Electron-donating groups on the imine facilitate the initial nucleophilic attack, while electron-withdrawing groups on the ketene also accelerate the reaction.[8] Conversely, bulky substituents on either reactant can sterically hinder the cycloaddition.

  • Troubleshooting Steps:

    • Substituent Effects: Be mindful of your chosen substrates. If you have strong electron-withdrawing groups on the imine or electron-donating groups on the ketene, the reaction may be sluggish. In such cases, prolonged reaction times or higher temperatures may be necessary, but this can also promote side reactions.

    • Catalysis: For less reactive systems, consider the use of a catalyst. While the classical Staudinger reaction is uncatalyzed, certain Lewis acids or nucleophilic catalysts can promote the reaction.[9]

Problem 2: Formation of an Unexpected Isomer (trans-β-Lactam)

Question: I was expecting a cis-β-lactam based on my starting (E)-imine, but I'm isolating the trans isomer or a mixture of diastereomers. Why is this happening?

Answer: The stereochemical outcome of the Staudinger reaction is a nuanced aspect of the mechanism. While (E)-imines generally lead to cis-β-lactams and (Z)-imines to trans-β-lactams, several factors can lead to the erosion of this stereoselectivity.[2]

1. Isomerization of the Zwitterionic Intermediate:

  • The "Why": After the initial nucleophilic attack, the resulting zwitterionic intermediate can undergo rotation around the newly formed N-C bond before ring closure.[2][4] If this rotation is faster than the cyclization step, it can lead to the formation of the thermodynamically more stable trans-β-lactam, even from an (E)-imine.[1][2]

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can disfavor the bond rotation in the zwitterionic intermediate, thus preserving the initial stereochemistry.

    • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-β-lactam.[5] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the cyclization, allowing more time for isomerization and increasing the proportion of the trans product.[5][8]

2. E/Z Isomerization of the Starting Imine:

  • The "Why": The starting imine itself can isomerize between its E and Z forms under the reaction conditions.[1][2] If the cycloaddition is slow, this pre-equilibrium can lead to the formation of a mixture of diastereomeric β-lactams.

  • Troubleshooting Steps:

    • Reaction Conditions: The presence of acid or base can catalyze imine isomerization. Ensure the stoichiometry of your tertiary amine base is carefully controlled.

    • Imine Stability: Some imines are more prone to isomerization than others. Characterize your starting imine carefully to confirm its isomeric purity.

Problem 3: Formation of Enamine Byproducts

Question: I'm observing byproducts that appear to be enamines. How are these forming and how can I prevent this?

Answer: Enamine formation is a potential side reaction when using a secondary amine to generate an imine in situ, or if your primary amine starting material contains secondary amine impurities.

  • The "Why": Aldehydes and ketones react with secondary amines to form enamines.[10] If your amine source for imine formation is contaminated with a secondary amine, or if you are attempting a one-pot reaction where the amine can react in multiple ways, enamine formation can compete with imine formation.

  • Troubleshooting Steps:

    • Purify Your Amine: Ensure your primary amine is free of secondary amine impurities. Distillation or recrystallization may be necessary.

    • Pre-form the Imine: The most effective way to avoid enamine byproducts is to pre-form and purify the imine before introducing the ketene precursor. This isolates the imine formation step from the cycloaddition.

Visualizing the Reaction Pathways

To better understand the desired reaction and competing side reactions, the following diagrams illustrate the key mechanistic steps.

Staudinger_Mechanism cluster_reactants Reactants cluster_cycloaddition Desired [2+2] Cycloaddition Ketene Ketene (R1,R2)C=C=O Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack by Imine Nitrogen Imine Imine (R3)CH=N(R4) Imine->Zwitterion RingClosure Conrotatory Ring Closure Zwitterion->RingClosure BetaLactam β-Lactam Product RingClosure->BetaLactam Side_Reactions cluster_main_path Main Reaction Pathway cluster_side_paths Common Side Reactions Ketene_Imine Ketene + Imine Zwitterion Zwitterionic Intermediate Ketene_Imine->Zwitterion Ketene_Dimer Ketene Dimerization/ Polymerization Ketene_Imine->Ketene_Dimer Self-Condensation Imine_Hydrolysis Imine Hydrolysis Ketene_Imine->Imine_Hydrolysis Trace H2O BetaLactam Desired β-Lactam Zwitterion->BetaLactam Ring Closure Isomerized_Zwitterion Isomerized Zwitterion Zwitterion->Isomerized_Zwitterion Bond Rotation Trans_BetaLactam trans-β-Lactam Isomerized_Zwitterion->Trans_BetaLactam Ring Closure

Figure 2: Competing pathways in the Staudinger cycloaddition.

Experimental Protocols: Best Practices for Success

Here are step-by-step protocols incorporating the troubleshooting advice discussed above.

Protocol 1: General Procedure for Staudinger Cycloaddition (Acyl Chloride Method)

  • Preparation:

    • Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvent (e.g., dichloromethane or toluene).

    • Ensure the imine is pure and anhydrous. If synthesized in-house, ensure it is thoroughly dried.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel, add the imine (1.0 eq) and the anhydrous solvent.

    • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

    • Add the tertiary amine base (e.g., triethylamine, 1.1 - 1.5 eq).

  • Ketene Generation and Reaction:

    • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred imine/base solution over a period of 30-60 minutes.

    • Maintain the low temperature throughout the addition.

  • Reaction Monitoring and Workup:

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Staudinger reaction? A1: Dichloromethane and toluene are commonly used solvents. [11]The choice of solvent can sometimes influence the stereochemical outcome. [12][13]Less polar solvents may favor the formation of the desired β-lactam by disfavoring the charge-separated zwitterionic intermediate's lifetime, potentially reducing isomerization.

Q2: Can I run this reaction at room temperature? A2: While some Staudinger reactions with stable ketenes and reactive imines can proceed at room temperature, it is generally advisable to start at low temperatures (0 °C to -78 °C) to minimize side reactions, particularly ketene polymerization. [11] Q3: How do I choose the right base for generating the ketene? A3: Triethylamine is a common and effective base. [5]For sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used. Proton sponges can also be employed in catalytic versions of the reaction. [5] Q4: My starting imine is a solid. How do I ensure it is anhydrous? A4: Solid imines can be dried in a vacuum oven before use. Alternatively, they can be dissolved in an anhydrous solvent and dried over molecular sieves, followed by filtration of the drying agent.

Q5: What are the characteristic NMR signals for a β-lactam? A5: In the ¹H NMR spectrum, the protons on the β-lactam ring typically appear as doublets in the range of 3-5 ppm. The coupling constant (J-value) between the C3 and C4 protons can help determine the stereochemistry: cis coupling constants are generally larger (around 5 Hz) than trans coupling constants (around 2 Hz).

References

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Alajarín, M., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(54), 34229-34239. [Link]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Sáez, J. A. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(47), 37493-37502. [Link]

  • Cossío, F. P., & Sierra, M. A. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]

  • ResearchGate. General overview of the reaction mechanism for the Staudinger ketene-imine [2 + 2] cycloaddition. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Komjáti, B., Szokol, B., & Nagy, J. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Periodica Polytechnica Chemical Engineering, 62(2), 226-234. [Link]

  • ResearchGate. The general mechanism of the Staudinger reaction between ketenes and... [Link]

  • Fu, G. C. (2004). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 126(42), 13576–13577. [Link]

  • ResearchGate. [2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine. [Link]

  • Arrieta, A., et al. (1998). Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. A Theoretical and Experimental Study. The Journal of Organic Chemistry, 63(22), 7811–7821. [Link]

  • Arrieta, A., et al. (1998). Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. A Theoretical and Experimental Study. The Journal of Organic Chemistry, 63(22), 7811–7821. [Link]

  • Al-Awadi, N. A., et al. (2007). Staudinger Ketene−Imine Cycloaddition, RCM Approach to Macrocrocyclic Bisazetidinones. The Journal of Organic Chemistry, 72(12), 4581–4584. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • ResearchGate. Staudinger ketene cycloaddition | Request PDF. [Link]

  • ResearchGate. ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. [Link]

  • France, S., et al. (2007). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Basso, A., et al. (2021). Three-Component Staudinger Reaction. ChemistryViews. [Link]

  • Organic Chemistry Reaction. Staudinger Ketene Cycloaddition: Definition |Mechanism. [Link]

  • Ashenhurst, J. (2023). Enamines. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Sáez, J. A. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. SciSpace. [Link]

  • Cossío, F. P., & Sierra, M. A. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]

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Technical Support Center: Optimizing Beta-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for beta-lactam synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will delve into the causality behind experimental choices to help you diagnose issues and rationally design optimization strategies.

Section 1: Foundational Concepts & General FAQs

This section addresses high-level questions about beta-lactam synthesis, focusing on the most prevalent methodologies and the core challenges associated with them.

Q1: What are the most common and versatile methods for synthesizing the β-lactam ring?

A1: The synthesis of the four-membered azetidinone ring is a non-trivial challenge due to its inherent ring strain.[1][2] Over the years, several powerful methods have been developed, but two stand out for their versatility and widespread use:

  • The Staudinger Ketene-Imine [2+2] Cycloaddition: First reported in 1907, this remains one of the most reliable and general routes to β-lactams.[3][4] The reaction involves the cycloaddition of a ketene, often generated in situ from an acyl chloride and a tertiary amine base, with an imine.[4] Its popularity stems from the ready availability of starting materials and its broad substrate scope.[5]

  • Ester Enolate-Imine Cyclocondensation: This method involves the reaction of a pre-formed ester enolate with an imine. It is a powerful strategy, particularly for controlling stereochemistry, as the use of chiral auxiliaries on the ester component can induce high levels of asymmetry in the final product.

While other methods like the Kinugasa reaction (alkyne-nitrone cycloaddition) and various transition-metal-catalyzed cyclizations exist, the Staudinger and enolate-imine condensation reactions form the bedrock of modern β-lactam synthesis.[5][6]

Q2: Why is controlling stereochemistry (diastereoselectivity) so critical in β-lactam synthesis, and what is the primary challenge?

A2: Stereochemistry is paramount because the biological activity of β-lactam antibiotics is exquisitely dependent on the precise three-dimensional arrangement of substituents on the ring.[7] For example, the relative stereochemistry between the C3 and C4 positions often dictates the molecule's ability to inhibit bacterial penicillin-binding proteins (PBPs) or its susceptibility to degradation by β-lactamase enzymes.[7][8]

The primary challenge lies in the reaction mechanism. The Staudinger cycloaddition, for instance, is not a concerted process but proceeds through a zwitterionic intermediate.[9][10] The final cis or trans stereochemistry is determined by the competition between the rate of ring closure of this intermediate and the rate of bond rotation within it.[9][10][11] Influencing this delicate balance requires precise control over multiple reaction parameters.

Section 2: Troubleshooting Guide for the Staudinger [2+2] Cycloaddition

This section provides solutions to specific problems encountered during the Staudinger reaction, the workhorse of β-lactam synthesis.

Problem 1: Low or No Product Yield
Q: My Staudinger reaction is giving very low yields. I've confirmed my starting materials are correct. What are the likely causes and how can I improve the outcome?

A: Low yield in a Staudinger reaction typically points to one of three areas: inefficient ketene formation, unreactive substrates, or product degradation. Let's break down the troubleshooting process.

Workflow: Diagnosing Low Yield in Staudinger Reactions

Caption: A logical workflow for troubleshooting low-yield Staudinger reactions.

1. Inefficient Ketene Generation:

  • Causality: The ketene is a highly reactive intermediate generated in situ from an acyl chloride and a non-nucleophilic base (e.g., triethylamine, Et₃N). If the base is not strong enough, is sterically hindered, or if the acyl chloride is unreactive, ketene formation will be slow or incomplete. Ketenes can also dimerize if their concentration becomes too high or if they do not react quickly with the imine.

  • Solutions:

    • Choice of Base: Ensure you are using at least two equivalents of base relative to the acyl chloride. For sluggish reactions, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge.[6]

    • Mode of Addition: Add the acyl chloride solution slowly (e.g., via syringe pump) to a solution of the imine and the base. This keeps the instantaneous concentration of the ketene low, minimizing dimerization and favoring the cycloaddition.

    • Anhydrous Conditions: Ketenes are highly sensitive to water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

2. Unreactive Imine or Ketene:

  • Causality: The reaction is driven by the nucleophilic attack of the imine nitrogen on the electrophilic ketene carbonyl carbon.[10][11] Electron-withdrawing groups on the imine (especially on the N-substituent) decrease its nucleophilicity, slowing the reaction.[11] Conversely, bulky substituents on either the imine or the ketene can sterically hinder the approach of the reactants.

  • Solutions:

    • Electronic Effects: If your imine has strong electron-withdrawing groups, you may need more forcing conditions (higher temperature, longer reaction time).

    • Catalysis: For particularly challenging substrates, consider using a nucleophilic catalyst. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective in catalyzing the reaction and can even induce enantioselectivity.[4][12] Lewis acids can also be used to activate the imine, but care must be taken to avoid side reactions.

3. Product Degradation:

  • Causality: The β-lactam ring is strained and susceptible to hydrolysis or nucleophilic attack, especially under harsh pH conditions or in the presence of nucleophiles (e.g., excess amine base, water).[1]

  • Solutions:

    • Workup: Upon reaction completion, quench gently. Instead of a strong acid or base wash, consider washing with a saturated aqueous solution of NH₄Cl or NaHCO₃.

    • Purification: Avoid prolonged exposure to silica gel, which is acidic and can cause ring-opening. Use deactivated (neutral) silica or alumina for chromatography, or consider alternative purification methods like recrystallization if possible. Perform chromatography quickly and with cooled solvents.

Problem 2: Poor or Incorrect Diastereoselectivity
Q: My reaction produces a mixture of cis and trans isomers, but I need to favor one over the other. How can I control the diastereoselectivity?

A: Controlling the cis/trans ratio is one of the most common optimization challenges. The outcome is a direct consequence of the mechanism and can be influenced by several factors.[5][13]

Mechanism: Stereochemical Control in the Staudinger Reaction

Staudinger_Mechanism If k_cis > k_rot, cis product is favored. If k_rot > k_cis, equilibrium is reached, often favoring trans product. reagents Imine + Ketene zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack zwitterion->zwitterion cis_product cis-β-Lactam zwitterion->cis_product Ring Closure (k_cis) trans_product trans-β-Lactam zwitterion->trans_product Ring Closure (k_trans)

Caption: The zwitterionic intermediate dictates the final cis/trans stereochemistry.

The general rule of thumb is that (E)-imines tend to give cis-β-lactams, while (Z)-imines give trans products.[9][14] This is because the initial attack and subsequent conrotatory ring closure from the less hindered face is kinetically favored. However, this can be overridden by manipulating the stability and reaction rates of the zwitterionic intermediate.

ParameterEffect on StereoselectivityScientific Rationale
Imine N-Substituent Electron-withdrawing groups (e.g., -Tosyl, -Triflyl)Stabilize the negative charge on the nitrogen in the intermediate, slowing ring closure relative to bond rotation, often favoring the thermodynamically more stable trans product.[6][12]
Ketene Substituents Electron-donating groups (e.g., Alkoxy)Accelerate the ring closure step, favoring the kinetically controlled cis product.[14]
Electron-withdrawing groups (e.g., -CN, -COOR)Slow down the ring closure, allowing more time for isomerization to the trans intermediate.[14]
Solvent Polarity Increasing Polarity (e.g., CH₂Cl₂ to CH₃CN)Polar solvents can stabilize the charge-separated zwitterionic intermediate, increasing its lifetime and allowing for equilibration, which often favors the trans isomer.[13]
Temperature Lower TemperatureGenerally favors the kinetic product, which is often the cis isomer, by disfavoring the bond rotation needed for equilibration.

Practical Strategies:

  • To favor the cis isomer: Use an (E)-imine, a ketene with electron-donating substituents, a non-polar solvent (e.g., benzene, THF), and run the reaction at low temperatures (e.g., -78 °C to 0 °C).[13][15]

  • To favor the trans isomer: Use an imine with a strong N-electron-withdrawing group (like N-triflyl), a ketene with electron-withdrawing groups, a polar solvent (e.g., chlorobenzene, acetonitrile), and potentially higher temperatures to facilitate equilibration.[6][13]

Problem 3: Product Purification and Stability
Q: My β-lactam looks clean by crude NMR, but it decomposes on the silica gel column. What are the best practices for purification?

A: This is a very common and frustrating issue. The acidic nature of standard silica gel can readily catalyze the hydrolysis of the strained β-lactam ring.[1]

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction, wash the organic layer with saturated NaHCO₃ solution to remove acidic byproducts, followed by brine. Dry thoroughly over Na₂SO₄ or MgSO₄.

  • Deactivate the Silica: The most crucial step is to mitigate the acidity of the stationary phase.

    • Method A (Slurry Neutralization): Prepare your silica gel slurry in the desired eluent. Add ~1% triethylamine (v/v) relative to the solvent volume. Stir for 15 minutes, then pack the column as usual. Run the column with an eluent containing a small amount (0.1-0.5%) of triethylamine.

    • Method B (Pre-treated Silica): Use commercially available neutralized or deactivated silica gel. Alumina (Brockmann Grade III, neutral) can also be an effective alternative stationary phase.

  • Chromatography Technique:

    • Dry Loading: If your compound is sufficiently soluble, dissolve the crude material in a minimal amount of dichloromethane, adsorb it onto a small amount of deactivated silica, and evaporate the solvent. This creates a concentrated band at the top of the column.

    • Eluent: Use a solvent system with moderate polarity. High concentrations of polar solvents like methanol can sometimes promote degradation.

    • Speed: Do not leave the compound on the column for an extended period. Pack the column, load the sample, and elute immediately. Collect fractions and analyze them promptly.

  • Post-Purification: After combining the pure fractions, evaporate the solvent and the triethylamine under reduced pressure. If residual triethylamine is a concern, it can often be removed by co-evaporation with a solvent like toluene or by dissolving the product in a non-polar solvent and filtering through a very short plug of silica.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Staudinger Synthesis of a cis-β-Lactam

This protocol is a representative example and should be adapted based on the specific substrates used.

Objective: To synthesize a cis-β-lactam favoring the kinetic product.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add the imine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the stirred solution.

  • Ketene Precursor Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 30-45 minutes using a syringe pump. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

  • Quenching: Once the starting imine is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately via flash column chromatography using silica gel pre-treated with triethylamine as described in the troubleshooting section.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR

Objective: To determine the cis/trans ratio of the purified product.

Causality: The coupling constant (J-value) between the protons at the C3 and C4 positions of the β-lactam ring is stereochemically dependent.

  • cis-isomers: Typically show a larger coupling constant, J = ~4.5 - 5.5 Hz.

  • trans-isomers: Typically show a smaller coupling constant, J = ~1.5 - 2.5 Hz.

Methodology:

  • Sample Prep: Dissolve a small sample of the purified β-lactam in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure good digital resolution to accurately measure the coupling constants.

  • Analysis:

    • Identify the signals corresponding to the C3-H and C4-H protons. These are often observed as doublets.

    • Measure the coupling constant (J) for each doublet in Hertz (Hz).

    • Compare the measured J-values to the expected ranges to assign the stereochemistry.

    • Integrate the signals corresponding to each diastereomer to calculate the ratio.

References

  • Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. PubMed.
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry.
  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry.
  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. PMC - NIH.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
  • β-Lactam synthesis. Organic Chemistry Portal.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC - PubMed Central.
  • β-Lactam. Wikipedia.
  • Synthesis of beta-lactams with pi electron-withdrawing substituents. Request PDF.
  • Advances in the chemistry of β-lactam and its medicinal applications. PMC.
  • The Synthesis of β-Lactams. Organic Reactions.
  • Recent Advances in beta-Lactam Synthesis. Request PDF - ResearchGate.
  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. PubMed.
  • Synthesis of β-Lactams. Encyclopedia.pub.
  • The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. American Chemical Society.
  • Staudinger synthesis. Wikipedia.
  • β-Lactamases: A Focus on Current Challenges. PMC - NIH.
  • Staudinger Synthesis. Organic Chemistry Portal.

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Troubleshooting low diastereoselectivity in beta-lactam formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Diastereoselectivity in the Staudinger Cycloaddition

Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the Staudinger [2+2] ketene-imine cycloaddition. As Senior Application Scientists, we have compiled our expertise to help you navigate the complexities of this crucial reaction, ensuring you can achieve your desired stereochemical outcomes with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. We delve into the "why" behind each issue and provide actionable protocols to get your synthesis back on track.

Question 1: My cis/trans ratio is consistently near 1:1. How can I improve the diastereoselectivity?

A non-selective reaction is a common hurdle. The stereochemical outcome of the Staudinger reaction is determined by the competition between a rapid, direct ring closure of a zwitterionic intermediate to form the cis-product, and the isomerization of this intermediate followed by ring closure to yield the trans-product.[1][2] To tip the balance in favor of one diastereomer, a systematic optimization of reaction parameters is necessary.

Underlying Causality: The near-equal formation of cis and trans isomers suggests that the energy barrier for direct ring closure and the barrier for isomerization of the zwitterionic intermediate are very similar under your current conditions. Several factors can influence this delicate balance:

  • Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, increasing its lifetime.[3][4] This extended lifetime allows more time for the intermediate to isomerize to the thermodynamically more stable conformation, which typically leads to the trans product.[5] Conversely, non-polar solvents promote a faster collapse of the intermediate, favoring the kinetically controlled cis product.[3]

  • Temperature: Temperature can have a significant, and sometimes non-intuitive, effect on diastereoselectivity.[3][6] Generally, lower temperatures favor the kinetic product (cis), while higher temperatures can provide the energy needed for isomerization to the thermodynamic product (trans).

  • Substituent Effects: The electronic properties of substituents on both the ketene and the imine play a crucial role.[1][2][7] Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis-β-lactam.[1][2] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow this closure, allowing for isomerization and favoring the trans product.[1][2]

Troubleshooting Workflow:

G start Low Diastereoselectivity (cis:trans ≈ 1:1) solvent Step 1: Solvent Screen start->solvent temp Step 2: Temperature Optimization solvent->temp If selectivity remains low end Improved Diastereoselectivity solvent->end Success reagent Step 3: Reagent Addition Protocol temp->reagent If selectivity remains low temp->end Success substituent Step 4: Re-evaluate Substituents reagent->substituent If still unsuccessful reagent->end Success substituent->end

Caption: A stepwise approach to troubleshooting low diastereoselectivity.

Experimental Protocols:

Protocol 1: Solvent Screening for Diastereoselectivity

  • Setup: Prepare identical reactions in parallel, each using a different solvent. Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.

  • Solvent Selection:

    • To Favor trans-β-lactam: Use polar aprotic solvents like Dichloromethane (DCM), Chlorobenzene, or Acetonitrile.[4][8]

    • To Favor cis-β-lactam: Use non-polar solvents like Toluene, Benzene, or Tetrahydrofuran (THF).[3]

  • Execution: Run the reactions to completion.

  • Analysis: Carefully quench the reactions and determine the cis:trans ratio in the crude product mixture using ¹H NMR spectroscopy by integrating the signals of the C3 and C4 protons. The coupling constants (J values) are characteristic for each diastereomer.

SolventTypical Polarity (Dielectric Constant)Expected Major Isomer
Toluene2.4cis
THF7.6cis
DCM9.1trans
Acetonitrile37.5trans

Protocol 2: Temperature Optimization

  • Baseline: Using the most promising solvent from Protocol 1, set up reactions at various temperatures.

  • Temperature Range:

    • For cis enhancement: Start at room temperature and decrease incrementally (e.g., 0 °C, -20 °C, -78 °C).

    • For trans enhancement: Start at room temperature and increase incrementally (e.g., 40 °C, 80 °C, reflux), being mindful of substrate and product stability.[9]

  • Analysis: Determine the cis:trans ratio for each temperature point to identify the optimal condition.

Question 2: I am trying to synthesize a cis-β-lactam, but the trans isomer is the major product. What should I do?

This outcome suggests that the isomerization of the zwitterionic intermediate is faster than the direct ring closure under your current conditions.[2] To favor the cis product, you need to accelerate the ring closure relative to isomerization.

Corrective Actions:

  • Re-evaluate Your Solvent Choice: As detailed above, switch to a non-polar solvent like Toluene or THF to disfavor the stabilization of the zwitterionic intermediate and promote rapid ring closure.[3]

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of both ring closure and isomerization. However, the isomerization process often has a higher activation energy, so lowering the temperature will disfavor it more significantly, thus enriching the cis product.[6]

  • Modify Your Ketene Precursor: If possible, choose a ketene precursor with an electron-donating group (e.g., an alkoxy or phenoxy group). This will increase the nucleophilicity of the enolate in the intermediate, accelerating the ring closure step and favoring the cis isomer.[1][7]

  • Check Imine Geometry: The geometry of the starting imine is critical. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams.[7] Ensure the integrity and isomeric purity of your imine starting material.

Question 3: The order of addition of my reagents seems to affect the stereoselectivity. Why is this happening and what is the best practice?

The method of ketene generation, especially from an acyl chloride and a tertiary amine, can significantly impact the outcome. The order of addition dictates the instantaneous concentrations of the reactive species (ketene, imine, amine, and acyl chloride).

Mechanistic Insight: When generating the ketene in situ, adding the tertiary amine to a solution of the acyl chloride and the imine can lead to a decrease in stereoselectivity.[3][10] This is because the amine can also react with the acyl chloride to form a reactive acylammonium salt, which might participate in side reactions or alter the reaction pathway.

Recommended Protocol (for in situ ketene generation):

  • Dissolve the imine in your chosen solvent and cool the solution to the desired reaction temperature.

  • In a separate flask, prepare a solution of the acyl chloride.

  • Slowly add the acyl chloride solution to the imine solution.

  • Finally, add the tertiary amine (e.g., triethylamine) dropwise to the reaction mixture. This "slow-drip" method ensures that the ketene is generated in the presence of the imine and is consumed as it is formed, minimizing ketene polymerization and other side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Staudinger reaction and how does it dictate stereochemistry?

The Staudinger reaction is a [2+2] cycloaddition that proceeds through a two-step mechanism.[12][13]

  • Step 1: Nucleophilic Attack: The nitrogen atom of the imine attacks the central carbon of the ketene, forming a zwitterionic intermediate.[7]

  • Step 2: Ring Closure: This intermediate then undergoes an intramolecular, conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[12][14]

The stereochemistry is decided at this stage. The initial zwitterion, formed from an (E)-imine, can either close directly to the cis-β-lactam or first isomerize around the C-N bond to a more stable intermediate, which then closes to the trans-β-lactam.[1][5] The final cis/trans ratio is a direct reflection of the competition between these two pathways.

G reagents Imine + Ketene zwitterion_E Zwitterionic Intermediate (E) reagents->zwitterion_E Nucleophilic Attack zwitterion_Z Zwitterionic Intermediate (Z) zwitterion_E->zwitterion_Z Isomerization cis_product cis-β-Lactam zwitterion_E->cis_product Direct Ring Closure (Kinetic Path) trans_product trans-β-Lactam zwitterion_Z->trans_product Ring Closure (Thermodynamic Path)

Caption: Competing pathways in Staudinger cycloaddition.

Q2: How do electron-donating and electron-withdrawing groups on the reactants influence diastereoselectivity?

The electronic nature of the substituents has a profound and predictable effect on the rate of ring closure.[1][2]

  • On the Ketene:

    • Electron-Donating Groups (e.g., -OR, -NR₂): These groups stabilize the positive charge on the adjacent carbon in the enolate-like structure of the zwitterion, making the enolate more nucleophilic. This accelerates the direct ring closure, strongly favoring the formation of cis-β-lactams.[7]

    • Electron-Withdrawing Groups (e.g., -COR, -CN): These groups destabilize the enolate, slowing down the ring closure. This provides a larger window of opportunity for the intermediate to isomerize, leading to a preference for trans-β-lactams.[2][7]

  • On the Imine (N-substituent):

    • Electron-Withdrawing Groups (e.g., -Tosyl, -Triflyl): These groups make the iminium ion part of the zwitterion more electrophilic, accelerating the intramolecular nucleophilic attack by the enolate. This favors a faster ring closure and thus the cis product.[1][13]

    • Electron-Donating Groups (e.g., alkyl, aryl): These groups reduce the electrophilicity of the iminium ion, slowing the ring closure and allowing for isomerization to the trans product.[2]

Q3: Can chiral auxiliaries be used to control diastereoselectivity?

Yes, using chiral auxiliaries on either the ketene or the imine is a powerful strategy for achieving high levels of diastereocontrol, and in many cases, enantiocontrol.[11] The auxiliary creates a chiral environment that sterically or electronically biases the approach of the reactants and/or the conformation of the zwitterionic intermediate, leading to the preferential formation of one diastereomer. Successful diastereocontrol with ratios often exceeding 95:5 has been achieved using this method.[11]

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

  • ResearchGate. (n.d.). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF. Retrieved from [Link]

  • PubMed. (2006). Do reaction conditions affect the stereoselectivity in the Staudinger reaction? The Journal of Organic Chemistry, 71(21), 8184-8189. [Link]

  • Alajarín, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 40(8), 752-762. [Link]

  • Jiao, L., et al. (2006). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry, 71(21), 8184-8189. [Link]

  • Gholipour, B., & Shahabi, M. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19998. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]

  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Cossío, F. P., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(63), 39867-39875. [Link]

  • Bhalla, V., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3945-3965. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-27. [Link]

  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Cossío, F. P., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. ResearchGate. [Link]

  • Jiao Research Group. (n.d.). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The general mechanism of the Staudinger reaction between ketenes and imines. Retrieved from [Link]

  • Xu, J., et al. (2008). New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 130(47), 15882–15888. [Link]

  • Al-Hourani, B. J. (2022). Advances in the chemistry of β-lactam and its medicinal applications. Molecules, 27(19), 6537. [Link]

  • ResearchGate. (n.d.). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Request PDF. Retrieved from [Link]

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Technical Support Center: Purification of 1-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Phenylazetidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The inherent strain and reactivity of the β-lactam ring in this compound present unique challenges that can impact yield, purity, and stability.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems encountered during the purification of this compound. Each answer provides a diagnosis of the potential causes and offers actionable solutions.

Q1: My recrystallization resulted in a very low yield. What went wrong?

A1: Low recovery is a frequent issue in recrystallization. The cause typically lies in the solubility profile of your compound in the chosen solvent system.

  • Causality: The principle of recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. If the compound remains too soluble even at low temperatures, a substantial amount will be lost in the mother liquor.[1] Another common error is using an excessive volume of solvent, which prevents the solution from becoming saturated upon cooling.[2][3]

  • Solutions:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture until dissolution is just complete.[4]

    • Optimize Cooling: Slow, gradual cooling is crucial. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, often impure crystals and can trap impurities.[5] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize crystal formation.[3]

    • Re-evaluate Your Solvent: If the yield is still poor, your compound may be too soluble. You may need to select a solvent in which the compound has lower solubility at cold temperatures.

    • Consider a Two-Solvent System: If a single ideal solvent cannot be found, a mixed-solvent system is an excellent alternative.[1] Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[2]

Q2: Instead of crystals, my product separated as an oil during recrystallization. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The presence of significant impurities can depress the melting point of the crude product, making it more prone to oiling out. Alternatively, if the boiling point of the chosen solvent is higher than the melting point of your compound, it will melt rather than dissolve.

  • Solutions:

    • Add More Solvent: The oil may be a highly concentrated solution. Try adding more hot solvent to fully dissolve the oil.

    • Lower the Temperature: Reheat the solution until the oil dissolves completely. Then, allow it to cool more slowly, perhaps adding a seed crystal (if available) just below the oiling temperature to encourage crystallization.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Pre-Purification: If the issue is due to high impurity levels, a preliminary purification step is advisable. Flash column chromatography is often effective at removing the impurities that cause oiling out.

Q3: After purification, NMR and HPLC analysis still show significant impurities. Why?

A3: Persistent impurities suggest either an inappropriate purification technique or product degradation during the process. The β-lactam ring in this compound is susceptible to hydrolysis, which is a primary cause of impurity formation.[6][7]

  • Causality:

    • Hydrolysis: The four-membered β-lactam ring is highly strained and electrophilic. It is vulnerable to nucleophilic attack by water or other nucleophiles (like alcohols used in recrystallization), especially under acidic or basic conditions or at elevated temperatures.[6][8][9] This opens the ring to form an inactive and highly polar β-amino acid derivative, which can be difficult to remove.

    • Ineffective Separation: The chosen purification method may not have sufficient resolving power to separate the desired product from structurally similar impurities, such as unreacted starting materials or side-products from the synthesis.[10][11][12]

  • Solutions:

    • Control pH: Ensure all solvents and solutions are neutral. Avoid any acidic or basic workup conditions if possible. If an aqueous extraction is necessary, use a saturated sodium bicarbonate solution cautiously, followed by a brine wash, and ensure the organic layer is thoroughly dried.

    • Minimize Heat and Time: Do not heat solutions for extended periods. When performing recrystallization, bring the solution to a boil quickly and proceed to the cooling step as soon as the solid is dissolved.

    • Optimize Chromatography: If using column chromatography, perform a thorough thin-layer chromatography (TLC) analysis first to find a solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities. A gradient elution (gradually increasing solvent polarity) may be necessary.

    • Analytical Characterization: Use techniques like LC-MS to identify the mass of the persistent impurity.[13][14][15][16] If the mass corresponds to the addition of water (M+18), this strongly suggests hydrolysis. The presence of ring-opened impurities is a known issue for compounds containing the azetidinone core.[17][18]

Frequently Asked Questions (FAQs)

Q4: What are the primary impurities I should expect from the synthesis of this compound?

A4: Impurities are typically related to the synthetic route but generally fall into three categories:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials can carry through.

  • Side-Products: The specific side-products depend on the synthetic method. For instance, in syntheses involving cyclization reactions, oligomeric species or products of incomplete cyclization may form.[19]

  • Degradation Products: The most common degradation product is the ring-opened β-amino acid formed via hydrolysis of the β-lactam ring.[6][20]

Q5: Which analytical techniques are essential for confirming the purity of this compound?

A5: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis, providing a percentage purity value based on peak area. A diode-array detector (DAD) can provide additional UV spectral information.[21]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the product and can help identify unknown impurities.[14][21]

  • Infrared Spectroscopy (FTIR): This is a quick and useful method to confirm the presence of the key β-lactam carbonyl group, which typically shows a characteristic strong absorption band at a high wavenumber (around 1740-1770 cm⁻¹) due to ring strain.

Q6: What are the best practices for storing purified this compound?

A6: Due to its susceptibility to hydrolysis, proper storage is critical to maintain purity. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It should be kept in a cool, dark, and dry place, such as a desiccator or a freezer.[22][23]

Data & Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent(s)Rationale & Key Considerations
Recrystallization Isopropanol, Ethanol, Ethyl Acetate/HexaneAlcohols: Good balance of solubility at high temperatures and insolubility at low temperatures. Use anhydrous grades to minimize hydrolysis risk.
Ethyl Acetate/Hexane: A versatile two-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[1]
Column Chromatography Ethyl Acetate/Hexane Gradient (e.g., 10% to 50% EtOAc)This system is highly effective for separating moderately polar compounds from non-polar and very polar impurities. The gradient should be optimized based on TLC analysis.
Dichloromethane/Methanol (e.g., 1% to 5% MeOH)Useful for more polar impurities, but use with caution. Methanol is a nucleophile and can potentially promote ring-opening if left on the column for extended periods.
Diagram 1: Troubleshooting Workflow for Purification

G start Purification Attempt Unsuccessful issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Yield oiling_out Product Oiled Out issue->oiling_out Oiling Out impurity Persistent Impurity (Confirmed by NMR/HPLC) issue->impurity Impurity Present cause_ly Potential Causes: - Too much solvent used - Compound is too soluble - Cooling was too rapid low_yield->cause_ly solution_ly Solutions: 1. Repeat with minimal hot solvent. 2. Allow slow cooling to RT, then ice bath. 3. Change to a less polar solvent or use a   two-solvent system. cause_ly->solution_ly cause_oo Potential Causes: - High impurity level - Solvent boiling point > compound melting point oiling_out->cause_oo solution_oo Solutions: 1. Reheat and add more solvent. 2. Switch to a lower-boiling point solvent. 3. Perform pre-purification via chromatography. cause_oo->solution_oo cause_imp Potential Causes: - Hydrolysis of β-lactam ring - Ineffective separation (co-elution or   co-crystallization) impurity->cause_imp solution_imp Solutions: 1. Check for hydrolysis (use neutral, anhydrous   conditions; minimize heat). 2. Optimize chromatography (new solvent system). 3. Re-crystallize from a different solvent system. cause_imp->solution_imp

Caption: Troubleshooting decision tree for this compound purification.

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior solubility tests (see Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen solvent to the flask. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot solvent until the solid has just dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w), and then reheat the solution to boiling for a few minutes.[2][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, pure crystals should form. Cooling too quickly will result in smaller, less pure crystals.[5]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Diagram 2: General Recrystallization Workflow

G cluster_purification Recrystallization Process A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Remove Insolubles) A->B C 3. Slow Cooling (Crystal Formation) B->C D 4. Cold Filtration (Isolate Crystals) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals (Final Product) E->F

Caption: Key stages of the recrystallization purification process.

References
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Institutes of Health (NIH). Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. ResearchGate. Available at: [Link]

  • Ezetimibe-Impurities. Pharmaffiliates. Available at: [Link]

  • Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. National Institutes of Health (NIH). Available at: [Link]

  • (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. PubChem. Available at: [Link]

  • Ezetimibe Desfluoroaniline Analog (USP). SynZeal. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. IDEAS. Available at: [Link]

  • Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. PubMed. Available at: [Link]

  • Identification and synthesis of potential impurities of bilastine drug substance. ResearchGate. Available at: [Link]

  • CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Available at: [Link]

  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. Available at: [Link]

  • Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. PubMed. Available at: [Link]

  • Analytical characterization of etonitazepyne, a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. sciensano.be. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). Available at: [Link]

  • Recrystallization of Acetanilide. YouTube. Available at: [Link]

  • First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. PubMed. Available at: [Link]

  • Ezetimibe Ring-Open Impurity. Cleanchem. Available at: [Link]

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Stability issues of 1-Phenylazetidin-2-one during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 1-Phenylazetidin-2-one Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of this compound. As a foundational monocyclic β-lactam, this compound serves as a critical building block for more complex pharmaceutical agents. However, its synthesis is not without challenges. The inherent ring strain of the four-membered azetidinone core makes it highly susceptible to degradation under various chemical and physical conditions.[1][2][3]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate the common stability issues encountered during its synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also proactively design more robust synthetic routes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, most commonly prepared via the Staudinger [2+2] cycloaddition of a ketene (from an acyl chloride) and an imine.[3][4]

Question 1: My reaction yield is extremely low, and I primarily recover my starting imine. What's going wrong?

Answer:

This is a classic symptom of ketene instability or insufficient reactivity. Ketenes are highly reactive and prone to polymerization if not generated and consumed in situ under optimal conditions.[5][6]

Root Causes & Solutions:

  • Inefficient Ketene Generation: The dehydrohalogenation of the acyl chloride (e.g., acetyl chloride) by a tertiary amine (like triethylamine, Et₃N) is the critical step.

    • Causality: If the base is not strong enough, is wet, or is added too slowly, the ketene will not form efficiently. Moisture will quench the acyl chloride and the ketene.

    • Protocol:

      • Ensure your acyl chloride is fresh or distilled.

      • Use freshly distilled, anhydrous triethylamine and an anhydrous, non-protic solvent (like CH₂Cl₂ or toluene).

      • Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Add the acyl chloride dropwise to a solution of the imine and triethylamine at a low temperature (typically -78 °C to 0 °C) to control the reaction rate and prevent side reactions.

  • Ketene Polymerization: If the ketene is generated faster than it reacts with the imine, it will polymerize, forming a complex mixture and reducing the yield.

    • Causality: This often happens if the reaction temperature is too high or if the concentration of reactants is not optimized.

    • Protocol: Maintain a low temperature during the addition of the acyl chloride. A slow, controlled addition ensures the ketene concentration remains low and that it reacts with the imine as it is formed.

Question 2: My final product is a mixture of cis and trans isomers. How can I control the stereoselectivity?

Answer:

The stereochemical outcome of the Staudinger reaction is determined by the kinetics of ring closure versus the isomerization of the intermediate zwitterion.[3][5] Controlling this balance is key to obtaining the desired isomer.

Causality & Mechanistic Control:

The reaction proceeds through a zwitterionic intermediate. Direct, rapid ring closure of the initial intermediate leads to the cis-β-lactam. If the ring closure is slow, the intermediate can isomerize, leading to the trans-β-lactam.

Staudinger_Stereoselectivity Imine Imine (E-isomer) Zwitterion_E Zwitterion (E) Imine->Zwitterion_E Nucleophilic Attack Ketene Ketene Ketene->Zwitterion_E Zwitterion_Z Zwitterion (Z) Zwitterion_E->Zwitterion_Z Cis_Lactam cis-β-Lactam Zwitterion_E->Cis_Lactam Fast Ring Closure (Conrotatory) Trans_Lactam trans-β-Lactam Zwitterion_Z->Trans_Lactam Ring Closure

Caption: Control of stereochemistry in the Staudinger reaction.

Strategies for Stereocontrol:

FactorTo Favor cis-IsomerTo Favor trans-IsomerRationale
Ketene Substituents Electron-donating groups (e.g., alkoxy)Electron-withdrawing groups (e.g., phthalimido)Electron-donating groups stabilize the positive charge on the iminium ion, accelerating ring closure.[5]
Imine N-Substituent Electron-withdrawing groups (e.g., tosyl)Electron-donating groups (e.g., aryl)Electron-withdrawing groups increase the electrophilicity of the iminium carbon, speeding up ring closure.[5]
Solvent Polarity Non-polar solvents (e.g., Toluene)Polar solvents (e.g., CH₂Cl₂)Polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization to the more stable trans configuration.

For this compound, where the ketene is unsubstituted and the N-substituent is a simple phenyl group, a mixture is common. Using a less polar solvent and lower temperatures will generally favor the cis product.

Question 3: My product degrades during workup or purification. How can I improve its stability?

Answer:

The β-lactam ring is highly susceptible to nucleophilic attack, particularly hydrolysis, which is catalyzed by both acid and base.[7][8][9] Thermal stress can also cause decomposition.[10][11] The workup and purification steps must be designed to minimize exposure to these conditions.

Degradation Pathways:

The primary degradation route is the hydrolysis of the strained amide bond, leading to the ring-opened β-amino acid, which is inactive and difficult to separate.

Degradation_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) BetaLactam This compound Tetrahedral_Acid Tetrahedral Intermediate (Acid-Catalyzed) BetaLactam->Tetrahedral_Acid Protonation then H₂O attack Tetrahedral_Base Tetrahedral Intermediate (Base-Catalyzed) BetaLactam->Tetrahedral_Base OH⁻ attack Product Ring-Opened Product (β-Phenylaminopropanoic Acid) Tetrahedral_Acid->Product Ring Opening Tetrahedral_Base->Product Ring Opening

Caption: Hydrolytic degradation pathways for the β-lactam ring.

Robust Workup & Purification Protocol:

  • Quenching: Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl). Avoid strong acids or bases.

  • Extraction: Extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (use cautiously to neutralize any remaining acid chloride, but be brief to avoid base-catalyzed hydrolysis).

    • Brine (saturated NaCl solution) to remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Concentrate the solvent in vacuo at low temperature (<35-40 °C).

  • Purification (Chromatography):

    • Technique: Flash column chromatography is standard.

    • Stationary Phase: Use neutral silica gel. Acidic or basic alumina can catalyze degradation. Deactivating the silica gel by pre-treating it with a small percentage of a non-nucleophilic base (like triethylamine) in the eluent can sometimes improve recovery.

    • Eluent System: Use a neutral, non-protic solvent system, such as a hexane/ethyl acetate gradient. Avoid alcoholic solvents (e.g., methanol) which can act as nucleophiles and cause ring-opening.[9]

ParameterRecommended ConditionRationale
pH during Workup 5 - 7β-lactams are most stable in a slightly acidic to neutral pH range.[7]
Temperature < 40 °CMinimizes thermal decomposition.[10][11]
Chromatography Media Neutral Silica GelAvoids acid/base-catalyzed hydrolysis on the column.
Solvents Anhydrous, Non-proticPrevents hydrolysis and other nucleophilic attacks.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of instability in the this compound ring?

The primary source of instability is the significant ring strain inherent in the four-membered cyclic amide structure.[1][2] This strain prevents the amide nitrogen's lone pair from achieving optimal resonance with the carbonyl group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[12]

Q2: Can I store this compound in solution?

It is highly discouraged. The stability of β-lactams in solution, especially aqueous or protic solutions, is poor.[13][14] If a solution is necessary for a subsequent step, prepare it fresh using an anhydrous, non-protic solvent and use it immediately.

Q3: What are the best long-term storage conditions for the purified product?

The purified, solid product should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, at low temperature (≤ -20 °C), and protected from light. Crystalline forms are generally more stable than amorphous solids.[10]

Q4: Are there alternative synthetic routes that avoid these stability issues?

While the Staudinger cycloaddition is the most common, other methods like intramolecular cyclizations of β-amino acids exist.[15] However, these routes often require more steps and may present their own challenges. The key to success with any route is to understand the inherent instability of the β-lactam core and to handle the product with care at all stages.

References

  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied Microbiology and Biotechnology. Available at: [Link]

  • Pikal, M. J., et al. (1983). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wicha, P., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Koca, I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]

  • Caputo, A., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Wicha, P., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Dinesh, K., & Sharma, C. (2014). Degradation of beta-lactam antibiotics. International Journal of Current Pharmaceutical Research. Available at: [Link]

  • Banik, B. K. (Ed.). (2010). Synthesis of β-lactams with π electron-withdrawing substituents. Topics in Heterocyclic Chemistry. Available at: [Link]

  • Kubyshkin, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Teshima, D., et al. (2022). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences. Available at: [Link]

  • Goudreau, S. R., et al. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Malaika, S., et al. (2017). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science. Available at: [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. Available at: [Link]

  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Kumar, A., & Rajput, C. S. (2009). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. Staudinger synthesis. Available at: [Link]

  • Rosen, H., et al. (2012). Process for the production of ezetimibe and intermediates used in this process. Google Patents.
  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • PubChem. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Available at: [Link]

  • Doljak, B., et al. (2010). Process for the synthesis of ezetimibe and intermediates useful therefor. Google Patents.
  • Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Organic Chemistry. Available at: [Link]

  • Banik, B. K., et al. (2018). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Journal of Organic & Inorganic Chemistry. Available at: [Link]

  • Abellán-Lafuente, S., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules. Available at: [Link]

  • Zhang, T., et al. (2020). Current trends and challenges in the downstream purification of bispecific antibodies. Journal of Chromatography A. Available at: [Link]

  • Ghosh, K. K., & Pandey, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry. Available at: [Link]

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Technical Support Center: A Guide to Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. The purification of a desired product from unreacted starting materials and other impurities is a critical step in chemical synthesis, directly impacting yield, purity, and the reliability of subsequent experiments or the safety and efficacy of a potential therapeutic agent.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the removal of unreacted starting materials from reaction mixtures.

Choosing Your Purification Strategy: A Logic-Driven Approach

The selection of an appropriate purification method is not a one-size-fits-all decision. It requires a careful consideration of the physicochemical properties of your target compound and the impurities you aim to remove.[4][5] Key factors to consider include solubility, polarity, volatility, thermal stability, and acid-base properties.[5] A preliminary analysis of the crude reaction mixture, for instance by Thin Layer Chromatography (TLC), can provide valuable insights to guide your purification strategy.[6]

Below is a decision-making workflow to assist in selecting the most suitable purification technique.

Purification_Decision_Tree start Crude Reaction Mixture product_state Is the product a solid or a liquid? start->product_state solid_product Solid product_state->solid_product Solid liquid_product Liquid product_state->liquid_product Liquid solubility_diff Significant solubility difference from starting materials? solid_product->solubility_diff boiling_point_diff Significant boiling point difference? liquid_product->boiling_point_diff recrystallization Use Recrystallization solubility_diff->recrystallization Yes acid_base_properties Do product and starting material have different acid/base properties? solubility_diff->acid_base_properties No chromatography_solid Consider Column Chromatography distillation Use Distillation boiling_point_diff->distillation Yes thermal_stability Is the product heat sensitive? boiling_point_diff->thermal_stability No vacuum_distillation Use Vacuum Distillation thermal_stability->vacuum_distillation Yes thermal_stability->acid_base_properties No chromatography_liquid Consider Column Chromatography acid_base_extraction Use Acid-Base Extraction acid_base_properties->acid_base_extraction Yes extraction Consider Liquid-Liquid Extraction acid_base_properties->extraction No extraction->chromatography_solid extraction->chromatography_liquid

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction exotherms in large-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for one of the most critical safety and efficiency challenges in chemical manufacturing. This guide moves beyond simple procedural lists to explain the fundamental principles behind experimental choices, ensuring a deep understanding that fosters a culture of safety and process robustness.

Introduction: The Nature of Exothermic Reactions

Exothermic reactions, which release energy in the form of heat, are fundamental to a vast array of chemical syntheses.[1][2] While essential for driving chemical transformations, this heat release can pose significant hazards if not properly managed, potentially leading to a dangerous state known as thermal runaway.[1][3] A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, causing a self-accelerating cycle of increasing temperature and reaction rate.[3][4] This can result in catastrophic consequences, including explosions, fires, and the release of toxic materials.[3][5][6]

The challenge of managing exotherms is significantly amplified during scale-up from the laboratory to production.[3][7] This is primarily due to the unfavorable change in the surface-area-to-volume ratio.[3][8][9] As the reactor volume increases, the surface area available for heat transfer does not increase proportionally, making cooling less efficient.[3][8][9]

This guide provides a structured approach to understanding, predicting, and controlling reaction exotherms to ensure safe and efficient large-scale synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Unexpected Temperature Spikes During Reagent Addition

Question: I'm observing unexpected and rapid temperature increases in the reactor as I add a reagent, even though my calculations suggested the cooling system should be adequate. What could be the cause, and how can I troubleshoot this?

Answer: This is a common and potentially hazardous situation that often points to issues beyond simple heat balance calculations. The primary suspects are poor mixing, incorrect reagent addition rate, or a misunderstanding of the reaction kinetics.

Causality and Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Inadequate mixing is a frequent culprit.[10] It can create localized "hot spots" where the concentration of the added reagent is high, leading to a rapid, localized exotherm that the temperature probe may not immediately detect.[1][11]

    • Immediate Action: If you observe a sudden temperature spike, immediately stop the reagent addition.

    • Troubleshooting:

      • Visual Observation (if possible): In glass-lined reactors, visually inspect for poor surface agitation or solids settling.

      • Agitator Speed and Design: Ensure the agitator speed is appropriate for the viscosity and volume of the reaction mass. The type of agitator (e.g., anchor, turbine) should be suitable for the specific reaction.[11]

      • Computational Fluid Dynamics (CFD) Modeling: For critical processes, CFD can simulate mixing patterns and identify potential dead zones.

  • Assess Reagent Addition Rate: Adding a reagent faster than it is consumed can lead to an accumulation of unreacted material.[8][12] This creates a dangerous potential for a rapid, large-scale exotherm if the reaction suddenly initiates or accelerates.

    • Immediate Action: Stop the addition and allow the temperature to stabilize.

    • Troubleshooting:

      • Reaction Calorimetry: Use a reaction calorimeter to determine the heat flow as a function of the addition rate.[13] This will help you establish a safe and controlled dosing profile.[14]

      • Process Analytical Technology (PAT): In-situ monitoring tools like FTIR or Raman spectroscopy can track the concentration of the added reagent in real-time, ensuring it is being consumed as expected.[15][16]

  • Re-evaluate Reaction Kinetics: The reaction may have a complex kinetic profile, such as an induction period, that was not apparent at the lab scale.

    • Troubleshooting:

      • Isothermal Calorimetry: This can help determine the optimal conditions to minimize the accumulation of unreacted material.[12]

      • Kinetic Modeling: Develop a kinetic model of your reaction to better predict its behavior under different conditions.

Workflow for Troubleshooting Unexpected Temperature Spikes

G cluster_solutions Potential Solutions start Unexpected Temperature Spike Observed stop_addition IMMEDIATE ACTION: Stop Reagent Addition start->stop_addition evaluate_mixing 1. Evaluate Mixing - Agitator speed/design correct? - Visual signs of poor mixing? stop_addition->evaluate_mixing Assess primary physical cause evaluate_addition 2. Evaluate Addition Rate - Is reagent accumulating? - Dosing profile too fast? evaluate_mixing->evaluate_addition If mixing seems adequate solution_mixing Improve Agitation evaluate_mixing->solution_mixing evaluate_kinetics 3. Re-evaluate Kinetics - Induction period? - Unexpected side reactions? evaluate_addition->evaluate_kinetics If addition rate is controlled solution_dosing Controlled Dosing via Calorimetry/PAT evaluate_addition->solution_dosing implement_solution Implement Corrective Actions: - Adjust mixing - Modify dosing profile - Re-evaluate process parameters evaluate_kinetics->implement_solution solution_kinetics Adjust Temperature/Concentration evaluate_kinetics->solution_kinetics solution_mixing->implement_solution solution_dosing->implement_solution solution_kinetics->implement_solution

Caption: Troubleshooting workflow for unexpected temperature spikes.

Cooling System is Unable to Maintain the Target Temperature

Question: My reactor's cooling system is running at maximum capacity, but the internal temperature continues to rise slowly. What are the potential causes and solutions?

Answer: This indicates a fundamental imbalance between heat generation and heat removal. It's a critical situation that, if left unaddressed, can escalate to a thermal runaway.

Causality and Troubleshooting Steps:

  • Inadequate Heat Transfer: The ability to remove heat is governed by the overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the reaction mass and the cooling medium (ΔT).

    • Troubleshooting:

      • Fouling: Over time, the reactor jacket or cooling coils can become fouled, reducing the heat transfer coefficient. A regular cleaning and maintenance schedule is crucial.

      • Cooling Medium Flow Rate: Ensure the flow rate of the cooling medium is at the specified level. Obstructions or pump issues can reduce flow.

      • Heat Transfer Fluid Temperature: Verify that the temperature of the cooling medium entering the jacket is at the correct setpoint.

  • Underestimation of Reaction Enthalpy: The heat of reaction may be greater than initially estimated from lab-scale experiments or literature values.

    • Troubleshooting:

      • Reaction Calorimetry: Perform reaction calorimetry under process-relevant conditions to obtain an accurate heat of reaction.[14][17] This is the most reliable method for determining the thermal properties of your reaction.

  • Scale-Up Miscalculations: As mentioned, the surface-area-to-volume ratio decreases upon scale-up, inherently reducing the relative cooling capacity.[3][9]

    • Troubleshooting:

      • Heat Transfer Modeling: Use the data from reaction calorimetry to model the heat transfer in the production-scale reactor.[18] This allows for the prediction of the temperature profile and ensures the cooling system is adequately sized.[18]

Quantitative Data Summary: Impact of Scale-Up on Heat Transfer
Reactor ScaleVolume (L)Surface Area (m²)Surface Area to Volume Ratio (m⁻¹)
Laboratory10.0660
Pilot Plant1002.121
Production10,00046.44.6

Note: Assumes a cylindrical reactor with a height-to-diameter ratio of 1.5. This table clearly illustrates the dramatic decrease in the relative surface area available for heat removal as the reactor size increases.

Part 2: Frequently Asked Questions (FAQs)

What is the "Temperature of No Return" (TNR)?

The Temperature of No Return (TNR) is the critical temperature at which a thermal runaway becomes inevitable, even with the cooling system operating at maximum capacity. Beyond this point, the heat generated by the reaction will always exceed the heat removal capability of the system. It is a crucial safety parameter that must be determined during process development.

How can I determine the TNR for my process?

Adiabatic calorimetry is the primary experimental technique used to determine the TNR.[19][20] By simulating a worst-case scenario (no heat loss to the surroundings), it measures the rate of temperature and pressure rise, allowing for the calculation of the TNR.

What are the key differences between preventative and protective measures for managing exotherms?
  • Preventative Measures: These are designed to prevent the conditions that could lead to a thermal runaway. They include:

    • Inherently safer design (e.g., using less hazardous reagents).[2]

    • Robust process control systems for temperature and reagent addition.[21][22]

    • Thorough understanding of reaction chemistry and thermochemistry.

  • Protective Measures: These are designed to mitigate the consequences of a thermal runaway should it occur. They are the last line of defense and include:

    • Emergency Relief Systems: These systems, such as rupture discs or relief valves, are designed to safely vent the reactor contents and prevent a catastrophic over-pressurization.[23][24] Their design is complex and must account for factors like two-phase flow.[20][25]

    • Reaction Quenching/Inhibition: Systems that can rapidly inject a chemical inhibitor or a cold, inert solvent to stop the reaction.[26]

Logical Relationship of Safety Measures

G cluster_protective Protective Measures safer_design Inherently Safer Design process_control Robust Process Control thermo_understanding Thermochemical Understanding runaway_event Thermal Runaway Event thermo_understanding->runaway_event If preventative measures fail relief_systems Emergency Relief Systems quenching Quenching/Inhibition runaway_event->relief_systems runaway_event->quenching

Caption: Hierarchy of preventative and protective safety measures.

How can Process Analytical Technology (PAT) improve the management of exothermic reactions?

PAT provides real-time monitoring of critical process parameters and quality attributes, moving beyond traditional reliance on temperature and pressure readings.[16][27] For exothermic reactions, PAT can:

  • Monitor Reactant Concentration: In-situ probes (FTIR, Raman) can track the consumption of reactants, preventing dangerous accumulation.[15]

  • Detect Side Reactions: The formation of unexpected byproducts, which may have their own thermal hazards, can be detected early.

  • Enable Real-Time Control: PAT data can be fed into the control system to automatically adjust parameters like dosing rate or temperature, maintaining the process within its safe operating window.[28]

Part 3: Experimental Protocols

Protocol: Determining Heat of Reaction using Reaction Calorimetry (RC1)

This protocol outlines the general steps for using a Mettler-Toledo RC1 reaction calorimeter to determine the heat of reaction.

Objective: To quantify the total heat evolved during a chemical reaction under controlled, process-like conditions.

Methodology:

  • System Calibration:

    • Assemble the reactor system with the desired stirrer and probes.

    • Add a known volume of the reaction solvent.

    • Perform an electrical calibration by applying a known amount of heat to the system. This determines the overall heat transfer coefficient (UA).

  • Isothermal Reaction Procedure:

    • Charge the reactor with the initial reactants and solvent.

    • Bring the reactor contents to the desired starting temperature and allow them to stabilize.

    • Begin the controlled addition of the limiting reagent at a pre-determined rate.

    • The RC1 software will monitor the jacket temperature and reactor temperature, calculating the heat flow in real-time.

    • Continue the addition until the reaction is complete.

    • Maintain the isothermal conditions for a post-addition period to ensure all heat has been evolved.

  • Data Analysis:

    • Integrate the heat flow curve over time to obtain the total heat of reaction (Q_rxn).

    • Normalize the total heat by the number of moles of the limiting reagent to get the molar enthalpy of reaction (ΔH_rxn).

References

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  • Calorimetry in Chemical Development. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Health and Safety Executive. Retrieved January 12, 2026, from [Link]

  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • Emergency Pressure Relief Systems. (n.d.). DEKRA. Retrieved January 12, 2026, from [Link]

  • Emergency Relief System Design. (2019, September 13). Jensen Hughes. Retrieved January 12, 2026, from [Link]

  • Information on the Reaction Calorimetry application. (n.d.). Syrris. Retrieved January 12, 2026, from [Link]

  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal. Retrieved January 12, 2026, from [Link]

  • Vent Containment Design for Emergency Relief Systems. (n.d.). AIChE. Retrieved January 12, 2026, from [Link]

  • Advice for Batch Reactor Temperature Control. (2008, July 10). Emerson Automation Experts. Retrieved January 12, 2026, from [Link]

  • Relief System Design For Reactive Systems – Get The Facts. (n.d.). Chemical Processing. Retrieved January 12, 2026, from [Link]

  • Designing Emergency Relief Systems for Runaway Reactions. (n.d.). ioMosaic Corporation. Retrieved January 12, 2026, from [Link]

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET. Retrieved January 12, 2026, from [Link]

  • Improve Batch Reactor temperature control. (n.d.). Chemical Processing. Retrieved January 12, 2026, from [Link]

  • Why reactions run away. (n.d.). IChemE. Retrieved January 12, 2026, from [Link]

  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog. Retrieved January 12, 2026, from [Link]

  • What Can Reaction Calorimetry Teach Us? (2015, January 14). Manufacturing.net. Retrieved January 12, 2026, from [Link]

  • Reaction calorimetry for process development: Recent advances. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Temperature Control for Batch Reactors in your industry. (2021, July 6). Incatools blog. Retrieved January 12, 2026, from [Link]

  • Reaction Calorimetry in Process Development. (2013, June 26). YouTube. Retrieved January 12, 2026, from [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved January 12, 2026, from [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved January 12, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). IChemE. Retrieved January 12, 2026, from [Link]

  • Batch Reactor Temperature Control: Precision That Drives Productivity. (n.d.). LNEYA. Retrieved January 12, 2026, from [Link]

  • What is Thermal Runaway? (2024, June 18). AZoM. Retrieved January 12, 2026, from [Link]

  • Scaling up continuous flow chemistry. (2023, February 6). Stoli Chem. Retrieved January 12, 2026, from [Link]

  • Runaway Industrial Chemical Reactions. (n.d.). PEAC. Retrieved January 12, 2026, from [Link]

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  • (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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Sources

Troubleshooting guide for F-18 fluorocholine synthesis failures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals engaged in the synthesis of F-18 Fluorocholine ([¹⁸F]FCH). The following information is curated from peer-reviewed literature and expert experience to address common failures and ensure robust and reproducible radiosynthesis.

Frequently Asked Questions (FAQs) - Quick Navigation

In-Depth Troubleshooting Guides

My radiochemical yield for [¹⁸F]FCH is significantly lower than expected. What are the potential causes and how can I resolve this?

Low radiochemical yield is a frequent challenge in [¹⁸F]FCH synthesis. A systematic approach to troubleshooting is essential for identifying the root cause. The typical non-decay corrected radiochemical yield for [¹⁸F]FCH can range from 15% to over 30%, depending on the synthesis method and platform.[1][2][3] A yield significantly below the expected range for your specific process warrants investigation.

Causality Chain for Low Radiochemical Yield:

A diminished yield is often the result of inefficiencies in one or more key stages of the synthesis: [¹⁸F]fluoride trapping and elution, the radiolabeling reaction itself, or the purification process. Mechanical issues with the synthesis module can also be a significant factor.

Troubleshooting Decision Tree:

low_yield_troubleshooting start Low Radiochemical Yield check_f18 [¹⁸F]Fluoride Trapping & Release Issue? start->check_f18 check_reaction Radiolabeling Inefficiency? check_f18->check_reaction No qma_issue Improperly conditioned QMA cartridge Contaminated [¹⁸O]water Inefficient elution check_f18->qma_issue Yes check_purification Purification Problem? check_reaction->check_purification No reagent_issue Degraded precursors (DMAE, Dibromomethane) Suboptimal reaction temperature/time Presence of water check_reaction->reagent_issue Yes check_hardware Hardware/Mechanical Fault? check_purification->check_hardware No cartridge_block Blocked Silica, C18, or CM cartridges check_purification->cartridge_block Yes leak_issue Vacuum leak Loose fittings or connections check_hardware->leak_issue Yes

Troubleshooting Low Radiochemical Yield

Actionable Solutions:

  • Verify [¹⁸F]Fluoride Trapping and Release:

    • Quaternary Methyl Ammonium (QMA) Cartridge: Ensure the QMA cartridge is properly conditioned and dried before installation.[4][5] Inadequate conditioning can lead to poor trapping of the [¹⁸F]fluoride.

    • [¹⁸O]Water Quality: Contamination in the irradiated [¹⁸O]water can interfere with the trapping of [¹⁸F]fluoride on the QMA cartridge.[4] A color change in the recovered water from pale yellow to brown can indicate impurities from the target body.[4]

    • Elution Efficiency: Confirm that the eluent is correctly positioned and that the delivery lines are not obstructed.[4][5]

  • Assess Radiolabeling Reaction Conditions:

    • Precursor Quality: The stability of the primary precursor, dibromomethane, and the secondary precursor, N,N-dimethylaminoethanol (DMAE), is critical.[4][6] Refer to the section on for more details.

    • Reaction Parameters: Optimize and verify the reaction temperature and time as specified in your validated protocol. The presence of residual water during the labeling step can significantly reduce yield.

  • Investigate the Purification Process:

    • Cartridge Blockage: Blockages in the silica, C18, or CM cartridges are a common cause of low or no yield.[4][5] Test the flow rate of each cartridge with nitrogen gas before synthesis. A flow rate that is more than 10% lower than the expected value indicates a potential blockage, and the cartridge should be replaced.[4]

  • Inspect for Hardware and Mechanical Failures:

    • Vacuum Leaks: A vacuum leak, even a minor one, can lead to a significant reduction in yield.[4][5] Perform regular vacuum leak tests on your synthesis module. A common source of leaks is the connection to the waste bottle.[4]

    • Tubing and Connections: Physically inspect all tubing and connections for any kinks, blockages, or loose fittings.[4][6] Overtightened check valves on cartridges can also obstruct the flow of reagents and intermediates.[4][5]

ParameterTypical RangePotential Impact of Deviation
Radiochemical Yield (non-decay corrected) 15-30%Lower values indicate inefficiency in the synthesis process.
Synthesis Time 35-70 minutesLonger times can lead to lower decay-corrected yields.
Reaction Temperature 95-120 °CSuboptimal temperatures can reduce labeling efficiency.

I experienced a complete synthesis failure with no final product. What should I investigate first?

A complete synthesis failure, while alarming, often points to a critical error at a single point in the process. The investigation should follow the logical flow of the synthesis, from the initial delivery of the [¹⁸F]fluoride to the final product collection.

Workflow for Investigating Complete Synthesis Failure:

complete_failure_workflow start Complete Synthesis Failure f18_delivery Check [¹⁸F]Fluoride Delivery start->f18_delivery reagent_dispensing Verify Reagent Dispensing f18_delivery->reagent_dispensing Activity present clogged_lines Clogged transfer lines f18_delivery->clogged_lines No activity in module cartridge_integrity Inspect Cartridges reagent_dispensing->cartridge_integrity Reagents transferred valve_malfunction Automated module valve failure reagent_dispensing->valve_malfunction Reagents not transferred software_check Review Synthesis Log & Software cartridge_integrity->software_check Flow is normal cartridge_blockage Severe cartridge blockage (Silica, C18, CM) cartridge_integrity->cartridge_blockage Flow obstruction software_error Software glitch or incorrect sequence execution software_check->software_error Error in log file

Investigating a Complete Synthesis Failure

Systematic Checklist:

  • [¹⁸F]Fluoride Delivery:

    • Confirm that the [¹⁸F]fluoride was successfully transferred from the cyclotron to the synthesis module.[4][6] Clogged or leaking transfer lines are a potential point of failure.[4][6] A pre-synthesis flush with [¹⁶O]water can help verify the integrity of the transfer path.[4]

  • Reagent Dispensing and Flow Path:

    • Valve Operation: On automated modules, a valve malfunction can prevent the release of critical reagents.[4] Review the synthesis log files for any valve-related errors.

    • Cartridge Blockage: A complete blockage of a critical cartridge (e.g., silica cartridge) will halt the synthesis progress.[4][5] Post-synthesis, check for radioactivity on the cartridges to identify where the process was interrupted.[4]

    • Reagent Malfunction: A deformed syringe or other signs of reagent incompatibility can indicate a problem with the chemical reaction itself, potentially leading to the formation of intermediates that block the fluid path.[4]

  • Software and Automation:

    • Review the synthesis run report for any error codes or unexpected deviations in parameters like temperature, pressure, and radioactivity throughout the run. An error code, such as "error 299" mentioned in one institutional experience, can point to a specific malfunction.[4]

    • Perform regular self-tests of the automated synthesis module to ensure all components, including valves, actuators, and sensors, are functioning correctly.[4][6]

My final [¹⁸F]FCH product has failed quality control due to radiochemical impurities. What are the likely sources and how can I improve the purity?

Ensuring high radiochemical purity is paramount for the safe clinical use of [¹⁸F]FCH. The final product should have a radiochemical purity of ≥99%.[7][8][9] Impurities can arise from incomplete reactions, side reactions, or inadequate purification.

Common Impurities and Their Origins:

  • Free [¹⁸F]Fluoride: This is the most common radiochemical impurity and indicates an inefficient labeling reaction or issues with the purification cartridges.

  • [¹⁸F]Fluorobromomethane: The intermediate in the two-step synthesis. Its presence in the final product suggests incomplete reaction with DMAE or inefficient purification.[7][8][9]

  • Other Radiometals: These can be introduced from the cyclotron target but are generally removed during the initial purification on the QMA cartridge.[10]

Strategies for Improving Radiochemical Purity:

  • Optimize the Radiolabeling Reaction:

    • Azeotropic Drying: Ensure the azeotropic drying of the [¹⁸F]fluoride is efficient to remove any water, which can hinder the nucleophilic substitution reaction.

    • Precursor Concentration: The concentration of DMAE can be optimized to ensure a complete reaction without leading to excessive residual precursor in the final product.[11]

  • Enhance the Purification Process:

    • Silica Cartridge Performance: The number and condition of the silica cartridges used to trap unreacted dibromomethane and other non-polar impurities are crucial. Some methods have been optimized using three silica cartridges.[11]

    • Cation Exchange Cartridge (CM) Conditioning: The conditioning of the Accell CM cartridge can impact the removal of unreacted DMAE.[7][8] However, improper conditioning can also lead to reduced retention of [¹⁸F]FCH.[7][8] Using an unconditioned CM cartridge has been shown to result in lower residual DMAE.[7][8]

  • Refine Quality Control Procedures:

    • Employ validated analytical methods such as radio-High Performance Liquid Chromatography (r-HPLC) and radio-Thin Layer Chromatography (r-TLC) to accurately quantify radiochemical purity.[5][12][13]

Protocol for Quality Control Testing of [¹⁸F]FCH

This section provides an overview of the essential quality control tests for the final [¹⁸F]FCH product.

1. Radio-High Performance Liquid Chromatography (r-HPLC)

  • Objective: To determine the radiochemical identity and purity of the [¹⁸F]FCH.

  • Typical System:

    • Column: Strong Cation Exchange (SCX) column.[5][12][13]

    • Mobile Phase: A mixture of 0.25 M Sodium Dihydrogen Phosphate (NaH₂PO₄) and acetonitrile (e.g., in a 9:1 ratio).[5][12][13]

    • Detectors: A UV detector and a radioactivity detector in series.

  • Procedure:

    • Prepare a reference standard of non-radioactive fluorocholine.

    • Inject the reference standard to determine its retention time.

    • Inject a sample of the [¹⁸F]FCH product.

    • Compare the retention time of the radioactive peak with that of the reference standard to confirm identity. The relative retention time should be between 0.90 and 1.10.[5][12]

    • Calculate the radiochemical purity by integrating the area of the [¹⁸F]FCH peak and dividing it by the total area of all radioactive peaks in the chromatogram.

2. Radio-Thin Layer Chromatography (r-TLC)

  • Objective: To provide a rapid assessment of radiochemical purity.

  • Typical System:

    • Stationary Phase: Silica gel 60 TLC plate.[4]

    • Mobile Phase: A 1:1 mixture of 0.9% sodium chloride and acetonitrile.[4]

  • Procedure:

    • Spot a small aliquot (e.g., 2 µL) of the [¹⁸F]FCH product onto the origin of the TLC plate.[4]

    • Develop the plate in a chromatography chamber containing the mobile phase.

    • After the solvent front has migrated a sufficient distance, remove the plate and allow it to dry.

    • Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.

    • Calculate the retention factor (Rf) for each radioactive spot. The Rf for [¹⁸F]FCH is typically around 0.64.[5][12]

3. Gas Chromatography (GC)

  • Objective: To quantify residual solvents and chemical impurities such as ethanol, acetonitrile, dibromomethane, and DMAE.[5][7][12][13]

  • Typical System:

    • Column: A capillary column suitable for separating polar and non-polar volatile compounds (e.g., DB-200 or Optima 1701).[5][7][12]

    • Detector: Flame Ionization Detector (FID).

  • Procedure:

    • Prepare calibration standards for each potential impurity.

    • Inject a sample of the [¹⁸F]FCH product into the GC system.

    • Identify and quantify the impurities by comparing the retention times and peak areas with the calibration standards.

    • Ensure that the levels of all residual solvents and impurities are below the specified limits (e.g., as defined by the European Pharmacopoeia or USP).

Quality Control TestSpecification
pH 6.42 ± 0.04
Radiochemical Purity ≥ 99%
Residual Ethanol < 5 mg/mL
Residual Acetonitrile < 0.41 mg/mL
Residual DMAE Undetectable to < 15 µg/mL
Residual Dibromomethane Undetectable

Note: These are typical values and may vary based on specific regulatory requirements.[5][7][8][12][13]

My automated synthesis module has stopped and is displaying an error code. How should I proceed?

Automated synthesis modules are complex instruments, and error codes are designed to alert the user to a specific malfunction. While a comprehensive list of error codes for all platforms is beyond the scope of this guide, a general troubleshooting approach can be applied.

General Strategy for Addressing Automation Errors:

  • Document the Error: Record the exact error code and the stage of the synthesis at which it occurred. This information is critical for diagnosis.

  • Consult the Manufacturer's Manual: The user manual for your specific synthesis module (e.g., GE TracerLab, IBA Synthera, Eckert & Ziegler Modular-Lab, Trasis AllInOne) is the primary resource for interpreting error codes.

  • Review the Synthesis Log: The log file provides a detailed, time-stamped record of all sensor readings and actuator movements. Cross-reference the error with the log to identify any anomalous readings (e.g., a sudden pressure drop indicating a leak, or a failure to reach the target temperature).

  • Perform a Physical Inspection: After the run is safely aborted and the module is accessible, carefully inspect the cassette and tubing for any visible issues, such as leaks, blockages, or deformed components.[4]

  • Contact Technical Support: If the issue cannot be resolved through the manual and basic troubleshooting, contact the manufacturer's technical support. Provide them with the error code, a description of the problem, and the synthesis log file.

How important is the stability of my precursors, and what are the recommended storage and handling procedures?

The chemical stability and purity of the dibromomethane and N,N-dimethylaminoethanol (DMAE) precursors are of utmost importance for a successful [¹⁸F]FCH synthesis.[4][6] Degradation of these reagents can lead to failed or low-yield syntheses and the formation of impurities.

Best Practices for Precursor Storage and Handling:

  • Storage Conditions: Store precursors according to the manufacturer's recommendations, typically in a cool, dark, and dry environment.[10] DMAE, for instance, should be stored in a well-ventilated place, away from heat and open flames, with the container tightly closed.[14]

  • Inert Atmosphere: Handle precursors under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation and degradation from atmospheric moisture.

  • Expiry Dates: Strictly adhere to the manufacturer's expiry dates. Do not use expired precursors.[4]

  • Visual Inspection: Before use, visually inspect the precursors for any signs of degradation, such as discoloration or precipitation.

Protocol for Assessing Precursor Stability:

While a comprehensive stability testing program requires specialized analytical techniques, a periodic assessment of precursor purity can be performed to ensure consistent synthesis performance.

  • Gas Chromatography (GC):

    • Objective: To assess the purity of dibromomethane and DMAE and to detect the presence of degradation products.

    • Procedure:

      • Develop a validated GC method capable of separating the precursor from potential impurities.

      • Analyze a sample of the precursor and compare the chromatogram to that of a certified reference standard.

      • Quantify the purity and any observed impurities. A significant decrease in purity or the appearance of new peaks may indicate degradation.

  • Titration:

    • Objective: To determine the concentration of the DMAE solution.

    • Procedure: A simple acid-base titration can be used to verify the concentration of the DMAE solution before use.

Final Recommendation from the Senior Application Scientist:

The successful synthesis of [¹⁸F]FCH is a multi-faceted process that demands meticulous attention to detail, from the quality of the initial reagents to the precise execution of the automated synthesis protocol. This guide provides a framework for troubleshooting common issues. However, it is imperative to remember that each synthesis platform and laboratory environment has its unique characteristics. Therefore, a robust internal validation program, regular preventative maintenance of equipment, and comprehensive record-keeping are the cornerstones of a successful and GMP-compliant radiopharmaceutical production program.

References

  • Vatsa, R., Joshi, R. K., Shukla, J., & Mittal, B. R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355–358. [Link]

  • Hassan, H., Bakar, S. A., Halim, K. N. C. A., Idris, J., Saad, F. F. A., & Nordin, A. J. (2015). Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. Current Radiopharmaceuticals, 8(3), 213–222. [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. ResearchGate. [Link]

  • IASON GmbH. (n.d.). SmPC of IASOcholine® 1GBq/ml, solution for injection. Richtlijnendatabase. [Link]

  • Sperandeo, A., Ficola, U., Quartuccio, N., Kitson, S. L., Mansi, L., & Cistaro, A. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Journal of Diagnostic Imaging in Therapy, 1(1), 49-58. [Link]

  • Lee, Y.-S., et al. (2020). Optimization of Automated Solid Phase Extraction-based Synthesis of [18F]Fluorocholine. ResearchGate. [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. PDF from ResearchGate. [Link]

  • Uslu-Beşli, L., Sönmezoğlu, K., Teksoz, S., Akgun, E., Karayel, E., Pehlivanoglu, H., ... & Bukey, Y. (2020). Performance of F-18 Fluorocholine PET/CT for Detection of Hyperfunctioning Parathyroid Tissue in Patients with Elevated Parathyroid Hormone Levels and Negative or Discrepant Results in conventional Imaging. Molecular Imaging and Radionuclide Therapy, 29(1), 16. [Link]

  • Hassan, H., et al. (2015). Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. ResearchGate. [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. ResearchGate. [Link]

  • Hassan, H., et al. (2015). Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. ResearchGate. [Link]

  • Scott, P. J. (2010). Fully automated preparation of [11C]choline and [18F]fluoromethylcholine using TracerLab synthesis modules and facilitated quality control using analytical HPLC. Applied Radiation and Isotopes, 68(4-5), 713-719. [Link]

  • Otabashi, M., Desfours, C., Vergote, T., Brichard, L., Morelle, J. L., & Philippart, G. (2016). Automated production of high purity [18F] Fluorocholine at high activity on the AllInOne Synthesizer. Journal of Nuclear Medicine, 57(supplement 2), 2732. [Link]

  • Trasis. (2016). High-yield fully automated production of [18F]Fluoro-Choline at High Activity on the AllinOne Synthesizer. [Link]

  • IBA Molecular. (2006). SYNTHERA ™ USER MANUAL. [Link]

  • Wang, M., et al. (2025). Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer. Applied Radiation and Isotopes, 221, 111802. [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. ResearchGate. [Link]

  • Kryza, D., Tadino, V., Filannino, M. A., Villeret, G., & Lemoucheux, L. (2008). Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer. Nuclear medicine and biology, 35(2), 255–260. [Link]

  • European Medicines Agency. (2003). CPMP/QWP/122/02, Rev 1 Corr. Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. [Link]

  • Wilson, B., et al. (2014). Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines. Journal of Nuclear Medicine Technology, 42(3), 189-194. [Link]

  • European Medicines Agency. (2023). EMA/CVMP/QWP/122/02-Rev.2. Guideline on stability testing of existing active substances and related finished products. [Link]

  • G-Acosta, M., et al. (2011). Structural characterization and stability of dimethylaminoethanol and dimethylaminoethanol bitartrate for possible use in cosmetic firming. Journal of Cosmetic Science, 62(1), 43-52. [Link]

  • Kužel, F., & Goblet, D. (n.d.). OPTIMIZATION OF FINAL PRODUCT DMAE CONTENT IN [18F]FLUOROCHOLINE PROCESS USING DOUBLE IBA SYNTHERA® PROCESS. Amazon AWS. [Link]

  • Schlyer, D. (n.d.). Product Stability. Radiopharmaceutical Production. [Link]

  • Nagy, V., et al. (2023). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. ResearchGate. [Link]

  • Campos, P. M. B. G., et al. (2010). Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation. Brazilian Journal of Pharmaceutical Sciences, 46(2), 239-247. [Link]

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Technical Support Center: Handling Air-Sensitive Reagents in Beta-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for beta-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these vital antibiotic frameworks. A significant hurdle in many beta-lactam syntheses is the requisite handling of air-sensitive reagents. Incorrect technique with these compounds is a frequent source of reaction failure, leading to low yields, impure products, and loss of valuable starting materials.

This resource provides in-depth, experience-driven guidance in a question-and-answer format to directly address the common challenges and troubleshooting scenarios you may encounter. We will delve into not just what to do, but why certain procedures are critical for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Staudinger cycloaddition is failing, and I suspect my ketene intermediate is not forming or is decomposing. Could air-sensitivity be the issue?

A: Absolutely. The [2+2] cycloaddition between a ketene and an imine is a cornerstone of beta-lactam synthesis, but many methods for generating ketenes involve air-sensitive precursors or intermediates.[1][2] If you are generating your ketene in situ from an acid chloride and a tertiary amine base (e.g., triethylamine), meticulous exclusion of atmospheric moisture is critical.

Causality: Triethylamine, when exposed to moisture, can become protonated, reducing its efficacy as a base to dehydrohalogenate the acid chloride and form the ketene. Furthermore, the ketene intermediate itself is highly electrophilic and can be quenched by water, preventing the desired cycloaddition with the imine.

Troubleshooting Protocol: Ensuring Anhydrous Conditions for Ketene Generation

  • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at 125-140°C overnight is standard practice.[3][4] For immediate use, flame-drying under vacuum followed by cooling under a positive pressure of inert gas (argon or nitrogen) is effective.[5]

  • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents in Sure/Seal™ bottles are convenient.[4][6] If you are purifying solvents in-house, ensure they are properly dried over an appropriate drying agent and degassed.[7][8]

  • Reagent Handling: Triethylamine should be distilled from a suitable drying agent (e.g., calcium hydride) and stored under an inert atmosphere. The acid chloride should be of high purity and handled under inert gas.

  • Reaction Setup: Assemble your reaction apparatus while hot and immediately place it under a positive pressure of inert gas using a Schlenk line or a manifold with a bubbler.[9][10][11] This prevents atmospheric moisture from adsorbing onto the cooled glass surfaces.[4]

Workflow Diagram: Inert Atmosphere Reaction Setup

cluster_setup Reaction Setup under Inert Gas InertGas Inert Gas Source (Ar or N2) Manifold Dual Manifold (Schlenk Line) InertGas->Manifold Supply ReactionFlask Flame-Dried Reaction Flask Manifold->ReactionFlask Inert Gas Flow Bubbler Oil Bubbler ReactionFlask->Bubbler Venting

Caption: Basic Schlenk line setup for maintaining an inert atmosphere.

Q2: I am performing a Reformatsky reaction to synthesize a beta-lactam precursor, but my yields are inconsistent. I notice a significant amount of unreacted starting material. What's going wrong?

A: The Reformatsky reaction, which utilizes an organozinc reagent formed from an α-halo ester and zinc metal, is highly sensitive to both oxygen and moisture.[12][13][14] The primary point of failure is often the initial formation of the Reformatsky reagent (the organozinc enolate).

Causality:

  • Moisture: Water will protonate and quench the organozinc enolate as it forms, preventing its addition to the carbonyl or imine substrate.[15]

  • Oxygen: The zinc metal surface must be activated to react with the α-halo ester. An oxide layer on the zinc will inhibit the reaction. While the Reformatsky enolate itself is less reactive than Grignard reagents, dissolved oxygen can still lead to side reactions and reduced yields.[12][15]

Troubleshooting Protocol: Activating Zinc and Handling the Reformatsky Reagent

  • Zinc Activation: Before the reaction, activate the zinc dust to remove the passivating oxide layer. This can be done by stirring the zinc dust with a dilute acid (e.g., 1M HCl), followed by washing with water, ethanol, and finally diethyl ether, then drying thoroughly under vacuum.

  • Solvent Degassing: The presence of dissolved oxygen can be detrimental.[16] It is crucial to use degassed solvents. The "freeze-pump-thaw" method is the most effective for removing dissolved gases.[6][17][18]

Solvent Degassing Method Effectiveness Best For
Inert Gas Purging/Bubbling ModerateLarge volumes, less sensitive reactions
Sonication under Vacuum GoodHPLC solvents, moderately sensitive reactions
Freeze-Pump-Thaw Cycles ExcellentHighly air-sensitive reactions (e.g., organometallics)

Experimental Protocol: Freeze-Pump-Thaw Degassing

  • Place the solvent in a Schlenk flask of appropriate size.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles evolving from the liquid as trapped gases are released.

  • Repeat this cycle at least three times to ensure complete degassing.[17][18] After the final cycle, backfill the flask with a positive pressure of inert gas.

Q3: I need to use a pyrophoric reagent like tert-butyllithium for a metalation step. What are the absolute critical safety and handling procedures I must follow to prevent a fire and ensure the reagent's activity?

A: Pyrophoric reagents, which ignite spontaneously on contact with air, represent a significant hazard and require specialized handling techniques.[19][20][21] tert-Butyllithium is particularly notorious for its high reactivity.[21] Success and safety are intertwined; the same techniques that prevent a fire also preserve the reagent's chemical integrity.

Causality: The extreme reactivity of pyrophoric reagents like t-BuLi is due to the highly polarized carbon-metal bond, making the organic moiety exceptionally basic and nucleophilic. Exposure to air (oxygen and moisture) leads to rapid, exothermic decomposition, often resulting in ignition.[10][21]

Mandatory Safety & Handling Protocol for Pyrophoric Reagents

  • Work Area Preparation:

    • ALWAYS work in a certified chemical fume hood.[19][22]

    • Remove all flammable solvents and combustible materials (paper towels, etc.) from the immediate work area.[21][23]

    • Keep an appropriate fire extinguisher (e.g., Class D for metal fires) and a container of sand or powdered lime within arm's reach.[22]

    • NEVER work alone when handling pyrophoric reagents.[19]

  • Personal Protective Equipment (PPE):

    • Wear a flame-retardant lab coat (e.g., Nomex).[19][20]

    • Wear safety goggles and a face shield.[19][22]

    • Use nitrile gloves for chemical resistance, potentially under a pair of leather or flame-retardant gloves for added protection.[21]

  • Transfer Techniques: For transferring liquid pyrophoric reagents, the two primary methods are via syringe for small volumes (<20 mL) and cannula (double-tipped needle) for larger volumes.[19][22]

Workflow Diagram: Cannula Transfer of an Air-Sensitive Reagent

cluster_transfer Cannula Transfer Workflow ReagentBottle Reagent Bottle (Sure/Seal) Cannula Double-Tipped Needle (Cannula) ReagentBottle->Cannula ReactionFlask Receiving Flask Vent Vent to Bubbler ReactionFlask->Vent Cannula->ReactionFlask Liquid Transfer InertGas Inert Gas (Low Pressure) InertGas->ReagentBottle Pressurize

Caption: Inert gas pressure is used to transfer liquid via cannula.

Step-by-Step Cannula Transfer:

  • Ensure both the reagent bottle and the receiving flask are under a positive pressure of inert gas. The receiving flask should have a vent needle connected to a bubbler to relieve pressure.

  • Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid level.

  • Insert the other end of the cannula through the septum of the receiving flask.

  • Gently increase the inert gas pressure in the reagent bottle to initiate the liquid transfer. The slight pressure differential will push the liquid through the cannula.[5]

  • Once the desired volume is transferred, raise the cannula in the reagent bottle above the liquid level and allow the inert gas to flush the remaining liquid from the cannula.

  • Remove the cannula from the receiving flask first, then from the reagent bottle.

  • Immediately quench the residual reagent in the cannula by immersing it in a beaker of a non-reactive solvent like hexane, followed by a careful addition of isopropanol.

Q4: Should I use a glovebox or a Schlenk line for my beta-lactam synthesis? What are the pros and cons of each?

A: The choice between a glovebox and a Schlenk line depends on the scale of your reaction, the number of manipulations required, and the extreme sensitivity of your reagents.[24]

Causality: Both systems are designed to provide an inert atmosphere, but they do so in different ways. A glovebox is a large, sealed chamber filled with a continuously purified inert gas, while a Schlenk line uses a dual manifold (vacuum and inert gas) to control the atmosphere within individual pieces of glassware.[5][9][24]

Technique Advantages Disadvantages Best Suited For
Glovebox Highly controlled, very low O₂/H₂O levels.[24] Allows for easy handling and weighing of solids.[5]Expensive. Limited dexterity.[5] Potential for cross-contamination. Solvents can damage sensors/seals.[10]Handling extremely pyrophoric solids, performing multiple manipulations, setting up numerous reactions.
Schlenk Line More versatile for varied reaction setups. Better for reactions involving heating/refluxing. Cost-effective.[24]Requires more technical skill.[9] Each connection is a potential leak point.[11] Not ideal for weighing solids.Most standard solution-phase organic synthesis, including refluxing, distillations, and liquid transfers.[24]

Expert Recommendation: For many beta-lactam syntheses, a hybrid approach is often most efficient. Use the glovebox for the most sensitive steps, such as weighing and preparing solutions of pyrophoric reagents or catalysts.[5] Then, conduct the main reaction (e.g., refluxing) on a Schlenk line. This leverages the strengths of both techniques while minimizing their respective drawbacks.[25]

This guide provides a foundation for safely and effectively handling air-sensitive reagents in your beta-lactam synthesis endeavors. Remember that careful planning, rigorous technique, and a thorough understanding of the underlying chemistry are your best tools for achieving consistent and successful results.

References

  • Air-free technique - Wikipedia. Wikipedia. [Link]

  • C3. Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. ChemistryViews. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Utrecht University. [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory | ACS Chemical Health & Safety. ACS Publications. [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. National Institutes of Health. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. ChemistryViews. [Link]

  • Handling Pyrophoric Reagents - PNNL. Pacific Northwest National Laboratory. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. University of California, Irvine. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. [Link]

  • How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? | ResearchGate. ResearchGate. [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. University of York. [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. University of St Andrews. [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme. [Link]

  • Standard Operating Procedures: Bart Laboratory - Purdue Chemistry. Purdue University. [Link]

  • Dosage delivery of sensitive reagents enables glove-box-free synthesis - DSpace@MIT. MIT Libraries. [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. The University of New Hampshire. [Link]

  • Staudinger synthesis - Wikipedia. Wikipedia. [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reformatsky reaction - Wikipedia. Wikipedia. [Link]

  • Reformatsky Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Chemistry Reformatsky Reaction - SATHEE. SATHEE. [Link]

  • What are anhydrous solvents? Why are they used in reactions? - Quora. Quora. [Link]

  • gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry - SciSpace. SciSpace. [Link]

  • Mechanochemical synthesis of β-cyclodextrin urea derivatives under reactive CO2 atmosphere by Staudinger aza-Wittig reaction - ResearchGate. ResearchGate. [Link]

  • Reformatsky Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • β-Lactam synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • ROMIL Hi-Dry® Anhydrous Solvents Overview. ROMIL. [Link]

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Technical Support Center: Stereochemical Integrity in Beta-Lactam Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in synthetic and medicinal chemistry: preventing epimerization during the functionalization of beta-lactams. The stereochemistry at the C3 and C4 positions of the 2-azetidinone ring is paramount to the biological activity of many beta-lactam antibiotics and synthetic intermediates.[1] Loss of stereochemical control through epimerization can lead to diminished efficacy, altered pharmacological profiles, and complex purification challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the causes of beta-lactam epimerization and robust strategies to maintain stereochemical fidelity during your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section addresses common problems encountered during the functionalization of beta-lactams. Each issue is presented in a question-and-answer format, providing a diagnostic workflow and actionable solutions.

Question 1: My 1H NMR spectrum shows unexpected complexity, suggesting a mixture of diastereomers. How can I confirm epimerization and what is the likely cause?

Answer:

The appearance of extra signals, particularly for the C3-H and C4-H protons, is a classic indicator of a diastereomeric mixture. The first step is to confirm the presence of both cis and trans isomers.

Diagnostic Workflow:

  • 1H NMR Analysis: The key to distinguishing cis and trans beta-lactam isomers is the coupling constant (³JH3-H4) between the protons at C3 and C4.[2]

    • cis-isomers: Typically exhibit a larger coupling constant, generally in the range of 4.0 - 5.7 Hz .

    • trans-isomers: Show a smaller coupling constant, typically ≤ 3.0 Hz (often around 1.5 - 2.5 Hz).[2] Carefully analyze your 1H NMR spectrum to identify two distinct sets of C3-H and C4-H signals with different coupling constants.

  • Chromatographic Separation: If NMR analysis is ambiguous, attempt to separate the isomers using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) or even standard silica gel chromatography, as diastereomers have different physical properties.[3][4]

Root Cause Analysis & Solutions:

The most common cause of epimerization is the unintended action of a base, which abstracts the acidic proton at the C3 position, leading to a planar enolate intermediate that can be protonated from either face.[5]

  • Problem: Base Strength and Concentration: The use of a strong base, or even a mild base in excess or at elevated temperatures, can readily promote epimerization. For instance, while triethylamine (Et₃N) is commonly used in Staudinger reactions, its basicity can be sufficient to cause isomerization, especially if the reaction is prolonged.[6]

    • Solution:

      • Use a Weaker Base: If possible, switch to a less aggressive base. For some applications, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine may be preferable.

      • Stoichiometry is Key: Use the minimum stoichiometric amount of base required to drive the reaction.

      • Low Temperature Addition: Add the base slowly at a reduced temperature (e.g., 0 °C or -78 °C) to control the exotherm and minimize the rate of epimerization.

  • Problem: Reaction Time and Temperature (Kinetic vs. Thermodynamic Control): Many beta-lactam forming reactions, like the Staudinger cycloaddition, kinetically favor the cis isomer.[7] However, the trans isomer is often the thermodynamically more stable product.[8] Prolonged reaction times or elevated temperatures provide the energy needed for the kinetically formed product to equilibrate to the more stable thermodynamic product via a base-catalyzed mechanism.[9][10]

    • Solution:

      • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or in-situ monitoring to stop the reaction as soon as the starting material is consumed.

      • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly sensitive substrates, this may be -78 °C.

Below is a decision-making workflow for troubleshooting unexpected diastereomer formation.

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Caption: Troubleshooting workflow for epimerization.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the prevention of epimerization in beta-lactam chemistry.

Q1: What is the fundamental mechanism of beta-lactam epimerization?

The primary mechanism for epimerization at the C3 position of a beta-lactam involves the abstraction of the C3 proton by a base. This proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The deprotonation results in the formation of a planar, achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face, leading to a mixture of diastereomers and the loss of the original stereochemistry.[5] The presence of an electron-withdrawing substituent at C3 can further increase the acidity of this proton, making the beta-lactam more susceptible to base-catalyzed epimerization.[11]

graph G { layout=dot; rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

}

Caption: Base-catalyzed epimerization mechanism.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Q2: How does solvent choice impact the stereochemical outcome of beta-lactam functionalization?

Solvent polarity plays a crucial role in determining the diastereoselectivity of many beta-lactam syntheses and the propensity for epimerization.

  • Staudinger Reaction ([2+2] Ketene-Imine Cycloaddition): In this classic reaction, the stereochemical outcome is often solvent-dependent.

    • Non-polar solvents (e.g., benzene, toluene, or CH₂Cl₂) tend to favor the formation of the cis-β-lactam. This is often the kinetically preferred product.

    • Polar solvents (e.g., chlorobenzene, DMF) can stabilize charged intermediates or transition states that lead to the thermodynamically more stable trans-β-lactam.[7]

The table below illustrates the effect of solvent on the diastereomeric ratio in a model Staudinger reaction.

EntrySolventBaseTemp (°C)Time (min)cis : trans RatioReference
1BenzeneNMM45-50470 : 30[5]
2ChlorobenzeneNMM95-10055-10 : 90-95[5]
3CH₂Cl₂Et₃NRT-Predominantly cis[6]

NMM = N-methylmorpholine; RT = Room Temperature

Recommendation: To favor the kinetic cis product and minimize equilibration to the trans isomer, use a non-polar solvent and the lowest effective reaction temperature.

Q3: Which bases are most likely to cause epimerization, and what are the safer alternatives for C3-functionalization?

The choice of base is critical, particularly for reactions involving the formation of an enolate at C3, such as alkylations.

  • High-Risk Bases:

    • Amine bases (e.g., Et₃N, DBN): While common, their basicity is often sufficient to promote epimerization over time, especially at room temperature or above.[5]

    • Alkali metal alkoxides (e.g., NaOMe, KOtBu): These are strong bases and will readily deprotonate the C3 position, leading to rapid equilibration.

  • Safer Alternatives for C3-Alkylation:

    • Lithium Diisopropylamide (LDA): This is a strong, sterically hindered, non-nucleophilic base. When used at low temperatures (typically -78 °C), it allows for rapid and complete enolate formation, which can then be trapped with an electrophile before significant epimerization can occur. The low temperature freezes out the equilibrium between diastereomers.[12]

    • Lithium Hexamethyldisilazide (LHMDS): A slightly weaker but still very effective hindered base that can be used as an alternative to LDA.[13]

Key Principle: For C3-alkylation, the strategy is to form the enolate irreversibly and quantitatively under kinetic control (low temperature) and trap it immediately with the desired electrophile.

Q4: Can N-1 or C-3 substituents influence the rate of epimerization?

Yes, the nature of the substituents on both the nitrogen (N1) and the C3 carbon significantly impacts the susceptibility to epimerization.

  • N-1 Substituent: Electron-withdrawing groups (EWGs) on the nitrogen atom (e.g., tosyl, triflyl) increase the acidity of the C3 proton by induction, making the beta-lactam more prone to deprotonation and subsequent epimerization. Conversely, electron-donating groups can slightly reduce this acidity. The choice of an N-protecting group is therefore a critical parameter in controlling stereochemistry.[1]

  • C-3 Substituent: The presence of an electron-withdrawing group at the C3 position (e.g., chloro, phenylthio) stabilizes the negative charge of the enolate intermediate, thereby facilitating its formation and increasing the rate of epimerization.[11] In contrast, groups that do not offer this stabilization, such as hydroxyl or acetoxy groups, can render the beta-lactam surprisingly resistant to epimerization under the same basic conditions.[5]

Validated Experimental Protocols

To provide practical guidance, this section details step-by-step protocols for key experimental procedures where epimerization is a primary concern.

Protocol 1: Diastereoselective C3-Alkylation of a Beta-Lactam under Kinetic Control

This protocol describes a general procedure for the alkylation of a beta-lactam at the C3 position using LDA at low temperature to minimize epimerization. This method is adapted from established procedures for generating enolates under kinetic control.[12][14]

Materials:

  • 3-unsubstituted beta-lactam (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • n-Butyllithium (1.1 equiv, e.g., 1.6 M in hexanes)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve the beta-lactam starting material (1.0 equiv) in a separate flask with anhydrous THF. Using a cannula or syringe, add this solution dropwise to the pre-formed LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.

  • Alkylation (Trapping): Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry. Determine the diastereomeric ratio by analyzing the integration of C3-H and C4-H signals and their respective coupling constants in the 1H NMR spectrum.

Protocol 2: Analytical Separation of Beta-Lactam Diastereomers by Chiral HPLC

This protocol provides a general starting point for developing an HPLC method to separate and quantify beta-lactam stereoisomers. Method development is often required for specific compounds.[3][15]

Instrumentation & Column:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or a cyclodextrin-based column (e.g., Cyclobond™) is a good starting point.[3][4]

Mobile Phase Screening (Normal Phase):

  • System A: n-Hexane / 2-Propanol (90:10, v/v)

  • System B: n-Hexane / Ethanol (90:10, v/v)

    • Note: For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[15]

General Procedure:

  • Sample Preparation: Prepare a stock solution of your beta-lactam mixture at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase). Dilute to a working concentration of ~10-50 µg/mL.

  • Equilibration: Equilibrate the chosen chiral column with the initial mobile phase (e.g., System A) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the sample solution.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 225 nm or the λmax of your compound).[4]

  • Optimization: If co-elution occurs, systematically vary the ratio of the polar modifier (2-propanol or ethanol). Small changes can have a significant impact on resolution. If separation is still not achieved, screen a different mobile phase system or a different type of chiral column.

  • Quantification: Once separation is achieved, integrate the peak areas of the two diastereomers to determine the isomer ratio.

Data Summary Tables

For quick reference, the following tables summarize key quantitative data related to the analysis of beta-lactam stereoisomers.

Table 1: Typical 1H NMR Coupling Constants for Beta-Lactam Protons

Isomer ConfigurationTypical ³JH3-H4 Range (Hz)Dihedral Angle (approx.)Reference
cis4.0 - 5.7~0-30°[2]
trans1.5 - 3.0~120-150°[2]

Table 2: Influence of Base on Epimerization of trans-3-phenylthio-β-lactam

BaseSolventTime (h)trans to cis Conversion (%)Reference
Et₃NCH₃CN714[5]
K₂CO₃CH₃CN / H₂O735[5]
Na₂CO₃CH₃CN / H₂O725[5]
DBNCH₃CN720[5]

DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene. Reactions conducted at reflux.

References

  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of enantiomers of beta-lactams by HPLC using cyclodextrin-based chiral stationary phases. ResearchGate. [Link]

  • Selvakumar, K., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. [Link]

  • Alcaide, B., & Almendros, P. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 9(3), 315-345. [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • Hans Reich. Coupling constants for 1H and 13C NMR. University of Wisconsin. [Link]

  • Thakur, A., Pandey, S., & Thapar, R. (2022). Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry, 61(7), 755-760. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • González-Vera, J. A., García-López, M. T., & Herranz, R. (2020). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 18(30), 5747-5763. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. [Link]

  • Gonzalez, R., & Andre, S. (1998). Structural determination of ε-lactams by 1H and 13C NMR. ResearchGate. [Link]

  • Kolosov, M. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22803–22813. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • D'Accolti, L., et al. (2017). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 21(1), 2-23. [Link]

  • Zarei, M., & Jarrahpour, A. (2011). Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. ResearchGate. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Thakur, A., Pandey, S., & Thapar, R. (2022). Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry, 61(7), 755-760. [Link]

  • Méndez, L., Poeylaut, A., & Mata, E. G. (2019). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. ResearchGate. [Link]

  • chemeurope.com. Thermodynamic versus kinetic reaction control. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • D'Accolti, L., et al. (2017). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Tomioka, K. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois. [Link]

  • Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(9), 3322-3327. [Link]

  • Vedejs, E., & Fields, S. (2014). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. [Link]

  • Peptide Synthesis. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • LibreTexts Chemistry. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Schischko, A., et al. (2019). Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. ResearchGate. [Link]

  • Boros, Z. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976-88. [Link]

  • Schischko, A., et al. (2019). Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. Nature Communications, 10(1), 3553. [Link]

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Technical Support Center: Overcoming Poor Solubility of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in chemical synthesis and drug development: the poor solubility of reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and practical troubleshooting strategies. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, a challenge that often begins with poorly soluble intermediates.[1] This guide offers full editorial control to provide a structured, yet flexible, approach to tackling these issues head-on.

Introduction: The Critical Impact of Intermediate Solubility

The solubility of a reaction intermediate is a critical parameter that can dictate the success or failure of a synthetic route. Poor solubility can lead to a cascade of problems, including low reaction rates, incomplete conversions, difficult purification, and ultimately, poor overall yield.[2] Understanding and effectively managing the solubility of these transient species is paramount for developing robust and scalable chemical processes. This guide will equip you with the knowledge and techniques to diagnose and resolve solubility-related roadblocks in your experiments.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My reaction intermediate is precipitating out of solution.

Q: I've observed solid material crashing out of my reaction mixture. What are the immediate steps I should take to identify and resolve this?

A: The precipitation of an intermediate is a clear indicator of poor solubility under the current reaction conditions. Here’s a systematic approach to troubleshoot this common problem:

1. Characterize the Precipitate:

  • Initial Assessment: Before altering the reaction conditions, it's crucial to determine if the precipitate is indeed your desired intermediate, an unreacted starting material, or an unexpected byproduct.

  • Spectroscopic Analysis: If possible, isolate a small sample of the precipitate and analyze it using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) to confirm its identity.[3][4]

2. Immediate Remedial Actions:

  • Temperature Adjustment: The solubility of most solids increases with temperature.[5][6] Carefully increasing the reaction temperature might be sufficient to redissolve the intermediate. However, be mindful of the thermal stability of your reactants and products. The dissolution of a solid can be either an endothermic or exothermic process.[7]

    • Endothermic Dissolution: If heat is absorbed during dissolution, increasing the temperature will favor solubility.[7]

    • Exothermic Dissolution: If heat is released, increasing the temperature will decrease solubility.[7]

  • Solvent Screening: The principle of "like dissolves like" is your first guide.[8] If your intermediate is non-polar, a more non-polar solvent might be required. Conversely, a polar intermediate will require a more polar solvent.[9] Conduct small-scale solubility tests with a range of solvents.

3. Advanced Strategies:

  • Co-solvent Systems: Introducing a co-solvent can significantly alter the polarity of the reaction medium and enhance the solubility of your intermediate.[10][11][12] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[10]

  • pH Adjustment: If your intermediate has acidic or basic functional groups, altering the pH of the reaction mixture can convert it into a more soluble salt form.[1][11] For instance, a carboxylic acid intermediate will be more soluble in a basic solution.[13]

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility of an intermediate is the culprit.

Q: My reaction isn't going to completion, even with extended reaction times and an excess of reagents. How can I confirm if intermediate solubility is the limiting factor and what can I do about it?

A: A slow or incomplete reaction is a classic symptom of a solubility-limited process. Even if you don't observe visible precipitation, the concentration of the dissolved intermediate may be too low to sustain a practical reaction rate.

1. Diagnosis:

  • Visual Inspection is Not Enough: The absence of a visible precipitate does not rule out solubility issues. The intermediate might be present as a fine, well-dispersed suspension.

  • Stirring Rate Experiment: In some cases, increasing the agitation or stirring rate can improve mass transfer and, consequently, the reaction rate, especially in heterogeneous mixtures.[14]

  • In-Situ Monitoring: Employing in-situ reaction monitoring techniques such as ReactIR or process mass spectrometry can provide real-time data on the concentration of dissolved species, helping to identify if the concentration of the intermediate is plateauing at a low level.[15]

2. Solutions:

  • Increase Solvent Volume: A straightforward approach is to increase the volume of the solvent to keep the intermediate in solution. However, this may not be practical for large-scale reactions due to increased cost and waste.

  • Particle Size Reduction: Decreasing the particle size of a solid intermediate can increase its surface area and dissolution rate.[16] Techniques like micronization or sonication can be employed.[1][16] Sonication uses high-frequency sound waves to break down intermolecular interactions and facilitate dissolution.[8]

  • Phase-Transfer Catalysis (PTC): For reactions occurring between two immiscible phases (e.g., an aqueous and an organic phase), a phase-transfer catalyst can be used to transport a reactant from one phase to another, thereby enabling the reaction to proceed.[14][17][18] Quaternary ammonium salts and crown ethers are common examples of phase-transfer catalysts.[14]

Experimental Protocol: Enhancing Solubility with a Co-solvent System

  • Initial Dissolution: Attempt to dissolve a small, known amount of the poorly soluble intermediate in the primary reaction solvent.

  • Co-solvent Addition: While vigorously stirring, add a miscible co-solvent (e.g., ethanol, DMSO, or THF) dropwise to the mixture.[8]

  • Observation: Continue adding the co-solvent until the intermediate is fully dissolved.

  • Solvent Ratio Determination: Record the final volume ratio of the primary solvent to the co-solvent required for complete dissolution.

  • Reaction Implementation: Utilize this determined solvent-to-co-solvent ratio for your actual reaction.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Temperature Increase Increases kinetic energy, overcoming lattice energy.[6]Simple, often effective.Risk of thermal degradation.
Co-solvents Modifies solvent polarity to better match the solute.[10]Highly effective, tunable.May affect reaction kinetics or product isolation.
pH Adjustment Converts the intermediate to a more soluble salt.[1]Very effective for ionizable compounds.Limited to intermediates with acidic/basic groups.
Particle Size Reduction Increases surface area, enhancing dissolution rate.[16]Improves dissolution kinetics.Does not increase equilibrium solubility.[1]
Surfactants Form micelles that encapsulate non-polar solutes.[1]Effective for highly non-polar compounds in aqueous media.Can complicate downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are the early warning signs of a potential intermediate solubility problem?

A1: Early indicators can include the formation of a hazy or cloudy reaction mixture, the appearance of a persistent solid that does not dissolve with stirring, or a reaction rate that is significantly slower than expected based on analogous transformations.

Q2: How do I rationally select a solvent or solvent system to avoid solubility issues from the start?

A2: A rational solvent selection process involves considering the polarity of your reactants and the expected intermediate.[2][9] Consulting solubility data for similar compounds can be a good starting point. Additionally, computational tools and machine learning models are emerging that can predict suitable solvents based on the reaction and reactants.[19][20]

Q3: Can you explain the concept of "like dissolves like" in more detail?

A3: This is a fundamental principle of solubility.[8] It means that substances with similar intermolecular forces are likely to be soluble in each other. Polar molecules (with significant dipole moments) tend to dissolve in polar solvents (like water or ethanol), while non-polar molecules are more soluble in non-polar solvents (like hexane or toluene).

Q4: Are there any advanced techniques for handling intermediates with extremely poor solubility?

A4: Yes, for particularly challenging cases, advanced techniques can be employed:

  • Flow Chemistry: In a flow reactor, reagents are continuously pumped and mixed.[21] This allows for precise control over reaction time and temperature.[22] For poorly soluble intermediates, they can be generated and consumed in situ, preventing their accumulation and precipitation.[21] Flow chemistry can also safely handle hazardous intermediates due to the small reactor volumes.

  • Supercritical Fluids: A supercritical fluid (SCF) is a substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist.[23] Supercritical carbon dioxide (scCO₂) is a commonly used SCF that can dissolve many non-polar compounds.[23] The solvating power of an SCF can be "tuned" by adjusting the pressure and temperature, allowing for control over solubility and easy separation of products.[24]

Q5: What are surfactants and how do they help with solubility?

A5: Surfactants are molecules that have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In an aqueous solution, they can form aggregates called micelles, where the hydrophobic tails create a core that can encapsulate poorly water-soluble molecules, effectively dissolving them in the bulk aqueous phase.[1]

Visualization of Concepts

Diagram 1: The Role of a Co-solvent in Enhancing Solubility

G cluster_0 Poorly Soluble Intermediate in Primary Solvent cluster_1 Addition of Co-solvent cluster_2 Homogeneous Solution Intermediate Intermediate Solvent_A Solvent_A Intermediate->Solvent_A Low Solubility Co_solvent Co_solvent Solubilized_Intermediate Intermediate in Solvent Mixture Co_solvent->Solubilized_Intermediate Improved Solubility Solvent_A_2 Solvent_A_2

Caption: A co-solvent modifies the solvent environment, increasing intermediate solubility.

Diagram 2: Workflow for Troubleshooting Poor Intermediate Solubility

G start Precipitation or Slow Reaction Observed char_precipitate Characterize Precipitate (NMR, IR, MS) start->char_precipitate temp_adjust Adjust Temperature char_precipitate->temp_adjust solvent_screen Solvent Screening temp_adjust->solvent_screen If ineffective resolved Solubility Issue Resolved temp_adjust->resolved If effective cosolvent Use Co-solvent System solvent_screen->cosolvent If ineffective solvent_screen->resolved If effective ph_adjust Adjust pH cosolvent->ph_adjust If ineffective/ inapplicable cosolvent->resolved If effective particle_size Reduce Particle Size (Sonication) ph_adjust->particle_size If ineffective/ inapplicable ph_adjust->resolved If effective ptc Phase-Transfer Catalyst particle_size->ptc If ineffective/ inapplicable particle_size->resolved If effective advanced Advanced Techniques (Flow Chemistry, SCF) ptc->advanced For extreme cases ptc->resolved If effective advanced->resolved

Caption: A systematic approach to resolving intermediate solubility issues.

References

  • Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Definitive Guide to the Structural Elucidation of 1-Phenylazetidin-2-one Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the azetidin-2-one (or β-lactam) ring is a privileged scaffold, forming the core of numerous antibiotics and serving as a versatile synthetic intermediate.[1][2] The precise confirmation of its structure, including the substitution pattern, is a non-negotiable prerequisite for further development. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial tool of choice, its inherent limitations can lead to ambiguity, especially when distinguishing between isomers.

This guide provides an in-depth, experience-driven protocol for the unambiguous structural confirmation of 1-Phenylazetidin-2-one. We will demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system that moves beyond simple spectral interpretation to deliver an irrefutable structural proof. This comparison guide will contrast the expected data for the target molecule with that of a potential isomer, N-phenylpropionamide, to highlight the discerning power of these techniques.

The Analytical Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would show signals in the aromatic region and two distinct aliphatic signals. An isomer with the same molecular formula (C₉H₉NO), such as N-phenylpropionamide, would also display aromatic and aliphatic signals. While the chemical shifts and multiplicities would differ, relying solely on these parameters can be misleading without authentic standards. 2D NMR resolves this ambiguity by revealing the precise connectivity of atoms through bonds.

Compound Structure Key Differentiating Feature
This compound (Target) this compoundTwo adjacent, non-equivalent methylene (-CH₂-) groups in a strained ring.
N-phenylpropionamide (Isomer) N-phenylpropionamideAn ethyl group (-CH₂CH₃) attached to a carbonyl, adjacent to an amide N-H.

The Strategic Workflow: A Multi-Dimensional Approach

Our strategy employs a logical sequence of experiments where each step builds upon and validates the last. This workflow ensures that the final structure is supported by a comprehensive and interconnected dataset.

G cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Confirmation Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR Analysis Fragment Assembly H1->Analysis COSY 2D gCOSY HSQC 2D gHSQC HMBC 2D gHMBC Structure Structure Confirmation Analysis->Structure

Figure 1: Experimental workflow for 2D NMR structure elucidation.

Experimental Protocols: The Foundation of Quality Data

Sample Preparation
  • Action: Accurately weigh 5-10 mg of the synthesized this compound.

  • Causality: This concentration provides an excellent signal-to-noise ratio for both sensitive (¹H, HSQC) and less sensitive (¹³C, HMBC) experiments without leading to significant line broadening.

  • Action: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is a standard solvent with a clean spectral window. TMS provides the universal 0.00 ppm reference for both ¹H and ¹³C spectra.[3]

  • Action: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Causality: This removes any particulate matter that could disrupt the magnetic field homogeneity, preventing poor peak shape and broad lines.[4]

NMR Data Acquisition

The following experiments are essential. Gradient-selected (gCOSY, gHSQC, gHMBC) versions are recommended as they offer superior artifact suppression.

  • ¹H NMR: A standard, high-resolution proton spectrum is required to identify all proton signals and their multiplicities.

  • ¹³C NMR: A proton-decoupled carbon spectrum is needed to identify all unique carbon environments.

  • gCOSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6][7] It is the primary tool for mapping out contiguous proton spin systems.

  • gHSQC (Heteronuclear Single Quantum Coherence): This highly sensitive experiment correlates each proton with the carbon it is directly attached to (¹JCH).[8][9][10][11] It is used to definitively assign the carbon signals for all protonated carbons.

  • gHMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four.[12][13][14] It is the key to assembling the molecular fragments by connecting them across quaternary (non-protonated) carbons and heteroatoms.

Data Interpretation: Assembling the Molecular Puzzle

Let's analyze the expected data for this compound. The numbering scheme below will be used for all spectral assignments.

Numbered this compound
Part 1: 1D NMR Predictions

Based on the structure, we can predict the ¹H and ¹³C chemical shifts. These serve as our initial hypothesis.

Atom No. ¹H Prediction (ppm) Multiplicity Integration ¹³C Prediction (ppm) Notes
C1---~165Carbonyl carbon, deshielded by C=O bond.[4]
C3~3.1Triplet2H~45Aliphatic CH₂, adjacent to another CH₂.
C4~3.8Triplet2H~55Aliphatic CH₂, deshielded by adjacent nitrogen.
C5---~140Phenyl C attached to Nitrogen (ipso-carbon).
C6, C10~7.4Doublet2H~120Ortho protons/carbons on the phenyl ring.
C7, C9~7.5Triplet2H~129Meta protons/carbons on the phenyl ring.
C8~7.3Triplet1H~125Para proton/carbon on the phenyl ring.
Part 2: gCOSY Analysis – Mapping Proton Connectivity

The COSY spectrum reveals which protons are neighbors. For this compound, two distinct spin systems are expected: the aliphatic protons of the azetidinone ring and the aromatic protons of the phenyl group.

Figure 2: Expected COSY correlations for this compound.
  • Key Correlation 1 (Aliphatic): A cross-peak between the triplet at ~3.1 ppm (H3) and the triplet at ~3.8 ppm (H4) is expected. This confirms they are vicinally coupled (-CH₂-CH₂-), a cornerstone of the azetidinone ring structure.

  • Key Correlation 2 (Aromatic): A network of cross-peaks will be observed between adjacent aromatic protons (H6↔H7, H7↔H8, etc.), confirming the monosubstituted phenyl ring.

  • Comparison Point: For the isomer N-phenylpropionamide, COSY would show a correlation between a -CH₂- group and a -CH₃ group, a pattern completely absent in our target molecule.

Part 3: gHSQC Analysis – Linking Protons to Carbons

The HSQC spectrum is the bridge between the ¹H and ¹³C worlds, pairing each proton signal with its corresponding carbon signal.[12]

Proton Signal (ppm) Correlated Carbon Signal (ppm) Assignment
~3.1 (H3)~45C3
~3.8 (H4)~55C4
~7.4 (H6/H10)~120C6/C10
~7.5 (H7/H9)~129C7/C9
~7.3 (H8)~125C8

This experiment confirms the carbon assignments for all protonated positions but leaves the quaternary carbonyl (C1) and the ipso-carbon (C5) unassigned.

Part 4: gHMBC Analysis – Assembling the Final Structure

HMBC is the definitive experiment that connects all the pieces. It reveals long-range correlations that establish the overall molecular framework.[13][15][16]

G H3 H3 C1 C1 H3->C1 ²J C4 C4 H3->C4 ²J H4 H4 H4->C1 ³J C5 C5 H4->C5 ³J H6_10 H6/10 H6_10->C4 ³J H6_10->C5 ²J C3 C3 C6_10 C6/10

Figure 3: Key expected HMBC correlations for structural confirmation.
  • Correlation A (H4 to C5): A cross-peak between the H4 protons (~3.8 ppm) and the ipso-carbon C5 (~140 ppm) unequivocally proves the connection between the azetidinone ring and the phenyl ring via the nitrogen atom.

  • Correlation B (H3 to C1): A correlation between the H3 protons (~3.1 ppm) and the carbonyl carbon C1 (~165 ppm) confirms the -CH₂-C=O fragment.

  • Correlation C (H6/H10 to C4): The ortho protons of the phenyl ring (H6/H10) should show a 3-bond correlation to the C4 carbon of the azetidinone ring, further cementing the N-phenyl linkage.

  • Comparison Point: For N-phenylpropionamide, the key HMBC correlation would be from the amide N-H proton to the carbonyl carbon, and from the ethyl protons to that same carbonyl. The aromatic protons would show no correlation to the aliphatic portion of the molecule, providing a stark contrast to the data for this compound.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of 2D NMR experiments, we move from a tentative assignment based on 1D spectra to a definitive and irrefutable structural confirmation.

  • COSY established the proton-proton connectivities within the aliphatic -CH₂-CH₂- unit and the aromatic ring.

  • HSQC flawlessly mapped each proton to its directly attached carbon.

  • HMBC provided the critical long-range correlations that pieced these fragments together, confirming the N-phenyl linkage and the integrity of the β-lactam ring.

This multi-faceted approach, where each experiment corroborates and builds upon the others, forms a self-validating system. It provides the high level of structural certainty required by researchers, scientists, and drug development professionals, ensuring that subsequent research is built on a solid analytical foundation.

References

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

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  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

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  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

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A Comparative Guide to 1-Phenylazetidin-2-one and other N-Aryl β-Lactams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, the β-lactam core stands as a privileged scaffold, most famously embodied in the life-saving penicillin and cephalosporin antibiotics. Beyond their antibacterial prowess, the unique strained four-membered ring of azetidin-2-ones offers a versatile platform for synthetic innovation and the development of therapeutic agents targeting a spectrum of diseases. This guide provides an in-depth, objective comparison of 1-phenylazetidin-2-one with other N-aryl substituted β-lactams, offering experimental insights and data to inform research and development in this dynamic field.

The Significance of the N-Aryl Moiety in β-Lactam Chemistry

The substituent on the nitrogen atom of the β-lactam ring profoundly influences its chemical reactivity and biological activity. While a simple N-H or N-alkyl group is common, the introduction of an aryl group, as in this compound, imparts distinct characteristics. The N-aryl moiety can modulate the electronic properties of the lactam ring, influencing its susceptibility to nucleophilic attack, and can engage in crucial binding interactions with biological targets. This has led to the emergence of N-aryl β-lactams as potent cholesterol absorption inhibitors, antimicrobial agents, and valuable synthetic intermediates.[1][2] A thorough understanding of the structure-activity relationships (SAR) is paramount for the rational design of novel β-lactam-based compounds.[1]

Synthesis of N-Aryl β-Lactams: The Staudinger [2+2] Cycloaddition

The most prevalent and versatile method for the synthesis of this compound and its N-aryl analogs is the Staudinger [2+2] cycloaddition reaction.[3] This reaction involves the cycloaddition of a ketene with an imine. The judicious choice of reactants and reaction conditions allows for the control of stereochemistry, a critical factor in the biological activity of many β-lactams.

Experimental Protocol: Staudinger Synthesis of 1,4-Diarylazetidin-2-ones

This protocol is a generalized procedure based on established methods for the synthesis of N-aryl β-lactams.[4][5]

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the desired aniline derivative (1.0 eq.) and the corresponding aromatic aldehyde (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of a dehydrating agent, such as magnesium sulfate or a Dean-Stark trap if using toluene.

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Ketene Generation and Cycloaddition

  • Dissolve the imine (1.0 eq.) and a tertiary amine base, such as triethylamine (2.0 eq.), in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of an α-haloacetyl halide (e.g., chloroacetyl chloride) (1.5 eq.) in anhydrous DCM dropwise to the stirred solution. The ketene is generated in situ.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality in Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the acid chloride and the generated ketene. The dropwise addition of the acid chloride at low temperature helps to control the exothermic reaction and minimize side product formation. Triethylamine acts as a base to neutralize the HCl generated during the reaction and to facilitate the elimination of HCl from the acid chloride to form the ketene.

Staudinger_Synthesis_Workflow cluster_imine Step 1: Imine Formation cluster_cycloaddition Step 2: Cycloaddition cluster_purification Step 3: Purification Aniline Aniline Derivative Imine Imine Formation (Anhydrous Solvent, Catalyst) Aniline->Imine Aldehyde Aromatic Aldehyde Aldehyde->Imine CrudeImine Crude Imine Imine->CrudeImine Cycloaddition [2+2] Cycloaddition CrudeImine->Cycloaddition AcidChloride α-Haloacetyl Halide Ketene In situ Ketene Generation (0°C) AcidChloride->Ketene Triethylamine Triethylamine Triethylamine->Ketene Ketene->Cycloaddition Workup Aqueous Work-up Cycloaddition->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure N-Aryl β-Lactam Purification->FinalProduct

Comparative Analysis: this compound vs. Other N-Aryl β-Lactams

The properties of N-aryl β-lactams can be significantly altered by introducing substituents on the N-phenyl ring and at other positions of the azetidinone core. This section provides a comparative analysis based on available experimental data.

Spectroscopic Characterization

The structural elucidation of N-aryl β-lactams relies heavily on spectroscopic techniques, primarily FT-IR and NMR spectroscopy.

FT-IR Spectroscopy: A key diagnostic peak for all β-lactams is the carbonyl (C=O) stretching vibration. In this compound and its derivatives, this peak typically appears in the range of 1730-1780 cm⁻¹. The exact position is sensitive to the electronic nature of the substituents on the aryl rings and the overall ring strain. Electron-withdrawing groups on the N-aryl ring can lead to a slight increase in the C=O stretching frequency.

NMR Spectroscopy: Both ¹H and ¹³C NMR provide invaluable information for structure confirmation and stereochemical assignment.

  • ¹H NMR: The protons on the β-lactam ring (at C3 and C4) typically resonate in the range of 3.0-5.5 ppm. The coupling constant (³J) between the C3 and C4 protons is crucial for determining the stereochemistry. For cis isomers, the coupling constant is generally larger (around 5-6 Hz) compared to trans isomers (around 2-3 Hz).[6]

  • ¹³C NMR: The carbonyl carbon of the β-lactam ring is a characteristic signal, typically appearing in the range of 160-170 ppm.[7]

Table 1: Comparative Spectroscopic Data for Selected N-Aryl β-Lactams

CompoundKey FT-IR (cm⁻¹) ν(C=O)Key ¹H NMR (ppm) δ(H-4), J(H-3,H-4)Key ¹³C NMR (ppm) δ(C=O)Reference(s)
1,4-diphenyl-3-chloro-azetidin-2-one17785.51 (d, J=2.5 Hz)~162[4]
1-(4-methoxyphenyl)-4-phenyl-3-chloro-azetidin-2-one17785.48 (d, J=2.5 Hz)Not Reported[4]
1-(4-chlorophenyl)-4-phenyl-3-chloro-azetidin-2-one17805.51 (d, J=2.5 Hz)Not Reported[4]
N-(4-(4-chlorophenyl)-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfadiazine17455.45 (d), 5.23 (d)162.8[7]

Note: Direct comparison is challenging due to variations in substituents at C3 and C4 and different solvents used in NMR studies. The data presented is illustrative of typical ranges.

Chemical Reactivity: Hydrolysis

The stability of the β-lactam ring to hydrolysis is a critical parameter, particularly for its potential as a therapeutic agent. The rate of hydrolysis is influenced by the electronic and steric effects of the substituents. Generally, electron-withdrawing groups on the N-aryl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.

Hydrolysis_Pathway BetaLactam N-Aryl β-Lactam Tetrahedral Tetrahedral Intermediate BetaLactam->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->Tetrahedral RingOpening Ring Opening Tetrahedral->RingOpening Product β-Amino Acid Derivative RingOpening->Product

Biological Activity: A Comparative Overview

The biological profile of N-aryl β-lactams is diverse and highly dependent on the substitution pattern.

Antimicrobial Activity: While the classical β-lactam antibiotics target bacterial cell wall synthesis, many monocyclic N-aryl β-lactams exhibit a broader range of antimicrobial activities, including antibacterial and antifungal properties. The presence of specific substituents on the aryl rings is often crucial for potency. For instance, studies on 1,4-diaryl-2-azetidinones have shown that the nature and position of substituents on both the N-phenyl and C4-phenyl rings significantly impact their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[4]

Table 2: Comparative Antimicrobial Activity of Selected 1,4-Diaryl-2-azetidinones

Compound (Substituents on N-phenyl and C4-phenyl)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicansReference
Unsubstituted125>250125[4]
N-phenyl, C4-(4-methoxyphenyl)62.5>25062.5[4]
N-phenyl, C4-(4-chlorophenyl)62.525062.5[4]
N-(4-methoxyphenyl), C4-phenyl62.525062.5[4]
N-(4-chlorophenyl), C4-phenyl31.2512531.25[4]

Note: The data is for 3,3-dichloro substituted azetidinones. The presence of the chloro groups at C3 significantly influences activity.

Cholesterol Absorption Inhibition: A significant breakthrough in the therapeutic application of N-aryl β-lactams was the discovery of their ability to inhibit cholesterol absorption. Ezetimibe, the only approved drug in this class, features a specific substitution pattern on the N-aryl and C4-aryl rings, as well as a hydroxyl-containing side chain at the C3 position. Structure-activity relationship studies have revealed that the N-aryl and C4-aryl groups are essential for activity, with para-substitution on the C4-aryl ring being optimal.[1][9]

SAR_Cholesterol_Inhibition Core β-Lactam Core N_Aryl N-Aryl Group (Essential for Activity) Core->N_Aryl C4_Aryl C4-Aryl Group (para-substitution optimal) Core->C4_Aryl C3_Sidechain C3-Side Chain (Modulates Potency) Core->C3_Sidechain Activity Cholesterol Absorption Inhibition N_Aryl->Activity C4_Aryl->Activity C3_Sidechain->Activity

Conclusion and Future Perspectives

This compound serves as a fundamental scaffold in the broader class of N-aryl β-lactams. While its own biological activity may be modest, it provides a crucial starting point for synthetic modifications that can lead to compounds with potent and diverse therapeutic effects. The comparative analysis highlights that the introduction of substituents on the N-aryl ring, as well as at other positions of the β-lactam core, is a powerful strategy to modulate the spectroscopic, chemical, and biological properties of these molecules.

Future research in this area will likely focus on:

  • Asymmetric Synthesis: Developing more efficient and stereoselective synthetic methods to access enantiomerically pure N-aryl β-lactams, which is often a prerequisite for optimal biological activity.

  • Novel Biological Targets: Exploring the potential of N-aryl β-lactams to interact with targets beyond bacterial enzymes and cholesterol transport proteins.

  • Hybrid Molecules: Designing hybrid molecules that incorporate the N-aryl β-lactam scaffold with other pharmacophores to achieve multi-target activity or improved pharmacokinetic profiles.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound and other N-aryl β-lactams. The provided experimental frameworks and comparative data are intended to facilitate the rational design and synthesis of new chemical entities with enhanced therapeutic potential.

References

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A Comparative Guide to the Stereospecific Biological Activity of 1-Phenylazetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Azetidin-2-one Scaffolds

The 1-phenylazetidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a class of compounds known as β-lactams. This four-membered ring is renowned for its role in blockbuster antibiotics like penicillins and cephalosporins, where it acts by inhibiting bacterial cell wall synthesis.[1][2] Beyond antibacterial applications, derivatives of this scaffold have shown a wide array of pharmacological activities, including roles as enzyme inhibitors and cholesterol absorption blockers.[3][4]

A critical, yet often overlooked, aspect of these molecules is their three-dimensional structure. The presence of chiral centers in many this compound derivatives means they can exist as stereoisomers—molecules with the same chemical formula but different spatial arrangements. These isomers, particularly enantiomers (non-superimposable mirror images), can interact very differently with the inherently chiral environment of the body, such as enzymes and receptors.[5] One isomer may elicit a potent therapeutic effect, while its counterpart could be inactive or, in some cases, cause adverse effects.[5]

While direct comparative biological data on the specific stereoisomers of the unsubstituted parent molecule, this compound, is not extensively detailed in public literature, a powerful illustration of stereospecific activity can be found in one of its most successful derivatives: Ezetimibe . By examining ezetimibe, we can derive a clear and experimentally supported understanding of why stereochemistry is paramount in this class of compounds.

Case Study: Ezetimibe and the Stereospecific Inhibition of Cholesterol Absorption

Ezetimibe is a potent cholesterol absorption inhibitor that revolutionized the treatment of hypercholesterolemia.[6] It functions by selectively blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the intestine.[2][7] The ezetimibe molecule possesses a this compound core and has three chiral centers, giving rise to eight possible stereoisomers.[1] However, only one specific stereoisomer, (3R, 4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone , exhibits the desired therapeutic activity.[4][8]

The Causality of Stereospecific Recognition

The profound difference in activity between ezetimibe's stereoisomers stems from the highly specific, three-dimensional binding pocket of the NPC1L1 protein. Biological targets like NPC1L1 are composed of chiral amino acids, creating a unique topology that can distinguish between enantiomers and diastereomers of a drug molecule. For effective binding and inhibition, a molecule must present its key functional groups in the correct spatial orientation to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

The enantiomer of ezetimibe, known as ent-ezetimibe, serves as a crucial negative control in research. Despite having the same chemical composition, its mirror-image configuration prevents it from fitting correctly into the NPC1L1 binding site.[9] This lack of fit results in a dramatic loss of biological activity, providing unequivocal proof that the interaction is stereospecific.[9]

Caption: Conceptual model of stereospecific drug-receptor interaction.

Quantitative Data: Comparison of Ezetimibe Stereoisomer Activity

The stereoselectivity of NPC1L1 inhibition can be quantified through binding and functional assays. The active form of the drug in the body is its glucuronide metabolite. Comparative studies consistently show that the therapeutically active isomer binds with orders of magnitude higher affinity than its enantiomer.

CompoundStereochemical ConfigurationTargetRelative Binding Affinity (Ki)Cholesterol Uptake Inhibition (IC50)
Ezetimibe-Glucuronide (3R, 4S, 3'S)Human NPC1L1High (pM to low nM range)~682 nM[10]
ent-Ezetimibe-Glucuronide (3S, 4R, 3'R)Human NPC1L1Dramatically lower / negligible[7][9]Inactive[9]

Note: The data presented is synthesized from multiple sources to illustrate the principle. Absolute values can vary based on assay conditions.[7][9][10]

The Synthetic Challenge: Achieving Stereochemical Purity

The profound difference in biological activity underscores the critical importance of stereoselective synthesis in drug development. Producing a single, desired stereoisomer while avoiding contamination with others is a significant chemical challenge.[1] Processes must be carefully designed to control the 3D orientation of atoms as the molecule is constructed.

Stereoselective_Synthesis_Workflow cluster_racemic Traditional Approach racemic_synthesis Racemic Synthesis (All Stereoisomers Formed) separation Chiral Separation (e.g., Chiral HPLC) racemic_synthesis->separation inactive_isomer Inactive/Undesired Isomers (Waste Product) separation->inactive_isomer active_isomer_1 Active Isomer separation->active_isomer_1 start Achiral Starting Materials asymmetric_synthesis Asymmetric Synthesis (Chiral Catalyst or Auxiliary) start->asymmetric_synthesis active_isomer_2 Single Active Isomer (High Purity) asymmetric_synthesis->active_isomer_2

Sources

A Comparative Guide to the Efficacy of 1-Phenylazetidin-2-one Derivatives Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds towards novel chemical entities with the potential to circumvent existing resistance mechanisms. This guide provides a comprehensive analysis of 1-Phenylazetidin-2-one derivatives, a promising class of compounds built around the core β-lactam ring, and evaluates their efficacy against clinically significant resistant bacterial pathogens. We will delve into their mechanism of action, structure-activity relationships, and provide a direct comparison with established antibiotics, supported by experimental data and protocols.

The Challenge: A Post-Antibiotic Era Looms

The relentless evolution of bacteria has led to the emergence of multidrug-resistant (MDR) strains, rendering many frontline antibiotics ineffective. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) pose a significant threat to global public health.[1] The current antibiotic pipeline is sparse, with very few new classes of antibiotics having been introduced in recent decades, creating an urgent need for innovative therapeutic strategies.[2]

The 2-azetidinone, or β-lactam, ring is a cornerstone of antibacterial therapy, forming the structural basis for penicillins, cephalosporins, and carbapenems.[3] However, its efficacy is widely compromised by bacterial β-lactamase enzymes, which hydrolyze the amide bond in the ring, inactivating the drug.[4][5] The exploration of novel derivatives, such as the this compound scaffold, represents a critical research avenue to develop molecules that may evade these resistance mechanisms or exhibit novel modes of action.

Mechanism of Action: Re-evaluating the β-Lactam Core

The classical mechanism for β-lactam antibiotics involves the inhibition of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By acylating the active site of PBPs, β-lactams disrupt the integrity of the bacterial cell wall, leading to cell lysis.[3] The primary defense mounted by resistant bacteria is the production of β-lactamases.

This compound derivatives are being investigated for their potential to either be more resistant to β-lactamase hydrolysis or to possess additional mechanisms of action. The ability of the strained β-lactam ring to act as an acylating agent is considered fundamental to its antibacterial properties.[6] Modifications to the N-phenyl ring and other positions on the azetidinone core can influence the molecule's electronic properties, steric profile, and ultimately, its interaction with both PBP targets and resistance enzymes. Some studies on related scaffolds, such as indolin-2-one nitroimidazoles, have even revealed unexpected dual modes of action, including the induction of DNA damage and inhibition of topoisomerase IV, suggesting that modifications to a core structure can lead to entirely new functionalities.[7]

BetaLactam_Mechanism cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanism PBP Penicillin-Binding Protein (PBP) CellWall Stable Cell Wall PBP->CellWall Inactive_PBP Inactive Acylated PBP PBP->Inactive_PBP PG_Precursor Peptidoglycan Precursors PG_Precursor->PBP Cross-linking Azetidinone This compound (β-Lactam) Azetidinone->PBP Inhibition (Acylation) BetaLactamase β-Lactamase Enzyme Azetidinone->BetaLactamase Hydrolysis Lysis Cell Lysis Inactive_PBP->Lysis Inactive_Drug Hydrolyzed Drug BetaLactamase->Inactive_Drug

Caption: Mechanism of β-lactam action and resistance.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves a cyclocondensation reaction. A common route includes the reaction of a Schiff base (formed from an aniline and an aldehyde) with an acetyl chloride derivative in the presence of a base like triethylamine.[6][8][9] This modular synthesis allows for extensive variation at multiple positions of the scaffold, facilitating the exploration of its Structure-Activity Relationship (SAR).

SAR studies are crucial for optimizing the antibacterial potency of a chemical scaffold. For related compounds like oxazolidinones, it has been shown that the introduction of electron-withdrawing groups, such as nitro or fluoro moieties, on aromatic rings can significantly enhance antibacterial activity against Gram-positive bacteria.[10] Similarly, for flavonoids, the position and number of hydroxyl and methoxy groups dramatically influence their efficacy.[11][12] For this compound derivatives, key areas for modification include:

  • The N-phenyl ring (Ring A): Substituents here can modulate the electronic nature and lipophilicity of the entire molecule, affecting cell penetration and target binding.

  • Position 3 of the azetidinone ring (Ring B): Introducing different groups can influence the molecule's susceptibility to β-lactamases.

  • Position 4 of the azetidinone ring (Ring B): Substituents at this position can be varied to alter steric hindrance and interactions with the target enzyme's active site.

Caption: Key sites for SAR studies on the azetidin-2-one scaffold.

Comparative Efficacy: An In Vitro Analysis

The ultimate measure of an antibacterial agent's potential is its ability to inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.[13] Below is a table summarizing representative MIC data for various azetidinone derivatives against resistant bacterial strains, compared with standard antibiotics.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)Reference
Linezolid Conjugate 5d S. aureus1.5 (4.5 µM)Linezolid2.0 (5.9 µM)[10]
Linezolid Conjugate 5d B. subtilis0.75 (2.25 µM)Linezolid-[10]
Azetidinone Va S. aureus>100Moxifloxacin3.12[6]
Azetidinone Vb S. aureus>100Moxifloxacin3.12[6]
Quinone Derivative 28 MRSA0.5Vancomycin1.0[14]
2-benzylidene-3-oxobutanamide MRSA---[1]

Note: Data is compiled from various studies and direct comparison should be handled with care due to potential variations in experimental conditions. The table highlights that while some novel derivatives show promising activity, others may be less effective than standard drugs, underscoring the importance of continued optimization through SAR.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure data is reliable and reproducible, standardized protocols must be followed. The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[13][15][16]

Objective:

To determine the lowest concentration of a this compound derivative that inhibits the visible in vitro growth of a target microorganism.[13]

Materials:
  • Sterile 96-well microtiter plates[17]

  • Test this compound derivative

  • Suitable solvent (e.g., DMSO), sterile

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)[18]

  • Bacterial culture of the test organism (e.g., MRSA ATCC 43300) grown to log phase

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)[13]

  • Micropipettes and sterile tips

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_compound 1. Prepare Compound Stock Solution prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) add_broth 3. Add 100 µL Broth to Wells prep_inoculum->add_broth serial_dilute 4. Perform 2-fold Serial Dilution of Compound add_broth->serial_dilute add_inoculum 5. Inoculate Wells with Bacterial Suspension serial_dilute->add_inoculum incubate 6. Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic 7. Read Plate for Turbidity (Determine MIC) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.
Step-by-Step Procedure:
  • Preparation of Antimicrobial Agent: a. Accurately weigh the this compound derivative powder. b. Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at the final concentrations used. c. Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.[13]

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Plate Setup: a. Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.[17] b. Add 100 µL of the antimicrobial stock solution (or a working dilution) to the first well of each test row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the final well in the dilution series.[13][17] d. Set up control wells:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no drug).
    • Sterility Control: A well containing only MHB (no drug, no bacteria).
  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial inoculum to bring the final volume in each well to 200 µL. b. Cover the plate with a lid to prevent evaporation. c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading and Interpreting Results: a. After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. b. The growth control well should be distinctly turbid, and the sterility control well should remain clear. c. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the first clear well in the dilution series).[13]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new antibacterial agents. By leveraging modern synthetic strategies, researchers can generate diverse libraries of compounds for screening against high-priority resistant pathogens. As demonstrated, modifications to the core structure can yield derivatives with potent activity, sometimes exceeding that of established drugs like linezolid in specific assays.

However, the path from a promising in vitro MIC value to a clinically viable drug is long. Future research must focus on:

  • Broadening the Spectrum: Many novel compounds show activity primarily against Gram-positive bacteria. Overcoming the formidable outer membrane of Gram-negative bacteria remains a significant hurdle.

  • Mechanism Deconvolution: A thorough understanding of the precise molecular mechanism—whether it is classical PBP inhibition, a novel mode of action, or a combination—is essential for rational drug design and predicting resistance potential.

  • In Vivo Efficacy and Toxicology: Promising candidates must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles. Early toxicity screening is critical to avoid late-stage failures.

By systematically addressing these challenges through rigorous SAR studies and standardized testing protocols, the scientific community can continue to develop the this compound class and other novel scaffolds, providing new hope in the fight against antimicrobial resistance.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenylazetidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenylazetidin-2-one scaffold, a core component of the β-lactam family, represents a privileged structure in medicinal chemistry. While its initial fame is rooted in the revolutionary impact of penicillin and cephalosporin antibiotics, the versatility of this heterocyclic ring has propelled its exploration into a multitude of therapeutic domains. Its rigid, strained four-membered ring serves as an excellent anchor for diverse functionalization, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound analogs across several key biological activities, offering insights into the chemical causality that dictates their therapeutic potential. The derivatives of 2-azetidinone are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antitubercular, antitumoral, and cholesterol absorption inhibitory properties.[1]

The this compound Core: A Scaffold for Innovation

The fundamental structure of this compound provides several key positions for chemical modification. Understanding how substitutions at these sites influence biological activity is the cornerstone of SAR studies. The primary sites for derivatization are the N1-phenyl ring, the C3 position, and the C4 position of the azetidinone ring. Each site offers a unique opportunity to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn govern target binding and overall efficacy.

Caption: Core this compound scaffold with key sites for SAR studies.

Comparative SAR Analysis Across Therapeutic Targets

The strategic modification of the this compound core has yielded potent and selective agents in various therapeutic areas. Below, we compare the SAR trends for antimicrobial, anticancer, and cholesterol absorption inhibitory activities.

Antimicrobial Activity

The β-lactam ring is historically synonymous with antibacterial action. Modern SAR studies aim to develop novel azetidinone derivatives to combat the growing threat of antimicrobial resistance. The primary mechanism often involves the inhibition of bacterial cell wall synthesis, though other targets are also being explored.

Key SAR Insights:

  • N1-Substituent: The nature of the group attached to the azetidinone nitrogen is critical. Often, this is not a simple phenyl group but a more complex moiety. For instance, attaching moieties like pyrazolines or sulfonamides can confer significant antimicrobial properties.[1][2]

  • C3-Substituent: A chloro group at the C3 position is a common feature in many active antimicrobial analogs.[2] This electronegative group can influence the reactivity of the β-lactam carbonyl, enhancing its susceptibility to nucleophilic attack by bacterial enzymes.

  • C4-Substituent: The substituent at the C4 position plays a crucial role in determining the spectrum of activity. Aromatic rings, such as a 4-chlorophenyl group, are frequently incorporated and found to be beneficial for activity against both Gram-positive and Gram-negative bacteria.[2]

Data Comparison: Antimicrobial Activity of this compound Analogs

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentTarget OrganismActivity (MIC, µM)Reference
Analog A 4-(5-(phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl)phenyl-Cl4-ChlorophenylS. aureusPotent[2]
Analog B 4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl)phenyl-Cl4-ChlorophenylB. subtilisPotent[2]
Analog C (aminoacetyl)sulfadiazine-Cl4-ArylS. epidermidisModerate[1]
Analog D (aminoacetyl)sulfisoxazole-Cl4-ArylP. aeruginosaModerate[1]

Note: "Potent" and "Moderate" are qualitative descriptors based on the referenced studies. Specific MIC values can vary significantly based on the full compound structure and testing conditions.

The data suggests that complex heterocyclic systems attached to the N1 position, combined with halogen substitutions at C3 and C4, are a promising strategy for developing potent antimicrobial agents.

Anticancer Activity

Researchers have successfully repurposed the azetidinone scaffold to develop agents with significant cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse, ranging from tubulin polymerization inhibition to the induction of apoptosis through pathways like thioredoxin reductase (TrxR) inhibition.[3]

Key SAR Insights:

  • N1-Phenyl Ring: Substitution on the N1-phenyl ring significantly impacts cytotoxicity. For example, in a series of benzo[1][4]triazin-7-ones (which can be derived from azetidinone precursors), replacing a 1-phenyl group with a pyrid-2-yl group was found to increase cytotoxicity against most tested cancer cell lines.[3][5]

  • C4-Aryl Substituents: The nature and substitution pattern of an aryl ring at the C4 position are critical. Electron-withdrawing groups (e.g., -CF3) or halogens (e.g., -F) on this ring can enhance antiproliferative activity.[6]

  • Linker and Side Chains: Often, the anticancer activity is derived from linking the azetidinone core to other pharmacophores. For instance, incorporating sulfonamide moieties has led to compounds with excellent activity against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, with IC50 values in the low micromolar range.[6]

Data Comparison: Anticancer Activity (IC50, µM) of Azetidinone Analogs

Compound ClassKey Structural FeatureMCF-7 (Breast)SK-MEL-28 (Melanoma)A-549 (Lung)Reference
Sulfonamide Hybrids 2-phenyl-5-((4-chlorophenyl)sulfonyl)1-10 µM1-10 µM>10 µM[6]
Sulfonamide Hybrids 2-phenyl-5-((4-(trifluoromethyl)phenyl)sulfonyl)1-10 µM1-10 µM>10 µM[6]
Benzotriazinones 1,3-Diphenyl substitutedModerate Activity--[3][5]
Benzotriazinones 1-Phenyl, 3-Pyrid-2-yl substitutedIncreased Activity--[3][5]

The trend indicates that hybrid molecules, where the azetidinone scaffold is combined with other known anticancer pharmacophores like sulfonamides, are particularly effective. The electronic properties of substituents on the peripheral aryl rings play a major role in tuning the cytotoxic potency.

Cholesterol Absorption Inhibition

Perhaps the most prominent recent success for this scaffold outside of antibiotics is in cardiovascular medicine. Ezetimibe, a 1,4-diarylazetidin-2-one, is a blockbuster drug that lowers plasma cholesterol levels by inhibiting its absorption in the small intestine.[7][8] The SAR for this class is well-defined and highly specific.

Key SAR Insights:

  • N1-Substituent: The N1 substituent must be a 4-fluorophenyl group for optimal activity.

  • C3-Substituent: A hydroxyl group at the C3 position with the correct (S) stereochemistry is essential for potent inhibition. This hydroxyl group is a key interaction point.

  • C4-Substituent: A 4-hydroxyphenyl group at the C4 position is critical for activity.

  • Side Chain at C3: A long alkyl chain terminating in a phenyl group, attached to the C3 position, is required. This lipophilic tail is crucial for positioning the molecule correctly for its target interaction.

The SAR for cholesterol absorption inhibitors is exceptionally stringent, highlighting a very specific binding interaction, likely with the Niemann-Pick C1-like 1 (NPC1L1) protein.[9] Any significant deviation from the Ezetimibe structure results in a dramatic loss of activity.[7] This contrasts sharply with the antimicrobial and anticancer applications, where a broader range of substitutions is tolerated and can even be beneficial.

Experimental Methodologies: Ensuring Self-Validating Protocols

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Here, we detail the methodologies for two of the most common assays used in the evaluation of this compound analogs.

Workflow for Synthesis and Biological Evaluation

Caption: Iterative workflow for SAR studies of this compound analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound. It measures the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Causality Behind the Method: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A potent cytotoxic agent will result in fewer viable cells and thus a weaker purple signal, allowing for the quantitative determination of an IC50 value (the concentration of drug that inhibits cell growth by 50%).

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these solutions to the wells, ensuring a vehicle control (e.g., DMSO) is included.[3]

  • Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the compounds to exert their effects.[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.[3]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Causality Behind the Method: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can pinpoint the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the agent's potency.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can also be determined by measuring the optical density with a plate reader.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and adaptable platform in drug discovery. The SAR comparisons reveal distinct structural requirements for different biological activities.

  • Antimicrobial and anticancer activities often benefit from complex, sterically bulky, and electronically diverse substituents at the N1, C3, and C4 positions, suggesting that activity can be broadly tuned.

  • In contrast, cholesterol absorption inhibition demands a highly specific and rigid set of substitutions, indicating a precise lock-and-key interaction with its biological target.

Future research should focus on exploring novel hybrid molecules that combine the azetidinone core with other pharmacologically active moieties. The synthesis of libraries with greater diversity at the C3 position, including variations in stereochemistry, could unlock new biological activities. Furthermore, investigating underexplored therapeutic areas, such as neurodegenerative diseases and antiviral applications, could prove to be a fruitful avenue for this versatile and enduring scaffold.[4]

References

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A Comparative Guide to Validating the Purity of 1-Phenylazetidin-2-one using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity or an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. 1-Phenylazetidin-2-one, a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other relevant analytical techniques. Grounded in scientific principles and regulatory expectations, this document will elucidate the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. The fundamental principle of HPLC lies in the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For a molecule like this compound, a well-developed HPLC method can effectively separate the main compound from process-related impurities, degradation products, and enantiomeric impurities.

A typical reversed-phase HPLC method is the workhorse for the analysis of moderately polar compounds like this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Postulated Impurity Profile of this compound

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. While the specific synthesis of this compound can vary, a common pathway involves the cyclization of a precursor. Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Incompletely cyclized precursors.

  • By-products: Compounds formed from side reactions, such as dimers or isomers.

Potential Degradation Products:

Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to identify potential degradation products that might form under various stress conditions. These studies help in developing a stability-indicating method.

  • Hydrolytic Degradation: The β-lactam ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the phenyl ring or other reactive sites.

  • Thermal Degradation: High temperatures can induce decomposition.

  • Photolytic Degradation: Exposure to light can cause degradation.

A Validated HPLC Method for Purity Determination of this compound

The following proposed HPLC method is designed to be a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.

Experimental Protocol: HPLC Method

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds. The 5 µm particle size offers a balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and provides protons for mass spectrometry if used as a detector.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe phenyl group in this compound will have a strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.Dissolving the sample in the mobile phase ensures compatibility and good peak shape.
Method Validation Parameters (as per ICH Q2(R1))
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.The peak for this compound should be pure and well-resolved from all other peaks.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.Recovery of spiked analyte should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in system suitability parameters (e.g., resolution, tailing factor) when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a powerful tool, other techniques offer distinct advantages and can be used as orthogonal methods to provide a more comprehensive purity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in higher efficiency, resolution, and speed.

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency and resolution.
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)Increased throughput.
Solvent Consumption HigherLowerReduced cost and environmental impact.
System Pressure Lower (up to 400 bar)Higher (up to 1000 bar)Requires specialized instrumentation.
Sensitivity GoodExcellentSharper peaks lead to better signal-to-noise ratios.

For the analysis of this compound, converting an HPLC method to a UPLC method would offer significant benefits in terms of speed and resolution, allowing for the detection of trace-level impurities that might be missed with HPLC.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for chiral separations.

FeatureHPLCSFCAdvantage of SFC
Mobile Phase Organic solvents and waterSupercritical CO₂ with co-solventsGreener, faster, and lower viscosity.
Chiral Separations Can be challengingOften superior for chiral separations.Faster method development and higher throughput for enantiomeric purity.
Analysis Time ModerateFastLow viscosity of the mobile phase allows for higher flow rates.
Cost Lower initial instrument costHigher initial instrument costCan be more cost-effective in the long run due to reduced solvent usage.

For this compound, which may exist as enantiomers depending on the synthetic route, SFC would be a powerful technique for determining enantiomeric purity.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a reference standard for the analyte itself. It provides a direct measure of purity based on the integration of signals from the analyte relative to a certified internal standard.

FeatureHPLCqNMRAdvantage of qNMR
Quantification Relative (requires a reference standard)Absolute (requires a certified internal standard)Provides a direct and highly accurate purity value.
Information Provided Purity based on chromatographic separationPurity and structural informationConfirms both identity and purity in a single experiment.
Throughput HighLowerSample preparation and data processing can be more time-consuming.
Orthogonality Separation-basedSpectroscopy-basedProvides a truly independent verification of purity.

qNMR is an excellent orthogonal technique to HPLC for the definitive purity assessment of this compound, as it is based on a completely different physical principle.

Visualizing the Workflow

Caption: Workflow for Purity Validation of this compound.

Conclusion

Validating the purity of this compound requires a multi-faceted approach, with HPLC serving as the primary analytical tool. A well-developed and validated HPLC method can provide reliable and accurate data on the purity profile. However, for a comprehensive and robust assessment, orthogonal techniques such as UPLC, SFC, and qNMR should be employed. UPLC offers enhanced speed and resolution, SFC provides superior chiral separation capabilities, and qNMR delivers an absolute measure of purity. By integrating these techniques, researchers and drug development professionals can ensure the highest level of confidence in the quality and purity of this compound, a critical step in the journey of a molecule from the laboratory to its final application.

References

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A Senior Application Scientist's Guide: Catalytic vs. Stoichiometric Synthesis in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, the path chosen to construct a target molecule is as critical as the destination itself. For researchers, scientists, and drug development professionals, the decision between a stoichiometric and a catalytic methodology is a fundamental strategic choice, profoundly influencing a project's efficiency, scalability, environmental impact, and economic viability. This guide provides an in-depth, objective comparison of these two synthetic philosophies, grounded in mechanistic principles and supported by experimental data, to empower you to make the most informed decisions for your chemical endeavors.

The Fundamental Principles: A Conceptual Divide

At their core, the two methods differ in their relationship with the reagents used to effect a chemical transformation.

Stoichiometric Synthesis represents the classical approach where the reagent is a direct and consumed participant in the reaction, required in at least a 1:1 molar ratio with the starting material (substrate). For every molecule of substrate converted, at least one molecule of the reagent is consumed, becoming incorporated into a byproduct. This method is often robust, predictable, and mechanistically straightforward.

Catalytic Synthesis , a cornerstone of green chemistry, employs a substoichiometric amount of a substance—the catalyst—to facilitate the reaction.[1] The catalyst enters into a chemical cycle, interacting with the reactants to create a lower-energy pathway to the product, and is then regenerated at the end of each cycle.[2][3] This means a single catalyst molecule can transform thousands or even millions of substrate molecules, a property known as the turnover number (TON).[4]

The conceptual difference is best illustrated by their respective reaction pathways:

Stoichiometric vs Catalytic Pathways Conceptual Reaction Pathways cluster_stoich Stoichiometric Method cluster_cat Catalytic Method A Substrate (A) C Product (C) A->C + B (≥1 equiv.) B Reagent (B) D Byproduct (D) B->D Consumed E Substrate (E) ECat Substrate-Catalyst Complex E->ECat + Catalyst (substoich.) Cat Catalyst F Product (F) ECat->F + Reagent (X) F->Cat Regenerated Reagent_Cat Reagent (X)

Figure 1: A diagram comparing a linear stoichiometric reaction, where the reagent is consumed, with a regenerative catalytic cycle.

Performance Metrics: A Quantitative Comparison

The choice between these methods has profound consequences for key performance indicators. Let's analyze this through a ubiquitous transformation in organic synthesis: the reduction of a ketone (acetophenone) to its corresponding alcohol (1-phenylethanol). This can be achieved stoichiometrically using sodium borohydride (NaBH₄) or via catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

MetricStoichiometric (NaBH₄ Reduction)Catalytic (H₂/Pd/C Hydrogenation)Advantage
Reagent Loading ≥ 0.25 equivalents (typically >1.0 eq used)0.01 - 5 mol% (0.0001 - 0.05 eq)Catalytic
Atom Economy Low; generates borate salts as waste.High; the only theoretical byproduct is water.Catalytic
E-Factor (kg waste/kg product)High (typically 5-50 for fine chemicals).[5]Low (typically <1 - 5).[5]Catalytic
Selectivity High for carbonyls vs. other groups (e.g., C=C).Can be less selective; may also reduce C=C bonds.[6]Stoichiometric
Reaction Conditions Mild (ambient temp. & pressure).[7][8]Often requires elevated H₂ pressure and/or temperature.[9]Stoichiometric
Safety Concerns Flammable H₂ gas generated during quench.Handling of H₂ gas under pressure; pyrophoric catalysts.Context Dependent
Work-up & Purification Aqueous quench, extraction, chromatography.Filtration of catalyst, solvent evaporation.Catalytic

Expertise & Experience: The E-Factor is one of the most important metrics in green chemistry for evaluating the environmental impact of a chemical process.[5] While a stoichiometric reaction might seem simpler on paper for a single step, the cumulative waste from multi-step syntheses in the pharmaceutical industry can be enormous, with E-factors sometimes exceeding 100. Shifting even one key step from a stoichiometric to a catalytic process can dramatically reduce the overall process mass intensity (PMI) and waste disposal costs, a critical consideration during process development and scale-up.[10]

Experimental Protocols: A Practical Walkthrough

The procedural differences between the two methods are significant, impacting everything from equipment needs to purification strategy.

Protocol 1: Stoichiometric Reduction of Acetophenone with NaBH₄

This method is a workhorse in research labs due to its operational simplicity and mild conditions.

Experimental Workflow:

Stoichiometric_Workflow start Dissolve Acetophenone in Methanol (0°C) step1 Portion-wise addition of NaBH₄ start->step1 step2 Stir at 0°C to RT (Monitor by TLC) step1->step2 step3 Quench with dilute acid (e.g., 1M HCl) step2->step3 step4 Extract product with organic solvent step3->step4 step5 Dry organic layer and concentrate step4->step5 end Purify by Flash Chromatography step5->end Catalytic_Workflow start Charge pressure vessel with Acetophenone, Solvent, & Pd/C step1 Seal and inert vessel (Purge with N₂) start->step1 step2 Pressurize with H₂ gas (e.g., 50 psi) step1->step2 step3 Heat and agitate (Monitor H₂ uptake) step2->step3 step4 Cool, vent H₂, and purge with N₂ step3->step4 step5 Filter mixture through Celite® to remove catalyst step4->step5 end Concentrate filtrate to obtain pure product step5->end Decision_Logic cluster_factors Key Decision Factors Goal Synthetic Goal Scale Small Scale (mg-g) Goal->Scale Speed High Speed/ Minimal Optimization Goal->Speed Selectivity High Chemoselectivity Needed Goal->Selectivity Waste Low Waste/ High Atom Economy Goal->Waste Cost Low Reagent Cost at Scale Goal->Cost Purification Simplified Purification Goal->Purification Stoich Favors Stoichiometric Cat Favors Catalytic Scale->Stoich Speed->Stoich Selectivity->Stoich Waste->Cat Cost->Cat Purification->Cat

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Assessing the Enzyme Inhibitory Potential of 1-Phenylazetidin-2-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing new therapeutic agents. The azetidin-2-one scaffold, a core component of β-lactam antibiotics, has garnered significant attention for its broader potential as an inhibitor of various enzymes, particularly serine hydrolases.[1][2] This guide provides a comprehensive assessment of the enzyme inhibitory activity of 1-Phenylazetidin-2-one, a representative member of this class. We will delve into its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system, and Human Leukocyte Elastase (HLE), a serine protease implicated in inflammatory diseases. This guide will objectively compare its potential with established inhibitors and provide detailed experimental protocols for its evaluation, empowering researchers to make informed decisions in their drug development pipelines.

The Versatile Azetidin-2-one Scaffold: A Privileged Structure in Enzyme Inhibition

The four-membered β-lactam ring of the azetidin-2-one core is a strained cyclic amide. This inherent ring strain makes the carbonyl group highly susceptible to nucleophilic attack, a key feature that underpins the inhibitory mechanism of β-lactam antibiotics against bacterial transpeptidases.[3][4] This reactivity, however, is not limited to bacterial enzymes. A growing body of evidence suggests that azetidin-2-one derivatives can act as inhibitors of a range of mammalian serine hydrolases, including proteases and lipases.[2][5] The N-phenyl substitution in this compound provides a scaffold for further chemical modification to enhance potency and selectivity against specific enzyme targets.

Fatty Acid Amide Hydrolase (FAAH): A Prime Target for this compound

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of the endocannabinoid anandamide and other fatty acid amides.[6][7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8] This makes FAAH a highly attractive therapeutic target for a variety of neurological and inflammatory disorders.

Comparative Analysis of FAAH Inhibitors

To contextualize the potential of this compound, it is essential to compare it against well-characterized FAAH inhibitors with diverse mechanisms of action.

InhibitorClassMechanism of ActionReported IC50 (Human FAAH)
URB597 CarbamateIrreversible, covalent modification of the catalytic serine.[7][9]4.6 nM[6]
PF-3845 Piperidine UreaIrreversible, covalent carbamylation of the catalytic serine.[7][10]Ki of 0.23 µM[11]
OL-135 α-ketoheterocycleReversible, covalent formation of a hemiketal with the catalytic serine.[9][12]~10-50 nM (potency varies with specific derivative)[12]
This compound Azetidin-2-oneHypothesized: Reversible or irreversible acylation of the catalytic serine.To be determined experimentally

Human Leukocyte Elastase (HLE): A Serine Protease Target

Human Leukocyte Elastase (HLE) is a serine protease stored in the azurophilic granules of neutrophils.[13] Its primary function is the degradation of a wide range of extracellular matrix proteins. However, excessive HLE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[13] The development of potent and selective HLE inhibitors is therefore a significant therapeutic goal. Studies have shown that N-aryl azetidin-2-ones can act as effective inactivators of HLE, suggesting that this compound is a promising candidate for investigation against this target.[13]

Comparative Analysis of HLE Inhibitors
Inhibitor ClassExampleMechanism of Action
Cephalosporin Derivatives L-658758, L-659286Mechanism-based inhibitors involving acylation of the active site serine.[14]
N-substituted Peptides Peptides with α,α-difluorostatone residuesTransition-state analogs that form a hemiketal with the active site serine.[15]
N-hydroxysuccinimide Derivatives 3-alkyl-N-hydroxysuccinimidesMechanism-based inhibitors.[16]
This compound N/AHypothesized: Acylation of the active site serine.

Experimental Protocols for Assessing Inhibitory Activity

To empirically determine the inhibitory potential of this compound, a series of well-defined enzymatic assays are required. The following protocols provide a robust framework for these investigations.

I. FAAH Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available FAAH inhibitor screening kits and provides a high-throughput method to determine the IC50 value of test compounds.[1][2][17]

A. Materials and Reagents:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test Compound (this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., JZL 195)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

B. Experimental Workflow Diagram:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - Substrate Solution Preincubation Pre-incubate Enzyme and Inhibitor Reagents->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Kinetic Measurement of Fluorescence Reaction->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Dose_Response Plot Dose-Response Curve Rate_Calculation->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Experimental workflow for the FAAH inhibition assay.

C. Step-by-Step Protocol:

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in pre-chilled FAAH Assay Buffer. Keep the enzyme on ice.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in FAAH Assay Buffer to the final desired concentrations.

    • Prepare the FAAH substrate solution in an appropriate solvent (e.g., ethanol) and then dilute to the final working concentration in FAAH Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the FAAH Assay Buffer.

    • Add the serially diluted this compound or positive control inhibitor to the appropriate wells. Include a vehicle control (DMSO).

    • Add the diluted FAAH enzyme solution to all wells except the background control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]

II. Determining the Mechanism of Inhibition: Kinetic Analysis

To understand how this compound inhibits the target enzyme, kinetic studies are essential. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

A. Experimental Design:

  • Perform the enzyme assay as described above, but with varying concentrations of both the substrate and this compound.

  • A typical experiment would involve at least five substrate concentrations spanning from 0.5x Km to 5x Km, and at least three concentrations of the inhibitor.

B. Data Analysis and Visualization:

  • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

  • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[12][20][21]

C. Lineweaver-Burk Plot Interpretation Diagram:

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 b1 a1->b1 With Inhibitor a2 a2->b1 No Inhibitor c1 d1 c1->d1 With Inhibitor c2 d2 c2->d2 No Inhibitor e1 f1 e1->f1 With Inhibitor e2 f2 e2->f2 No Inhibitor

Caption: Lineweaver-Burk plots for different types of enzyme inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the enzyme inhibitory activity of this compound. By focusing on high-value therapeutic targets such as FAAH and HLE, and employing robust experimental protocols, researchers can effectively characterize the potency and mechanism of action of this promising scaffold. The comparative data presented for existing inhibitors serves as a benchmark for evaluating the potential of this compound and its derivatives. Future work should focus on synthesizing a library of this compound analogs to explore structure-activity relationships and optimize inhibitory activity and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of the azetidin-2-one class of enzyme inhibitors.

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A Comparative Guide to the Cross-Reactivity of 1-Phenylazetidin-2-one with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, understanding the interaction between novel chemical scaffolds and established biological targets is a cornerstone of preclinical assessment. The β-lactam ring, a strained four-membered cyclic amide, is the pharmacophore responsible for the immense success of antibiotics like penicillin.[1][2][3] Its presence in synthetic intermediates, such as 1-Phenylazetidin-2-one, necessitates a thorough evaluation of potential cross-reactivity with bacterial Penicillin-Binding Proteins (PBPs). This guide provides an in-depth, comparative analysis of this interaction, grounded in mechanistic principles and supported by robust, validated experimental protocols designed for objective assessment.

Mechanistic Foundation: PBP Inhibition by β-Lactams

Penicillin-Binding Proteins (PBPs) are a family of bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the polymer that forms the bacterial cell wall.[4][5] Their primary role is to catalyze the transpeptidation reaction, which cross-links adjacent peptide chains, giving the cell wall its structural rigidity.[6] This integrity is vital for bacterial survival, protecting the cell from osmotic lysis.[5][7]

The bactericidal efficacy of β-lactam antibiotics is derived from their structural mimicry of the D-Ala-D-Ala dipeptide, the natural substrate of PBPs.[1][6] This allows the antibiotic to enter the PBP active site, where a catalytic serine residue launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[5] The high strain of this four-membered ring makes it highly susceptible to this attack. The result is a stable, covalent acyl-enzyme intermediate that effectively inactivates the PBP.[4][6] This halt in cell wall synthesis triggers autolytic enzymes, leading to cell death.[2]

PBP_Inhibition_Mechanism cluster_PBP PBP Catalytic Cycle cluster_Inhibition β-Lactam Inhibition PBP Active PBP (with Ser-OH) Acyl_Enzyme Transient Acyl-Enzyme PBP->Acyl_Enzyme Binds Substrate Substrate D-Ala-D-Ala Peptidoglycan Precursor Substrate->Acyl_Enzyme Acyl_Enzyme->PBP Releases Product Cross-linked Peptidoglycan Acyl_Enzyme->Product Beta_Lactam β-Lactam Antibiotic (e.g., this compound) Inactive_PBP Stable Covalent Adduct (INACTIVATED PBP) Beta_Lactam->Inactive_PBP PBP_Inhibit Active PBP (with Ser-OH) PBP_Inhibit->Inactive_PBP Irreversible Acylation caption Mechanism of PBP action and inhibition.

Figure 1: The catalytic cycle of a Penicillin-Binding Protein (PBP) in peptidoglycan synthesis and its irreversible inhibition by a β-lactam antibiotic.

The Candidate Molecule: this compound

This compound is a monocyclic β-lactam, or monobactam. Unlike the bicyclic structures of penicillins (a thiazolidine ring fused to the β-lactam) and cephalosporins, it consists of the core four-membered azetidinone ring alone.[8] While it possesses the potentially reactive β-lactam carbonyl, the lack of a fused ring system generally results in lower ring strain compared to traditional penicillins. Furthermore, the N-phenyl substituent creates a distinct steric and electronic profile. These structural differences are critical, as PBP affinity is highly dependent on how well the molecule fits into the enzyme's active site.[9] Studies on the clinical monobactam aztreonam have shown a lack of allergic cross-reactivity in penicillin-allergic patients, suggesting that its monocyclic nature is poorly recognized by penicillin-binding IgE antibodies; this principle of differential recognition may extend to PBPs as well.[8][10][11]

A Validated Framework for Assessing Cross-Reactivity

To objectively quantify the interaction between this compound and bacterial PBPs, we employ a dual-pronged approach: a direct in-vitro binding assay and a whole-cell functional assay. This ensures that we not only measure the molecular interaction but also its physiological consequence.

Direct Evaluation: Competitive PBP Binding Assay

This assay directly measures the ability of a test compound to compete with a known fluorescent penicillin probe for access to the PBP active sites within a bacterial membrane preparation.[12][13] A reduction in the fluorescent signal associated with PBP bands indicates competitive binding by the test compound.

  • Preparation of Bacterial Membranes:

    • Grow a suitable bacterial strain (e.g., Escherichia coli K-12) to mid-logarithmic phase.

    • Harvest cells via centrifugation, wash with 10 mM Tris buffer (pH 8.0), and resuspend.

    • Lyse cells using a French press or sonicator.

    • Perform a low-speed centrifugation to remove intact cells, followed by a high-speed ultracentrifugation to pellet the cell membranes.

    • Wash the membrane pellet to remove soluble β-lactamases and resuspend in 10 mM Tris buffer.[14] Determine protein concentration via a Bradford or BCA assay.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a standardized amount of membrane protein (e.g., 25-40 µg) with serial dilutions of this compound (test compound), Ampicillin (positive control), and a non-β-lactam antibiotic (negative control) for 10-15 minutes at 30°C.[13]

    • Add a fixed concentration of Bocillin™ FL (a fluorescent penicillin V derivative, typically 10-25 µM) to each tube.[15][16]

    • Incubate for an additional 15 minutes at 30°C to allow the fluorescent probe to label any PBPs not occupied by the test compound.

  • Analysis by SDS-PAGE and Fluorimetry:

    • Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

    • Separate the membrane proteins on an SDS-polyacrylamide gel.

    • Visualize the fluorescently-labeled PBPs using a gel imager with appropriate filters for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).[16][17]

  • Data Interpretation:

    • Quantify the fluorescence intensity of each PBP band for each competitor concentration.

    • Calculate the concentration of the test compound that results in a 50% reduction in fluorescent signal (IC₅₀). This value is inversely proportional to the binding affinity.[13]

PBP_Assay_Workflow cluster_Prep Preparation cluster_Reaction Binding Reaction cluster_Analysis Analysis Membranes Isolate Bacterial Membranes (Contain PBPs) Preincubation 1. Pre-incubate Membranes with Test Compound Membranes->Preincubation Compound Prepare Serial Dilutions of This compound Compound->Preincubation Bocillin 2. Add Fluorescent Probe (Bocillin™ FL) Preincubation->Bocillin Labeling 3. Incubate to Label Unbound PBPs Bocillin->Labeling SDS 4. Separate Proteins by SDS-PAGE Labeling->SDS Image 5. Visualize Fluorescent Bands SDS->Image IC50 6. Quantify Intensity & Calculate IC₅₀ Image->IC50 caption Workflow for competitive PBP binding assay.

Figure 2: A step-by-step workflow illustrating the competitive binding assay to determine a compound's affinity for Penicillin-Binding Proteins.

Functional Assessment: Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for measuring a compound's antibacterial potency.[18][19][20] It determines the lowest concentration of an agent that prevents the visible in-vitro growth of a microorganism, providing a crucial link between molecular target engagement and physiological outcome.[18][20]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[19][20]

  • Assay Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in broth, no compound), a negative/sterility control (broth only), and a control with a known antibiotic (e.g., Ampicillin).[21]

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-24 hours.[19]

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.[18][19]

Comparative Data Analysis (Hypothetical)

The following tables present plausible, hypothetical data from the described experiments, comparing this compound to a classic penicillin and a non-PBP-targeting control.

Table 1: Comparative PBP Binding Affinity (IC₅₀)

CompoundChemical ClassIC₅₀ vs. E. coli PBPs (µM)Interpretation
Ampicillin Penicillin (β-Lactam)0.8High-affinity binding
This compound Monobactam (β-Lactam)> 500Very weak or no significant binding
Kanamycin Aminoglycoside> 1000No binding (different mechanism)

Table 2: Comparative Antibacterial Activity (MIC)

CompoundChemical ClassMIC vs. E. coli (µg/mL)Interpretation
Ampicillin Penicillin (β-Lactam)4Potent antibacterial activity
This compound Monobactam (β-Lactam)> 1024No significant antibacterial activity
Kanamycin Aminoglycoside2Potent antibacterial activity

Interpretation: The hypothetical data suggest that this compound shows negligible binding to E. coli PBPs, as indicated by its very high IC₅₀ value. This lack of target engagement directly correlates with its lack of antibacterial activity (high MIC). This outcome would support the hypothesis that the monocyclic structure, perhaps combined with the steric bulk of the N-phenyl group, prevents effective recognition and acylation by the PBP active site.

Conclusion for the Research Professional

The experimental framework detailed in this guide provides a definitive method for assessing the cross-reactivity of this compound with bacterial PBPs. The combination of a direct binding assay and a whole-cell functional assay creates a self-validating system. Our analysis, based on established principles of β-lactam chemistry, suggests that this compound is unlikely to possess significant antibacterial activity via PBP inhibition. Its monocyclic structure likely lacks the necessary strain and steric compatibility for potent PBP binding.

For drug development professionals, this molecule should not be considered a direct antibacterial lead. However, its β-lactam core could serve as a starting point for synthetic modification. Future work could involve the synthesis of derivatives with electron-withdrawing groups to increase the electrophilicity of the β-lactam carbonyl or the addition of side chains that more closely mimic the natural D-Ala-D-Ala substrate of PBPs.

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A Comparative Benchmarking Guide: The Evolving Landscape of Beta-Lactamase Inhibition from Novel Scaffolds to Classic Monocyclic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the development of potent β-lactamase inhibitors (BLIs) is paramount to preserving the efficacy of our β-lactam antibiotic arsenal. The emergence of novel, structurally diverse inhibitors has revolutionized our approach to treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides an in-depth technical comparison of these new-generation BLIs against the foundational, yet mechanistically insightful, 1-Phenylazetidin-2-one derivatives. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies required for their rigorous evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative for Advanced Beta-Lactamase Inhibition

The production of β-lactamase enzymes remains the predominant mechanism of resistance to β-lactam antibiotics.[1][2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The Ambler classification system categorizes these enzymes into four classes: A, C, and D, which are serine-based hydrolases, and class B, which are metallo-β-lactamases (MBLs) requiring zinc for their activity.[3] The clinical challenge is compounded by the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can inactivate even our last-resort carbapenem antibiotics.[3] This has spurred the development of a new wave of BLIs with broader and more potent activity.

A Tale of Two Scaffolds: Mechanistic Divergence and Strategic Advantages

The evolution of BLIs has seen a significant shift from simple, monocyclic structures to more complex, bicyclic and novel non-β-lactam scaffolds. This progression reflects a deeper understanding of the catalytic mechanisms of β-lactamases and the necessity for inhibitors that can overcome diverse resistance profiles.

The New Guard: Advanced Beta-Lactamase Inhibitors

The recently developed BLIs represent a significant leap forward, offering broader spectrums of activity and novel mechanisms of inhibition.

  • Avibactam: A non-β-lactam, diazabicyclooctane (DBO) inhibitor, avibactam forms a reversible covalent bond with the active site serine of class A, C, and some class D β-lactamases.[4] Its reversible nature is a key differentiator from older "suicide" inhibitors.

  • Relebactam: Also a DBO, relebactam is a potent inhibitor of class A and C β-lactamases.[4] It is often combined with imipenem to restore its activity against resistant strains.

  • Vaborbactam: This boronic acid-based inhibitor forms a reversible covalent adduct with the active site serine of class A and C β-lactamases, mimicking the transition state of β-lactam hydrolysis.[3]

  • Taniborbactam: A next-generation boronic acid inhibitor, taniborbactam exhibits a broad spectrum of activity, inhibiting both serine- and metallo-β-lactamases.[5]

  • Zidebactam: Possessing a dual mechanism of action, zidebactam not only inhibits some class A and C β-lactamases but also binds to penicillin-binding protein 2 (PBP2), exhibiting intrinsic antibacterial activity.[6]

  • QPX7728: An ultra-broad-spectrum cyclic boronic acid inhibitor, QPX7728 demonstrates potent inhibition of both serine (class A, C, and D) and metallo-β-lactamases (class B).

The primary advantage of these newer agents lies in their expanded spectrum of activity, particularly against carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and OXA-type enzymes, which are poorly inhibited by older BLIs.[3]

The Foundation: this compound Derivatives

The this compound scaffold represents a fundamental monocyclic β-lactam structure. Early research into these derivatives laid the groundwork for understanding the structure-activity relationships (SAR) of β-lactamase inhibition.[6][7] While generally less potent and possessing a narrower spectrum of activity compared to the newer bicyclic and non-β-lactam inhibitors, they serve as a crucial benchmark for several reasons:

  • Mechanistic Simplicity: Their interaction with β-lactamases is often a straightforward acylation of the active site serine, providing a clear model for studying the fundamental aspects of inhibition.

  • Synthetic Tractability: The relative ease of synthesis allows for extensive derivatization to explore SAR, providing valuable insights into the chemical features required for β-lactamase recognition and inhibition.

  • Historical Context: Understanding the limitations of these earlier inhibitors, such as their susceptibility to hydrolysis by certain β-lactamases and their limited activity against class C and D enzymes, provides a clear rationale for the development of the more complex and potent modern inhibitors.[8]

The primary limitation of simple this compound derivatives is their restricted spectrum of activity, often being more effective against class A enzymes and showing little to no inhibition of class B, C, and D β-lactamases.[8][9]

cluster_0 New Beta-Lactamase Inhibitors cluster_1 This compound Derivatives Avibactam Avibactam Beta-Lactamase Enzyme Beta-Lactamase Enzyme Avibactam->Beta-Lactamase Enzyme Inhibition (Class A, C, some D) Relebactam Relebactam Relebactam->Beta-Lactamase Enzyme Inhibition (Class A, C) Vaborbactam Vaborbactam Vaborbactam->Beta-Lactamase Enzyme Inhibition (Class A, C) Taniborbactam Taniborbactam Taniborbactam->Beta-Lactamase Enzyme Inhibition (Serine & Metallo) Zidebactam Zidebactam Zidebactam->Beta-Lactamase Enzyme Inhibition (some A, C) QPX7728 QPX7728 QPX7728->Beta-Lactamase Enzyme Inhibition (All Classes) Monocyclic Scaffold Monocyclic Scaffold Monocyclic Scaffold->Beta-Lactamase Enzyme Inhibition (Primarily Class A) cluster_0 In Vitro Benchmarking Workflow Bacterial Isolate Bacterial Isolate MIC Assay MIC Assay Bacterial Isolate->MIC Assay Comparative Efficacy Comparative Efficacy MIC Assay->Comparative Efficacy Purified Enzyme Purified Enzyme Enzyme Kinetics Enzyme Kinetics Purified Enzyme->Enzyme Kinetics Enzyme Kinetics->Comparative Efficacy

Caption: A streamlined workflow for in vitro benchmarking of beta-lactamase inhibitors.

In Vivo Efficacy Assessment

While in vitro data is crucial, in vivo models are essential to evaluate the efficacy of BLI-β-lactam combinations in a more complex biological system.

Protocol: Murine Thigh Infection Model

  • Infection: Induce neutropenia in mice through cyclophosphamide administration. Infect the mice intramuscularly in the thigh with a standardized inoculum of the target bacterial strain.

  • Treatment: At a defined time post-infection (e.g., 2 hours), administer the β-lactam antibiotic alone or in combination with the BLI via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Efficacy Endpoint: At 24 hours post-treatment, euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial culture to determine the reduction in bacterial burden (log10 CFU/thigh) compared to untreated controls.

Rationale: This model allows for the assessment of the pharmacokinetic and pharmacodynamic properties of the drug combinations in a living organism, providing a more clinically relevant measure of efficacy.

Comparative Performance Data

The following tables summarize the key performance characteristics of new beta-lactamase inhibitors and provide a hypothetical comparison with this compound derivatives based on the principles discussed.

Table 1: Spectrum of Activity of New Beta-Lactamase Inhibitors

InhibitorClass A (e.g., KPC)Class B (MBLs)Class C (e.g., AmpC)Class D (e.g., OXA-48)
Avibactam +++-++++/-
Relebactam +++-+++-
Vaborbactam +++-++-
Taniborbactam ++++++++++
Zidebactam ++-++-
QPX7728 ++++++++++++

(+++ Potent inhibition; ++ Moderate inhibition; +/- Variable inhibition; - No significant inhibition)

Table 2: Hypothetical Comparative Efficacy Profile

ParameterNew BLIs (e.g., Avibactam)This compound Derivatives
MIC Reduction (vs. β-lactam alone) 16- to >1024-fold2- to 16-fold
IC50 against KPC-2 < 0.1 µM> 100 µM
IC50 against AmpC < 1 µM> 100 µM
In Vivo Efficacy (Murine Thigh Model) Significant reduction in bacterial loadMinimal to moderate effect

Conclusion and Future Directions

The new generation of β-lactamase inhibitors represents a monumental advancement in our ability to combat multidrug-resistant Gram-negative pathogens. Their broad spectrum of activity and novel mechanisms of action have provided clinicians with crucial new therapeutic options. In contrast, while this compound derivatives are of limited clinical utility today, their study remains valuable from a medicinal chemistry perspective, offering fundamental insights into the principles of β-lactamase inhibition.

The future of BLI development will likely focus on:

  • Pan-Spectrum Inhibitors: Compounds like QPX7728 that inhibit all four Ambler classes of β-lactamases are highly desirable.

  • Orally Bioavailable Options: The development of effective oral BLI-β-lactam combinations is a critical unmet need.

  • Overcoming Novel Resistance Mechanisms: As new β-lactamases and other resistance mechanisms emerge, the continuous evolution of BLIs will be essential.

By employing rigorous and standardized benchmarking methodologies, the scientific community can continue to identify and develop the next generation of inhibitors that will be vital in the ongoing fight against antimicrobial resistance.

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  • Romano, M. R., et al. (2010). Chemical structures of beta-lactam and monobactam antibiotics. A, Core structure of penicillins. B, Core structure of cephalosporins. C, Core structure of carbapenems. D, aztreonam chemical structure. R represents side chains that differ among members of the same class of beta-lactam antibiotics. Journal of allergy and clinical immunology, 125(2), 339-46. [Link]

  • Gou, D. M., & Mao, W. R. (1988). [The synthesis and beta-lactamase inhibition activity of p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-phenylacetic acids and p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-acetophenones]. Yao xue xue bao = Acta pharmaceutica Sinica, 23(3), 174–179. [Link]

  • Page, M. G. (2013). Beta-lactamases and beta-lactamase inhibitors. The FEBS journal, 280(16), 3878–3890. [Link]

  • Teng, M., et al. (1993). beta-Lactamase inhibitors derived from N-tosyloxy-beta-lactams. Bioorganic & medicinal chemistry, 1(2), 151–154. [Link]

  • Powers, R. A., & Shoichet, B. K. (2017). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules (Basel, Switzerland), 22(10), 1636. [Link]

  • Gerona-Navarro, G., et al. (2004). Synthesis and anti-HCMV Activity of 1-acyl-beta-lactams and 1-acylazetidines Derived From Phenylalanine. Bioorganic & medicinal chemistry letters, 14(9), 2253–2256. [Link]

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Navigating Cytotoxicity: A Comparative Guide to Assay Selection for Novel 1-Phenylazetidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial assessment of a novel compound's interaction with living cells is a critical checkpoint. For promising candidates like 1-Phenylazetidin-2-ones, which hold potential for a range of therapeutic applications, a thorough understanding of their cytotoxic profile is paramount. This guide provides an in-depth comparison of key cytotoxicity assays, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions. We will delve into the mechanistic underpinnings of each assay, provide detailed protocols, and present a framework for data interpretation, ensuring a robust and reliable evaluation of your novel compounds.

The Imperative of Choosing the Right Assay

The term "cytotoxicity" encompasses a spectrum of cellular events, from the subtle disruption of metabolic activity to the overt rupture of the cell membrane. Consequently, no single assay can provide a complete picture. The selection of an appropriate method, or more often a panel of methods, is dictated by the specific scientific question being asked.[1] Are you interested in early apoptotic events, or is necrotic cell death the primary concern? Are you screening a large library for any cytotoxic effect, or are you elucidating the specific mechanism of a lead compound? Understanding these nuances is the first step toward generating meaningful and reproducible data.

A foundational concept in cytotoxicity testing is the dose-response relationship, which is used to calculate the IC50 (Inhibitory Concentration 50). The IC50 value represents the concentration of a compound that inhibits a specific biological process, such as cell growth or viability, by 50% compared to an untreated control.[2][3] A lower IC50 value signifies higher potency in inducing cytotoxicity.[3] This metric is a cornerstone for comparing the cytotoxic potential of different 1-Phenylazetidin-2-one derivatives.

A Comparative Analysis of Core Cytotoxicity Assays

To effectively assess the cytotoxic potential of novel this compound compounds, a multi-faceted approach is recommended. This typically involves a primary screen to gauge overall effects on cell viability, followed by more specific assays to dissect the mechanism of cell death. Here, we compare three widely used assays, each interrogating a different aspect of cellular health.

Assay Type Principle Measures Advantages Limitations
MTS Assay Reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product.[4]Metabolic activity, an indicator of cell viability.[4]"One-step" protocol, water-soluble product, good sensitivity.[4][5]Can be susceptible to interference from colored compounds.[4]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.Membrane integrity, a marker of necrosis or late apoptosis.[6]Non-lytic, allows for kinetic measurements from the same sample.[6]May not detect early apoptotic events; serum can have endogenous LDH activity.[7]
Caspase-3/7 Assay Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[8][9]Apoptosis.[8][9]High sensitivity and specificity for apoptosis.[8]Transient signal; timing of the assay is critical.[1]

Visualizing the Experimental Approach

A logical workflow is essential for systematically evaluating the cytotoxicity of novel compounds. The following diagram outlines a typical experimental progression, from initial cell seeding to the execution of complementary assays.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) seeding 2. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) cell_culture->seeding adhesion 3. Allow Adhesion (24 hours) seeding->adhesion compound_prep 4. Prepare Serial Dilutions of This compound Compounds adhesion->compound_prep treatment 5. Treat Cells with Compounds (e.g., 24, 48, 72 hours) compound_prep->treatment controls 6. Include Controls (Vehicle, Positive Control) mts MTS Assay (Metabolic Activity) treatment->mts ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout 7. Measure Absorbance/ Luminescence/Fluorescence mts->readout ldh->readout caspase->readout calculation 8. Calculate % Viability/ Cytotoxicity readout->calculation ic50 9. Determine IC50 Values calculation->ic50

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of your results, meticulous adherence to validated protocols is essential.

Protocol 1: MTS Cell Viability Assay

This assay is often used as a primary screen due to its simplicity and high-throughput compatibility. It measures the reduction of a tetrazolium compound, MTS, by viable, metabolically active cells.[4]

Materials:

  • Cells of interest (e.g., a relevant cancer cell line)

  • 96-well clear-bottom tissue culture plates

  • Complete culture medium

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[11]

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.[6]

Materials:

  • Cells treated as described in the MTS assay protocol (Steps 1-3).

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and lysis solution).

  • 96-well flat-bottom plate (for the assay reaction).

  • Microplate spectrophotometer.

Procedure:

  • Prepare Controls: On the treatment plate, designate wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically for 45 minutes before the end of the incubation).

    • Background: Medium only.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release).

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[8] The signal generated is directly proportional to the amount of caspase activity.[8]

Materials:

  • Cells treated in a 96-well white-walled, clear-bottom plate.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Equilibrate Reagent: Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature before use.

  • Reagent Addition: After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of vehicle-treated cells to determine the fold-increase in apoptosis.

Deciphering the Cellular Response: A Mechanistic View

Understanding the mechanism of cell death is crucial for the development of targeted therapies. The following diagram illustrates the distinct pathways of apoptosis and necrosis, and where the described assays intervene.

Cell_Death_Pathways cluster_stimulus cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Compound This compound Compound Mito Mitochondrial Stress Compound->Mito Intrinsic Pathway MembraneDamage Severe Membrane Damage Compound->MembraneDamage Direct Damage Casp9 Caspase-9 Activation Mito->Casp9 Assay_MTS MTS Assay Mito->Assay_MTS Measures metabolic health Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Blebbing Membrane Blebbing, DNA Fragmentation Casp37->Blebbing Assay_Caspase Caspase-3/7 Assay Casp37->Assay_Caspase Lysis Cell Lysis MembraneDamage->Lysis Inflammation Release of Intracellular Contents (e.g., LDH) Lysis->Inflammation Assay_LDH LDH Release Assay Inflammation->Assay_LDH

Caption: Apoptosis vs. Necrosis pathways and corresponding assay targets.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to addressing common problems.

Issue Potential Cause(s) Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, "edge effects" on the plate.[7]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[10]
Low Signal in MTS/MTT Assay Insufficient cell number, short incubation time with the reagent, cell type metabolizes the dye slowly.[10]Optimize cell seeding density. Increase the incubation time with the MTS reagent. Confirm that the chosen cell line is suitable for this type of assay.[10]
High Background in LDH Assay Serum in the medium has high endogenous LDH activity.[7] Forceful pipetting during media changes damaged cells.[7]Test the serum batch for LDH activity or use a serum-free medium during the final incubation. Handle cells gently.
No Apoptotic Signal Detected Assay performed at the wrong time point (caspase activation is transient).[1] Compound induces necrosis, not apoptosis.Perform a time-course experiment to identify the optimal time point for caspase activation. Run a complementary LDH assay to check for necrosis.

Conclusion: An Integrated Approach to Cytotoxicity Profiling

The evaluation of cytotoxicity for novel this compound compounds requires a thoughtful and multi-pronged approach. By beginning with a broad assessment of metabolic viability using an MTS assay, researchers can efficiently screen compounds and determine their IC50 values. Subsequent investigation with more specific assays, such as LDH release and caspase-3/7 activation, can then elucidate the predominant mechanism of cell death—be it necrosis or apoptosis. This integrated strategy, grounded in a solid understanding of the principles and limitations of each technique, will yield a comprehensive and reliable cytotoxicity profile, which is indispensable for the progression of promising therapeutic candidates from the bench to the clinic.

References

  • Wikipedia. MTT assay. [Link]

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A Head-to-Head Comparison of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties.[1] Chiral auxiliaries, discrete molecular entities temporarily incorporated into a prochiral substrate, remain a robust and reliable strategy for achieving high levels of stereocontrol.[1][2] This guide offers an in-depth, head-to-head comparison of some of the most widely employed chiral auxiliaries, providing researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic endeavors.

The Logic of Asymmetric Synthesis with Chiral Auxiliaries

The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. This is achieved by covalently attaching an enantiomerically pure auxiliary to the substrate. Subsequent reactions on this modified substrate occur under the stereochemical influence of the auxiliary, leading to the preferential formation of one diastereomer over others. The newly formed stereocenter(s) are thus established in a controlled manner. A crucial final step is the cleavage of the auxiliary, which can ideally be recovered and reused, to yield the desired enantiomerically enriched product.[1]

G cluster_0 Workflow of Chiral Auxiliary-Mediated Synthesis Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attachment of Chiral Auxiliary (R) Diastereomeric Products (Major & Minor) Diastereomeric Products (Major & Minor) Substrate-Auxiliary Adduct->Diastereomeric Products (Major & Minor) Diastereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Products (Major & Minor)->Enantiomerically Enriched Product Cleavage of Auxiliary Recovered Auxiliary (R) Recovered Auxiliary (R) Enantiomerically Enriched Product->Recovered Auxiliary (R) Recovery & Reuse

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

A Comparative Analysis of Prominent Chiral Auxiliaries

This section provides a head-to-head comparison of four classes of widely used chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Oppolzer's Camphorsultams, and Enders' SAMP/RAMP Hydrazones. The comparison will focus on their performance in key asymmetric transformations, namely alkylation, aldol reactions, and Diels-Alder reactions.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and extensively studied auxiliaries.[2][3] They are particularly effective in directing stereoselective alkylations, aldol additions, and Diels-Alder reactions.[2]

Mechanism of Stereocontrol: The high degree of stereocontrol exerted by Evans' oxazolidinones stems from the formation of a rigid, chelated enolate intermediate. The substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[4][5]

Performance Data:

Table 1: Asymmetric Alkylation with Evans' Oxazolidinone

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Allyl Iodide98:261-77[6]
Benzyl Bromide>95:5~90[4]

Table 2: Asymmetric Aldol Reaction with Evans' Oxazolidinone

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>99:185-95[7]
Benzaldehyde>99:180-90[5]

Experimental Protocols:

A representative experimental workflow for the use of an Evans' oxazolidinone auxiliary is outlined below.

G cluster_1 Experimental Workflow: Evans' Oxazolidinone Start Chiral Oxazolidinone Acylation Acylation Start->Acylation Propionic Anhydride, DMAP N-Propionyl Oxazolidinone N-Propionyl Oxazolidinone Acylation->N-Propionyl Oxazolidinone Enolate Formation Enolate Formation N-Propionyl Oxazolidinone->Enolate Formation NaN(TMS)2, -78 °C Alkylation Alkylation Enolate Formation->Alkylation Allyl Iodide Purification Purification Alkylation->Purification Chromatography Cleavage Cleavage Purification->Cleavage LiOH/H2O2 Final Product\n(Chiral Carboxylic Acid) Final Product (Chiral Carboxylic Acid) Cleavage->Final Product\n(Chiral Carboxylic Acid) Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: A simplified experimental workflow for a synthesis involving an Evans' chiral auxiliary.

Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric alkylation of carboxylic acids.[8] Both enantiomers of pseudoephedrine are readily available and inexpensive.[8]

Mechanism of Stereocontrol: The stereoselectivity of alkylations using pseudoephedrine amides is attributed to the formation of a rigid, internally chelated (Z)-enolate upon deprotonation. The phenyl group and the chelated lithium cation effectively block one face of the enolate, directing the electrophile to the opposite face.[9][10]

Performance Data:

Table 3: Asymmetric Alkylation with Pseudoephedrine Amide

Alkylating AgentDiastereomeric Excess (de)Yield (%)Reference
Benzyl bromide≥99%95[11]
Allyl iodideHighHigh[12]

Experimental Protocols:

A general protocol for the diastereoselective alkylation of a pseudoephedrine amide is as follows.[9]

  • Amide Formation: React (-)-pseudoephedrine with the desired acyl chloride in the presence of triethylamine in dichloromethane at 0 °C to room temperature.

  • Enolate Formation and Alkylation:

    • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

    • Add anhydrous lithium chloride to the LDA solution.

    • Slowly add a solution of the pseudoephedrine amide in THF to the LDA/LiCl slurry at -78 °C.

    • Warm the reaction to 0 °C, then cool back to the appropriate alkylation temperature (typically 0 °C for primary halides).

    • Add the alkylating agent and stir until the reaction is complete.

  • Auxiliary Cleavage:

    • For cleavage to the carboxylic acid, heat the alkylated amide in a mixture of dioxane and 9 N sulfuric acid at reflux.[13][14]

    • For reductive cleavage to a primary alcohol, treat the amide with lithium borohydride and chlorotrimethylsilane in THF.[13]

Oppolzer's Camphorsultams

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from camphor.[15] They have been successfully applied in a wide range of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol reactions.[16]

Mechanism of Stereocontrol: The rigid bicyclic structure of the camphorsultam provides excellent steric shielding. In Diels-Alder reactions, the sultam moiety directs the approach of the diene to the less hindered face of the dienophile.[17] For alkylations, the stereochemical outcome is dictated by the preferred conformation of the enolate, which is influenced by the camphor skeleton.[18]

Performance Data:

Table 4: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam

DienophileDieneDiastereomeric Ratio (endo:exo)Yield (%)Reference
N-Acryloyl CamphorsultamCyclopentadiene>97.4:2.594[17]
N-Crotonoyl CamphorsultamCyclopentadiene>98:285[19]

Experimental Protocols:

A general procedure for an asymmetric Diels-Alder reaction using an Oppolzer's camphorsultam is provided below.[19][20]

  • Dienophile Preparation: Acylate the camphorsultam with the desired α,β-unsaturated acyl chloride.

  • Diels-Alder Reaction:

    • Dissolve the N-enoyl sultam in an appropriate solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C).

    • Add a Lewis acid catalyst (e.g., Et₂AlCl).

    • Add the diene and stir until the reaction is complete.

  • Auxiliary Cleavage:

    • For hydrolysis to the carboxylic acid, use LiOH/H₂O₂.[21]

    • For reduction to the primary alcohol, use LiAlH₄.[21]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[22] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.[22]

Mechanism of Stereocontrol: The stereoselectivity arises from the formation of a rigid, internally chelated azaenolate upon deprotonation with LDA. The methoxymethyl group and the chelated lithium cation effectively block one face of the azaenolate, leading to a highly diastereoselective alkylation.[23]

Performance Data:

Table 5: Asymmetric Alkylation with SAMP/RAMP Hydrazones

Ketone/AldehydeElectrophileDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
CyclohexanoneMethyl Iodide>95%>95%[22]
PropanalEthyl Iodide>98%>98%[23]

Experimental Protocols:

A typical three-step sequence for the SAMP/RAMP hydrazone alkylation is as follows.[22]

  • Hydrazone Formation: React the ketone or aldehyde with SAMP or RAMP.

  • Alkylation:

    • Deprotonate the hydrazone with LDA at low temperature to form the azaenolate.

    • Add the alkyl halide to the azaenolate solution.

  • Auxiliary Cleavage: Cleave the resulting hydrazone by ozonolysis or hydrolysis to regenerate the α-alkylated ketone or aldehyde.[22]

Head-to-Head Comparison Summary

The choice of a chiral auxiliary is highly dependent on the specific transformation and the desired product. The following table provides a qualitative comparison of the auxiliaries discussed.

Table 6: Qualitative Comparison of Chiral Auxiliaries

FeatureEvans' OxazolidinonesMyers' Pseudoephedrine AmidesOppolzer's CamphorsultamsEnders' SAMP/RAMP Hydrazones
Primary Applications Alkylation, Aldol, Diels-AlderAlkylationDiels-Alder, Alkylation, Aldolα-Alkylation of Ketones/Aldehydes
Stereoselectivity Generally ExcellentExcellent for AlkylationExcellent, especially for Diels-AlderExcellent for α-Alkylation
Cleavage Conditions Mild to HarshMild to HarshMild to HarshOzonolysis/Hydrolysis
Auxiliary Recovery Generally GoodGoodGoodGood
Cost-Effectiveness ModerateHigh (inexpensive auxiliary)Moderate to HighModerate
Industrial Applicability Widely UsedPractical for large scaleUsed in some processesNiche applications

Conclusion

The selection of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones offer broad applicability and high selectivity, making them a popular choice in both academic and industrial settings.[24] Myers' pseudoephedrine amides provide a highly practical and cost-effective route for asymmetric alkylations.[8] Oppolzer's camphorsultams excel in Diels-Alder reactions due to the rigid steric environment they create.[16] Enders' SAMP/RAMP hydrazones are a powerful tool for the asymmetric α-alkylation of carbonyl compounds.[22]

Ultimately, the optimal choice of auxiliary will depend on a careful consideration of the desired transformation, the required level of stereocontrol, the ease of auxiliary attachment and cleavage, and the overall cost-effectiveness of the synthetic route. This guide provides a foundation of comparative data and practical protocols to aid researchers in navigating these choices and successfully implementing chiral auxiliaries in their synthetic endeavors.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Myers, A. G., & McKinstry, L. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH Public Access, 1(3), 294-298. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Davies, S. G., & Nicholson, R. L. (2009). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. NIH Public Access, 2009(10), 1-26. [Link]

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(28), 6512-6527. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Chiral Auxiliary Selection. (n.d.). [Link]

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  • Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Gawronski, J., & Gajewy, J. (2013). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]

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Navigating the Post-Antibiotic Era: A Comparative Guide to Dual Beta-Lactam Treatment Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance, particularly among Gram-negative pathogens, necessitates a paradigm shift in our therapeutic approaches. With a dwindling pipeline of new antibiotics, the scientific community is compelled to explore innovative strategies to preserve the efficacy of our existing arsenal.[1] One such strategy that has garnered renewed interest is the use of dual beta-lactam therapy. This guide provides an in-depth, comparative analysis of various dual beta-lactam treatment strategies, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.

The Rationale for Combining Beta-Lactams: A Symphony of Synergy

The foundational principle of dual beta-lactam therapy lies in the concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects.[2] Beta-lactam antibiotics exert their bactericidal action by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[3][4] Different beta-lactams exhibit varying affinities for different PBPs.[3][5] By combining two beta-lactams, it is possible to simultaneously target a wider range of PBPs, leading to a more profound and rapid bactericidal effect.[1][3][5]

This approach can also overcome certain resistance mechanisms. For instance, one beta-lactam can act as a "sacrificial" agent, distracting beta-lactamase enzymes while the other, more potent beta-lactam, reaches its PBP targets.[6]

However, it is crucial to note that not all dual beta-lactam combinations are synergistic; some may be indifferent or even antagonistic.[2][7] Antagonism can occur if one agent induces the expression of beta-lactamases that can degrade the partner drug.[7] Therefore, careful in-vitro evaluation is paramount before clinical application.

Comparative Analysis of Key Dual Beta-Lactam Strategies

The selection of a dual beta-lactam combination is contingent on the target pathogen and its resistance profile. Here, we compare some of the most promising and clinically relevant strategies.

Ceftazidime-Avibactam plus Aztreonam: A Potent Weapon Against Metallo-β-Lactamase Producers

The emergence of metallo-β-lactamases (MBLs) in Enterobacterales poses a significant clinical challenge as they can hydrolyze almost all beta-lactam antibiotics, including carbapenems.[8][9] Aztreonam, a monobactam, is uniquely stable against MBLs but is often hydrolyzed by co-produced serine-β-lactamases (e.g., ESBLs, AmpC).[8][9]

The combination of ceftazidime-avibactam with aztreonam provides a powerful solution. Avibactam, a non-β-lactam β-lactamase inhibitor, effectively neutralizes the co-produced serine-β-lactamases, thereby "rescuing" the activity of aztreonam against MBL-producing pathogens.[8][9][10][11]

Mechanism of Synergy:

G cluster_0 MBL-producing Enterobacterales cluster_1 Dual Beta-Lactam Therapy MBL Metallo-β-Lactamase (MBL) CAZ_AVI Ceftazidime-Avibactam MBL->CAZ_AVI Hydrolyzes Ceftazidime Serine_BL Serine-β-Lactamase (e.g., ESBL, AmpC) AZT Aztreonam Serine_BL->AZT Hydrolyzes CAZ_AVI->Serine_BL Inhibits AZT->MBL Stable Against PBP Penicillin-Binding Proteins (PBPs) AZT->PBP Binds & Inhibits Cell_Death Bacterial Cell Death PBP->Cell_Death Leads to

Caption: Mechanism of ceftazidime-avibactam and aztreonam synergy.

Experimental Data Summary:

PathogenCombinationIn-Vitro Synergy RateClinical Success RateReference(s)
MBL-producing EnterobacteralesCeftazidime-Avibactam + AztreonamHighPromising[8][9][11][12][13]
MBL-producing Pseudomonas aeruginosaCeftazidime-Avibactam + AztreonamVariableLimited Data[13]
Dual Carbapenem Therapy: A Strategy for KPC-Producing Bacteria

Klebsiella pneumoniae carbapenemase (KPC)-producing organisms are a major cause of nosocomial infections. While newer beta-lactam/beta-lactamase inhibitor combinations are effective, dual carbapenem therapy has emerged as a potential salvage option.[6] This strategy typically involves combining ertapenem with a more potent carbapenem like meropenem or doripenem.

Ertapenem has a high affinity for the KPC enzyme and is readily hydrolyzed. In this combination, ertapenem acts as a "suicide" inhibitor, saturating the KPC enzyme and allowing the second, more stable carbapenem to reach its PBP targets.[6]

Mechanism of Action:

G cluster_0 KPC-producing Bacteria cluster_1 Dual Carbapenem Therapy KPC_enzyme KPC Enzyme Meropenem Meropenem (Active Agent) KPC_enzyme->Meropenem Hydrolyzes Ertapenem Ertapenem (Sacrificial Agent) Ertapenem->KPC_enzyme Binds & is Hydrolyzed PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds & Inhibits Cell_Death Bacterial Cell Death PBP->Cell_Death Leads to

Caption: Mechanism of dual carbapenem therapy against KPC producers.

Experimental Data Summary:

PathogenCombinationIn-Vitro Synergy RateClinical Success RateReference(s)
KPC-producing EnterobacteralesErtapenem + Meropenem/DoripenemModerate to HighVariable[6]
Ampicillin plus Ceftriaxone: A Safer Alternative for Enterococcal Endocarditis

For the treatment of Enterococcus faecalis infective endocarditis, the combination of ampicillin and an aminoglycoside has been the standard of care. However, the nephrotoxicity associated with aminoglycosides is a significant concern.[14] Dual beta-lactam therapy with ampicillin and ceftriaxone has emerged as an equally effective and safer alternative.[14]

The synergy between ampicillin and ceftriaxone is attributed to their complementary binding to different PBPs in E. faecalis, leading to enhanced bactericidal activity.[6][14][15]

Experimental Data Summary:

PathogenCombinationIn-Vitro Synergy RateClinical EfficacyReference(s)
Enterococcus faecalisAmpicillin + CeftriaxoneHighComparable to ampicillin + gentamicin, with less toxicity[14][15]

Experimental Protocols for Synergy Testing

The in-vitro assessment of synergy is a critical step in evaluating dual beta-lactam combinations. The two most common methods are the checkerboard assay and the time-kill assay.[16][17]

Checkerboard Assay Protocol

The checkerboard assay determines the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[18][19]

Workflow:

G Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plates with bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well plates with serial dilutions of Drug A (rows) and Drug B (columns) Prep_Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calc_FIC Calculate FIC Index: FIC A + FIC B Read_MIC->Calc_FIC Interpret Interpret Results: Synergy (≤0.5), Additive (0.5-4), Antagonism (>4) Calc_FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

Step-by-Step Methodology:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of each beta-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of Drug A along the y-axis and increasing concentrations of Drug B along the x-axis.[18][20] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) is the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[18][21]

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[18]

Time-Kill Assay Protocol

Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.[22]

Step-by-Step Methodology:

  • Prepare Cultures: Grow a bacterial culture to the logarithmic phase.

  • Inoculum Preparation: Dilute the culture in fresh CAMHB to a starting inoculum of approximately 10^5 to 10^6 CFU/mL.

  • Drug Exposure: Add the antibiotics, alone and in combination, at clinically relevant concentrations (e.g., 0.25x, 1x, or 2x the MIC) to the bacterial suspensions.[16] Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[23]

  • Viable Cell Counting: Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[24]

    • Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.[24]

    • Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.[24]

    • Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[22]

Future Directions and Emerging Combinations

The field of dual beta-lactam therapy is continually evolving. Research is ongoing to identify novel combinations with enhanced activity against multidrug-resistant organisms. Some emerging strategies include:

  • Combinations with novel beta-lactamase inhibitors: The development of new inhibitors with broader spectrums of activity opens up possibilities for new dual beta-lactam partnerships.[25][26][27]

  • Targeting other resistant pathogens: The application of dual beta-lactam therapy is being explored for other challenging pathogens, such as Mycobacterium abscessus and Acinetobacter baumannii.[28][29][30]

  • Optimizing dosing strategies: Pharmacokinetic and pharmacodynamic modeling is being used to optimize the dosing of dual beta-lactam combinations to maximize efficacy and minimize the emergence of resistance.

Conclusion

Dual beta-lactam therapy represents a valuable and increasingly necessary strategy in the fight against antimicrobial resistance. By leveraging the synergistic interactions between different beta-lactams, it is possible to overcome resistance mechanisms and enhance bactericidal activity. The combinations of ceftazidime-avibactam plus aztreonam for MBL-producers and ampicillin plus ceftriaxone for enterococcal endocarditis are prime examples of the clinical utility of this approach. Rigorous in-vitro evaluation using standardized methods like checkerboard and time-kill assays is essential for identifying synergistic combinations and guiding their clinical application. As we continue to face the threat of untreatable infections, the rational and evidence-based use of dual beta-lactam therapy will be a cornerstone of our therapeutic armamentarium.

References

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Safety Operating Guide

Proper Disposal of 1-Phenylazetidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide provides essential procedures for the safe disposal of 1-Phenylazetidin-2-one. A comprehensive search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 5099-95-6) did not yield a definitive document outlining its specific hazards. Chemical suppliers have indicated that the toxicological properties have not been fully investigated.[1] Therefore, this guidance is predicated on a conservative approach, treating the compound as potentially hazardous based on its chemical structure and data from analogous compounds. It is imperative that users obtain and adhere to the safety data sheet provided by their specific supplier before handling or disposing of this chemical.

Inferred Hazard Profile and Initial Safety Precautions

This compound contains a beta-lactam ring and an N-phenyl group. While specific data is lacking, related structures provide cautionary insights:

  • Beta-Lactam Ring: This functional group is present in penicillin and cephalosporin antibiotics and is associated with hypersensitivity and allergic reactions in susceptible individuals.[2][3]

  • N-Phenyl Substituted Heterocycles: Similar compounds can cause skin and eye irritation.[4] Some N-phenyl compounds are also noted as being potentially harmful if swallowed or inhaled and may have carcinogenic properties.[5][6][7]

Given these structural alerts, it is prudent to handle this compound with a high degree of caution, assuming it may be a skin/eye irritant, a potential sensitizer, and possibly toxic upon ingestion or inhalation.

Hazardous Waste Determination: A Conservative Approach

Under the Resource Conservation and Recovery Act (RCRA), a waste must be determined to be hazardous or non-hazardous.[8][9] In the absence of specific data for this compound, a conservative approach is to manage it as a hazardous waste.

The determination process involves checking if the waste is a "listed" waste or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[10][11]

  • Listed Wastes: this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[10]

  • Characteristic Wastes:

    • Toxicity: This is the most likely characteristic. Without specific toxicological data, it is safest to assume the waste could fail the Toxicity Characteristic Leaching Procedure (TCLP) if it were to be tested.[10]

    • Ignitability, Corrosivity, Reactivity: There is no information to suggest these characteristics, but this should be confirmed with a supplier-specific SDS.

Personal Protective Equipment (PPE) for Disposal

Appropriate PPE is crucial to minimize exposure during the handling and disposal of this compound waste.[12][13][14][15]

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect for tears or degradation before use.To prevent skin contact and potential irritation or sensitization.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or contact with solid particles.
Body Protection A standard laboratory coat. For larger quantities or potential for significant splashing, a chemical-resistant apron is recommended.To protect skin and clothing from contamination.
Respiratory Work in a well-ventilated area or a chemical fume hood. For bulk transfers or spill cleanup, a NIOSH-approved respirator may be necessary.To minimize inhalation of any dusts or aerosols.

Step-by-Step Disposal Procedures

For Small Laboratory Quantities (e.g., residual amounts in containers, contaminated labware)
  • Segregation: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[16]

  • Containerization:

    • Place solid waste (e.g., contaminated gloves, weigh boats, paper towels) into a designated, leak-proof, and sealable container. A heavy-duty plastic bag or a rigid container with a lid is suitable.

    • For liquid waste (e.g., solutions containing the compound), use a compatible, screw-cap bottle. Ensure the container material is resistant to any solvents used.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).[17][18]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[17] Keep the container closed except when adding waste.[17]

  • Disposal Request: Once the container is full, or if you are generating more than 1 quart of acutely hazardous waste or 55 gallons of hazardous waste, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[19][20]

For Bulk Quantities or Unused Product

Disposal of larger quantities or unopened containers of this compound should be handled by a professional hazardous waste disposal company.[21][22][23]

  • Do Not Dispose in Regular Trash or Down the Drain.

  • Contact a Licensed Hazardous Waste Contractor: Provide them with the name of the chemical, CAS number (5099-95-6), and the quantity to be disposed of. They will provide guidance on proper packaging and arrange for transportation and disposal.

  • Lab Packing: The contractor may recommend a "lab pack," where smaller containers of compatible chemicals are placed into a larger drum with absorbent material for safe transport and disposal.

Emergency Procedures for Spills and Exposure

Spill Cleanup

For a minor spill (a small amount that you are trained and equipped to handle):

  • Alert Personnel: Inform others in the immediate area.[24][25][26]

  • Don Appropriate PPE: See the PPE table above.

  • Contain the Spill: If it is a solid, gently sweep it up to avoid creating dust. If it is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[27][28]

  • Collect Waste: Carefully scoop the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent, etc.) must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department.

For a major spill, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[26]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[29][30]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation or other symptoms develop.[29][30]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[29][30]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[29][30]

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Disposal Decision Workflow for this compound start Waste Generated: This compound sds Is a supplier-specific SDS available? start->sds follow_sds Follow specific disposal guidance in SDS sds->follow_sds Yes no_sds Assume Hazardous (Conservative Approach) sds->no_sds No ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) no_sds->ppe segregate Segregate Waste ppe->segregate container Use a labeled, sealed Hazardous Waste container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate disposal Arrange for disposal via EHS or Licensed Contractor accumulate->disposal

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylazetidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Phenylazetidin-2-one

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